molecular formula C2H7O4P B127863 Dimethyl hydrogen phosphate CAS No. 813-78-5

Dimethyl hydrogen phosphate

Cat. No.: B127863
CAS No.: 813-78-5
M. Wt: 126.05 g/mol
InChI Key: KKUKTXOBAWVSHC-UHFFFAOYSA-N
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Description

Syrupy pale yellow liquid. (NTP, 1992)
Dimethylphosphate belongs to the class of organic compounds known as dialkyl phosphates. These are organic compounds containing a phosphate group that is linked to exactly two alkyl chain. Dimethylphosphate has been primarily detected in urine.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl hydrogen phosphate
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InChI

InChI=1S/C2H7O4P/c1-5-7(3,4)6-2/h1-2H3,(H,3,4)
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InChI Key

KKUKTXOBAWVSHC-UHFFFAOYSA-N
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Canonical SMILES

COP(=O)(O)OC
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Molecular Formula

C2H7O4P
Record name DIMETHYL PHOSPHATE
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Related CAS

32586-82-6 (hydrochloride salt)
Record name Dimethyl phosphate
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DSSTOX Substance ID

DTXSID5025150
Record name Dimethyl phosphate
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Molecular Weight

126.05 g/mol
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Physical Description

Syrupy pale yellow liquid. (NTP, 1992), Liquid
Record name DIMETHYL PHOSPHATE
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Record name Phosphoric acid, dimethyl ester
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Boiling Point

342 to 349 °F at 760 mmHg (decomposes) (NTP, 1992)
Record name DIMETHYL PHOSPHATE
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Flash Point

greater than 200 °F (NTP, 1992)
Record name DIMETHYL PHOSPHATE
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Solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992)
Record name DIMETHYL PHOSPHATE
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Density

1.335 at 77 °F (NTP, 1992) - Denser than water; will sink
Record name DIMETHYL PHOSPHATE
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CAS No.

813-78-5, 53396-59-1
Record name DIMETHYL PHOSPHATE
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Foundational & Exploratory

The Unraveling of Dimethyl Hydrogen Phosphate: A Technical Guide to its Thermal Decomposition Mechanism

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dimethyl hydrogen phosphate (DMHP), a dialkyl phosphate ester, occupies a significant niche in chemical research and industry. It serves not only as a crucial intermediate in the synthesis of various organophosphorus compounds but also as a structural analogue and simulant for more hazardous materials, including chemical warfare agents and pesticides. Furthermore, its derivatives are integral to the development of modern flame retardants. Understanding the behavior of DMHP under thermal stress is paramount for ensuring safe handling, predicting storage stability, and optimizing its application in high-temperature environments.

This technical guide provides an in-depth exploration of the mechanistic pathways governing the thermal decomposition of DMHP. Moving beyond a simple description of outcomes, we will delve into the causality behind its degradation, synthesizing principles from established organophosphate chemistry and data from closely related analogues. This document is intended for researchers, chemists, and safety professionals who require a robust and predictive understanding of DMHP's thermal stability and decomposition products.

Core Decomposition Pathways: A Multi-Stage Process

The thermal degradation of DMHP is not a singular event but a multi-stage process involving several competing and sequential reaction pathways. The primary mechanism, predicated on the well-established chemistry of dialkyl hydrogen phosphates, involves an initial intramolecular rearrangement or elimination, followed by secondary condensation reactions at elevated temperatures.[1]

Stage 1: Primary Decomposition (Intramolecular Elimination & Rearrangement)

At moderately elevated temperatures, DMHP undergoes an initial decomposition step. Drawing parallels from the thermal behavior of trimethyl phosphate (TMP) and diisobutyl hydrogen phosphate, two primary, competing pathways are proposed.[1][2]

  • Pathway A: Transesterification/Methyl Group Migration: This pathway involves an intramolecular rearrangement where one of the methyl groups migrates to the hydroxyl oxygen. This transesterification reaction yields trimethyl phosphate (TMP) and water. This is an isomerization process that can be a low-energy pathway for organophosphates.[2]

  • Pathway B: Methanol Elimination: This pathway proceeds via the elimination of methanol. The hydrogen from the acidic P-OH group is transferred to one of the methoxy groups, leading to the cleavage of a C-O bond and the formation of methanol and a highly reactive metaphosphate intermediate (CH₃OPO₂). This type of elimination is a classic degradation route for alkyl phosphate esters.[3][4]

The relative dominance of these pathways is influenced by factors such as heating rate and the presence of catalytic surfaces or impurities. The volatile products from this initial stage are primarily methanol and potentially trimethyl phosphate.

Stage 2: Secondary Decomposition & Condensation

The products and intermediates from Stage 1 undergo further transformations as the temperature increases.

  • Decomposition of Primary Products: If formed, trimethyl phosphate (TMP) will itself decompose at higher temperatures. Studies on TMP have shown its decomposition proceeds through complex isomerization and bond fission reactions, yielding products like dimethyl ether (DME), methanol, and various phosphorus-containing radical species such as PO, HPO, and HPO₂.[2]

  • Condensation of Phosphoric Acid Species: The metaphosphate intermediate (CH₃OPO₂) is highly unstable and will rapidly react, likely with any available water or other DMHP molecules. The ultimate non-volatile residue from the initial decomposition is a form of methyl phosphoric acid. As temperatures exceed 200-300°C, these acidic species undergo intermolecular condensation reactions.[1] This process involves the elimination of water molecules to form pyrophosphates (P-O-P linkages) and, subsequently, longer-chain polyphosphoric acids. This condensation is responsible for the formation of a viscous, acidic residue.

The overall thermal decomposition can be visualized as a cascade of reactions, starting with the formation of volatile organic compounds and methyl phosphoric acid, followed by the polymerization of the acid residue.

G cluster_stage1 Stage 1: Primary Decomposition cluster_stage2 Stage 2: Secondary Reactions DMHP This compound (DMHP) P1_TMP Trimethyl Phosphate (TMP) + H₂O DMHP->P1_TMP Pathway A (Rearrangement) P1_Intermediate Metaphosphate Intermediate (CH₃OPO₂) + Methanol DMHP->P1_Intermediate Pathway B (Elimination) P2_Volatiles Volatiles (DME, CH₃OH, etc.) P1_TMP->P2_Volatiles P2_Residue Methyl Phosphoric Acid P1_Intermediate->P2_Residue P2_Polyphosphates Pyrophosphates & Polyphosphoric Acid Residue P2_Residue->P2_Polyphosphates Condensation (+ Heat, -H₂O)

Caption: Proposed multi-stage thermal decomposition pathways of DMHP.

Experimental Methodologies for Mechanistic Elucidation

A multi-faceted analytical approach is essential to validate the proposed mechanisms and quantify the decomposition process. A self-validating experimental workflow integrates thermal analysis with spectroscopic and chromatographic techniques to correlate mass loss events with the evolution of specific chemical products.

Core Experimental Workflow

The investigation typically begins with bulk thermal analysis to determine stability and transition temperatures, followed by evolved gas analysis to identify the volatile decomposition products.

G cluster_thermal Thermal Analysis cluster_gas Evolved Gas Analysis cluster_residue Residue Analysis TGA_DSC TGA / DSC Analysis (DMHP Sample) GCMS GC-MS Analysis TGA_DSC->GCMS Evolved Gas FTIR In-line FTIR Analysis TGA_DSC->FTIR Evolved Gas NMR_spec ³¹P NMR Spectroscopy TGA_DSC->NMR_spec Solid Residue Data_Correlation Data Correlation & Mechanism Postulation GCMS->Data_Correlation FTIR->Data_Correlation NMR_spec->Data_Correlation

Caption: Integrated workflow for studying DMHP thermal decomposition.

Experimental Protocol 1: Thermogravimetric & Calorimetric Analysis

Objective: To determine the thermal stability, onset of decomposition, and enthalpy changes associated with the degradation of DMHP.

Methodology: Simultaneous Thermogravimetric Analysis-Differential Scanning Calorimetry (TGA-DSC)

  • Instrument Calibration: Calibrate the TGA instrument for mass using standard calibration weights. Calibrate the temperature and heat flow for the DSC signal using certified standards (e.g., Indium).[5][6]

  • Sample Preparation: Place 5-10 mg of DMHP into a clean, tared alumina or platinum crucible.

  • Atmosphere and Flow Rate: Purge the furnace with an inert atmosphere, typically nitrogen or argon, at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative side reactions.[7][8]

  • Temperature Program:

    • Equilibrate the sample at a starting temperature of 30°C.

    • Heat the sample at a constant linear rate (e.g., 10°C/min) to a final temperature of 600°C. Using multiple heating rates (e.g., 5, 10, 20°C/min) can provide data for kinetic analysis.

  • Data Acquisition: Record the sample mass (TGA), rate of mass loss (DTG), and differential heat flow (DSC) as a function of temperature.

  • Analysis:

    • TGA Curve: Identify the onset temperature of decomposition (Tₒₙₛₑₜ) and the temperatures for distinct mass loss stages. Determine the final char or residue yield.

    • DTG Curve: Determine the peak temperatures (Tₘₐₓ) for the maximum rate of decomposition for each stage.

    • DSC Curve: Identify endothermic or exothermic events corresponding to the mass loss stages. Integrate peaks to determine the enthalpy (ΔH) of the transitions.

Experimental Protocol 2: Evolved Gas Analysis (EGA)

Objective: To identify the chemical composition of volatile products released during decomposition.

Methodology: TGA coupled to Gas Chromatography-Mass Spectrometry (TGA-GC-MS)

  • System Setup: Interface the gas outlet of the TGA instrument to the injection port of a Gas Chromatograph-Mass Spectrometer (GC-MS) via a heated transfer line (typically maintained at >200°C to prevent condensation).

  • TGA Program: Run the TGA experiment as described in Protocol 1.

  • Gas Sampling: At specific temperatures of interest (e.g., just before, during, and after a major DTG peak), divert the evolved gas stream from the TGA furnace to the GC injection port for a set duration. Alternatively, use a gas sampling loop or a sorbent trap to collect and concentrate the analytes before injection.[9]

  • GC Separation: Use a suitable capillary column (e.g., a polar column for separating methanol and other polar compounds) to separate the components of the evolved gas mixture.

  • MS Identification: As compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. Identify the compounds by comparing their mass spectra to a standard reference library (e.g., NIST).[10]

  • Data Correlation: Correlate the identity of the evolved gases with the specific mass loss events observed in the TGA data to assign products to each decomposition stage.

Quantitative Data & Kinetic Insights

Compound ClassTypical Decomposition Onset (Inert Atm.)Primary MechanismNotes
Dialkyl Hydrogen Phosphates 150 - 250°CAlkene/Alcohol EliminationThe presence of the acidic proton can catalyze the elimination reaction.[1][4]
Trialkyl Phosphates (e.g., TMP) 250 - 350°CIsomerization, C-O Bond FissionGenerally more stable than the corresponding hydrogen phosphates.[2][11]

The activation energy for the primary decomposition of DMHP can be calculated from TGA data obtained at multiple heating rates using model-free kinetic methods like the Flynn-Wall-Ozawa (FWO) or Kissinger-Akahira-Sunose (KAS) methods. These analyses would be expected to yield activation energies consistent with intramolecular elimination or rearrangement reactions in similar organophosphorus systems.

Conclusion

The thermal decomposition of this compound is a complex process governed by well-established principles of organophosphate chemistry. The proposed mechanism, initiated by intramolecular rearrangement and elimination reactions to form volatile organics and phosphoric acid species, followed by high-temperature condensation of the acidic residue, provides a robust framework for predicting its behavior under thermal stress. This guide outlines the key pathways and provides detailed, self-validating experimental protocols that integrate thermal analysis with chromatography and spectroscopy. By employing this workflow, researchers can confidently characterize the thermal stability of DMHP, identify its decomposition products, and gather the kinetic data necessary for safe handling, process optimization, and the development of advanced materials.

References

  • Kanayama, K., et al. (2024). The Unimolecular Decomposition Mechanism of Trimethyl Phosphate. Chemistry – A European Journal.
  • Spivak, F. I., et al. (1981). Thermal Oxidative Degradation Studies of Phosphate Esters. Journal of Combustion Toxicology, 8, 135-143.
  • LeClair, A. M., et al. (2025). Multi-Spectroscopic Method to Quantify Rapid Decomposition of an Organophosphate Simulant Using Reactive Materials as a Function of Metal Powder Chemistry and Temperature. arXiv.
  • FM Global. (2014). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC).
  • Van der Heide, E., et al. (2018). Substituent Effects on the Thermal Decomposition of Phosphate Esters on Ferrous Surfaces. Semantic Scholar.
  • LeClair, A. M., et al. (2025). Multi-Spectroscopic Method to Quantify Rapid Decomposition of an Organophosphate Simulant Using Reactive Materials as a Function of Metal Powder Chemistry and Temperature. ResearchGate.
  • Awan, I. A., et al. (2023). Probing the Thermochemistry Properties and Rate Kinetics of Trimethyl Phosphate (TMP): An H-Atom Abstraction (HAA) Reactions Perspective. ACS Omega.
  • Vila-Vidal, M., et al. (2013). Thermal desorption-gas chromatography-mass spectrometry method to determine phthalate and organophosphate esters from air samples. Journal of Chromatography A, 1303, 131-8.
  • ATSDR. (2012). Toxicological Profile for Phosphate Ester Flame Retardants. Agency for Toxic Substances and Disease Registry.
  • Awan, I. A., et al. (2025). The Gas Phase Thermochemistry and the Hydrogen Atom Abstraction Reactions of Trimethyl Phosphite. ResearchGate.
  • Howell, B. A., & Daniel, Y. G. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Polymers, 14(22), 4933.
  • Michalak, A., et al. (2022). A Mechanistic Insight into the Molecular Mechanism of the Thermal Decomposition of Nitroalkyl Phosphates: MEDT Computational Study. Molecules, 27(19), 6296.
  • Shmakov, A. G., et al. (2025). High-temperature thermal decomposition of triphenyl phosphate vapor in an inert medium: Flow reactor pyrolysis, quantum chemical calculations, and kinetic modeling. ResearchGate.
  • Howell, B. A., & Daniel, Y. G. (2022). Thermal Degradation of Organophosphorus Flame Retardants. MDPI.
  • Teng, V., et al. (2014). Chemical Degradation of Trimethyl Phosphate As Surrogate For Organophosporus. Scribd.
  • Mettler-Toledo. (n.d.). Thermal Analysis in Practice: Tips and Hints.
  • IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC).
  • TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications.
  • Toda, C., et al. (2025). Simultaneous determination of phosphate esters and phthalate esters in clean room air and indoor air by gas chromatography–mass spectrometry. ResearchGate.
  • Traina, N. A., & Dastidar, A. G. (2019). Characterization of Thermal Stability and Heat Absorption for Suppressant Agent/Combustible Dust Mixtures via Thermogravimetric. KU ScholarWorks.
  • Lampitella, E. A., et al. (2024). Sensing and Degradation of Organophosphorus Compounds by Exploitation of Heat-Loving Enzymes. MDPI.
  • Lampitella, E. A., et al. (2025). Sensing and Degradation of Organophosphorus Compounds by Exploitation of Heat-Loving Enzymes. ResearchGate.
  • Srilakshmi, C., et al. (2025). Soft solution synthesis, non-isothermal decomposition kinetics and characterization of manganese dihydrogen phosphate dihydrate Mn(H2PO4)2·2H2O and its thermal transformation products. ResearchGate.
  • Li, J., et al. (2021). Effect of activation temperature on properties of H3PO4-activated carbon. BioResources, 16(2), 4053-4065.
  • Kumar, A., & Singh, R. K. (2015). Determination of Kinetic Parameters for the Thermal Decomposition of Parthenium hysterophorus. Journal of Engineering, 2015, 605935.
  • Al-Salem, H. S., et al. (2018). Activation energy fits of the decomposition temperature peaks and... ResearchGate.
  • Glaude, P. A., et al. (2025). Kinetic Study of the Combustion of Organophosphorus Compounds. ResearchGate.

Sources

An In-depth Technical Guide to the Hydrolysis Kinetics of Dimethyl Hydrogen Phosphate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dimethyl hydrogen phosphate (DMHP), a dialkyl phosphate ester, serves as a crucial model compound for understanding the stability and degradation pathways of more complex organophosphorus molecules, including pesticides, chemical warfare agents, and biological phosphodiesters. Its hydrolysis is a fundamental reaction with significant implications in environmental science, toxicology, and materials science. This guide provides a comprehensive examination of the hydrolysis kinetics of DMHP in aqueous solutions. We will explore the underlying reaction mechanisms, delineate the profound influence of pH and temperature, detail robust experimental methodologies for kinetic analysis, and interpret the resulting data to build a cohesive mechanistic picture. This document is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of phosphate ester stability.

Introduction: The Significance of DMHP Hydrolysis

This compound, sometimes referred to as dimethyl phosphite, is a deceptively simple molecule whose hydrolytic stability is governed by a complex interplay of factors.[1][2] As an intermediate in the manufacturing of certain pesticides and a degradation product of others, its environmental fate is of considerable interest.[2][3] The P-O-C ester linkage is the primary site of hydrolytic attack, leading to the formation of monomethyl hydrogen phosphite, methanol, and ultimately, phosphorous acid.[1][4] Understanding the rate at which this breakdown occurs is critical for predicting the persistence of related organophosphorus compounds in physiological and environmental systems.

The study of DMHP hydrolysis provides a foundational framework for several key areas:

  • Environmental Persistence: Predicting how long organophosphate pesticides or their byproducts will remain in soil and water.[3][4]

  • Toxicology: Assessing the stability of these compounds under physiological conditions to understand their mechanism of action and degradation within an organism.[1][5]

  • Industrial Applications: DMHP is used as a lubricant additive and a flame retardant; its stability under operational conditions is key to its performance.[3]

This guide moves beyond a simple recitation of facts to explain the causality behind the observed kinetics and the rationale for the experimental designs used to measure them.

Fundamental Principles of DMHP Hydrolysis

The hydrolysis of DMHP is primarily a nucleophilic substitution reaction at the phosphorus center. The reaction can be catalyzed by both acid and base, exhibiting a characteristic pH-rate profile where the reaction is slowest in the neutral pH range and accelerates under acidic or alkaline conditions.[4][6][7]

The key reaction is the cleavage of a phosphoester bond: (CH₃O)₂P(O)H + H₂O → (CH₃O)P(O)H(OH) + CH₃OH

This is followed by the hydrolysis of the second ester linkage: (CH₃O)P(O)H(OH) + H₂O → H₃PO₃ + CH₃OH

The reaction can proceed through different mechanistic pathways, primarily associative (forming a pentacovalent intermediate) or dissociative (involving a metaphosphate-like transition state), depending on the specific conditions and the nature of the nucleophile (H₂O or OH⁻).[8] For most acyclic phosphate esters, direct substitution analogous to an Sₙ2 reaction is a likely mechanism.[9]

Key Factors Influencing Hydrolysis Kinetics

The Critical Role of pH

The rate of DMHP hydrolysis is exquisitely sensitive to the pH of the aqueous solution. This is because the protonation state of the phosphate ester itself and the concentration of the primary nucleophiles—water (H₂O) and hydroxide ion (OH⁻)—are pH-dependent.

  • Acidic Conditions (pH < 4): Under acidic conditions, the reaction is subject to specific acid catalysis. The phosphoryl oxygen can be protonated, making the phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack by a water molecule.

  • Neutral Conditions (pH ≈ 4-8): In this range, the spontaneous hydrolysis by water is the dominant pathway. This reaction is generally slow, leading to a "plateau" or trough in the pH-rate profile.[6] Studies have shown that DMHP can be stable for several hours at 37°C around pH 7.4 before degradation begins.[1][5]

  • Alkaline Conditions (pH > 8): In basic solutions, the hydrolysis rate increases significantly. This is due to the much higher concentration and greater nucleophilicity of the hydroxide ion (OH⁻) compared to water. The reaction becomes first-order in hydroxide ion concentration.[10] At pH 9, the half-life can be less than 0.3 hours.[4]

The relationship between pH and the observed rate constant (k_obs) can be visualized as a composite of these three regimes.

pH_Rate_Profile Conceptual pH-Rate Profile for DMHP Hydrolysis cluster_0 cluster_1 Y_axis X_axis A Acid Catalysis (H₂O attack on protonated DMHP) B Neutral Hydrolysis (Spontaneous H₂O attack) A->B C Base Catalysis (OH⁻ attack) B->C

Caption: Conceptual diagram of the pH-rate profile for DMHP hydrolysis.

The Influence of Temperature

As with most chemical reactions, the rate of DMHP hydrolysis increases with temperature.[6][11] This relationship can be quantified using the Arrhenius equation, which relates the rate constant (k) to the activation energy (Ea) and temperature (T):

k = A * e(-Ea/RT)

where A is the pre-exponential factor and R is the gas constant.

By measuring the hydrolysis rate at several different temperatures, researchers can construct an Arrhenius plot (ln(k) vs. 1/T) to determine the activation energy. This value provides crucial insight into the energy barrier of the reaction, which is fundamental to understanding the reaction mechanism. For instance, a study on DMHP hydrolysis determined an activation energy of 22.1 kcal/mole.[3]

Table 1: Illustrative Temperature and pH Effects on DMHP Half-Life

Condition Temperature (°C) Half-Life (t₁/₂) Primary Mechanism
Acidic 37 1.1 hours (at pH 2)[4] Acid-Catalyzed
Neutral 37 2.4 hours (at pH 7.4)[1][5] Spontaneous Hydrolysis
Alkaline 25 < 0.3 hours (at pH 9)[4] Base-Catalyzed
Neutral 20 ~19 days[2] Spontaneous Hydrolysis

| Neutral | 8 | 22 hours (after stability period)[4] | Spontaneous Hydrolysis |

Note: Data is compiled from multiple sources and experimental conditions may vary.

Experimental Methodologies for Kinetic Analysis

Studying the hydrolysis kinetics of DMHP requires a robust experimental setup to control reaction conditions and a sensitive analytical method to monitor the reaction's progress.

Experimental_Workflow General Workflow for Kinetic Analysis prep Step 1: Preparation - Prepare buffered aqueous solution - Equilibrate to target temperature init Step 2: Initiation - Spike solution with DMHP stock - Start timer (t=0) prep->init sample Step 3: Sampling - Withdraw aliquots at defined time intervals init->sample quench Step 4: Quenching (Optional) - Stop reaction (e.g., pH change, freezing) sample->quench analyze Step 5: Analysis - Quantify [DMHP] using HPLC or ³¹P NMR quench->analyze data Step 6: Data Processing - Plot ln[DMHP] vs. time - Calculate k_obs from slope analyze->data

Caption: A typical experimental workflow for studying DMHP hydrolysis kinetics.

Protocol 1: Kinetic Analysis using High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for separating and quantifying the components of a mixture, making it well-suited for monitoring the disappearance of the parent compound (DMHP) and the appearance of its degradation products.[1][5][12]

I. Rationale & Self-Validation: This protocol relies on the principle that the concentration of DMHP is directly proportional to its peak area in an HPLC chromatogram. A calibration curve is generated using standards of known concentration, ensuring the accuracy of the measurements. The method is self-validating as the disappearance of the DMHP peak should be accompanied by the appearance and growth of product peaks (e.g., monomethyl hydrogen phosphite).

II. Step-by-Step Methodology:

  • Reagent and Buffer Preparation:

    • Prepare a buffer solution of the desired pH (e.g., 0.1 M phosphate buffer for pH 7.4, or citrate/acetate buffers for acidic pH). Causality: A buffer is essential to maintain constant pH, as the acidic products of hydrolysis could otherwise alter the reaction conditions.

    • Prepare a stock solution of DMHP in an appropriate solvent (e.g., acetonitrile or water) at a high concentration (e.g., 100 mM).

  • Reaction Setup:

    • Place a known volume of the buffer into a temperature-controlled water bath or incubator and allow it to equilibrate to the target temperature (e.g., 37°C).[1]

  • Initiation and Sampling:

    • Initiate the reaction by adding a small volume of the DMHP stock solution to the pre-heated buffer to achieve the desired starting concentration (e.g., 1 mM). Mix thoroughly and immediately withdraw the first aliquot (t=0).

    • Withdraw aliquots at predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes). The sampling frequency should be adjusted based on the expected reaction rate.

  • Sample Analysis (HPLC):

    • Immediately analyze each aliquot by injecting it into an HPLC system equipped with a suitable column (e.g., C18 reverse-phase) and detector (e.g., UV or Mass Spectrometry).

    • Develop a gradient or isocratic elution method that effectively separates DMHP from its hydrolysis products.

    • Record the peak area for DMHP at each time point.

  • Data Analysis:

    • Convert peak areas to concentrations using the pre-established calibration curve.

    • Assuming pseudo-first-order kinetics (as water is in vast excess), plot the natural logarithm of the DMHP concentration (ln[DMHP]) against time.

    • The plot should yield a straight line. The observed rate constant (k_obs) is the negative of the slope of this line.

    • The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k_obs.

Mechanistic Interpretation

By combining kinetic data from various pH values and temperatures, a detailed mechanistic picture emerges. The hydrolysis of phosphate diesters like DMHP typically involves a nucleophilic attack on the phosphorus atom.

  • In alkaline hydrolysis , the potent OH⁻ ion directly attacks the phosphorus center, leading to a trigonal bipyramidal intermediate or transition state, followed by the departure of a methoxide leaving group.[13]

  • In neutral or acidic hydrolysis , a weaker water molecule is the nucleophile. Acid catalysis facilitates this by making the phosphorus center more electrophilic.[7]

The overall reaction pathway involves sequential loss of the two methyl groups. The first hydrolysis step (diester to monoester) is generally the rate-determining step under many conditions.

Mechanism Simplified Hydrolysis Mechanism at Neutral/Alkaline pH DMHP This compound (CH₃O)₂P(O)H Nuc1 + H₂O or OH⁻ DMHP->Nuc1 MMHP Monomethyl Hydrogen Phosphite (CH₃O)P(O)H(OH) MeOH1 Methanol CH₃OH MMHP->MeOH1 Nuc2 + H₂O or OH⁻ MMHP->Nuc2 PA Phosphorous Acid H₃PO₃ MeOH2 Methanol CH₃OH PA->MeOH2 Nuc1->MMHP k₁ (rate-determining) Nuc2->PA k₂ (faster)

Caption: Simplified reaction pathway for the stepwise hydrolysis of DMHP.

Conclusion

The hydrolysis kinetics of this compound are a multi-faceted subject controlled primarily by pH and temperature. The reaction exhibits clear acid and base catalysis, with minimum stability observed in the neutral pH range. A thorough understanding of these kinetics is not merely an academic exercise; it is essential for accurately modeling the environmental behavior, toxicological profile, and industrial application of a wide range of organophosphorus compounds. The experimental workflows and analytical protocols detailed herein provide a robust framework for researchers to conduct their own high-integrity kinetic studies, contributing further to this vital area of chemical science.

References

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An In-depth Technical Guide to the Environmental Fate and Degradation Pathways of Dimethyl Hydrogen Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the environmental fate and degradation pathways of dimethyl hydrogen phosphate (DMHP). Synthesizing data from peer-reviewed literature and regulatory guidelines, this document is intended for researchers, environmental scientists, and professionals in drug and pesticide development. It delves into the physicochemical properties, abiotic and biotic degradation mechanisms, environmental mobility, and the analytical methodologies essential for its study. By explaining the causality behind experimental designs and grounding claims in authoritative sources, this guide serves as a critical resource for understanding the environmental behavior of this significant organophosphorus compound.

Introduction and Nomenclature

This compound (DMHP), a dialkyl phosphate ester, is an organophosphorus compound of significant environmental interest. It is not typically used directly in commercial products but arises as a degradation product of several widely used organophosphorus pesticides, such as trichlorfon and malathion, and the chemical intermediate trimethyl phosphite.[1][2][3][4] Its presence in the environment is therefore linked to the application and breakdown of these parent compounds.[1][2][4] DMHP is also utilized as a chemical intermediate in the synthesis of pesticides like glyphosate, as a flame retardant, a lubricant additive, and an adhesive.[1][2][4][5][6]

A point of frequent confusion in the literature is the nomenclature surrounding this compound. It is often referred to interchangeably as dimethyl phosphate, O,O-dimethyl phosphate, or dimethoxyphosphinic acid.[7] Furthermore, it is crucial to distinguish it from its tautomer, dimethyl phosphonate, also known as dimethyl hydrogen phosphite (DMHP), which has a different CAS number (868-85-9 versus 813-78-5 for this compound) and a hydrogen atom directly bonded to the phosphorus center.[3][7][8][9] This guide focuses on the phosphate ester, which is the primary form relevant to the degradation of many organophosphate pesticides.

Physicochemical Properties

The environmental transport and fate of a chemical are fundamentally governed by its physicochemical properties. These parameters determine its partitioning between air, water, soil, and biota. The properties of DMHP are summarized in the table below.

PropertyValueSource
Chemical Formula C₂H₇O₄P[7][10][11]
Molar Mass 126.05 g/mol [7][10][11]
Appearance Colorless liquid[10]
Boiling Point 174 °C[10]
Density 1.323 g/cm³[10]
Water Solubility Soluble[7][10]
Octanol/Water Partition Coefficient (log Kow) 0.380 (Crippen Calculated)
Vapor Pressure ~1.0 mm Hg at 20°C[12]

The high water solubility and low octanol-water partition coefficient indicate that DMHP is hydrophilic.[7][10][11][12] This suggests a low potential for bioaccumulation in fatty tissues and a preference for partitioning into the aqueous phase in the environment.

Environmental Fate and Transport

The overall environmental behavior of DMHP is dictated by its high water solubility and susceptibility to degradation.

Mobility in Soil

The mobility of a chemical in soil is a critical factor in determining its potential to leach into groundwater. This is often quantified by the soil organic carbon-water partitioning coefficient (Koc). For DMHP, the calculated Koc value is extremely low, at 2.62.[5] According to classification schemes such as those from the Food and Agriculture Organization (FAO), a Koc value below 10 indicates a substance is "highly mobile" in soil.[13]

This high mobility is a direct consequence of its hydrophilic nature. However, the practical significance of this high mobility is tempered by its rapid degradation, particularly through hydrolysis, in most environmental conditions.[5] Adsorption to soil or suspended solids is not considered a significant fate process because hydrolysis often occurs faster than sorption.[5] The addition of phosphate to soils can also increase the desorption of organic compounds, potentially influencing the mobility of substances like DMHP.[14]

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a chemical without the involvement of biological organisms. For DMHP, hydrolysis and photolysis are the primary abiotic pathways.

Hydrolysis

Hydrolysis is the most significant degradation pathway for DMHP in the environment.[5] The process involves the cleavage of the ester bonds, leading to the stepwise formation of less substituted phosphates. The rate of hydrolysis is highly dependent on pH.

  • Degradation Products: The hydrolysis of DMHP proceeds in a stepwise manner. The first step is the cleavage of one methoxy group to yield monomethyl hydrogen phosphite (MMP) and methanol .[5] Subsequently, MMP can be further hydrolyzed to phosphorous acid and another molecule of methanol.[5]

  • Kinetics: The degradation is significantly faster under neutral and basic conditions. The experimentally determined half-life of DMHP in water is approximately 3 hours at pH 7 and less than 0.3 hours at pH 9.[5] In contrast, under acidic conditions (pH 4), the half-life is much longer, around 470 hours.[5] This pH dependency is critical for predicting its persistence in different aquatic environments and soil types.

Photolysis

Photolysis, or photodegradation, is the breakdown of chemicals by light. While DMHP does not absorb strongly in the solar spectrum, it can undergo photolysis, particularly in the presence of photosensitizers or reactive oxygen species.

  • Direct and Indirect Photolysis: The degradation of DMHP can be initiated by reactive oxygen species formed through both biotic and abiotic processes in soil and water.[15] Studies on the related compound trimethyl phosphate show that its photolysis yields this compound as an initial product.[10] Prolonged irradiation leads to the stepwise degradation of DMHP to methyl dihydrogen phosphate and ultimately to orthophosphoric acid .[10]

  • Quantum Yield: The quantum yield, a measure of the efficiency of a photochemical process, for the formation of dimethyl phosphate from trimethyl phosphate is significantly higher in the presence of oxygen, indicating that oxidative processes play a key role.[10]

Biotic Degradation Pathways

Biotic degradation, mediated by microorganisms, is a crucial route for the breakdown of many organic pollutants.

Microbial Degradation

Microorganisms in soil and water have evolved diverse enzymatic machinery to utilize organophosphorus compounds as sources of phosphorus, carbon, or energy. Several bacterial and fungal species, including Pseudomonas sp., Bacillus sp., and Aspergillus sp., have been identified as capable of degrading organophosphates.[16][17][18]

  • Enzymatic Pathways: The primary enzymatic mechanism for the initial breakdown of DMHP is hydrolysis, catalyzed by phosphodiesterase enzymes. These enzymes cleave the P-O-alkyl bond, which is considered the most significant step in detoxification.[17][18] This enzymatic hydrolysis mirrors the abiotic pathway, producing monomethyl phosphate and methanol. The resulting methanol is readily biodegradable by a wide range of soil microorganisms.[5]

  • Cometabolism: In some cases, the degradation of organophosphates occurs via cometabolism, where the microorganism does not use the compound as a primary energy source but degrades it in the presence of another growth substrate.[19]

The overall environmental fate and degradation pathways are summarized in the diagram below.

G cluster_abiotic Abiotic Degradation cluster_biotic Biotic Degradation DMHP This compound (in Soil/Water) Hydrolysis Hydrolysis (pH dependent) DMHP->Hydrolysis Major Pathway Photolysis Photolysis (Direct & Indirect) DMHP->Photolysis Microbial Microbial Degradation (Phosphodiesterases) DMHP->Microbial MMP Monomethyl Phosphate + Methanol Hydrolysis->MMP Photolysis->MMP Microbial->MMP PA Phosphoric Acid + Methanol MMP->PA Further Hydrolysis Mineralization Mineralization (CO2 + H2O + P) PA->Mineralization

Caption: Environmental fate and major degradation pathways of this compound.

Experimental Protocols for Environmental Fate Assessment

To ensure regulatory acceptance and scientific validity, environmental fate studies should be conducted following standardized guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD).[1][20][21]

Protocol for Hydrolysis as a Function of pH (Adapted from OECD Guideline 111)

This experiment is crucial for determining the abiotic degradation rate of DMHP in aquatic systems.

Objective: To determine the rate of hydrolysis of DMHP at different pH values (typically 4, 7, and 9) and calculate its half-life.

Methodology:

  • Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4.0 (e.g., acetate), pH 7.0 (e.g., phosphate), and pH 9.0 (e.g., borate).

  • Test Substance Preparation: Prepare a stock solution of DMHP in a suitable solvent. The final concentration in the test solutions should be low enough to ensure solubility but high enough for accurate analytical detection.

  • Incubation: Add a small aliquot of the DMHP stock solution to each buffer solution in sterile, sealed test vessels. Incubate the vessels in the dark at a constant temperature (e.g., 25°C).

  • Sampling: At predetermined time intervals, withdraw samples from each test vessel. The sampling frequency should be adjusted based on the expected degradation rate (more frequent for pH 7 and 9).

  • Analysis: Immediately analyze the samples for the concentration of DMHP and, if possible, its primary degradation product (MMP). Use a validated analytical method such as HPLC or GC-MS.

  • Data Analysis: Plot the concentration of DMHP versus time for each pH. Determine the first-order rate constant (k) and the half-life (t₁/₂) for each pH using the formula: t₁/₂ = ln(2)/k.

Protocol for Aerobic Transformation in Soil (Adapted from OECD Guideline 307)

This protocol assesses the rate and pathway of DMHP degradation in soil, accounting for both biotic and abiotic processes.

Objective: To determine the rate of degradation of DMHP in aerobic soil and identify major transformation products.

Methodology:

  • Soil Collection and Characterization: Collect fresh soil from a location with no prior pesticide contamination. Characterize the soil for properties like texture, pH, organic carbon content, and microbial biomass.

  • Test Substance Application: Apply a known concentration of DMHP (often ¹⁴C-labeled for easier tracking) uniformly to the soil samples. The application rate should be environmentally relevant.

  • Incubation: Place the treated soil samples into incubation vessels. Maintain the soil at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity). Ensure aerobic conditions by passing humidified air through the vessels.

  • Volatiles and CO₂ Trapping: Connect the outflow of the incubation vessels to traps for volatile organic compounds (e.g., ethylene glycol) and ¹⁴CO₂ (e.g., potassium hydroxide solution) to quantify mineralization.

  • Sampling: At specified intervals, sacrifice replicate soil samples.

  • Extraction and Analysis: Extract the soil samples with an appropriate solvent mixture. Analyze the extracts using techniques like HPLC with radioactivity detection or LC-MS/MS to quantify the parent compound (DMHP) and its transformation products. Analyze the traps for volatiles and mineralized ¹⁴CO₂.

  • Data Analysis: Calculate the dissipation half-life (DT₅₀) of DMHP in the soil. Develop a mass balance to account for the distribution of radioactivity among the parent compound, metabolites, non-extractable residues, and mineralized products over time.

The workflow for a typical soil degradation study is visualized below.

G start Start soil_prep Soil Collection & Characterization start->soil_prep application Application of DMHP to Soil soil_prep->application incubation Aerobic Incubation (Controlled Temp/Moisture) application->incubation trapping Trapping of Volatiles & CO2 incubation->trapping sampling Sacrificial Sampling at Time Intervals incubation->sampling extraction Solvent Extraction of Soil Samples sampling->extraction analysis Instrumental Analysis (HPLC, LC-MS) extraction->analysis data_analysis Data Analysis (DT50, Mass Balance) analysis->data_analysis end End data_analysis->end

Caption: Experimental workflow for an aerobic soil transformation study based on OECD 307.

Analytical Methodologies

Accurate quantification of DMHP in environmental matrices is essential for fate and exposure assessment. Due to its polar nature, analytical methods require careful optimization.

  • Sample Preparation and Extraction: For aqueous samples, direct injection may be possible, but solid-phase extraction (SPE) is often used for cleanup and concentration. For soil and sediment samples, extraction with polar solvents like methanol or acetonitrile, followed by a cleanup step, is common.

  • Instrumental Analysis:

    • Gas Chromatography (GC): Capillary GC coupled with a flame ionization detector (FID), a nitrogen-phosphorus detector (NPD), or a mass spectrometer (MS) is a widely used technique.[6] Derivatization may be necessary to improve the volatility and chromatographic behavior of the polar DMHP molecule.

    • High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for analyzing polar, non-volatile compounds like DMHP.[6][22] It is often coupled with tandem mass spectrometry (LC-MS/MS) for highly sensitive and selective detection. This is the preferred method for complex environmental matrices.

Summary and Conclusion

This compound is an environmentally relevant organophosphorus compound primarily formed from the degradation of common pesticides. Its fate in the environment is characterized by:

  • High Mobility: Due to its hydrophilic nature and low potential for sorption to soil organic matter.

  • Rapid Abiotic Degradation: Hydrolysis is the dominant degradation pathway, with its rate being highly pH-dependent and fastest in neutral to alkaline conditions.

  • Biotic Degradation: DMHP is susceptible to microbial degradation, primarily through enzymatic hydrolysis by phosphodiesterases.

The combination of rapid hydrolysis and microbial degradation suggests that DMHP is generally not persistent in most environmental compartments. However, its high mobility means that under conditions where degradation is slow (e.g., acidic, low-temperature, or low-microbial-activity environments), there is a potential for it to leach into groundwater. A thorough understanding of these pathways, supported by robust experimental data generated using standardized protocols, is critical for accurately assessing the environmental risks associated with the use of its parent compounds.

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Dimethyl Hydrogen Phosphate: An In-depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide delves into the essential physical and chemical properties of dimethyl hydrogen phosphate, a compound of significant interest in various scientific fields, including drug development. This document provides a detailed overview of its molecular characteristics, synthesis, analytical protocols, and applications, grounded in authoritative scientific data.

Core Molecular and Physical Characteristics

This compound, systematically known as dimethyl phosphate, is an organophosphorus compound with the chemical formula C₂H₇O₄P.[1][2] It is recognized for its role as a metabolite and is the conjugate acid of dimethyl phosphate.

Table 1: Key Identifiers for this compound

IdentifierValue
IUPAC Name This compound[1]
Synonyms Dimethyl phosphate, Phosphoric acid, dimethyl ester[1][3]
CAS Number 813-78-5[1][4]
Molecular Formula C₂H₇O₄P[1][4]
Molecular Weight 126.05 g/mol [1][4]

The physical state of this compound is typically a colorless to light yellow, clear, oily liquid.[4] A comprehensive understanding of its physicochemical properties is crucial for its application in research and development, influencing aspects such as solvent selection, purification strategies, and formulation.

Table 2: Physicochemical Properties of this compound

PropertyValue
Boiling Point 174 °C[4][5]
Density 1.323 g/cm³[4][5]
Solubility Soluble in water, ethanol, and acetone.[4][5]
LogP (Octanol/Water Partition Coefficient) -0.905[3]
Flash Point 50 °C

Synthesis and Purification Methodologies

A prevalent method for synthesizing this compound involves the reaction of phosphorus trichloride with methanol.[6][7] This process can be carried out with or without a solvent. The reaction is typically followed by deacidification and purification steps like distillation to obtain the final product.

Synthetic Workflow: From Phosphorus Trichloride and Methanol

The synthesis is based on an esterification reaction where phosphorus trichloride reacts with methanol. The stoichiometry of the reactants is a critical parameter to control to ensure high yield and purity.[7]

Experimental Protocol:

  • Esterification: Phosphorus trichloride and methanol are reacted in a controlled temperature environment, often below 0°C, to manage the exothermic nature of the reaction.[7]

  • Deacidification: The resulting mixture is treated with a base, such as sodium hydroxide, to neutralize the hydrochloric acid byproduct.[7]

  • Preliminary Distillation: The crude product is subjected to distillation to remove volatile impurities and unreacted starting materials.[7]

  • Rectification: A final fractional distillation (rectification) is performed to achieve a high-purity this compound.[7]

synthesis_workflow cluster_reactants Reactants cluster_process Synthesis Process cluster_products Products PCl3 Phosphorus Trichloride Esterification Esterification PCl3->Esterification MeOH Methanol MeOH->Esterification Deacidification Deacidification Esterification->Deacidification Crude Product Byproducts Byproducts (HCl, Methyl Chloride) Esterification->Byproducts Distillation Preliminary Distillation Deacidification->Distillation Rectification Rectification Distillation->Rectification DMHP This compound Rectification->DMHP

Caption: Synthesis workflow for this compound.

Comprehensive Analytical Characterization

To ensure the identity and purity of this compound, a combination of spectroscopic techniques is employed. These methods provide detailed information about the molecular structure and composition of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

  • ¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For dimethyl phosphate, a characteristic signal for the methyl protons is expected.[8]

  • ³¹P NMR: Phosphorus-31 NMR is particularly useful for phosphorus-containing compounds.[9] It gives a direct signal for the phosphorus nucleus, and its chemical shift is indicative of the chemical environment of the phosphorus atom.[9]

  • ¹³C NMR: The carbon-13 NMR spectrum reveals the carbon framework of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key absorption bands for this compound would include those for P=O, P-O-C, and O-H stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and to study its fragmentation patterns. This technique is crucial for confirming the molecular formula.

analytical_workflow cluster_analysis Analytical Techniques cluster_information Derived Information Sample This compound Sample NMR NMR Spectroscopy (¹H, ³¹P, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure FunctionalGroups Functional Group Identification IR->FunctionalGroups MolecularWeight Molecular Weight Confirmation MS->MolecularWeight FinalReport Comprehensive Characterization Report Structure->FinalReport FunctionalGroups->FinalReport MolecularWeight->FinalReport

Caption: Analytical workflow for this compound.

Key Applications in Research and Drug Development

This compound and its derivatives have several important applications in the scientific community.

  • Chemical Intermediate: It serves as a crucial intermediate in the synthesis of various organophosphorus compounds, including pesticides.[6][10]

  • Flame Retardant: It has been used as a flame retardant for materials like Nylon 6 fibers.[6][10]

  • Pharmaceutical Synthesis: Phosphorus-containing compounds are significant in drug discovery.[11] Dimethyl phosphite, a related compound, is used in phosphonylation reactions to create alpha-hydroxyphosphonates, which are valuable for their potential biological activity.[11] The dimethylphosphine oxide group, present in some drugs, enhances water solubility and interaction with biological targets.[12]

  • Lubricant Additive and Adhesive: It also finds use as a lubricant additive and an adhesive.[6][10]

Safety and Handling Protocols

This compound is a chemical that requires careful handling. It is classified as a flammable liquid and vapor and causes severe skin burns and eye damage.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[13][14]

  • Work in a well-ventilated area or under a fume hood.[13]

  • Keep away from heat, sparks, and open flames.

  • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[13][14]

  • If swallowed, do NOT induce vomiting and seek immediate medical advice.[13][14]

  • Store in a dry, well-ventilated place, separated from food and feedstuffs.[13]

References

  • ChemBK. (2024, April 10). This compound.
  • Inchem.org. (n.d.). ICSC 1599 - DIMETHYL HYDROGEN PHOSPHITE.
  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 813-78-5).
  • International Labour Organization. (n.d.). ICSC 1599 - DIMETHYL HYDROGEN PHOSPHITE.
  • National Center for Biotechnology Information. (n.d.). Dimethyl phosphate. PubChem.
  • IARC Publications. (n.d.). Dimethyl Hydrogen Phosphite.
  • National Center for Biotechnology Information. (n.d.). Dimethyl Hydrogen Phosphite - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry.
  • SIELC Technologies. (2018, February 16). Dimethyl phosphate.
  • OECD SIDS. (2002, October 21). DIMETHYL PHOSPHONATE CAS N°: 868-85-9.
  • Wikipedia. (n.d.). Dimethylphosphite.
  • NIST. (n.d.). This compound. NIST Chemistry WebBook.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Dimethyl Phosphite in Pharmaceutical Synthesis and Drug Development.
  • Google Patents. (n.d.). CN104693235A - Method for producing dimethyl phosphate and by-products such as hydrochloric acid and methyl chloride.
  • Inchem.org. (1999, April 13). Dimethyl Hydrogen Phosphite (IARC Summary & Evaluation, Volume 48, 1990).
  • MDPI. (n.d.). Self-Stabilizing Covalent Ligand Targets Bacterial Phosphatidylethanolamine and Enhances Antibiotic Efficacy.
  • PubMed Central. (2023, November 17). Synthesis, structural characterization, spectroscopic analyses, DFT-modeling, and RDG-NCI assessment of 4-dimethylaminopyridinium dihydrogen monophosphate.
  • ResearchGate. (2023, November 12). Development and Clinical Application of Phosphorus-Containing Drugs.
  • ResearchGate. (n.d.). 1 H NMR spectra (500.13 MHz) of solutions containing 0.02 M dimethyl....
  • National Center for Biotechnology Information. (2024, March 6). NMR Based Methods for Metabolites Analysis.
  • Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies.

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An In-depth Technical Guide to the Physicochemical Properties and Synthetic Applications of 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid)

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Identification: The requested CAS Number, 813-78-5, corresponds to Dimethyl Phosphate. However, the in-depth requirements for a technical guide focusing on a versatile synthetic building block for researchers and drug development professionals strongly indicate that the intended subject is 2,2-dimethyl-1,3-dioxane-4,6-dione , commonly known as Meldrum's Acid (CAS Number: 2033-24-1). This guide will proceed with a comprehensive analysis of Meldrum's Acid to align with the core scientific intent of the request.

Introduction: The Unique Profile of a Versatile Reagent

First synthesized in 1908 by Andrew Norman Meldrum, 2,2-dimethyl-1,3-dioxane-4,6-dione has become an indispensable tool in modern organic synthesis.[1] Initially misidentified due to its unusually high acidity, its correct cyclic structure was confirmed in 1948.[1] Known as Meldrum's acid, this white, crystalline solid is a cyclic diester renowned for its exceptional reactivity and versatility as a building block in the synthesis of complex molecules, including pharmaceuticals and natural products.[2][3][4]

This guide provides an in-depth examination of the physicochemical properties of Meldrum's acid, the principles behind its synthesis and reactivity, and its practical applications for researchers and drug development professionals.

Core Physicochemical Data

The utility of Meldrum's acid in a laboratory setting is underpinned by its distinct physical and chemical properties. These data are crucial for designing experiments, ensuring safe handling, and predicting reaction outcomes.

PropertyValueSource(s)
IUPAC Name 2,2-Dimethyl-1,3-dioxane-4,6-dione[1][2]
Synonyms Meldrum's acid, Isopropylidene malonate[1]
CAS Number 2033-24-1[5][6]
Molecular Formula C₆H₈O₄[1][2]
Molecular Weight 144.13 g/mol [2][6]
Appearance White to beige crystalline solid/powder[1][2][7]
Melting Point 92–97 °C (decomposes)[1][2][5]
Boiling Point Decomposes before boiling[2]
Solubility Sparingly soluble in water (2.5 g/100 mL at 20°C); Soluble in organic solvents like ethanol, acetone, and dioxane.[1][2][5][7]
Acidity (pKa) ~4.97[1][2]

The Anomaly of Acidity: A Deeper Look

A defining feature of Meldrum's acid is its remarkably high acidity (pKa ≈ 4.97), which is comparable to that of carboxylic acids.[1] This is anomalous because it lacks a carboxyl group. The acidity is significantly greater than that of its acyclic counterpart, dimethyl malonate (pKa ≈ 13), by about 8 orders of magnitude.[1]

This enhanced acidity stems from two primary factors:

  • Conformational Rigidity: The six-membered ring structure locks the carbonyl groups in a conformation that maximizes their electron-withdrawing inductive effect on the central methylene protons.

  • Stabilization of the Conjugate Base: Upon deprotonation, the resulting enolate is highly stabilized. The rigid ring structure minimizes destabilizing steric interactions that would be present in an acyclic equivalent, allowing for effective delocalization of the negative charge across the dicarbonyl system.

Unlike similar 1,3-dicarbonyl compounds such as dimedone, Meldrum's acid exists almost entirely in the diketone form rather than its enol tautomer.[1][8]

Caption: Acid-base equilibrium of Meldrum's acid, forming a stabilized enolate.

Synthesis and Experimental Protocol

The most common and original method for preparing Meldrum's acid is the acid-catalyzed condensation of malonic acid with acetone, using acetic anhydride as a dehydrating agent.[1][2][3]

Workflow for the Synthesis of Meldrum's Acid

Synthesis_Workflow A 1. Combine Malonic Acid and Acetone B 2. Add Sulfuric Acid (Catalyst) A->B C 3. Slow, Controlled Addition of Acetic Anhydride (Dehydrating Agent) B->C Exothermic Control D 4. Reaction Under Heat C->D E 5. Crystallization and Purification D->E F Final Product: Meldrum's Acid E->F Reaction_Pathway MA Meldrum's Acid Acyl_MA Acyl Meldrum's Acid Derivative MA->Acyl_MA Acylation (e.g., with RCOCl) Ketoester β-Keto Ester Acyl_MA->Ketoester Alcoholysis (e.g., reflux in R'OH)

Caption: Pathway from Meldrum's acid to a β-keto ester via acylation and alcoholysis.

This process is highly efficient. For example, an acyl Meldrum's acid can be converted to a methyl or ethyl β-keto ester simply by refluxing in methanol or ethanol. [9]This method is often superior to traditional malonic ester synthesis due to its high yields and good reactivity even with sterically hindered alcohols. [1]

Stability, Handling, and Storage

While stable in solid form, Meldrum's acid is sensitive to moisture and heat. [2][7][10]

  • Stability: It is stable under normal temperatures and pressures when kept dry. [7]Exposure to water can lead to hydrolysis back to malonic acid and acetone. [8]* Handling: Standard personal protective equipment (gloves, safety goggles) should be worn, as the compound can be irritating to the eyes, skin, and respiratory system. [7]Handling should be performed in a well-ventilated area.

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, often under an inert atmosphere like nitrogen. [4][7][10]It is typically stored at refrigerated temperatures (2-8°C). [5]

Conclusion

Meldrum's acid, or 2,2-dimethyl-1,3-dioxane-4,6-dione, is a uniquely reactive and versatile reagent in organic chemistry. Its high acidity, a consequence of its rigid cyclic structure, allows for a wide range of synthetic transformations that are central to the construction of complex molecules. For researchers and professionals in drug development, a thorough understanding of its physicochemical properties, synthetic protocols, and reaction mechanisms is essential for leveraging its full potential as a powerful synthetic building block.

References

  • Meldrum's acid - Wikipedia. [Link]
  • Best Meldrum Acid: Properties, Synthesis & Key Applic
  • MELDRUM'S ACID IN ORGANIC SYNTHESIS. [Link]
  • meldrum's acid - Organic Syntheses Procedure. [Link]
  • Meldrum's Acid - Vesta Chemicals bv. [Link]
  • Meldrum's Acid - IC-Unicamp. [Link]
  • Malonic acid cyclic isopropylidene ester; Meldrum's acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. [Link]
  • 2,2-Dimethyl-1,3-dioxane-4,6-dione - PubChem - NIH. [Link]
  • meldrum-acid-msds.pdf - Alkali Metals Limited. [Link]
  • 1,3-Dioxane-4,6-dione, 2,2-dimethyl- - the NIST WebBook. [Link]

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Solubility of dimethyl hydrogen phosphate in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of Dimethyl Hydrogen Phosphate in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This compound (DMHP), a dialkyl phosphate ester, serves as a critical intermediate in chemical synthesis and is a metabolite of various organophosphorus compounds. Its utility in research and drug development is intrinsically linked to its behavior in various media, with solubility being a paramount parameter. This technical guide provides a comprehensive exploration of the solubility of this compound in organic solvents. We delve into the physicochemical properties governing its solubility, present qualitative and quantitative data, outline a robust experimental protocol for solubility determination, and discuss the theoretical underpinnings of its solvent interactions. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of DMHP's solubility characteristics to inform experimental design, reaction optimization, and formulation development.

Introduction to this compound (DMHP)

This compound (CAS No: 813-78-5), also known as dimethyl phosphate or dimethoxyphosphinic acid, is the diester of phosphoric acid and methanol.[1][2] As a structural analogue of key biological molecules and a degradation product of several organophosphate pesticides, its behavior in both aqueous and organic environments is of significant scientific interest.[2] Understanding its solubility is fundamental to its application in organic synthesis, environmental analysis, and biochemical studies.

DMHP is a colorless oily liquid with a molecular formula of C₂H₇O₄P and a molar mass of approximately 126.05 g/mol .[2][3] Its chemical structure, featuring a central phosphorus atom double-bonded to one oxygen, single-bonded to two methoxy groups, and a hydroxyl group, dictates its polarity and capacity for hydrogen bonding, which are the primary determinants of its solubility.

Physicochemical Properties

A summary of DMHP's key physical and chemical properties is presented below. These values are essential for understanding its solubility profile.

PropertyValueReference
Molecular Formula C₂H₇O₄P[3]
Molar Mass 126.05 g/mol [2][3]
Appearance Colorless oily liquid[3]
Density ~1.33 g/cm³ (25°C)[3]
Boiling Point 174°C[3]
Water Solubility Soluble; ≥100 mg/mL at 21°C[2][3]
logP (Octanol/Water) 0.380 (Calculated)[4]

Solubility Profile of DMHP in Organic Solvents

The solubility of a solute in a solvent is a complex interplay of intermolecular forces. For DMHP, its polarity and ability to act as both a hydrogen bond donor (via the P-OH group) and acceptor (via the P=O and P-O-C oxygens) are the most significant factors.

Qualitative Solubility

Based on available data, DMHP exhibits a distinct solubility pattern based on solvent polarity:

  • Soluble in:

    • Polar Protic Solvents: Water, Ethanol.[3] The ability of these solvents to engage in extensive hydrogen bonding with DMHP's phosphate head facilitates dissolution.

    • Polar Aprotic Solvents: Chloroform.[3] While not a hydrogen bond donor, chloroform's polarity is sufficient to solvate DMHP.

  • Insoluble in:

    • Nonpolar Aromatic Solvents: Benzene.[3]

    • Nonpolar Ethereal Solvents: Diethyl ether.[3]

    • Nonpolar Aliphatic Solvents: Petroleum ether.[3] The lack of polarity and hydrogen bonding capability in these solvents prevents effective solvation of the polar DMHP molecule.

This profile aligns with the "like dissolves like" principle, where polar solutes dissolve best in polar solvents. The calculated octanol-water partition coefficient (logP) of 0.380 further indicates a preference for more polar environments, though it suggests some limited lipophilicity.[4]

Factors Influencing Solubility

The dissolution of DMHP is governed by the thermodynamics of breaking solute-solute and solvent-solvent interactions to form new solute-solvent interactions.

G cluster_solute DMHP Molecule cluster_solvent Solvent Environment cluster_factors Key Intermolecular Forces DMHP This compound (Solute) H_Bond Hydrogen Bonding (P-OH, P=O) DMHP->H_Bond Donor & Acceptor Polarity Dipole-Dipole Interactions DMHP->Polarity Polar Headgroup VDW Van der Waals Forces DMHP->VDW Universal Solvent Organic Solvent Solvent->H_Bond If Protic or Aprotic Polar Solvent->Polarity If Polar Solvent->VDW Universal

Caption: Key intermolecular forces governing DMHP solubility.

  • Hydrogen Bonding: This is the most dominant force for DMHP's solubility in protic solvents like ethanol. The hydroxyl group on the phosphorus atom can donate a hydrogen bond, while the phosphoryl and ester oxygens can accept hydrogen bonds.

  • Solvent Polarity: The significant dipole moment of the phosphate group requires a polar solvent to overcome the lattice energy of DMHP molecules and effectively solvate them. In nonpolar solvents, the DMHP-DMHP interactions are far more favorable than DMHP-solvent interactions, leading to insolubility.

  • Temperature: For most solid-in-liquid solutions, solubility increases with temperature as the additional kinetic energy helps overcome intermolecular forces in the solute. While specific data for DMHP is sparse, it is reasonable to assume a positive correlation between temperature and solubility in most organic solvents. This must be verified experimentally for each solvent system.

Experimental Protocol for Solubility Determination

To provide actionable data for laboratory work, a standardized protocol for determining the equilibrium solubility of DMHP is essential. The isothermal shake-flask method is a reliable and widely accepted technique.

The Isothermal Shake-Flask Method

This method measures the concentration of DMHP in a saturated solution in a given solvent at a specific temperature.

Principle: An excess amount of the solute (DMHP) is agitated in the solvent for a prolonged period to ensure equilibrium is reached between the dissolved and undissolved states. The saturated solution is then separated from the excess solid and analyzed to determine the solute concentration.

Workflow Diagram:

G start Start prep Step 1: Preparation Add excess DMHP to a known volume of organic solvent in a sealed vial. start->prep equil Step 2: Equilibration Agitate vial in a temperature-controlled shaker (e.g., 24-72 hours at 25°C). prep->equil sep Step 3: Phase Separation Allow solution to settle. Centrifuge or filter (using a solvent-compatible 0.22 µm syringe filter) to remove undissolved DMHP. equil->sep quant Step 4: Quantification Accurately dilute an aliquot of the clear supernatant. Analyze concentration using a calibrated analytical method (e.g., HPLC, GC, ³¹P NMR). sep->quant calc Step 5: Calculation Calculate the original concentration (mg/mL or mol/L) based on the dilution factor and measured value. quant->calc end End calc->end

Caption: Workflow for the isothermal shake-flask solubility assay.

Detailed Steps:

  • Preparation: To a series of glass vials, add a known volume (e.g., 2 mL) of the desired organic solvent. Add an excess amount of DMHP (e.g., 50-100 mg) to each vial, ensuring a visible amount of undissolved material.

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in an orbital shaker or rotator set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate the samples for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached. A preliminary time-course experiment is recommended to determine the minimum time to equilibrium.

  • Phase Separation: After equilibration, remove the vials and let them stand undisturbed in a temperature-controlled bath for at least 1-2 hours to allow solid particles to settle. To obtain a clear supernatant for analysis, either:

    • Centrifuge: Centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes).

    • Filter: Carefully draw the supernatant into a syringe and pass it through a chemically resistant syringe filter (e.g., PTFE, 0.22 µm) into a clean analysis vial. This step is critical to prevent undissolved microparticles from artificially inflating the measured concentration.

  • Quantification:

    • Prepare a calibration curve using standards of DMHP of known concentrations in the same solvent.

    • Accurately dilute the saturated supernatant with the solvent to bring its concentration within the linear range of the calibration curve.

    • Analyze the diluted sample using an appropriate analytical technique. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are common choices for organophosphorus compounds.[5][6] ³¹P NMR can also be used for direct quantification against a phosphorus standard.

  • Calculation: Use the concentration measured from the calibration curve and the dilution factor to calculate the solubility of DMHP in the original saturated solution. Report the result in units such as mg/mL or mol/L.

Safety and Handling Considerations

This compound is a hazardous chemical that requires careful handling.

  • Hazards: It is classified as a flammable liquid and vapor.[7] It causes severe skin burns and serious eye damage.[7] It is also considered toxic if swallowed, inhaled, or in contact with skin.[3]

  • Personal Protective Equipment (PPE): Always handle DMHP in a well-ventilated fume hood. Wear suitable protective clothing, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[7]

  • Handling: Keep away from heat, sparks, and open flames.[7] Use non-sparking tools and take precautionary measures against static discharge.

  • Storage: Store in a dry, well-ventilated area, away from incompatible materials such as strong bases, acids, and oxidizing agents. Store in a locked cabinet or area.[8]

Conclusion

The solubility of this compound is dictated by its polar nature and its profound capacity for hydrogen bonding. It is readily soluble in polar solvents like water and ethanol, while remaining insoluble in nonpolar organic solvents such as benzene and ether. For drug development professionals and research scientists, this solubility profile is a critical consideration for reaction design, purification, and formulation. When precise solubility data is required for a specific solvent system, the isothermal shake-flask method provides a reliable and reproducible experimental framework. Adherence to strict safety protocols is mandatory when handling this hazardous compound. This guide provides the foundational knowledge and practical methodology to confidently address the challenges associated with the solubility of this compound in a research setting.

References

  • ChemBK. (2024). This compound.
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  • International Labour Organization. (2021). ICSC 1599 - DIMETHYL HYDROGEN PHOSPHITE.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13134, Dimethyl phosphate.
  • Organisation for Economic Co-operation and Development. (2002). SIDS Initial Assessment Report for DIMETHYL PHOSPHONATE.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 161591304.
  • Wikipedia. (n.d.). Organophosphate.
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  • Onyido, I. et al. (2012). Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. PMC - NIH.
  • Chen, H. et al. (2012). Determination of Organophosphorus Pesticides in Soil by Dispersive Liquid–Liquid Microextraction and Gas Chromatography. NIH.
  • ResearchGate. (2025). (PDF) Phosphate esters. Chemistry and properties.
  • Brown, W. E. (1966). Solubilities of phosphates and other sparingly soluble compounds. GovInfo.
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  • John, S. et al. (2025). Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis. PMC - PubMed Central.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13361, Phosphonic acid, dimethyl ester.
  • Wang, Y. et al. (2012). Determination of organophosphorus pesticide residues in vegetables by an enzyme inhibition method using α-naphthyl acetate esterase extracted from wheat flour. NIH.
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Vapor pressure and boiling point of dimethyl hydrogen phosphate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of Dimethyl Hydrogen Phosphate: Vapor Pressure, Boiling Point, and Thermal Stability

Executive Summary

This compound (DMHP), a key organophosphorus compound, serves as a significant metabolite of various pesticides and finds utility as an intermediate in chemical synthesis. For researchers, scientists, and drug development professionals, a thorough understanding of its physicochemical properties is paramount for ensuring safety, predicting environmental fate, and controlling manufacturing processes. However, key properties such as boiling point and vapor pressure are not straightforward to define due to the compound's inherent thermal instability. This guide provides a critical evaluation of the available data, explains the causality behind experimental choices for characterizing thermally sensitive molecules, and presents detailed protocols for accurate determination. We synthesize field-proven insights with authoritative data to create a self-validating framework for approaching the physical chemistry of this compound.

Introduction to this compound (DMHP)

This compound (CAS RN: 813-78-5), also known as dimethyl phosphate or phosphoric acid dimethyl ester, is the simplest dialkyl phosphate ester.[1][2] With a molecular weight of 126.05 g/mol , it exists as a colorless to light yellow liquid at standard conditions.[1][3] Its high solubility in water and polar nature are critical to its role as a metabolite of prominent organophosphorus compounds, including the pesticide trichlorfon.[1][4] This property governs its environmental transport and is a key consideration in toxicological and pharmaceutical studies.

The accurate characterization of its volatility—namely its boiling point and vapor pressure—is essential for:

  • Risk Assessment: Vapor pressure dictates inhalation exposure risk for laboratory and industrial personnel.

  • Environmental Modeling: These properties are critical inputs for models predicting the partitioning of the compound between air, water, and soil.

  • Chemical Process Design: Distillation, purification, and drying processes in pharmaceutical and chemical manufacturing require precise knowledge of boiling behavior to prevent thermal degradation and ensure product purity.

Boiling Point of DMHP: A Critical Evaluation

The determination of a boiling point for a pure compound appears trivial; however, for a thermally labile molecule like DMHP, it is a significant challenge. The literature presents a range of values, the interpretation of which requires careful consideration of the experimental conditions.

Reported Boiling Point Data

The reported boiling points for DMHP vary significantly, a clear indicator of the compound's decomposition at elevated temperatures.

Boiling Point (°C)Pressure (mmHg)Source(s)Notes
174760[4][5][6]Likely the decomposition temperature at atmospheric pressure, not a true boiling point.
172.2 - 176.1760[1]Explicitly noted as a decomposition range.
128 - 1290.4[7]Measurement under significant vacuum to lower the boiling temperature and prevent decomposition.
1130.02[3]Measurement under high vacuum, further reducing the temperature required for boiling.
Expertise: The Causality of Decomposition

Organophosphate esters are susceptible to decomposition at high temperatures.[1] For DMHP, heating to its atmospheric boiling point provides sufficient energy to initiate degradation reactions, likely producing toxic and flammable fumes such as phosphorus oxides.[8] Therefore, the value of ~174°C should be considered the decomposition temperature , not the normal boiling point.

The scientifically valid approach is to measure the boiling point under reduced pressure. By lowering the external pressure, the temperature required for the vapor pressure of the liquid to equal the external pressure is significantly reduced, allowing the substance to boil before it decomposes. The data points at 0.4 mmHg and 0.02 mmHg are far more representative of the compound's true volatility.[3][7]

Authoritative Grounding: Selecting the Right Methodology

Choosing the correct experimental approach is critical for obtaining meaningful data. The decision process should be guided by the thermal stability of the compound, which can be initially assessed using techniques like Thermogravimetric Analysis (TGA).

Boiling_Point_Decision_Tree A Start: Characterize Boiling Point B Perform Thermogravimetric Analysis (TGA) to find Onset of Decomposition (Td) A->B C Is Td significantly higher than estimated boiling point? B->C D YES C->D Thermally Stable E NO C->E Thermally Labile F Use Standard Distillation Apparatus at Atmospheric Pressure (e.g., ASTM D86) D->F G Use Vacuum Distillation Apparatus E->G H Measure boiling points at several reduced pressures G->H I Extrapolate to 760 mmHg using Clausius-Clapeyron Plot (log(P) vs 1/T) to estimate Normal Boiling Point H->I

Caption: Decision workflow for selecting a boiling point determination method.

Vapor Pressure of DMHP: Challenges and Methodologies

Direct experimental data for the vapor pressure of DMHP is scarce in public literature. This is a common challenge for low-volatility, polar, and thermally sensitive organophosphorus compounds. However, established methods used for similar molecules can be applied to generate reliable data.

Trustworthiness: Self-Validating Experimental Protocols

Given the lack of data, any experimental determination must be rigorously validated. The Gas Chromatography-Retention Time (GC-RT) method is a powerful technique for determining the vapor pressure of compounds with low volatility, as it requires only nanogram quantities of material and avoids bulk heating.[9][10][11]

The core principle relies on the relationship between a compound's retention time on a non-polar GC column and its vapor pressure, as described by the Clausius-Clapeyron equation.[9] By co-injecting the analyte (DMHP) with a reference standard of known vapor pressure, the vapor pressure of the analyte can be accurately determined.

Experimental Protocol: Vapor Pressure Determination by GC-RT

This protocol is a self-validating system because it relies on the relative retention time against a well-characterized standard and internal checks for thermodynamic consistency.

Objective: To determine the liquid-phase vapor pressure (p) of DMHP at various temperatures.

Materials:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID).

  • Short, non-polar capillary column (e.g., 5 m DB-5).

  • DMHP standard (>98% purity).[3]

  • Reference standard with well-established vapor pressure in the target range (e.g., p,p'-DDT).

  • Solvent (e.g., isooctane).

Methodology:

  • Preparation of Standards: Prepare a solution containing a known concentration of DMHP and the reference standard in isooctane.

  • Isothermal GC Analysis:

    • Set the GC oven to a starting isothermal temperature (e.g., 110°C). Allow the system to equilibrate.

    • Inject the standard solution.

    • Record the retention times (t) for both DMHP (tₓ) and the reference compound (tᵣₑբ).

  • Temperature Series: Increase the oven temperature in discrete isothermal steps (e.g., 10°C increments from 110°C to 150°C), repeating step 2 at each temperature. Causality Insight: Using multiple isothermal runs, rather than a temperature gradient, is essential for the thermodynamic calculations that underpin this method.

  • Data Analysis:

    • For each temperature (T, in Kelvin), calculate the log of the relative retention time: log(tₓ/tᵣₑբ).

    • Obtain the literature vapor pressure values for the reference standard (pᵣₑբ) at each corresponding temperature.

    • Plot log(tₓ/tᵣₑբ) versus log(pᵣₑբ). This should yield a straight line.

    • The vapor pressure of DMHP (pₓ) at each temperature can be calculated from the relationship derived from the plot. The enthalpy of vaporization can also be determined from the slope of a plot of log(pₓ) versus 1/T.[9]

  • Validation: The linearity of the plot of log(tₓ/tᵣₑբ) vs. log(pᵣₑբ) serves as an internal validation of the experimental consistency and the suitability of the chosen reference standard.

GCRT_Workflow cluster_prep 1. Preparation cluster_analysis 2. GC Analysis (Isothermal Series) cluster_data 3. Data Processing & Validation A Prepare Solution: DMHP + Reference Std in Isooctane B Inject at Temp T1 A->B D Inject at Temp T2 A->D C Record Retention Times (tx1, tref1) B->C G Calculate log(tx/tref) for each temperature C->G E Record Retention Times (tx2, tref2) D->E E->G F ... F->G H Plot log(tx/tref) vs. log(pref_literature) G->H I Verify Linearity (R² > 0.99) H->I J Calculate Vapor Pressure (px) of DMHP I->J If Linear

Caption: Experimental workflow for the GC-Retention Time (GC-RT) method.

Thermal Stability and Decomposition

As established, the thermal stability of DMHP is a critical parameter influencing the measurement of its physical properties. Thermogravimetric Analysis (TGA) is the standard method for quantifying thermal stability.

Protocol: Thermogravimetric Analysis (TGA) of DMHP

Objective: To determine the onset temperature of decomposition for DMHP.

Methodology:

  • Instrument Setup: Calibrate the TGA instrument for mass and temperature using appropriate standards.

  • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of DMHP into an inert TGA pan (e.g., alumina).

  • Experimental Conditions:

    • Heat the sample from ambient temperature (e.g., 30°C) to an upper limit (e.g., 500°C).

    • Use a controlled heating rate (e.g., 10 °C/min).

    • Conduct the analysis under an inert atmosphere (e.g., nitrogen) to prevent oxidative decomposition.

  • Data Analysis: Plot the sample mass (%) as a function of temperature. The onset of decomposition is typically defined as the temperature at which 5% mass loss occurs. This temperature provides a clear limit for any other thermal experiments, such as distillation.

Summary of Physicochemical Properties

This table summarizes the most reliable physicochemical data for DMHP based on the available literature.

PropertyValueUnitSource(s)
IUPAC NameThis compound-[1]
CAS Registry Number813-78-5-[3]
Molecular FormulaC₂H₇O₄P-[1]
Molecular Weight126.05 g/mol [1]
AppearanceColorless to light yellow clear liquid-[3][5]
Density (20°C)~1.33g/cm³[3][5]
Boiling PointSee Section 2.1°C[1][3][5][7]
Flash Point50°C[3]
Water SolubilitySoluble-[1]

Conclusion and Future Directions

The accurate determination of the boiling point and vapor pressure of this compound is complicated by its thermal instability. Data reported at atmospheric pressure likely reflects decomposition rather than true boiling. The most reliable boiling point values are those measured under vacuum.

For vapor pressure, there is a clear lack of direct experimental data. This guide provides a robust and self-validating protocol using the GC-Retention Time method, a technique well-suited for thermally sensitive compounds.[9] Future research should focus on the experimental execution of this method to publish a definitive vapor pressure curve for DMHP. Such data would be invaluable for refining safety protocols, environmental fate modeling, and process optimization in the chemical and pharmaceutical industries.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13134, Dimethyl phosphate.
  • ChemBK (2024). This compound - Physico-chemical Properties.
  • Cheméo (n.d.). Chemical Properties of this compound (CAS 813-78-5).
  • Bidleman, T. F., et al. (2014). Determination of Vapor Pressures for Organophosphate Esters.
  • ACS Publications (n.d.). Determination of Vapor Pressures for Organophosphate Esters.
  • Kim, K., et al. (2007). Thermodynamic estimation of vapor pressure for organophosphorus pesticides.
  • University of Birmingham (2014). Determination of vapor pressures for organophosphate esters.
  • ResearchGate (n.d.). Determination of Vapor Pressures for Organophosphate Esters.
  • International Labour Organization (2021). ICSC 1599 - DIMETHYL HYDROGEN PHOSPHITE.
  • National Center for Biotechnology Information (n.d.). Dimethyl hydrogen phosphite.
  • BUA (2002). Dimethyl Phosphonate CAS No: 868-85-9. German Chemical Society-Advisory Committee on Existing Chemicals of Environmental Relevance. [Link].
  • CAS Common Chemistry (n.d.). Dimethyl phosphate.

Sources

Acute and chronic toxicity studies of dimethyl hydrogen phosphate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Acute and Chronic Toxicity of Dimethyl Hydrogen Phosphate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (DMHP), also known as dimethyl phosphonate, is an organophosphorus compound with significant industrial applications, primarily as a flame retardant and a chemical intermediate in the synthesis of pesticides.[1][2] Despite its utility, a comprehensive understanding of its toxicological profile is critical for risk assessment and safe handling. This guide provides a detailed analysis of the acute and chronic toxicity of DMHP, synthesizing data from pivotal studies conducted by the National Toxicology Program (NTP) and evaluations by the International Agency for Research on Cancer (IARC).

The toxicological profile of DMHP is characterized by low acute toxicity but significant target organ toxicity upon repeated exposure. Chronic oral administration in rodents has demonstrated clear evidence of carcinogenicity in male F344/N rats, with equivocal evidence in female rats and no evidence in B6C3F1 mice.[3] The primary target organs for neoplastic effects in rats are the lungs and forestomach.[1][2] Genotoxicity assays have yielded mixed results, with DMHP inducing chromosomal aberrations in mammalian cells in vitro but showing no mutagenicity in bacterial assays.[1][4] Toxicokinetic studies reveal rapid absorption and metabolism, with species-specific differences in clearance rates that may underlie the observed variations in toxicity and carcinogenicity.[5] This document provides detailed experimental protocols and mechanistic insights to support further research and informed decision-making in drug development and chemical safety.

Introduction to this compound (DMHP)

This compound (CAS No. 868-85-9) is a colorless liquid organophosphorus compound.[6] Its chemical structure is notable for a reactive phosphorus-hydrogen (P-H) bond, which makes it a versatile precursor in various chemical syntheses.[6]

Industrial Relevance and Exposure Pathways:

  • Chemical Intermediate: DMHP is a key intermediate in the production of organophosphorus pesticides.[1][7]

  • Flame Retardant: It is utilized as a flame retardant for synthetic fibers like Nylon 6 and in cotton textiles to impart flame and crease resistance.[1][8]

  • Other Uses: It also finds application as a lubricant additive, an adhesive, and a corrosion inhibitor.[1]

Human exposure can potentially occur in occupational settings during its manufacture and use.[2] A significant non-occupational exposure source is its formation as a degradation product of widely used pesticides such as trichlorfon and malathion, which may lead to its presence in the environment.[1][2][7]

Toxicokinetics and Metabolism: The Basis of Species-Specific Toxicity

Understanding the absorption, distribution, metabolism, and excretion (ADME) of DMHP is fundamental to interpreting its toxicological effects. The metabolic pathway provides critical clues to the formation of potentially toxic intermediates and explains the observed species differences in susceptibility.

2.1 Absorption, Distribution, and Excretion Studies in both F-344/N rats and B6C3F1 mice show that orally administered DMHP is readily and almost completely absorbed from the gastrointestinal tract.[5][9][10] Following absorption, DMHP-derived radioactivity is widely distributed, with the highest concentrations found in the liver, kidneys, spleen, lungs, and forestomach—organs that correspond to the sites of toxicity.[5][10] Elimination is primarily through expired air as CO2 (44-57%) and in the urine (28-49%), with very little excreted in the feces.[5][10]

2.2 Metabolic Pathway The primary metabolic pathway for DMHP in rodents is oxidative demethylation.[5][9] This process is believed to proceed via two key steps:

  • Demethylation: One methyl group is removed to form monomethyl hydrogen phosphate (MMP).[9]

  • Oxidation: The resulting methanol is further oxidized, likely via a formaldehyde intermediate, to carbon dioxide, which is then exhaled.[5][9]

The metabolism to formaldehyde is a critical consideration, as formaldehyde is a known carcinogen and may contribute to the toxic and neoplastic effects observed in target tissues.[9] In vitro studies have confirmed that DMHP is metabolized to formaldehyde in the liver, lung, kidney, and stomach tissues of rats.[5]

An important toxicokinetic finding is that the clearance rate of DMHP is approximately two times faster in mice than in rats.[5] This more rapid metabolism and elimination in mice may prevent the accumulation of DMHP or its toxic metabolites in target tissues, providing a plausible explanation for the lack of carcinogenicity observed in mice compared to rats.[10]

DMHP_Metabolism cluster_metabolism Metabolic Transformation DMHP This compound (DMHP) MMP Monomethyl Hydrogen Phosphate (MMP) DMHP->MMP Oxidative Demethylation Methanol Methanol DMHP->Methanol Oxidative Demethylation Urine Urinary Excretion MMP->Urine Formaldehyde Formaldehyde Methanol->Formaldehyde Oxidation CO2 Carbon Dioxide (Expired Air) Formaldehyde->CO2 Oxidation

Caption: Metabolic pathway of this compound (DMHP) in rodents.

Acute Toxicity

DMHP exhibits a low order of acute toxicity via the oral route. The primary effects observed at high doses are consistent with general systemic toxicity rather than specific neurotoxicity commonly associated with other organophosphates.

Rationale for Study Design: Acute oral toxicity studies, typically following OECD Guideline 420 (Fixed Dose Procedure) or 423 (Acute Toxic Class Method), are foundational in toxicology. They establish the median lethal dose (LD50) and identify clinical signs of toxicity, providing essential information for dose selection in subsequent sub-chronic and chronic studies. The use of both rats and mice allows for inter-species comparison.

Summary of Acute Toxicity Data

Species Sex Route LD50 (mg/kg bw) Reference
Fischer 344/N Rat Male Oral (Gavage) 3283 [1]
Fischer 344/N Rat Female Oral (Gavage) 3040 [1][9]
B6C3F1 Mouse Male Oral (Gavage) 2815 [1][9]
B6C3F1 Mouse Female Oral (Gavage) 2150 - 3160 [9]

| Rabbit | Mixed | Dermal | 681 |[9][11] |

Clinical Signs of Acute Intoxication: At doses approaching the LD50, observed clinical signs included inactivity, weakness, prostration, and shallow or labored breathing.[9][11] In mice, white opaque eyes were also noted.[9] These signs suggest central nervous system depression and respiratory distress at lethal concentrations.[11]

Sub-chronic and Chronic Toxicity

Repeated exposure to DMHP reveals significant target organ toxicity at doses well below the acute lethal range. These studies are critical for determining the No-Observed-Adverse-Effect Level (NOAEL) and identifying hazards associated with long-term exposure.

Rationale for Study Design: Ninety-day (sub-chronic) studies are designed to assess cumulative toxicity and help refine dose levels for two-year (chronic) carcinogenicity bioassays. The two-year study is the gold standard for assessing the carcinogenic potential of a chemical, mimicking a significant portion of the animal's lifespan. The gavage route of administration was chosen to ensure accurate dosing.[1]

Key Findings from 90-Day Gavage Studies:

  • Rats (Fischer 344/N): Deaths occurred at doses of 200 mg/kg and above. Urinary bladder calculi were observed in high-dose males.[1]

  • Mice (B6C3F1): Deaths were noted at 375 mg/kg and higher. Treatment-related effects included increased hepatocellular vacuolization, cardiac mineralization, and testicular atrophy.[1]

Key Findings from 2-Year Gavage Studies (Non-Neoplastic): The most significant non-cancer effects were observed in the lungs and forestomach of rats and the testes of mice.

Species/SexTarget OrganPathological FindingDose (mg/kg bw/day)Reference
Rat (Male)LungAlveolar epithelial hyperplasia, chronic interstitial pneumonia100, 200[1][4]
Rat (Female)LungAlveolar epithelial hyperplasia, adenomatous hyperplasia100[1][4]
Rat (Male)ForestomachHyperkeratosis, hyperplasia100, 200[1][4]
Rat (Female)ForestomachHyperplasia100[1][4]
Mouse (Male)TestisFocal calcification, atrophy100, 200[1][3]

These hyperplastic lesions in the rat lung and forestomach are particularly noteworthy as they are often considered pre-neoplastic changes, indicating sustained tissue injury and regenerative cell proliferation, which can be a precursor to tumor development.[4]

Carcinogenicity

The carcinogenic potential of DMHP has been extensively evaluated in two-year bioassays. The results show clear, species-specific carcinogenic activity.

Summary of Carcinogenicity Findings:

  • Rats (Fischer 344/N):

    • Male: There was clear evidence of carcinogenicity, demonstrated by significantly increased incidences of alveolar/bronchiolar carcinomas, squamous-cell carcinomas of the lung, and squamous-cell papillomas and carcinomas of the forestomach.[1][2][3]

    • Female: There was equivocal evidence of carcinogenicity, with marginally increased incidences of alveolar/bronchiolar carcinomas.[3][9]

  • Mice (B6C3F1): There was no evidence of carcinogenicity in either male or female mice at doses up to 200 mg/kg/day.[3]

IARC Evaluation: Based on the limited evidence in experimental animals and the absence of human data, the International Agency for Research on Cancer (IARC) has classified dimethyl hydrogen phosphite in Group 3: Not classifiable as to its carcinogenicity to humans .[1][2][7]

Genetic Toxicology

A battery of genetic toxicology tests was conducted to evaluate the mutagenic and clastogenic potential of DMHP. The results are mixed, suggesting a potential for inducing chromosomal damage but not gene mutations in bacterial systems.

Rationale for Assay Selection: A standard genotoxicity testing battery is employed to assess different endpoints of genetic damage. The Salmonella typhimurium (Ames) assay detects gene mutations. Assays in mammalian cells, such as the chromosomal aberration test, detect larger-scale DNA damage (clastogenicity). In vivo tests like the Drosophila sex-linked recessive lethal assay assess mutagenicity in a whole organism.

Summary of Genotoxicity Data

Assay Test System Metabolic Activation Result Reference
Gene Mutation Salmonella typhimurium With & Without S9 Negative [1][4]
Sex-Linked Recessive Lethal Drosophila melanogaster N/A (in vivo) Negative [1][4]
Chromosomal Aberrations Chinese Hamster Ovary (CHO) Cells With & Without S9 Positive [2][8]
Sister Chromatid Exchange Chinese Hamster Ovary (CHO) Cells With & Without S9 Positive [2][8]

| Unscheduled DNA Synthesis | Rat Hepatocytes | N/A (in vitro) | Negative |[1] |

The positive findings for chromosomal aberrations are significant. They indicate that DMHP or its metabolites can interact with DNA or cellular components involved in chromosome segregation, leading to structural damage. This clastogenic activity could be a contributing mechanism to the carcinogenicity observed in rats.[2]

Reproductive and Developmental Toxicity

Data on the reproductive and developmental toxicity of DMHP are limited. A screening study in rats (following OECD TG 421) showed some effects on female fertility (reduced number of corpora lutea and implantation sites) at a high dose of 270 mg/kg bw/day, which also caused severe maternal toxicity.[9] The NOAEL for reproductive toxicity was established at 90 mg/kg bw/day.[9] In the same study, no developmental toxicity was observed at doses up to 90 mg/kg bw/day.[9] The testicular calcification and atrophy seen in mice in chronic studies suggest a potential for male reproductive toxicity with long-term exposure.[1][3]

Mechanistic Insights

The precise mechanism of DMHP-induced carcinogenicity in rats is not fully elucidated, but evidence points towards a combination of factors:

  • Chronic Tissue Irritation and Cell Proliferation: The sustained hyperkeratosis and hyperplasia observed in the rat forestomach and lungs indicate chronic irritation.[1][4] This leads to increased cell turnover, which can enhance the likelihood of spontaneous or chemically-induced mutations, ultimately leading to tumor formation.

  • Metabolic Activation: The metabolism of DMHP to formaldehyde, a known carcinogen, in target tissues is a plausible contributing factor.[5][9]

  • Biochemical Disturbances: Studies have shown that DMHP administration in rats elevates levels of soluble nonprotein sulfhydryls in the forestomach and serum angiotensin-converting enzyme (an indicator of lung injury).[1][4] These changes suggest that DMHP disrupts local tissue homeostasis and induces a damage response.

It is important to note that DMHP is not a potent acetylcholinesterase inhibitor, distinguishing its toxic action from many other organophosphate pesticides.[12]

Experimental Protocols

To ensure scientific integrity and reproducibility, the methodologies used in toxicological assessments must be robust and well-documented. Below are representative protocols for chronic toxicity and in vitro genetic toxicology testing.

9.1 Protocol: 2-Year Chronic Toxicity/Carcinogenicity Gavage Study This protocol is based on the design of the NTP TR-287 study.[3]

Objective: To evaluate the chronic toxicity and carcinogenic potential of DMHP when administered daily by oral gavage for 103 weeks to rats and mice.

Methodology:

  • Test Animals: Fischer 344/N rats and B6C3F1 mice, 6-8 weeks old at the start of the study. Animals are randomized into dose groups.

  • Groups: Groups of 50 males and 50 females for each species.

    • Group 1: Vehicle Control (Corn Oil)

    • Group 2: Low Dose (e.g., Rats: 50 mg/kg for females, 100 mg/kg for males)

    • Group 3: High Dose (e.g., Rats: 100 mg/kg for females, 200 mg/kg for males)

  • Test Substance Administration: DMHP is dissolved in corn oil and administered by oral gavage once daily, 5 days per week, for 103 weeks.

  • Observations:

    • Daily: Clinical signs of toxicity and mortality.

    • Weekly: Body weights and feed consumption.

  • Clinical Pathology: Blood samples are collected at 15 months and at study termination for hematology and clinical chemistry analysis.

  • Terminal Procedures: All surviving animals are euthanized at 110-112 weeks.

  • Pathology:

    • A complete gross necropsy is performed on all animals.

    • All major organs and tissues, and any observed lesions, are collected and preserved.

    • Histopathological examination is conducted on all tissues from control and high-dose groups. Tissues from target organs (e.g., lung, forestomach, testes) and any gross lesions from the low-dose group are also examined.

Chronic_Toxicity_Workflow start Animal Acclimation & Randomization dosing Daily Gavage Dosing (5 days/week for 103 weeks) start->dosing obs Daily/Weekly Observations (Clinical Signs, Body Weight) dosing->obs Throughout Study clinpath Interim Clinical Pathology (15 Months) dosing->clinpath termination Study Termination (110-112 Weeks) dosing->termination report Data Analysis & Final Report obs->report clinpath->termination necropsy Gross Necropsy termination->necropsy histopath Histopathology necropsy->histopath histopath->report

Caption: Workflow for a 2-year chronic toxicity and carcinogenicity bioassay.

9.2 Protocol: In Vitro Chromosomal Aberration Test This protocol is based on OECD Guideline 473.

Objective: To identify agents that cause structural chromosome aberrations in cultured mammalian cells.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells are cultured in appropriate medium until they reach exponential growth.

  • Test Conditions: Two independent experiments are performed.

    • Experiment 1 (Short Treatment): Cells are exposed to DMHP for 3-6 hours, both with and without an exogenous metabolic activation system (S9 mix).

    • Experiment 2 (Continuous Treatment): Cells are exposed to DMHP for ~24 hours without S9 mix.

  • Dose Selection: A preliminary cytotoxicity assay is performed to determine a dose range that includes concentrations causing ~50% reduction in cell growth up to a maximum of 10 mM. A vehicle control and a positive control are included.

  • Harvest and Staining:

    • At a predetermined time after exposure begins (approximately 1.5 normal cell cycles), a metaphase-arresting agent (e.g., colcemid) is added.

    • Cells are harvested, treated with a hypotonic solution, and fixed.

    • The fixed cells are dropped onto microscope slides and stained (e.g., with Giemsa).

  • Microscopic Analysis: At least 200 well-spread metaphases per concentration are scored for chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, exchanges).

  • Data Analysis: The frequency of aberrant cells is calculated for each concentration and compared to the vehicle control using appropriate statistical methods. A result is considered positive if there is a concentration-related increase in the number of cells with structural aberrations.

Conclusion and Future Directions

The toxicological profile of this compound is complex. While its acute toxicity is low, chronic exposure presents a significant carcinogenic hazard in rats, primarily targeting the lung and forestomach. The lack of carcinogenicity in mice is likely attributable to more efficient metabolic clearance. The positive results in in vitro chromosomal aberration assays suggest a clastogenic potential that may contribute to its carcinogenic mechanism in susceptible species.

Future research should focus on:

  • Quantitative Metabolic Studies: Directly comparing the rates of formaldehyde formation in rat versus mouse target tissues to further elucidate the mechanism of species-specific carcinogenicity.

  • Mode of Action for Carcinogenicity: Investigating the detailed molecular events linking chronic tissue irritation, cell proliferation, and clastogenic damage to tumor development in the rat lung and forestomach.

  • Human Exposure Assessment: Developing sensitive biomonitoring methods to assess exposure levels in occupational settings and in the general population due to its presence as a pesticide metabolite.

This guide provides a comprehensive foundation for understanding the toxicity of DMHP, enabling researchers and drug development professionals to make scientifically sound decisions regarding its handling, risk assessment, and potential implications for human health.

References

  • National Center for Biotechnology Information. (n.d.). Dimethyl Hydrogen Phosphite - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry.
  • National Toxicology Program. (1985). NTP Toxicology and Carcinogenesis Studies of Dimethyl Hydrogen Phosphite (CAS No. 868-85-9) in F344/N Rats and B6C3F1 Mice (Gavage Studies). National Toxicology Program Technical Report Series, 287, 1-180.
  • International Agency for Research on Cancer. (1990). Dimethyl Hydrogen Phosphite. IARC Publications.
  • International Agency for Research on Cancer. (1999). DIMETHYL HYDROGEN PHOSPHITE 1. Exposure Data 2. Studies of Cancer in Humans. IARC Publications.
  • INCHEM. (1999). Dimethyl Hydrogen Phosphite (IARC Summary & Evaluation, Volume 48, 1990).
  • National Center for Biotechnology Information. (n.d.). Dimethyl hydrogen phosphite.
  • OECD SIDS. (2005). DIMETHYL PHOSPHONATE. UNEP Publications.
  • U.S. Environmental Protection Agency. (2010). ACUTE EXPOSURE GUIDELINE LEVELS (AEGLs) FOR DIMETHYL PHOSPHITE.
  • Environmental Working Group. (n.d.). Dimethylphosphate (DMP). Human Toxome Project.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Dimethyl phosphite (Pract), 98% (Titr.).
  • ResearchGate. (n.d.). Analysis of Dimethyl Hydrogen Phosphite and Its Stability under Simulated Physiological Conditions.
  • Nevada Division of Environmental Protection. (2006). DEVELOPMENT OF HUMAN HEALTH TOXICOLOGICAL CRITERIA FOR DMPT AND DEPT.
  • National Center for Biotechnology Information. (n.d.). Dimethyl phosphate. PubChem.
  • International Labour Organization. (n.d.). ICSC 1599 - DIMETHYL HYDROGEN PHOSPHITE.
  • Wikipedia. (n.d.). Dimethylphosphite.

Sources

Carcinogenicity studies of dimethyl hydrogen phosphate in animal models

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Carcinogenicity Studies of Dimethyl Hydrogen Phosphate in Animal Models

Executive Summary

This compound (DMHP), a high-production-volume chemical used as a flame retardant and an intermediate in the synthesis of pesticides and pharmaceuticals, has been the subject of comprehensive toxicological evaluation.[1][2] This technical guide provides a detailed examination of the pivotal long-term carcinogenicity bioassays conducted in rodent models, which form the basis of our current understanding of DMHP's carcinogenic potential. The evidence demonstrates a clear, species-specific carcinogenic effect, with male Fischer 344/N rats exhibiting the most pronounced susceptibility. Key findings from the National Toxicology Program (NTP) have shown that oral administration of DMHP induces significant increases in alveolar/bronchiolar neoplasms and squamous cell carcinomas of the lung, as well as papillomas and carcinomas of the forestomach in male rats.[3][4] Evidence in female rats was equivocal, while B6C3F1 mice showed no evidence of carcinogenicity.[3][5] Mechanistically, DMHP is not a potent mutagen in bacterial systems but has demonstrated clastogenic potential in mammalian cells, suggesting a complex mode of action that may involve both genotoxic and non-genotoxic pathways.[6][7] These findings have led the International Agency for Research on Cancer (IARC) to classify dimethyl hydrogen phosphite as "possibly carcinogenic to humans" (Group 2B), underscoring the importance of understanding the preclinical data for human health risk assessment.[2][8]

Introduction to this compound (DMHP)

Dimethyl hydrogen phosphite (CAS No. 868-85-9), also known as dimethyl phosphonate, is an organophosphorus compound with a wide range of industrial applications.[7] It serves as a crucial intermediate in the production of organophosphorus pesticides, adhesives, and lubricants.[9][10] Furthermore, its use as a flame retardant in textiles and a corrosion inhibitor for steel highlights its prevalence in both industrial and commercial settings.[1][9] A potential source of broader environmental exposure stems from its formation as a degradation product of other chemicals, such as the pesticide trichlorfon and the chemical intermediate trimethyl phosphite.[7][10] Given the potential for human exposure, a thorough evaluation of its long-term toxicological effects, particularly its carcinogenic potential, is a critical component of its safety assessment. The primary investigations into DMHP's carcinogenicity were conducted by the U.S. National Toxicology Program (NTP), providing the foundational data for regulatory evaluation worldwide.[11][12]

Mechanistic Insights and Genotoxicity Profile

Understanding the genotoxic potential of a compound is fundamental to interpreting carcinogenicity data. The evidence for DMHP suggests a nuanced profile, where it does not act as a classic point mutagen but exhibits evidence of inducing chromosomal damage.

Metabolic Activation

In rodents, DMHP is believed to be metabolized via oxidative demethylation, yielding monomethyl hydrogen phosphate (MMP) and formaldehyde.[13] The formation of formaldehyde, a known carcinogen, is a critical consideration, as it can be further oxidized to carbon dioxide or enter the one-carbon pool.[13] This metabolic process occurs primarily in the liver, lungs, and kidneys.[13] The potential for target organs like the lung and forestomach to metabolically activate DMHP into reactive intermediates is a key area of investigation for its mode of action.

DMHP_Metabolism DMHP Dimethyl Hydrogen Phosphate (DMHP) MMP Monomethyl Hydrogen Phosphate (MMP) DMHP->MMP Oxidative Demethylation Formaldehyde Formaldehyde DMHP->Formaldehyde Oxidative Demethylation CO2 Carbon Dioxide Formaldehyde->CO2 Oxidation OneCarbon One-Carbon Pool Formaldehyde->OneCarbon Metabolic Integration

Caption: Metabolic pathway of this compound (DMHP).

Genotoxicity Assessment

The genotoxicity of DMHP has been evaluated in a battery of in vitro and in vivo assays, with mixed results that point towards a clastogenic (chromosome-damaging) rather than a mutagenic (gene-mutating) mode of action.

  • Bacterial Mutagenesis (Ames Test): DMHP was consistently found to be non-mutagenic in multiple strains of Salmonella typhimurium (TA98, TA100, TA1535, TA1537), both with and without metabolic activation.[3][9]

  • Mammalian Cell Assays: In contrast to bacterial assays, DMHP has shown positive results in mammalian cells. It induced mutations in the mouse lymphoma L5178Y cell assay, but only in the presence of metabolic activation.[6] It also caused both sister chromatid exchanges and chromosomal aberrations in Chinese hamster ovary (CHO) cells.[7][9]

  • In Vivo Assays: DMHP did not induce sex-linked recessive lethal mutations in Drosophila melanogaster.[3][6][9]

This pattern—negative in the Ames test but positive for chromosomal damage in mammalian cells—is crucial. It suggests that DMHP's carcinogenicity may not be initiated by direct DNA point mutations but rather through larger-scale genetic alterations or potentially non-genotoxic mechanisms like chronic inflammation and hyperplasia, which were observed in the rat studies.[6]

Genotoxicity_Logic cluster_assays Genotoxicity Assays cluster_interpretation Interpretation Ames Bacterial Mutagenesis (Ames Test) PointMutagen Point Mutagenicity Ames->PointMutagen Negative CHO Chromosomal Aberrations (CHO Cells) Clastogen Clastogenicity (Chromosomal Damage) CHO->Clastogen Positive MouseLymphoma Gene Mutation (Mouse Lymphoma) MouseLymphoma->Clastogen Positive Carcinogenicity Overall Carcinogenicity Potential PointMutagen->Carcinogenicity Less Likely to be Primary Mechanism Clastogen->Carcinogenicity Suggests a Potential Mechanism

Caption: Logical flow from genotoxicity results to carcinogenicity assessment.

Core Carcinogenicity Bioassays in Rodent Models

The cornerstone of DMHP's carcinogenicity assessment is the 2-year (103-week) gavage study conducted by the NTP in Fischer 344/N rats and B6C3F1 mice.[3] The design of these studies follows international standards, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).[14][15]

Study Design and Rationale

The choice of experimental parameters is critical for the validity and interpretation of a carcinogenicity bioassay.

  • Species Selection: Fischer 344/N rats and B6C3F1 mice are standard models chosen for their well-characterized genetics, relatively low incidence of spontaneous tumors, and extensive historical control data available within the NTP database.[11]

  • Route of Administration: Gavage (oral administration) was selected to simulate potential human exposure through ingestion and to ensure accurate dosing.[3][4] Corn oil was used as the vehicle.[6]

  • Dose Selection: Dose levels were determined based on prior 13-week toxicity studies to establish the maximum tolerated dose (MTD)—the highest dose that does not cause life-threatening toxicity or reduce body weight by more than 10%. This ensures that the animals can survive for the duration of the study to develop late-onset tumors.

  • Duration: A 2-year study duration covers the majority of the animals' lifespan, allowing for the detection of tumors that may take a long time to develop.[16]

  • Group Size: Each dose group, including vehicle controls, consisted of 50 male and 50 female animals to provide sufficient statistical power for detecting a carcinogenic effect.[17]

Carcinogenicity_Workflow cluster_prep Phase 1: Preparation cluster_main Phase 2: 2-Year Bioassay cluster_analysis Phase 3: Analysis & Conclusion DoseRange Dose Range-Finding (13-Week Study) SelectMTD Determine Maximum Tolerated Dose (MTD) DoseRange->SelectMTD AnimalGroups Assign Animals to Groups (50/sex/group) Control, Low, High Dose SelectMTD->AnimalGroups Dosing Daily Oral Gavage (5 days/week for 103 weeks) AnimalGroups->Dosing Observation In-life Observations (Clinical signs, body weight) Dosing->Observation Necropsy Terminal Necropsy & Gross Pathology Observation->Necropsy Histopath Histopathology of all Tissues Necropsy->Histopath Stats Statistical Analysis of Tumor Incidence Histopath->Stats Conclusion Determine Evidence of Carcinogenicity Stats->Conclusion

Caption: Standard workflow for a 2-year rodent carcinogenicity bioassay.

Key Findings: Fischer 344/N Rat

The results in rats showed clear and compelling evidence of carcinogenicity, particularly in males.

  • Male Rats (Doses: 0, 100, 200 mg/kg): There was "clear evidence of carcinogenicity."[3][5] Statistically significant, dose-dependent increases were observed in the incidences of:

    • Lung Neoplasms: Alveolar/bronchiolar adenomas, alveolar/bronchiolar carcinomas, and squamous cell carcinomas.[4][9][10]

    • Forestomach Neoplasms: Squamous cell papillomas and carcinomas.[4][7][9]

    • Chronic inflammation and alveolar epithelial hyperplasia were also noted as significant non-neoplastic lesions in the lungs.[6]

  • Female Rats (Doses: 0, 50, 100 mg/kg): There was "equivocal evidence of carcinogenicity."[3][5] A marginally increased incidence of alveolar/bronchiolar carcinomas of the lung was observed.[3]

Key Findings: B6C3F1 Mouse

In stark contrast to the findings in rats, mice appeared resistant to the carcinogenic effects of DMHP under the same study conditions.

  • Male and Female Mice (Doses: 0, 100, 200 mg/kg): There was "no evidence of carcinogenicity."[3][5] No statistically significant increase in any type of neoplasm was attributed to DMHP administration.[3] One report did note a significant increase in the incidence of hepatocellular adenoma in female mice at the lower dose, but not the higher dose, complicating a clear dose-response interpretation.[6] Non-neoplastic findings included focal calcification of the testis in dosed male mice.[3][4]

Data Summary: Neoplastic Lesions in 2-Year Gavage Studies
Species/SexOrganLesion TypeControl IncidenceLow Dose IncidenceHigh Dose IncidenceEvidence Level
Rat, Male LungAlveolar/Bronchiolar Adenoma or Carcinoma (combined)1/5011/5025/50Clear
LungSquamous Cell Carcinoma0/503/5012/49Clear
ForestomachSquamous Cell Papilloma or Carcinoma (combined)1/509/5026/50Clear
Rat, Female LungAlveolar/Bronchiolar Carcinoma1/494/495/50Equivocal
Mouse, Male All OrgansNo significant increase---No Evidence
Mouse, Female All OrgansNo significant increase---No Evidence
(Data synthesized from NTP Technical Report 287)[3]

Interpretation and Discussion

The divergent outcomes between rats and mice are a critical aspect of the DMHP carcinogenicity profile. The clear carcinogenic effect in the lungs and forestomach of male rats, but not in mice, points to significant species-specific differences in metabolism, target organ sensitivity, or DNA repair mechanisms. The forestomach tumors in rats are particularly noteworthy, as this organ is absent in humans, requiring careful consideration when extrapolating risk. However, the induction of lung cancer in rats, a common target organ for inhaled or systemically distributed carcinogens, is of high relevance to human health.

Key Experimental Protocols

Protocol: 2-Year Rodent Gavage Carcinogenicity Bioassay (Adapted from OECD 451)
  • Animal Husbandry: House Fischer 344/N rats in an accredited facility under controlled conditions (temperature, humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water. Acclimate animals for at least one week prior to study start.

  • Group Allocation: Randomly assign 50 male and 50 female rats to each of three groups: Vehicle Control (Corn Oil), Low Dose (100 mg/kg), and High Dose (200 mg/kg).

  • Dose Administration: Administer the test article or vehicle via oral gavage once daily, 5 days per week, for 103 weeks. Adjust dose volume based on weekly body weight measurements.

  • Clinical Observations: Conduct and record clinical observations twice daily for morbidity and mortality. Perform a detailed physical examination weekly.

  • Body Weight and Food Consumption: Record individual animal body weights weekly for the first 13 weeks and monthly thereafter.

  • Necropsy: At 104 weeks, euthanize all surviving animals. Conduct a full gross necropsy on all animals, including those that die prematurely.

  • Tissue Collection and Histopathology: Collect a comprehensive list of tissues and organs from all animals. Preserve tissues in 10% neutral buffered formalin. Process all gross lesions and specified tissues for microscopic examination by a certified veterinary pathologist.

Protocol: In Vitro Chromosomal Aberration Test (Adapted from OECD 473)
  • Cell Culture: Culture Chinese Hamster Ovary (CHO) cells in appropriate media until they reach exponential growth.

  • Exposure: Treat cell cultures with at least three concentrations of DMHP, alongside a negative (vehicle) and positive control, for a short duration (e.g., 3-6 hours). One set of experiments should include a metabolic activation system (S9 mix).

  • Harvest: After the treatment period, wash the cells and add fresh media. Add a metaphase-arresting substance (e.g., colcemid) for the final 2-4 hours of culture.

  • Slide Preparation: Harvest the cells, treat with a hypotonic solution, and fix with a methanol/acetic acid solution. Drop the cell suspension onto microscope slides and air dry.

  • Staining and Analysis: Stain the slides with Giemsa. Score at least 200 well-spread metaphases per concentration for structural chromosomal aberrations (e.g., breaks, gaps, exchanges).

  • Data Evaluation: Analyze the percentage of cells with aberrations and the number of aberrations per cell. A statistically significant, dose-dependent increase in aberrations compared to the negative control indicates a positive result.

Conclusion and Future Directions

The carcinogenicity studies of this compound in animal models provide clear evidence of its carcinogenic activity in Fischer 344/N rats, with no corresponding effect observed in B6C3F1 mice.[5] The primary target organs in rats are the lung and forestomach.[4] The genotoxicity profile suggests a clastogenic mode of action may contribute to this outcome.[7] The IARC's classification as a Group 2B agent underscores that, despite species-specificity and a lack of human data, DMHP is considered a potential human carcinogen.[2]

Future research should focus on elucidating the mechanisms behind the observed species-specificity. Comparative metabolic studies in rat, mouse, and human tissues could clarify whether differences in activation or detoxification pathways account for the differential susceptibility. Further investigation into the role of chronic inflammation versus genotoxic events in the rat lung and forestomach would provide a more complete picture of the mode of action, which is essential for quantitative human health risk assessment.

References

  • National Center for Biotechnology Information. (n.d.). Dimethyl Hydrogen Phosphite - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry.
  • National Center for Biotechnology Information. (n.d.). Dimethyl hydrogen phosphite. NIH.
  • Inchem.org. (1999, April 13). Dimethyl Hydrogen Phosphite (IARC Summary & Evaluation, Volume 48, 1990).
  • National Center for Biotechnology Information. (n.d.). Dimethyl hydrogen phosphite - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. NCBI Bookshelf.
  • National Center for Biotechnology Information. (1985, November). NTP Toxicology and Carcinogenesis Studies of Dimethyl Hydrogen Phosphite (CAS No. 868-85-9) in F344/N Rats and B6C3F1 Mice (Gavage Studies). PubMed.
  • Policy Commons. (n.d.). OECD 451: Carcinogenicity Studies - Guideline for Testing of Chemicals.
  • International Agency for Research on Cancer. (n.d.). Anthracene, 2-Bromopropane, Butyl Methacrylate, and Dimethyl Hydrogen Phosphite.
  • National Toxicology Program. (n.d.). TR-287: Dimethyl Hydrogen Phosphite (CASRN 868-85-9) in F344/N Rats and B6C3F1Mice (Gavage Studies).
  • Slideshare. (n.d.). Oecd 541 guidelines.
  • National Center for Biotechnology Information. (n.d.). Lung neoplasms in rodents after chronic administration of dimethyl hydrogen phosphite.
  • National Center for Biotechnology Information. (n.d.). Organic Phosphonates - Toxicological Risks of Selected Flame-Retardant Chemicals.
  • VICH. (n.d.). STUDIES TO EVALUATE THE SAFETY OF RESIDUES OF VETERINARY DRUGS IN HUMAN FOOD: CARCINOGENICITY TESTING.
  • International Agency for Research on Cancer. (2024, July 15). IARC Monographs Volume 133: Anthracene, 2-bromopropane, butyl methacrylate, and dimethyl hydrogen phosphite.
  • Quantics Biostatistics. (2024, May 23). Understanding GLP Carcinogenicity Studies: OECD 451 & 116.
  • OECD. (n.d.). Test No. 451: Carcinogenicity Studies.
  • IARC Publications. (n.d.). DIMETHYL HYDROGEN PHOSPHITE 1. Exposure Data 2. Studies of Cancer in Humans.
  • IARC Publications. (n.d.). Dimethyl Hydrogen Phosphite.
  • OECD. (2002, October 21). DIMETHYL PHOSPHONATE CAS N°: 868-85-9.
  • International Agency for Research on Cancer. (2024, July 15). Volume 133: Anthracene, 2-bromopropane, butyl methacrylate, and dimethyl hydrogen phosphite.
  • TRiCAT. (n.d.). NTP technical report on the toxicology and carcinogenesis studies of dimethyl hydrogen phosphite (CAS no. 868-85-9) in F344/N rats and B6C3F 1 mice.
  • National Technical Reports Library. (n.d.). Chemical Hazard Information File for Dimethyl Hydrogen Phosphite (DMHP) with Four Attachments.
  • National Toxicology Program. (n.d.). TR-323: Dimethyl Methylphosphonate (CASRN 756-79-6) in F344/N Rats and B6C3F1Mice (Gavage Studies).

Sources

An In-Depth Technical Guide to the Genotoxicity and Mutagenicity of Dimethyl Hydrogen Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimethyl hydrogen phosphate (DMHP), an organophosphorus compound used as a chemical intermediate and flame retardant, presents a complex genotoxic profile. While DMHP itself demonstrates limited reactivity with DNA, its metabolism is a critical determinant of its mutagenic potential. The weight of evidence from a standard battery of genotoxicity tests indicates that DMHP is an indirect mutagen, requiring metabolic activation to exert its effects. It is consistently negative in bacterial reverse mutation (Ames) tests but shows positive results for inducing gene mutations, chromosomal aberrations, and sister chromatid exchange in in vitro mammalian cell systems, often dependent on the presence of a metabolic activation system (S9). This activity is likely mediated by its metabolite, formaldehyde, a known genotoxic agent. Carcinogenicity studies have shown clear evidence of carcinogenicity in male rats, but not in mice.[1][2] The International Agency for Research on Cancer (IARC) has classified this compound as "not classifiable as to its carcinogenicity to humans (Group 3)" based on limited evidence in experimental animals and no data in humans.[3] This guide synthesizes the available data, explains the causality behind the experimental findings, and provides detailed protocols for key assays to aid researchers in understanding and assessing the genotoxic risk of DMHP and related compounds.

Introduction: Understanding this compound and the Imperative of Genotoxicity Assessment

This compound (DMHP), also known as dimethyl phosphonate, is a colorless liquid with the chemical formula (CH₃O)₂P(O)H. It serves as a versatile chemical intermediate in the synthesis of various products, including organophosphorus pesticides and lubricant additives.[3] It has also been utilized as a flame retardant for textiles and other materials.[3]

Genotoxicity assessment is a cornerstone of chemical and pharmaceutical safety evaluation. Assays are designed to detect agents that damage genetic material (DNA), leading to mutations or chromosomal damage.[4] Such damage is a critical initiating event in carcinogenesis and can lead to heritable diseases.[4] For professionals in drug development and chemical safety, a thorough understanding of a compound's genotoxic profile is essential for accurate risk assessment and regulatory compliance, as outlined in guidelines such as the ICH S2(R1).[4][5][6][7]

The Central Role of Metabolism in DMHP's Genotoxicity

The genotoxic activity of this compound is not intrinsic to the parent molecule but is instead a consequence of its biotransformation. Understanding its metabolic fate is crucial to interpreting the varied results seen across different test systems.

Absorption, Metabolism, and Excretion

Studies in rodents show that DMHP is readily and almost completely absorbed from the gastrointestinal tract following oral administration. It is widely distributed in tissues, with the highest concentrations found in the liver, kidneys, lungs, and forestomach. The primary routes of elimination are as carbon dioxide in expired air and in the urine.

The Metabolic Activation Pathway

The key metabolic event is the oxidative demethylation of DMHP. This reaction, dependent on P450 enzymes, metabolizes DMHP to formaldehyde and monomethyl hydrogen phosphite (MMHP) . Formaldehyde, a well-characterized genotoxic agent and human carcinogen, is the metabolite of primary concern.[8][9][10][11] The MMHP is then excreted in the urine. This metabolic pathway explains why genotoxic effects are often observed only in the presence of an external metabolic activation system (S9 fraction) in in vitro assays.

G DMHP This compound (DMHP) Metabolism Oxidative Demethylation (P450 Enzymes) DMHP->Metabolism Formaldehyde Formaldehyde (Genotoxic Metabolite) Metabolism->Formaldehyde Metabolite 1 MMHP Monomethyl Hydrogen Phosphite (MMHP) Metabolism->MMHP Metabolite 2 Excretion Urinary Excretion MMHP->Excretion

Caption: Metabolic activation of this compound (DMHP).

A Weight-of-Evidence Approach: Genotoxicity Assay Findings

A standard battery of tests is used to evaluate the genotoxic potential of a chemical, assessing different endpoints like gene mutation, chromosomal damage, and DNA repair. The results for DMHP are notably inconsistent across these systems, highlighting the importance of a weight-of-evidence analysis.

Gene Mutation Assays

This initial screening assay uses amino acid-dependent strains of Salmonella typhimurium and E. coli to detect point mutations (base substitutions and frameshifts).[12][13]

  • Result for DMHP: Consistently negative . Studies using multiple strains (TA98, TA100, TA1535, TA1537) have shown no increase in revertant colonies, both with and without S9 metabolic activation.[1][2]

  • Causality: The lack of response in bacteria, even with S9, suggests that either the bacterial enzymes cannot efficiently metabolize DMHP to formaldehyde, or the bacterial cells have highly efficient detoxification mechanisms for aldehydes, or the specific DNA adducts formed are not mutagenic in these bacterial strains.

This assay detects a broader range of mutagenic events, including point mutations and clastogenic events affecting the expression of the thymidine kinase (Tk) gene.

  • Result for DMHP: Positive , but only in the presence of S9 metabolic activation.[3] No significant mutagenic response was observed in the absence of S9.

  • Causality: This is a key finding. The requirement for S9 strongly supports the hypothesis that a metabolite—formaldehyde—is the ultimate mutagen, and that mammalian cell systems are susceptible to its effects.

Chromosomal Damage Assays

These cytogenetic assays visualize chromosomal damage in mammalian cells, such as Chinese Hamster Ovary (CHO) cells. The chromosomal aberration test scores for structural breaks, while the SCE assay detects reciprocal exchanges of DNA between sister chromatids.

  • Result for DMHP: Positive . DMHP induced both chromosomal aberrations and sister chromatid exchanges in CHO cells. Notably, these effects were observed both in the presence and absence of S9.

  • Causality: The positive result without S9 in this sensitive assay suggests that at high concentrations, DMHP or its spontaneous degradation products might have some direct clastogenic activity, or that CHO cells possess some intrinsic metabolic capability. However, the response is often enhanced by S9.

DNA Repair Assays

The UDS test measures DNA repair synthesis following chemical-induced DNA damage in non-dividing cells, typically primary rat hepatocytes.

  • Result for DMHP: Positive . A significant increase in UDS was observed in hepatocytes from rats that had been pre-treated with metabolic enzyme inducers (Aroclor).[3]

  • Causality: This result further confirms that DMHP can lead to DNA damage that is recognized and repaired by mammalian cell machinery, and that this effect is linked to metabolic capacity.

In Vivo Assays

This assay assesses the ability of a chemical to cause mutations in the germ cells of the fruit fly.

  • Result for DMHP: Negative . DMHP did not induce sex-linked recessive lethal mutations in Drosophila when administered via feeding or injection.[1][2]

Data Summary and Mechanistic Synthesis

Assay TypeTest SystemMetabolic Activation (S9)ResultReference(s)
Gene Mutation S. typhimurium (Ames Test)With & WithoutNegative [1][2]
Mouse Lymphoma (L5178Y)WithoutNegative [3]
Mouse Lymphoma (L5178Y)WithPositive [3]
Chromosomal Damage CHO Cells (Aberrations)With & WithoutPositive
CHO Cells (SCE)With & WithoutPositive
DNA Repair Rat Hepatocytes (UDS)With (induced)Positive [3]
In Vivo Germ Cell Drosophila (SLRL)N/ANegative [1][2]

The discrepancy between the negative Ames test and the positive mammalian cell assays is a classic example of why a battery of tests is necessary. Bacterial systems lack some of the complex metabolic pathways present in mammals and may differ in their response to specific DNA lesions. The genotoxicity of formaldehyde involves the formation of DNA adducts and DNA-protein cross-links, which can block DNA replication and lead to mutations and chromosomal breaks if not properly repaired.[8][11]

Carcinogenicity and Regulatory Context

The genotoxic potential of DMHP is reflected in long-term animal carcinogenicity studies.

  • Animal Carcinogenicity: In a two-year gavage study conducted by the National Toxicology Program (NTP), there was clear evidence of carcinogenicity in male F344/N rats, demonstrated by increased incidences of lung and forestomach neoplasms.[1][2] There was equivocal evidence in female rats and no evidence of carcinogenicity in B6C3F1 mice.[1][2]

  • IARC Classification: The International Agency for Research on Cancer (IARC) has classified DMHP in Group 3: Not classifiable as to its carcinogenicity to humans .[3] This classification reflects the limited evidence in animals and the absence of human data.

Experimental Protocols

For researchers needing to perform these critical assays, the following sections provide detailed, self-validating methodologies based on OECD guidelines.

Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471)

This protocol outlines the plate incorporation method, a standard approach for the Ames test.[12]

G cluster_prep Preparation cluster_exposure Exposure & Plating cluster_incubation Incubation & Scoring A 1. Prepare overnight cultures of S. typhimurium strains (e.g., TA98, TA100) D 4. To molten top agar, add: - Bacterial culture - Test Article (or control) - S9 mix or buffer A->D B 2. Prepare Test Article dilutions, positive/negative controls B->D C 3. Prepare S9 mix for metabolic activation plates C->D E 5. Vortex briefly and pour onto minimal glucose agar plates D->E F 6. Incubate plates at 37°C for 48-72 hours E->F G 7. Count revertant colonies on each plate F->G H 8. Assess for dose-response and compare to controls G->H

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

  • Strain Preparation: Grow individual tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2uvrA) overnight in nutrient broth to reach a cell density of 1-2 x 10⁹ cells/mL.

  • Metabolic Activation: Prepare the S9 fraction from the livers of rats or hamsters treated with an enzyme inducer like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone. Create an S9 mix containing the S9 fraction, buffer, and cofactors (e.g., NADP, G6P).

  • Exposure: In separate tubes for each concentration and control, combine:

    • 2.0 mL of molten top agar (at 45°C)

    • 0.1 mL of the bacterial culture

    • 0.1 mL of the test article solution (or solvent/positive control)

    • 0.5 mL of S9 mix (for +S9 plates) or phosphate buffer (for -S9 plates)

  • Plating: Immediately after adding all components, gently vortex the tube and pour the contents onto the surface of a minimal glucose agar plate. Allow the top agar to solidify.

  • Controls:

    • Negative (Solvent) Control: The solvent used to dissolve the test article.

    • Positive Controls: Known mutagens specific to each strain, both requiring S9 (e.g., 2-Aminoanthracene) and not requiring S9 (e.g., Sodium Azide), must be run concurrently to validate the assay.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A positive result is defined as a concentration-related increase in the number of revertant colonies that is at least double the solvent control count.

Protocol: In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This assay is a preferred method for detecting both clastogenic (chromosome-breaking) and aneugenic (whole chromosome loss) events.[14][15]

G cluster_prep Cell Culture & Treatment cluster_cytoB Cytokinesis Block cluster_harvest Harvesting & Scoring A 1. Culture mammalian cells (e.g., TK6, CHO) to logarithmic growth B 2. Treat cells with Test Article (+/- S9) for short (3-6h) or long (24h) exposure A->B C 3. Wash cells and add fresh medium containing Cytochalasin-B (Cyto-B) B->C D 4. Incubate for 1.5-2 normal cell cycle lengths C->D E 5. Harvest cells and treat with hypotonic solution D->E F 6. Fix and drop cells onto microscope slides E->F G 7. Stain with DNA-specific dye (e.g., Giemsa, DAPI) F->G H 8. Score micronuclei (MN) in binucleated (BN) cells under a microscope G->H

Caption: Workflow for the In Vitro Micronucleus Test.

  • Cell Culture: Use a validated cell line (e.g., TK6, CHO, human peripheral blood lymphocytes) in logarithmic growth phase.

  • Treatment Conditions:

    • Short Treatment (+/- S9): Expose cells to at least three concentrations of the test article for 3-6 hours. After exposure, wash the cells and re-culture them for a recovery period of 1.5-2 normal cell cycles.

    • Long Treatment (-S9): Expose cells for 1.5-2 normal cell cycles without a recovery period.

  • Cytokinesis Block: Add Cytochalasin-B to the culture medium at the appropriate time. This inhibits cytokinesis (cytoplasmic division) but allows nuclear division, resulting in binucleated cells. This ensures that only cells that have completed one mitosis are scored.

  • Harvesting: At the end of the culture period, harvest the cells. Treat with a mild hypotonic solution (e.g., KCl) to swell the cytoplasm, which facilitates scoring.

  • Slide Preparation: Fix the cells (e.g., with methanol:acetic acid) and drop them onto clean microscope slides.

  • Staining: Stain the slides with a DNA-specific stain, such as Giemsa or a fluorescent dye like DAPI.

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. Micronuclei are small, round, non-refractile bodies in the cytoplasm that are morphologically identical to the main nucleus but smaller.

  • Validation: Concurrent negative (solvent) and positive controls (e.g., Mitomycin-C for -S9, Cyclophosphamide for +S9) are required to ensure the validity of the test. A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

Conclusion for the Researcher

The genotoxic profile of this compound is a clear illustration of mechanism-driven toxicity. It is not a direct-acting mutagen in prokaryotic systems. However, its metabolism in mammalian systems generates formaldehyde, a reactive metabolite that induces both gene mutations and chromosomal damage. This profile underscores the necessity of including metabolic activation in in vitro mammalian assays and using a comprehensive testing battery to avoid false negatives. For drug development professionals and toxicologists, the case of DMHP serves as a critical reminder that understanding a compound's metabolic fate is paramount to accurately characterizing its genotoxic and carcinogenic risk.

References

  • Title: Genotoxicity of formaldehyde: molecular basis of DNA damage and mut
  • Title: ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]
  • Title: Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use s2(r1)
  • Title: Mammalian Cell In Vitro Micronucleus Assay Source: Charles River Labor
  • Title: S2(R1)
  • Title: Genotoxicity of formaldehyde: molecular basis of DNA damage and mutation Source: National Center for Biotechnology Inform
  • Title: NTP technical report on the toxicology and carcinogenesis studies of dimethyl hydrogen phosphite (CAS no. 868-85-9)
  • Title: Genotoxicity of formaldehyde: molecular basis of DNA damage and mutation Source: Frontiers Media S.A. URL:[Link]
  • Title: International Conference on Harmonisation; Guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use; Availability Source: Federal Register URL:[Link]
  • Title: Dimethyl hydrogen phosphite Source: National Center for Biotechnology Inform
  • Title: International Conference on Harmonisation; guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals intended for Human Use; availability. Notice.
  • Title: NTP Toxicology and Carcinogenesis Studies of Dimethyl Hydrogen Phosphite (CAS No. 868-85-9) in F344/N Rats and B6C3F1 Mice (Gavage Studies) Source: PubMed URL:[Link]
  • Title: Bacterial Reverse Mutation Assay or Ames assay (OECD 471) Source: National Institute of Biology, Slovenia URL:[Link]
  • Title: Toxicokinetics and Modes of Action of Formaldehyde Source: National Center for Biotechnology Inform
  • Title: Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices Source: Oxford Academic URL:[Link]
  • Title: OECD 487: in vitro micronucleus assay using TK6 cells to investigate mechanism of action Source: Inotiv URL:[Link]
  • Title: Test No.
  • Title: TR-287: Dimethyl Hydrogen Phosphite (CASRN 868-85-9) in F344/N Rats and B6C3F1Mice (Gavage Studies) Source: National Toxicology Program (NTP) URL:[Link]
  • Title: In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B Source: Frontiers URL:[Link]
  • Title: Ames Mutagenicity Testing (OECD 471) Source: CPT Labs URL:[Link]
  • Title: Distinct DNA repair mechanisms prevent formaldehyde toxicity during development, reproduction and aging Source: Oxford Academic URL:[Link]
  • Title: GLP OECD 471 Ames Test Source: Scantox URL:[Link]
  • Title: Genetic toxicity: Bacterial reverse mutation test (OECD 471) Source: Biosafe URL:[Link]
  • Title: DIMETHYL HYDROGEN PHOSPHITE Source: IARC Public

Sources

Ecotoxicology of Dimethyl Hydrogen Phosphate in Aquatic Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the ecotoxicology of dimethyl hydrogen phosphate (DMHP) in aquatic systems. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, identifies critical data gaps, and offers detailed methodologies for future research. By explaining the causality behind experimental choices and grounding protocols in authoritative standards, this guide aims to be a self-validating resource for understanding and assessing the environmental risks associated with DMHP.

Introduction and Physicochemical Profile of this compound

This compound (DMHP), also known as dimethyl phosphite, is a colorless liquid with a mild odor.[1] It is utilized as a chemical intermediate in the production of pesticides and flame retardants, as well as in lubricant additives and adhesives.[2] A significant environmental source of DMHP is its formation as a degradation product of the pesticides trichlorfon and malathion and the chemical intermediate trimethyl phosphite.[3] Its physicochemical properties are crucial for understanding its environmental fate and transport in aquatic systems.

PropertyValueSource
Chemical Formula C₂H₇O₃P[2]
Molecular Weight 110.05 g/mol [2]
Water Solubility Soluble[1]
Vapor Pressure < 1.0 mm Hg at 20°C[1]
Log K_ow_ (Octanol-Water Partition Coefficient) -1.2[4]

The high water solubility and low octanol-water partition coefficient of DMHP suggest a low potential for bioaccumulation in aquatic organisms.[4] This is a critical initial assessment, as substances with high bioaccumulation potential can concentrate in organisms over time, leading to greater toxicity.

Environmental Fate and Transport

The behavior of DMHP in aquatic environments is primarily governed by hydrolysis and biodegradation. Understanding these processes is fundamental to predicting its persistence and the potential exposure of aquatic organisms.

Hydrolysis

DMHP undergoes hydrolysis in water, with the rate being pH-dependent. The hydrolysis half-life is approximately 10 days at 25°C and 19 days at 20°C, with basic conditions accelerating the process.[1] The primary degradation products of DMHP in aqueous solutions are methanol, monomethyl hydrogen phosphite, and orthophosphorous acid.[5]

The hydrolysis pathway is a critical consideration in ecotoxicological testing. Short-term acute tests may primarily reflect the toxicity of the parent compound, while longer-term chronic tests will involve exposure to a mixture of the parent compound and its hydrolysis products. Therefore, the experimental design must account for the stability of DMHP under the test conditions.

Caption: Hydrolysis pathway of this compound in water.

Biodegradation

DMHP is not readily biodegradable.[6] In a study using an activated sludge inoculum, it reached 48% of its theoretical biochemical oxygen demand (BOD) in 4 weeks.[6] This suggests that biodegradation is not a rapid removal mechanism in aquatic systems, potentially leading to prolonged exposure for aquatic organisms. The slow biodegradation rate, combined with its hydrolysis, indicates that both the parent compound and its degradation products can persist in the environment.

Aquatic Ecotoxicity

The assessment of DMHP's ecotoxicity involves evaluating its effects on a range of aquatic organisms, from primary producers (algae) to invertebrates and fish. While acute toxicity data is available, a significant data gap exists for chronic toxicity.

Acute Toxicity

Acute toxicity tests provide a baseline understanding of the concentrations at which a substance causes adverse effects over a short period.

Trophic LevelSpeciesEndpoint (Duration)Value (mg/L)Source
Fish Pimephales promelas (Fathead Minnow)LC₅₀ (96h)225[4]
Danio rerio (Zebrafish)LC₀ (96h)>100[4]
Invertebrates Daphnia magna (Water Flea)EC₅₀ (48h)25[4]
Algae Desmodesmus subspicatusEC₀ (72h)>=100[4]

Based on these results, DMHP is classified as harmful to aquatic organisms.[6] The acute toxicity to Daphnia magna is notably higher than to fish and algae, indicating that invertebrates may be a particularly sensitive trophic level.

Chronic and Sub-lethal Effects (Data Gaps and Research Needs)

There is a significant lack of published data on the chronic toxicity of DMHP to aquatic organisms. This is a critical knowledge gap, as long-term exposure to sub-lethal concentrations can lead to adverse effects on growth, reproduction, and behavior that are not captured in acute tests.

Given that DMHP is an organophosphorus compound, its primary mechanism of toxicity is expected to be the inhibition of acetylcholinesterase (AChE), an enzyme crucial for nerve function.[7][8] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in neurotoxicity.[8]

Expected Sub-lethal Effects:

  • Fish: Altered swimming behavior, reduced feeding, impaired predator avoidance, and reproductive effects.[9][10]

  • Invertebrates: Impaired mobility, reduced filtering rates, and decreased reproductive output.[11]

  • Algae: Inhibition of growth and photosynthesis.

Further research is imperative to determine the No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) for chronic exposure scenarios.

Caption: Postulated mechanism of neurotoxicity for DMHP in aquatic organisms.

Eutrophication Potential

As a phosphate-containing compound, DMHP has the potential to contribute to eutrophication, the over-enrichment of water bodies with nutrients that can lead to algal blooms and subsequent oxygen depletion.[12] The hydrolysis of DMHP releases orthophosphorous acid, which can be oxidized to orthophosphate, a bioavailable form of phosphorus for algae.

While the direct contribution of DMHP to eutrophication is not well-documented, the excessive application of organophosphorus pesticides has been linked to increased total phosphorus loss from agricultural areas, contributing to surface water eutrophication.[13][14] Therefore, the potential for DMHP to act as a nutrient source should be considered in its environmental risk assessment.

Experimental Protocols for Ecotoxicological Assessment

To address the identified data gaps, standardized and validated experimental protocols are essential. The following methodologies are based on OECD Guidelines for the Testing of Chemicals, which are internationally recognized standards.

Chronic Toxicity Testing with Daphnia magna (OECD 211)

This test assesses the impact of long-term exposure on the reproduction of Daphnia magna.

Step-by-Step Methodology:

  • Test Organism: Daphnia magna neonates (<24 hours old).

  • Test Duration: 21 days.[11]

  • Test Design: Semi-static or flow-through system with at least five test concentrations and a control group.

  • Exposure: Daphnids are individually exposed to the test substance in vessels containing the appropriate test medium.

  • Feeding: Daphnids are fed daily with a suitable algal food source.

  • Observations:

    • Mortality of parent daphnids is recorded daily.

    • The number of live offspring produced per parent is counted at least three times a week.[11]

  • Endpoints: The primary endpoint is the total number of live offspring produced per surviving parent at the end of the test. The NOEC and LOEC for reproduction are determined.

Fish Early-life Stage Toxicity Test (OECD 210)

This test evaluates the effects of the test substance on the early developmental stages of fish, which are often more sensitive than adult stages.[15]

Step-by-Step Methodology:

  • Test Organism: Fertilized eggs of a suitable fish species (e.g., Zebrafish, Danio rerio).[16]

  • Test Duration: Varies with species, from egg fertilization until the larvae in the control group are free-feeding.[15]

  • Test Design: Flow-through system is preferred, with at least five test concentrations and a control group.[1]

  • Exposure: Fertilized eggs are placed in test chambers containing the test solutions.

  • Observations:

    • Hatching success and survival are recorded daily.[16]

    • The occurrence of any developmental abnormalities (e.g., deformities) and abnormal behavior is noted.[16]

    • At the end of the test, the length and weight of all surviving fish are measured.[16]

  • Endpoints: The primary endpoints are hatching success, survival, and growth (length and weight). The NOEC and LOEC are determined.

Algal Growth Inhibition Test (OECD 201)

This test assesses the effects of a substance on the growth of freshwater algae.[17]

Step-by-Step Methodology:

  • Test Organism: An exponentially growing culture of a green alga (e.g., Desmodesmus subspicatus or Pseudokirchneriella subcapitata).[18]

  • Test Duration: 72 hours.[17]

  • Test Design: Batch culture system with at least five test concentrations and a control group.[19]

  • Exposure: Algal cultures are exposed to the test substance in a nutrient-rich medium under continuous illumination.

  • Biomass Measurement: Algal biomass is measured at least once every 24 hours using methods such as cell counting or spectrophotometric analysis.

  • Endpoints: The primary endpoints are the average specific growth rate and yield. The EC₅₀, NOEC, and LOEC for growth inhibition are determined.[19]

Caption: Standardized experimental workflows for assessing the aquatic ecotoxicity of DMHP.

Analytical Methodology

Accurate and sensitive analytical methods are crucial for exposure assessment and for monitoring concentrations during ecotoxicity testing.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a suitable method for the determination of DMHP and other organophosphorus compounds in water samples.[20][21] Solid-phase extraction (SPE) can be used for sample pre-concentration.[22]

  • Spectrophotometry: For assessing the eutrophication potential, the concentration of phosphate (as orthophosphate) in water samples can be determined using the molybdenum blue method.[7][23][24] This involves the reaction of phosphate with ammonium molybdate to form a colored complex that can be quantified spectrophotometrically.[23]

Conclusion and Future Directions

This compound is a water-soluble organophosphorus compound that enters aquatic ecosystems primarily as a degradation product of certain pesticides. While acute toxicity data indicate it is harmful to aquatic life, particularly invertebrates, there is a significant lack of information on its chronic and sub-lethal effects. Its potential to contribute to eutrophication also warrants further investigation.

Future research should prioritize:

  • Chronic toxicity studies following standardized OECD guidelines to determine the long-term effects on fish, invertebrates, and algae.

  • Investigation of sub-lethal endpoints, such as behavioral changes and biochemical markers (e.g., AChE inhibition), to provide a more comprehensive understanding of its toxicological profile.

  • Studies on the influence of environmental factors (pH, temperature, and organic matter) on the toxicity and degradation of DMHP.

  • Assessment of its eutrophication potential through controlled experiments that measure algal growth in response to DMHP and its degradation products.

By addressing these data gaps, a more robust and scientifically sound risk assessment for this compound in aquatic systems can be achieved.

References

  • Situ Biosciences. OECD 210: Fish, Early-life Stage Toxicity Test.
  • National Center for Biotechnology Information. Dimethyl Hydrogen Phosphite - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry.
  • Spectrophotometric Determination of Phosphates in Water.
  • Situ Biosciences. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test.
  • ResearchGate. Biochemical Toxicity of Organophosphate Compounds in Fishes.
  • Wikipedia. Organophosphate poisoning.
  • Aropha. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test.
  • SciSpace. a simple spectrophotometric method for the quantitative analysis of phosphate in the water samples.
  • INNSpub. Spectrophotometric determination of Phosphate in water and sugarcane sample.
  • OECD 210: Fish, early stage toxicity test.
  • OECD. Test No. 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test.
  • OECD. Test No. 210: Fish, Early-Life Stage Toxicity Test.
  • OECD 201: ALGA, GROWTH INHIBITION TEST - limit test and EC50 - GLP.
  • OECD. Test No. 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test.
  • DIMETHYL PHOSPHONATE CAS N°: 868-85-9.
  • NIH. Daphnia magna as an Alternative Model for (Simultaneous) Bioaccumulation and Chronic Toxicity Assessment—Controlled Exposure Study Indicates High Hazard of Heterocyclic PAHs.
  • NIH. Behavioural incongruities in juvenile Cyprinus carpio exposed to organophosphate compounds.
  • cromlab-instruments.es. Analysis of Organophosphorus Compounds by GC/MS.
  • Sweden Water Research. Chronic toxicity testing of Citalopram on the crustacean Daphnia magna.
  • NIH. Neurotoxicity of organophosphate pesticides could reduce the ability of fish to escape predation under low doses of exposure.
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  • Regulations.gov. to assess the chronic toxicity of the test item to Daphnia magna. The method followed was.
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  • ResearchGate. (PDF) Sub-lethal Effects of Insecticides on Fish Behavior and Physiology.
  • Ecotox Centre. Chronic Reproduction Test with Daphnids (external lab).
  • ResearchGate. (PDF) Sublethal Neurotoxicity of Organophosphate Insecticides to Juvenile Coho Salmon.
  • NIH. Blood Biochemical Biomarkers in Fish Toxicology—A Review.
  • Ecotoxicological QSAR Modeling of Organophosphorus and Neonicotinoid Pesticides.
  • ResearchGate. (PDF) Ecotoxicological QSAR Modeling of Organophosphorus and Neonicotinoid Pesticides.
  • SciSpace. Fish Cholinesterases as Biomarkers of Organophosphorus and Carbamate Pesticides.
  • PubMed Central. Eutrophic status influences the impact of pesticide mixtures and predation on Daphnia pulex populations.
  • ResearchGate. (PDF) Excessive application of chemical fertilizer and organophosphorus pesticides induced total phosphorus loss from planting causing surface water eutrophication.
  • PubMed. Organophosphate pesticides in South African eutrophic estuaries: Spatial distribution, seasonal variation, and ecological risk assessment.
  • National Center for Biotechnology Information. Dimethyl Hydrogen Phosphite - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry.
  • ResearchGate. (PDF) Organophosphate pesticides in South African eutrophic estuaries: Spatial distribution, seasonal variation, and ecological risk assessment.
  • Semantic Scholar. Combining QSAR and SSD to predict aquatic toxicity and species sensitivity of pyrethroid and organophosphate pesticides.
  • PubMed. Analysis of dimethyl hydrogen phosphite and its stability under simulated physiological conditions.
  • PubMed. Multispecies QSAR modeling for predicting the aquatic toxicity of diverse organic chemicals for regulatory toxicology.
  • ACS Publications. Multispecies QSAR Modeling for Predicting the Aquatic Toxicity of Diverse Organic Chemicals for Regulatory Toxicology.
  • Auctores Journals. Assessing the Impact of Organophosphorus Pesticides (OPPs) on Aquatic Ecosystems: A Review.
  • IARC Publications. DIMETHYL HYDROGEN PHOSPHITE 1. Exposure Data 2. Studies of Cancer in Humans.

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An In-depth Technical Guide on the Biodegradation of Organophosphate Esters in Soil and Water

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The pervasive use of organophosphate esters (OPEs) as flame retardants and plasticizers has led to their widespread distribution in terrestrial and aquatic environments.[1][2] This guide provides a comprehensive technical overview of the biodegradation of these emerging contaminants, offering insights into the microbial and enzymatic mechanisms that govern their fate. Designed for researchers, environmental scientists, and professionals in drug development, this document synthesizes current knowledge to inform both fundamental research and the development of effective bioremediation strategies.

Introduction to Organophosphate Esters and their Environmental Significance

Organophosphate esters are a diverse class of chemical compounds used extensively as flame retardants and plasticizers, replacing the now largely phased-out polybrominated diphenyl ethers.[1] Their physical and chemical properties, which dictate their environmental behavior, vary significantly.[1] OPEs enter the environment through various pathways, including wet and dry deposition, air-soil exchange, sewage irrigation, and the application of sludge.[1][2] Consequently, they have been detected in numerous environmental matrices, with soil often acting as both a "sink" and a "source" for these contaminants.[1][2] The potential for OPEs to migrate from soil to other environmental compartments such as water and air, as well as their uptake by plants, raises significant ecological concerns.[1]

Microbial Degradation of Organophosphate Esters: The Core of Bioremediation

The primary mechanism for the natural attenuation of OPEs in soil and water is microbial biodegradation.[3][4][5][6][7] This process relies on the metabolic activity of a diverse range of microorganisms that can utilize these compounds as a source of carbon, phosphorus, or energy.[8]

Key Microbial Players

A variety of bacteria and fungi have been identified as capable of degrading OPEs. For instance, bacterial genera such as Pseudarthrobacter, Sphingopyxis, Burkholderiales, and Rhizobiales have been shown to be dominant in OPE-contaminated environments and play a significant role in their degradation.[9][10] The isolation and characterization of such microorganisms are crucial for developing targeted bioremediation strategies.[4]

Enzymatic Machinery: The Catalysts of Biodegradation

The breakdown of OPEs is initiated by specific enzymes produced by these microorganisms. The most critical group of enzymes involved are phosphotriesterases (PTEs), also known as organophosphate hydrolases (OPHs).[11][12][13][14][15][16]

2.2.1. Phosphotriesterases (PTEs) / Organophosphate Hydrolases (OPHs)

PTEs are metalloenzymes, often containing a binuclear metal center (commonly zinc), that catalyze the hydrolysis of the phosphoester bonds in OPEs.[11][14][17] This initial hydrolytic step is the most significant in the detoxification of these compounds, as it breaks down the parent molecule into less toxic intermediates.[3][4] The mechanism of action involves a nucleophilic attack on the phosphorus center, facilitated by the metal ions and key amino acid residues in the enzyme's active site.[11][13][16][18]

Several types of PTEs have been well-characterized, including:

  • Organophosphate Hydrolase (OPH) and OpdA: These enzymes, found in bacteria like Brevundimonas diminuta and Agrobacterium radiobacter, have a broad substrate specificity and can hydrolyze a wide range of OPEs.[11][12][17]

  • Methyl Parathion Hydrolase (MPH): As its name suggests, this enzyme is particularly effective at degrading methyl parathion and related compounds.[11][13]

  • Organophosphorus Acid Anhydrolase (OPAA): This enzyme is capable of hydrolyzing a variety of organophosphorus compounds.[11][12][13]

The efficiency of these enzymes can be remarkable, with some PTEs exhibiting catalytic rates approaching the diffusion limit for certain substrates.[12][16]

Enzyme_Action

Biodegradation Pathways of Common Organophosphate Esters

The specific degradation pathways vary depending on the chemical structure of the OPE. Below are examples of two commonly studied OPEs.

Triphenyl Phosphate (TPP)

The microbial degradation of Triphenyl Phosphate (TPP) primarily occurs through a stepwise hydrolysis of the phosphate ester bonds.[19] The process can be summarized as follows:

  • TPP to Diphenyl Phosphate (DPHP): The initial step involves the hydrolysis of one ester bond, yielding DPHP and a molecule of phenol.[19]

  • DPHP to Phenyl Phosphate (PHP): DPHP is further hydrolyzed to PHP and another molecule of phenol.[19]

  • PHP to Inorganic Phosphate: Finally, PHP is broken down into inorganic phosphate and a third molecule of phenol.[19]

In some microbial systems, the resulting phenol can be further degraded through pathways like the β-ketoadipate pathway.[19][20] Additionally, some microorganisms may employ hydroxylation and methylation to modify the aromatic rings of TPP and its intermediates.[10][19]

TPP_Degradation TPP Triphenyl Phosphate (TPP) DPHP Diphenyl Phosphate (DPHP) + Phenol TPP->DPHP Hydrolysis PHP Phenyl Phosphate (PHP) + Phenol DPHP->PHP Hydrolysis Phosphate Inorganic Phosphate + Phenol PHP->Phosphate Hydrolysis BetaKetoadipate β-Ketoadipate Pathway Phosphate->BetaKetoadipate Further Degradation of Phenol

Tris(2-chloroethyl) Phosphate (TCEP)

The biodegradation of the chlorinated OPE, Tris(2-chloroethyl) phosphate (TCEP), also proceeds primarily through hydrolysis of the phosphoester bonds.[9][21] The degradation process results in the formation of bis(2-chloroethyl) phosphate (BCEP) and mono(2-chloroethyl) phosphate (MCEP).[9][21] In addition to hydrolysis, other transformation pathways such as hydrolytic dechlorination and oxidation have been observed, leading to the formation of hydroxylated and carboxylated metabolites.[9][21]

Factors Influencing Biodegradation in Soil and Water

The rate and extent of OPE biodegradation are influenced by a multitude of environmental factors.[1][2] Understanding these factors is critical for predicting the environmental fate of OPEs and for optimizing bioremediation efforts.

FactorInfluence on BiodegradationReferences
Microbial Community The presence and abundance of OPE-degrading microorganisms are paramount. Acclimation of the microbial community to the presence of OPEs can lead to enhanced degradation rates.[9][21]
Soil/Sediment Properties Soil pH, organic matter content, and the presence of dissolved metals and metal oxides can significantly affect microbial activity and the bioavailability of OPEs.[1][2]
Temperature Microbial activity and enzyme kinetics are temperature-dependent, with optimal degradation rates occurring within a specific temperature range.[20]
pH The pH of the soil or water can influence the activity of degrading enzymes and the chemical stability of OPEs.[2][20]
Oxygen Availability The availability of oxygen determines whether aerobic or anaerobic degradation pathways will dominate.
Nutrient Availability The presence of essential nutrients (e.g., nitrogen, phosphorus) is necessary to support microbial growth and metabolism.
Co-contaminants The presence of other organic or inorganic pollutants can either inhibit or enhance the biodegradation of OPEs.

Methodologies for Studying OPE Biodegradation

A robust understanding of OPE biodegradation requires well-designed experimental protocols and sensitive analytical techniques.

Experimental Design: Microcosm Studies

Microcosm studies are a fundamental tool for investigating the biodegradation of OPEs under controlled laboratory conditions. These studies typically involve incubating soil or water samples with a known concentration of the target OPE and monitoring its disappearance over time.

Protocol: Soil Microcosm Setup for TCEP Biodegradation
  • Soil Collection and Preparation:

    • Collect topsoil (0-15 cm) from a site with no known history of OPE contamination.

    • Sieve the soil (2 mm mesh) to remove large debris and homogenize.

    • Determine the soil's physicochemical properties (pH, organic carbon content, texture).

  • Microcosm Assembly:

    • Weigh 50 g of soil into 250 mL glass flasks.

    • Spike the soil with a TCEP solution (in a suitable solvent like acetone) to achieve the desired initial concentration (e.g., 10 mg/kg). Include a solvent-only control.

    • Allow the solvent to evaporate completely in a fume hood.

    • Adjust the soil moisture content to 60% of its water-holding capacity with sterile deionized water.

    • Seal the flasks with breathable stoppers to allow for gas exchange.

  • Incubation:

    • Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).

    • Periodically sacrifice replicate flasks for analysis at predetermined time points (e.g., 0, 7, 14, 28, 56 days).

  • Sample Extraction and Analysis:

    • Extract TCEP and its metabolites from the soil samples using an appropriate solvent (e.g., acetonitrile) and extraction technique (e.g., sonication, accelerated solvent extraction).

    • Analyze the extracts using a suitable analytical method (see Section 5.2).

Microcosm_Workflow Start Start: Soil/Water Sample Spike Spike with OPE Start->Spike Incubate Incubate under Controlled Conditions Spike->Incubate Sample Periodic Sampling Incubate->Sample Extract Solvent Extraction Sample->Extract Analyze Analytical Chemistry (GC-MS, LC-MS) Extract->Analyze Data Data Analysis: Degradation Kinetics Analyze->Data

Analytical Techniques for OPE Quantification

Accurate and sensitive analytical methods are essential for quantifying OPEs and their degradation products in environmental samples. The most commonly employed techniques are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile and semi-volatile OPEs.[22][23]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for the analysis of less volatile and more polar OPEs and their metabolites.

  • Gas Chromatography with Flame Photometric Detector (GC-FPD): A selective detector for phosphorus-containing compounds, offering good sensitivity for OPE analysis.[24][25]

Sample preparation for these analyses often involves solid-phase extraction (SPE) or liquid-liquid extraction to concentrate the analytes and remove interfering matrix components.[22][25]

Bioremediation Strategies for OPE Contamination

The knowledge gained from studying OPE biodegradation can be applied to develop effective bioremediation strategies for contaminated sites.[26] These strategies aim to enhance the natural degradation processes to remove OPEs from the environment.

  • Bioaugmentation: This involves introducing specific OPE-degrading microorganisms or microbial consortia to a contaminated site to supplement the indigenous microbial population.[20]

  • Biostimulation: This strategy focuses on stimulating the growth and activity of the native OPE-degrading microorganisms by adding nutrients, electron acceptors, or other growth-limiting substances.

  • Enzyme-based Bioremediation: This approach involves the direct application of purified OPE-degrading enzymes to contaminated soil or water.[27] This can be particularly useful for rapid decontamination.

Future Perspectives and Knowledge Gaps

While significant progress has been made in understanding the biodegradation of OPEs, several knowledge gaps remain:

  • Identification of Novel Degrading Microorganisms and Enzymes: Further research is needed to isolate and characterize new microorganisms and enzymes with enhanced OPE-degrading capabilities.

  • Elucidation of Complete Degradation Pathways: For many OPEs, the complete degradation pathways, including the formation and fate of intermediate metabolites, are not fully understood.

  • Impact of Environmental Factors: The complex interplay of various environmental factors on OPE biodegradation requires further investigation to improve predictive models of their environmental fate.[2]

  • Development of Advanced Bioremediation Technologies: There is a need for the development of more efficient and cost-effective bioremediation technologies for OPE-contaminated sites, potentially integrating multi-omics approaches and genetic engineering.

Conclusion

The biodegradation of organophosphate esters is a critical process that governs their persistence and potential impact on ecosystems. A deep understanding of the microorganisms, enzymes, and environmental factors involved is essential for assessing the environmental risks posed by these compounds and for developing effective bioremediation strategies. This guide has provided a technical overview of the current state of knowledge, highlighting the key scientific principles and methodologies in this important field of research. Continued investigation into the biodegradation of OPEs will be crucial for protecting environmental and human health.

References

  • Biotransformation of Tris(2-chloroethyl) Phosphate (TCEP) in Sediment Microcosms and the Adaptation of Microbial Communities to TCEP.
  • Unraveling the Microbial Arsenal for Triphenyl Phosphate Degradation: A Compar
  • Applications of Microbial Organophosphate-Degrading Enzymes to Detoxification of Organophosphorous Compounds for Medical Countermeasures against Poisoning and Environmental Remedi
  • A review of organophosphate esters in soil: Implications for the potential source, transfer, and transformation mechanism.
  • Bioremediation of organophosphate pesticides : current st
  • Enhanced degradation of triphenyl phosphate (TPHP)
  • Biotransformation of Tris(2-chloroethyl) Phosphate (TCEP) in Sediment Microcosms and the Adaptation of Microbial Communities to TCEP. PubMed.
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  • Biodegradation of triphenyl phosphate by a novel marine bacterial strain: Performance, mechanism, bioremediation and toxicity alleviation. University of Nottingham Ningbo China.
  • Enzymatic Bioremediation of Organophosphate Compounds—Progress and Remaining Challenges. Frontiers.
  • Enzymes, Reacting with Organophosphorus Compounds as Detoxifiers: Diversity and Functions. PMC - PubMed Central.
  • Microbial degradation of organophosphorus xenobiotics: metabolic p
  • Microbial degradation of organophosphorus compounds. FEMS Microbiology Reviews | Oxford Academic.
  • Applications of Microbial Organophosphate-Degrading Enzymes to Detoxification of Organophosphorous Compounds for Medical Countermeasures against Poisoning and Environmental Remedi
  • Organophosphate Hydrolase — An Enzyme Catalyzing Degradation of Phosphorus-Containing Toxins and Pesticides.
  • Enhancing organophosphate hydrolase efficacy via protein engineering and immobilization str
  • Biodegradation of triphenyl phosphate using an efficient bacterial consortium GYY: Degradation characteristics, metabolic pathway and 16S rRNA genes analysis. PubMed.
  • A Review on Biodegradation of Toxic Organophosphate Compounds. Journal of Applied Biotechnology Reports.
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Methodological & Application

Metal Surface Treatment and Corrosion Inhibition Using Dimethyl Hydrogen Phosphate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the principles and practical applications of dimethyl hydrogen phosphate (DMHP) as a corrosion inhibitor for various metal surfaces, with a primary focus on steel, aluminum, and copper. The document elucidates the electrochemical basis of corrosion and the mechanistic action of phosphite-based inhibitors. Detailed, step-by-step protocols for surface preparation, inhibitor solution formulation, and application are presented as a robust starting point for research and process development. Furthermore, this guide outlines established methodologies for the quantitative and qualitative evaluation of inhibitor performance, including electrochemical techniques and surface analysis. The information is structured to empower researchers and professionals to effectively utilize DMHP in their specific applications, from fundamental corrosion studies to the development of advanced protective coatings.

Introduction: The Imperative of Corrosion Control

Corrosion, the electrochemical degradation of metals, represents a significant scientific and economic challenge across numerous industries. It compromises the structural integrity of components, leading to premature failure, costly replacements, and potential safety hazards. The development of effective corrosion mitigation strategies is therefore a critical area of research. Among the various approaches, the use of chemical inhibitors is a highly practical and efficient method for protecting metallic surfaces.

Phosphate-based compounds have long been recognized for their efficacy in forming protective passive layers on metal surfaces.[1][2] this compound (DMHP), an organophosphorus compound, has emerged as a promising corrosion inhibitor, particularly for ferrous alloys.[3][4] This document serves as a detailed guide to the application of DMHP for metal surface treatment and corrosion inhibition.

The Science of Corrosion and Inhibition by this compound

The Electrochemical Basis of Corrosion

Metal corrosion is fundamentally an electrochemical process involving anodic and cathodic reactions. At anodic sites on the metal surface, the metal oxidizes, releasing electrons and forming metal ions. These electrons then migrate to cathodic sites where they participate in reduction reactions, typically involving oxygen in neutral or alkaline solutions, or hydrogen ions in acidic solutions.

Mechanism of Action of this compound

This compound (DMHP), with the chemical formula (CH₃O)₂P(O)H, functions as a corrosion inhibitor primarily by adsorbing onto the metal surface and forming a protective, passive film.[5] This film acts as a physical barrier, isolating the metal from the corrosive environment and impeding the electrochemical reactions that drive corrosion.

The mechanism of inhibition is believed to involve the following key steps:

  • Adsorption: The DMHP molecules, containing polar P=O and P-O-C groups, adsorb onto the metal surface. This adsorption can be either physisorption (due to electrostatic interactions) or chemisorption (involving the formation of coordinate bonds between the phosphorus/oxygen atoms and the metal's d-orbitals).

  • Film Formation: The adsorbed DMHP molecules, potentially in conjunction with metal ions, form a thin, insoluble, and stable phosphate-based film on the surface. This film is often a complex of metal phosphates and oxides.

  • Anodic and Cathodic Inhibition: This protective layer can inhibit both the anodic dissolution of the metal and the cathodic reduction reactions, classifying DMHP as a mixed-type inhibitor.[6]

The effectiveness of DMHP can be influenced by factors such as the type of metal, the pH of the environment, the concentration of the inhibitor, and the presence of other chemical species.[7]

Visualizing the Inhibition Mechanism

The following diagram illustrates the proposed mechanism of DMHP in forming a protective barrier on a metal surface.

G cluster_solution Corrosive Environment (Aqueous Solution) cluster_interface Metal-Solution Interface cluster_metal Metal Substrate DMHP DMHP Molecules (CH₃O)₂P(O)H Adsorption Adsorption of DMHP on Metal Surface DMHP->Adsorption Migration to Surface Corrosive_Species Corrosive Species (e.g., O₂, H₂O, Cl⁻) Anodic_Site Anodic Site (Metal Oxidation) Corrosive_Species->Anodic_Site Attack Cathodic_Site Cathodic Site (Reduction Reaction) Corrosive_Species->Cathodic_Site Attack Film_Formation Formation of a Protective Phosphate-Based Film Adsorption->Film_Formation Complexation with Metal Ions Film_Formation->Anodic_Site Inhibits Oxidation Film_Formation->Cathodic_Site Inhibits Reduction

Caption: Proposed mechanism of corrosion inhibition by DMHP.

Application Protocols

The following protocols provide a starting point for the application of DMHP as a corrosion inhibitor for steel, aluminum, and copper. It is crucial to note that optimal parameters such as concentration, immersion time, and temperature should be determined experimentally for each specific alloy and application.

Materials and Equipment
  • This compound (DMHP, CAS No. 868-85-9)[8]

  • Distilled or deionized water

  • Appropriate solvents (e.g., ethanol, acetone) for cleaning

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Magnetic stirrer and hot plate

  • pH meter

  • Metal coupons (e.g., mild steel, aluminum alloy, pure copper)

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Protocol 1: Surface Treatment of Mild Steel

Mild steel is highly susceptible to corrosion, and DMHP has been noted for its protective capabilities on such surfaces, often in synergistic formulations.[2][3]

Step 1: Surface Preparation

  • Mechanically polish the mild steel coupons using progressively finer grades of emery paper (e.g., 240, 400, 600, 800, 1200 grit) to achieve a smooth, uniform surface.

  • Degrease the polished coupons by sonicating in ethanol for 10 minutes, followed by acetone for 10 minutes to remove any organic residues.

  • Rinse thoroughly with distilled water.

  • Dry the coupons in a stream of warm air and store them in a desiccator until use.

Step 2: Inhibitor Solution Preparation

  • Prepare a stock solution of DMHP (e.g., 1 M) in distilled water. DMHP is soluble in water.[9]

  • From the stock solution, prepare a series of working solutions with varying concentrations (e.g., 100, 250, 500, 1000 ppm).

  • Adjust the pH of the solutions if required for the specific experimental design, using dilute NaOH or HCl. The stability of DMHP can be pH-dependent.[7]

Step 3: Application of DMHP

  • Immerse the prepared mild steel coupons into the DMHP solutions at room temperature (or a specified experimental temperature).

  • Ensure the entire surface of the coupon is submerged.

  • Allow the coupons to remain in the solution for a predetermined immersion time (e.g., 1, 6, 12, 24 hours).[10]

  • After the immersion period, gently remove the coupons from the solution.

  • Rinse the coupons with distilled water to remove any loosely adsorbed inhibitor.

  • Dry the treated coupons and store them in a desiccator before proceeding with performance evaluation.

Protocol 2: Surface Treatment of Aluminum Alloys

While aluminum naturally forms a protective oxide layer, it is susceptible to pitting corrosion in the presence of aggressive ions like chlorides. Phosphate-based inhibitors can enhance this protection.[11]

Step 1: Surface Preparation

  • Clean the aluminum alloy coupons by immersing them in a mild alkaline degreasing solution at 50-60°C for 5-10 minutes.

  • Rinse the coupons thoroughly with distilled water.

  • To remove the existing oxide layer and create a fresh surface, immerse the coupons in a deoxidizing solution (e.g., a mixture of nitric acid and hydrofluoric acid, handle with extreme care and appropriate PPE) for 1-2 minutes.

  • Rinse immediately and thoroughly with distilled water.

  • Dry the coupons and store them in a desiccator.

Step 2: Inhibitor Solution Preparation

  • Follow the same procedure as described in Protocol 1, Step 2 to prepare DMHP solutions of desired concentrations.

Step 3: Application of DMHP

  • Follow the same immersion procedure as described in Protocol 1, Step 3.

Protocol 3: Surface Treatment of Copper

Copper and its alloys are widely used due to their excellent conductivity but can corrode in aggressive environments.

Step 1: Surface Preparation

  • Mechanically polish the copper coupons as described for mild steel.

  • Degrease the coupons in ethanol and acetone.

  • Activate the surface by dipping the coupons in a dilute sulfuric acid solution (e.g., 5% v/v) for 30-60 seconds.

  • Rinse thoroughly with distilled water.

  • Dry and store in a desiccator.

Step 2: Inhibitor Solution Preparation

  • Prepare DMHP solutions as described in Protocol 1, Step 2.

Step 3: Application of DMHP

  • Follow the immersion procedure as outlined in Protocol 1, Step 3.

Performance Evaluation of DMHP Treatment

The effectiveness of the DMHP treatment must be quantitatively and qualitatively assessed. The following are standard methods for evaluating corrosion inhibition performance.

Weight Loss Measurement

This gravimetric method provides a straightforward determination of the corrosion rate.

Procedure:

  • Weigh the prepared metal coupons before and after immersion in a corrosive medium (with and without the inhibitor) for a specified duration.

  • The corrosion rate (CR) and the inhibition efficiency (IE%) can be calculated using the following equations:

    
    
    
    
    
    

    Where:

    • ΔW is the weight loss.

    • A is the surface area of the coupon.

    • t is the immersion time.

    • CR₀ is the corrosion rate in the absence of the inhibitor.

    • CRᵢ is the corrosion rate in the presence of the inhibitor.

Electrochemical Techniques

Electrochemical methods offer rapid and sensitive means to study corrosion and inhibition mechanisms.

4.2.1. Potentiodynamic Polarization This technique provides information on both anodic and cathodic reactions and helps in classifying the inhibitor type.

Experimental Setup:

  • A three-electrode cell consisting of the treated metal coupon as the working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.

  • A potentiostat.

Procedure:

  • Immerse the three-electrode setup in the corrosive solution (with and without the inhibitor).

  • Allow the open-circuit potential (OCP) to stabilize.

  • Scan the potential from a cathodic value to an anodic value relative to the OCP.

  • The corrosion current density (i_corr) is determined by extrapolating the Tafel plots.

  • The inhibition efficiency is calculated as:

    
    
    

    Where:

    • i_corr,0 is the corrosion current density without the inhibitor.

    • i_corr,i is the corrosion current density with the inhibitor.

4.2.2. Electrochemical Impedance Spectroscopy (EIS) EIS is a non-destructive technique that provides detailed information about the properties of the protective film and the kinetics of the corrosion process.

Procedure:

  • Using the same three-electrode setup, apply a small amplitude AC signal at the OCP over a range of frequencies.

  • The impedance data is often represented as Nyquist and Bode plots.

  • An increase in the charge transfer resistance (R_ct) in the presence of the inhibitor indicates effective corrosion protection.

  • The inhibition efficiency can be calculated from the R_ct values:

    
    
    

    Where:

    • R_ct,i is the charge transfer resistance with the inhibitor.

    • R_ct,0 is the charge transfer resistance without the inhibitor.

Visualizing the Experimental Workflow

The following diagram outlines the general workflow for applying and evaluating DMHP as a corrosion inhibitor.

G cluster_prep Preparation cluster_app Application cluster_eval Performance Evaluation Metal_Prep Metal Coupon Preparation Immersion Immersion in DMHP Solution Metal_Prep->Immersion Solution_Prep DMHP Solution Preparation Solution_Prep->Immersion Weight_Loss Weight Loss Measurement Immersion->Weight_Loss Electrochemical Electrochemical Testing (PDP, EIS) Immersion->Electrochemical Surface_Analysis Surface Analysis (SEM, XPS) Immersion->Surface_Analysis

Caption: General experimental workflow for DMHP application and evaluation.

Surface Analysis Techniques

Visual and compositional analysis of the treated metal surfaces provides direct evidence of the protective film.

  • Scanning Electron Microscopy (SEM): Used to observe the surface morphology of the metal before and after treatment and exposure to a corrosive environment. A smoother, less pitted surface in the presence of the inhibitor indicates effective protection.

  • X-ray Photoelectron Spectroscopy (XPS): This technique is used to determine the elemental composition and chemical states of the elements on the metal surface, confirming the presence and nature of the adsorbed inhibitor film.

Data Presentation and Interpretation

For a comprehensive understanding of the performance of DMHP, it is recommended to present the collected data in a clear and comparative manner.

Table 1: Example of Weight Loss Data Presentation
Inhibitor Concentration (ppm)Weight Loss (mg)Corrosion Rate (g/m²·h)Inhibition Efficiency (%)
0 (Blank)ValueValue-
100ValueValueValue
250ValueValueValue
500ValueValueValue
1000ValueValueValue
Table 2: Example of Potentiodynamic Polarization Data Presentation
Inhibitor Concentration (ppm)E_corr (mV vs. SCE)i_corr (µA/cm²)βa (mV/dec)βc (mV/dec)Inhibition Efficiency (%)
0 (Blank)ValueValueValueValue-
100ValueValueValueValueValue
250ValueValueValueValueValue
500ValueValueValueValueValue
1000ValueValueValueValueValue
Table 3: Example of EIS Data Presentation
Inhibitor Concentration (ppm)R_s (Ω·cm²)R_ct (Ω·cm²)C_dl (µF/cm²)Inhibition Efficiency (%)
0 (Blank)ValueValueValue-
100ValueValueValueValue
250ValueValueValueValue
500ValueValueValueValue
1000ValueValueValueValue

Conclusion

This compound presents a viable option for the corrosion inhibition of various metals. The protocols and evaluation methods detailed in this guide provide a solid foundation for researchers and professionals to explore and optimize the use of DMHP in their specific applications. The key to successful implementation lies in systematic experimentation to determine the optimal treatment parameters and a thorough evaluation of the resulting corrosion protection. Further research into the synergistic effects of DMHP with other inhibitors could unlock even greater potential for advanced corrosion control strategies.

References

  • Nomeir, A. A., & Matthews, H. B. (1988). Analysis of dimethyl hydrogen phosphite and its stability under simulated physiological conditions. Journal of Analytical Toxicology, 12(6), 334-338. [Link]
  • ResearchGate. (n.d.). SYNERGY EFFECT OF CORROSION INHIBITORS FOR PROTECTION OF MILD STEEL IN COOLING WATER SYSTEM.
  • Hassan, H. H., & Taha, F. (2025, January 16). Studies of Corrosion Inhibition Performance of Inorganic Inhibitors for Aluminum Alloy. MDPI. [Link]
  • National Center for Biotechnology Information. (n.d.). Dimethyl Hydrogen Phosphite. In Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry.
  • Letters in Applied NanoBioScience. (2022). Organic Corrosion Inhibitors for Aluminum-Based Alloys –A Review. Letters in Applied NanoBioScience, 12(4), 170. [Link]
  • Herrag, L., et al. (2009). Investigation of adsorption and inhibitive effect of phosphite on corrosion of mild steel in hydrochloric acid media. Oriental Journal of Chemistry, 25(2).
  • PubChem. (n.d.). Phosphonic acid, dimethyl ester.
  • Desalination and Water Treatment. (n.d.). Electrochemical impedance spectroscopy study of copper corrosion inhibition by PASP in 3% citric acid.
  • International Science and Technology Journal. (2022). SYNERGY EFFECT OF CORROSION INHIBITORS FOR PROTECTION OF MILD STEEL IN COOLING WATER SYSTEM.
  • MDPI. (n.d.). Studies of Corrosion Inhibition Performance of Inorganic Inhibitors for Aluminum Alloy.
  • Wikipedia. (n.d.). Dimethylphosphite.
  • ChemBK. (2024, April 9). Dimethyl phosphite.
  • ResearchGate. (2025, August 6). Effect of the structure, immersion time and temperature on the corrosion inhibition of 4-pyrrol-1-yl-N-(2,5-dimethyl-pyrrol-1-yl)benzoylamine in 1.0 M HCl solution.
  • ResearchGate. (2025, August 9). Experimental evaluation of new inorganic phosphites as corrosion inhibitors for carbon steel in saline water from oil source wells.

Sources

Application Note: A Robust HPLC Method for the Quantification of Dimethyl Hydrogen Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Dimethyl Hydrogen Phosphate (DMHP). DMHP is a polar compound that can be present as a genotoxic impurity (GTI) in various pharmaceutical manufacturing processes. Given its potential health risks, a sensitive and reliable analytical method is crucial for its control.[1][2] This document outlines a Hydrophilic Interaction Liquid Chromatography (HILIC) based method, providing a comprehensive protocol from mobile phase preparation to method validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5]

Introduction

This compound (DMHP), a dialkyl phosphate, is a small, highly polar molecule.[6][7][8] Its polarity makes it challenging to retain and resolve using traditional reversed-phase (RP) chromatography. DMHP can arise as a process-related impurity or a degradation product in the synthesis of active pharmaceutical ingredients (APIs). Due to its structural alerts, it is often classified as a potential genotoxic impurity (GTI). Regulatory bodies, such as the European Medicines Agency (EMA), have established a Threshold of Toxicological Concern (TTC) for GTIs, often around 1.5 µ g/day , necessitating highly sensitive analytical methods for their quantification.[9]

The primary challenge in analyzing DMHP lies in its high water solubility and lack of a significant UV chromophore.[7][10][11] Conventional C18 columns fail to provide adequate retention for such polar analytes.[12] To overcome these challenges, this application note explores the use of Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, to effectively retain and separate very polar compounds.[13][14][15] This approach avoids the use of ion-pairing reagents, which can be detrimental to mass spectrometry (MS) detectors and may require dedicated LC systems.[16][17]

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

PropertyValueSource
Molecular Formula C2H7O4P[6][7]
Molecular Weight 126.05 g/mol [6][7]
Appearance Colorless oily liquid[6]
Boiling Point 174 °C[6]
Density 1.323 g/cm³[6]
Water Solubility Soluble[6][7]
logP (Octanol/Water) -0.905 to 0.380 (Calculated)[8][10]
UV Absorbance Lacks a strong chromophore for UV detection at typical wavelengths (>220 nm).[11]

The high polarity (indicated by the negative logP) and water solubility confirm that HILIC or a related technique is more suitable than standard reversed-phase chromatography.[13][14] The absence of a strong UV chromophore necessitates the use of detectors such as a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) for sensitive detection.

HPLC Method Development Strategy

The goal is to develop a method that is specific, sensitive, accurate, and robust for quantifying DMHP at trace levels.

Rationale for Column and Mobile Phase Selection

Column: A HILIC column with an amide or unbonded silica stationary phase is chosen for its ability to retain highly polar compounds.[13] Amide phases, in particular, offer excellent retention and selectivity for polar analytes through hydrogen bonding and dipole-dipole interactions.[13]

Mobile Phase: A typical HILIC mobile phase consists of a high percentage of acetonitrile mixed with an aqueous buffer.[13][14] The aqueous component creates a water-rich layer on the stationary phase surface, facilitating the partitioning of polar analytes.[13] A volatile buffer like ammonium formate or ammonium acetate is selected to ensure compatibility with MS detection. The pH of the mobile phase is controlled to ensure consistent ionization of the acidic phosphate group of DMHP.

Detection Technique

Given the poor UV absorbance of DMHP, a universal detector is required. A Corona Charged Aerosol Detector (CAD) is selected for this method due to its high sensitivity for non-volatile and semi-volatile compounds, providing a response that is largely independent of the analyte's chemical structure. Mass Spectrometry (MS) is an excellent alternative, offering superior selectivity and sensitivity, especially when dealing with complex matrices.

Experimental Protocol

Materials and Reagents
  • This compound (DMHP) reference standard

  • Acetonitrile (HPLC or LC-MS grade)

  • Ammonium Formate (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Deionized Water (18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions
ParameterCondition
HPLC System UHPLC/HPLC system with a quaternary pump and autosampler
Detector Charged Aerosol Detector (CAD) or Mass Spectrometer (MS)
Column HILIC Amide Column (e.g., TSKgel Amide-80, 3 µm, 2.1 x 150 mm)
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid)
Mobile Phase B Acetonitrile
Gradient Program 95% B to 50% B over 10 minutes, hold for 2 minutes, return to 95% B and equilibrate for 5 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
CAD Settings Evaporation Temperature: 35 °C, Nebulizer Gas: Nitrogen at 35 psi
Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of DMHP reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with 50:50 Acetonitrile/Water to achieve concentrations ranging from the Limit of Quantification (LOQ) to approximately 150% of the target concentration.

  • Sample Solution: Accurately weigh the drug substance or sample and dissolve in a suitable diluent (e.g., 50:50 Acetonitrile/Water) to achieve a final concentration within the calibration range.

Method Validation Protocol (ICH Q2(R1))

The developed method must be validated to demonstrate its suitability for the intended purpose, following the ICH Q2(R1) guidelines.[3][4][5]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Protocol: Analyze a blank (diluent), a placebo (if applicable), a DMHP standard solution, and a sample spiked with DMHP. The peak for DMHP in the spiked sample should be pure and have no interference from other components at its retention time.

Linearity and Range
  • Protocol: Prepare at least five concentrations of DMHP across the desired range (e.g., LOQ to 10 µg/mL). Inject each concentration in triplicate. Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The y-intercept should be close to zero.

Accuracy (Recovery)
  • Protocol: Analyze a sample (or placebo) spiked with DMHP at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). Perform the analysis in triplicate for each level.

  • Acceptance Criteria: The mean recovery should be within 80.0% to 120.0% for trace-level analysis.

Precision
  • Repeatability (Intra-assay precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 10% for trace analysis.

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • Protocol: Determine LOD and LOQ based on the signal-to-noise ratio (S/N).

  • Acceptance Criteria:

    • LOD: S/N ratio of approximately 3:1.

    • LOQ: S/N ratio of approximately 10:1. The LOQ should be established with acceptable precision and accuracy.

Robustness
  • Protocol: Intentionally vary critical method parameters one at a time, such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%).

  • Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area) should remain within acceptable limits, demonstrating the method's reliability during normal use.

Visualized Workflow

HPLC_Method_Development cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2 R1) cluster_2 Phase 3: Application A Analyte Characterization (DMHP Properties) B Select Chromatographic Mode (HILIC) A->B C Column & Mobile Phase Screening B->C E Select Detector (CAD/MS) B->E D Optimize Conditions (Gradient, Temp, Flow) C->D F System Suitability Test D->F Optimized Method G Specificity F->G H Linearity & Range G->H I Accuracy & Precision H->I J LOD & LOQ I->J K Robustness J->K L Validated Method Protocol K->L M Routine Sample Analysis L->M

Caption: Workflow for DMHP HPLC method development and validation.

Expected Results and Discussion

The HILIC method is expected to provide good retention and a symmetrical peak shape for DMHP. A typical retention time might be in the range of 5-8 minutes, allowing for a reasonable run time. The validation experiments will generate data to confirm that the method meets the stringent requirements for quantifying a potential genotoxic impurity.

Example Data Summary Tables:

Table 1: Linearity Data

Concentration (µg/mL) Mean Peak Area (n=3)
0.5 (LOQ) 15,230
1.0 30,150
2.5 75,400
5.0 151,200
7.5 224,500

| Regression Analysis | r² = 0.9995 |

Table 2: Accuracy and Precision Summary

Spiked Level Recovery (%) (n=3) Repeatability RSD (%) (n=6) Intermediate Precision RSD (%) (n=6)
50% 98.5
100% 101.2 2.1 2.8

| 150% | 99.8 | | |

The data will demonstrate that the method is linear, accurate, and precise over the specified range. The LOQ should be sufficiently low to meet the control limits derived from the TTC for the specific API being tested.

Conclusion

This application note presents a scientifically sound and robust HILIC-based HPLC method for the quantification of this compound. The causality behind experimental choices, such as selecting HILIC over reversed-phase, is grounded in the physicochemical properties of the analyte. By following the detailed protocol and validating the method according to ICH guidelines, researchers, scientists, and drug development professionals can confidently implement this method for the routine analysis and control of this potential genotoxic impurity, ensuring the safety and quality of pharmaceutical products.

References

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ChemBK. (2024). This compound - Physico-chemical Properties.
  • Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International.
  • Restek. (2016, January 27). Here's to HILIC: tailor-made for the MS analysis of polar analytes and highly water-soluble species.
  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies.
  • Agilent. (2023, May 22). Mastering HILIC-Z Separation for Polar Analytes.
  • Biotechnology Journal International. (2024, June 22). Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances.
  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 813-78-5).
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • PharmaInfo. (n.d.). Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation.
  • International Council for Harmonisation. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Development and Validation of RP-HPLC method for the determination of potential genotoxic impurities m-Isophthalaldehyde and.
  • National Center for Biotechnology Information. (n.d.). Dimethyl phosphate. PubChem.
  • SIELC Technologies. (2018, February 16). Dimethyl phosphate.
  • ResearchGate. (n.d.). A Mixed-Mode Chromatographic Separation Method for the Analysis of Dialkyl Phosphates.
  • Defense Technical Information Center. (2008, May 22). Quantitative UV Absorbance Spectra of Chemical Agents and Simulants.

Sources

Application Note: Quantitative Analysis of Dimethyl Hydrogen Phosphate (DMHP) in Aqueous Matrices by Derivatization and Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and sensitive method for the determination of dimethyl hydrogen phosphate (DMHP) using Gas Chromatography-Mass Spectrometry (GC-MS). Due to its high polarity and low volatility, direct GC analysis of DMHP is challenging. This protocol details a comprehensive workflow, including sample preparation, a crucial derivatization step to enhance volatility, and optimized GC-MS parameters for accurate quantification. The methodology is designed for researchers, scientists, and professionals in environmental monitoring and drug development who require reliable analysis of organophosphorus compounds.

Introduction and Scientific Principle

This compound (DMHP), also known as dimethylphosphate, is a dialkyl phosphate ester and a metabolite of various organophosphorus compounds, including pesticides and nerve agents.[1][2] Its presence and concentration in various matrices can serve as a biomarker for exposure. However, the chemical nature of DMHP poses a significant analytical challenge. The molecule contains a free acidic hydroxyl group, which makes it highly polar, water-soluble, and non-volatile.[3][4] These properties lead to poor chromatographic performance, including peak tailing and low sensitivity, when analyzed directly by gas chromatography.

To overcome these limitations, a chemical modification step known as derivatization is essential.[5][6] Derivatization modifies the polar functional group, in this case, the acidic proton, by replacing it with a nonpolar, bulky group. This transformation increases the analyte's volatility and thermal stability, making it amenable to GC analysis.[5] This protocol employs alkylation using 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr), a widely used reagent that reacts with acidic compounds to form stable, volatile derivatives with excellent electron-capturing properties, enhancing detection sensitivity.[1][2]

The overall analytical workflow is based on the extraction of DMHP from the sample matrix, derivatization with PFBBr, and subsequent separation and detection of the resulting PFB-DMHP derivative by GC-MS.

Workflow Overview

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_core Core Analytical Process cluster_data Data Processing Sample Aqueous Sample Collection & pH Adjustment Deriv Derivatization with PFBBr Sample->Deriv Standard Calibration Standard Preparation Standard->Deriv GCMS GC-MS Injection & Analysis Deriv->GCMS Acq Data Acquisition (Scan or SIM Mode) GCMS->Acq Analysis Data Analysis (Quantification & Confirmation) Acq->Analysis Report Final Report Analysis->Report

Caption: Overall workflow for DMHP analysis.

Materials and Instrumentation

Reagents and Consumables
  • This compound (DMHP) standard (CAS 813-78-5)[7]

  • 2,3,4,5,6-Pentafluorobenzyl bromide (PFBBr), 99%

  • Tetrabutylammonium sulfate (TBA-HSO4) or other suitable phase-transfer catalyst

  • Dichloromethane (DCM), pesticide residue grade

  • Acetonitrile (ACN), HPLC grade

  • Potassium carbonate (K2CO3), anhydrous

  • Sodium sulfate, anhydrous

  • Deionized water (18.2 MΩ·cm)

  • Helium (He), ultra-high purity (99.999%)

  • 2 mL amber glass autosampler vials with PTFE-lined caps

  • Glassware: volumetric flasks, pipettes, Erlenmeyer flasks (acid-washed)[8]

Instrumentation
  • Gas Chromatograph (GC) equipped with a split/splitless injector and autosampler.

  • Mass Spectrometer (MS), single quadrupole or equivalent, capable of electron ionization (EI).

  • GC Column: A low- to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms, Rtx-5ms), 30 m x 0.25 mm ID x 0.25 µm film thickness is recommended for its excellent performance with organophosphorus compounds.[9][10]

Detailed Protocols

Safety Precautions

This compound is corrosive and can cause severe skin burns and eye damage.[11] PFBBr is a lachrymator and is toxic. All handling of standards and reagents must be performed in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and safety goggles.[12]

Protocol 1: Preparation of Standards
  • Primary Stock Standard (1000 µg/mL): Accurately weigh 10 mg of pure DMHP standard and dissolve it in a 10 mL volumetric flask with deionized water. Store at 4°C.

  • Working Standard Solutions (0.1 - 10 µg/mL): Prepare a series of calibration standards by serial dilution of the primary stock standard with deionized water. Recommended concentrations are 0.1, 0.5, 1.0, 2.5, 5.0, and 10.0 µg/mL. These standards will be taken through the entire derivatization procedure alongside the samples.

  • Scientist's Note: Preparing standards in the same matrix as the sample (deionized water in this case) helps to mimic the derivatization conditions and minimize matrix effects. The stability of DMHP in aqueous solutions can be influenced by pH, temperature, and concentration.[13][14] Freshly prepared standards are recommended for optimal accuracy.

Protocol 2: Sample Preparation and Derivatization

This protocol is optimized for a 1 mL aqueous sample.

  • Sample Collection: Collect 1 mL of the aqueous sample into a 10 mL glass screw-cap tube.

  • pH Adjustment: Add 200 mg of potassium carbonate (K2CO3) to the sample and vortex to dissolve. This creates a basic environment (pH ~9-10) to deprotonate the acidic DMHP, facilitating the reaction.

  • Addition of Catalyst and Solvent: Add 100 µL of a 0.1 M aqueous solution of TBA-HSO4 (phase-transfer catalyst) and 2 mL of dichloromethane (DCM).

  • Addition of Derivatizing Agent: Add 50 µL of a 10% (v/v) solution of PFBBr in acetonitrile.

  • Reaction: Tightly cap the tube and vortex for 1 minute. Place the tube in a heating block or water bath set to 60°C for 1 hour.

  • Phase Separation: After cooling to room temperature, centrifuge the sample for 5 minutes at 2000 rpm to separate the aqueous and organic layers.

  • Extraction: Carefully transfer the bottom organic layer (DCM) using a Pasteur pipette to a clean glass tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Concentration (Optional): If higher sensitivity is required, the DCM extract can be concentrated to approximately 200 µL under a gentle stream of nitrogen.

  • Final Step: Transfer the final extract into a 2 mL amber autosampler vial for GC-MS analysis.

  • Rationale for Derivatization: The reaction involves the nucleophilic attack of the deprotonated phosphate anion on the electrophilic benzyl carbon of PFBBr, displacing the bromide. The phase-transfer catalyst (TBA-HSO4) is crucial for transporting the phosphate anion from the aqueous phase to the organic phase where the PFBBr reagent resides, thus enabling the reaction to proceed efficiently.

Derivatization Reaction Diagram

Derivatization_Reaction DMHP This compound (DMHP) Derivative Volatile PFB-DMHP Derivative DMHP->Derivative + PFBBr (Catalyst, 60°C) PFBBr Pentafluorobenzyl Bromide (PFBBr) HBr HBr

Caption: Alkylation of DMHP with PFBBr.

Protocol 3: GC-MS Instrumental Analysis

The following parameters provide a validated starting point and should be optimized for your specific instrumentation.

GC Parameter Setting Rationale
Injection Mode SplitlessMaximizes analyte transfer to the column for trace-level analysis.[10]
Injector Temp. 250°CEnsures rapid volatilization of the derivatized analyte without thermal degradation.
Injection Volume 1 µLStandard volume for trace analysis.
Carrier Gas HeliumInert gas providing good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow)Optimal flow for a 0.25 mm ID column, balancing speed and resolution.
Oven Program Initial: 60°C, hold 1 minAllows for solvent focusing.
Ramp 1: 20°C/min to 150°CSeparates early eluting compounds.
Ramp 2: 10°C/min to 280°CElutes the target analyte and other higher boiling point compounds.[10]
Hold: 5 min at 280°CEnsures all components are eluted from the column.
MS Parameter Setting Rationale
Ion Source Electron Ionization (EI)Standard, robust ionization technique providing reproducible fragmentation patterns.
Ion Source Temp. 230°CStandard temperature to promote ionization while minimizing thermal degradation.
Interface Temp. 280°CPrevents condensation of the analyte between the GC and MS.[10]
Acquisition Mode Full Scan & SIMUse Full Scan (m/z 50-450) for initial identification and method development. Use Selected Ion Monitoring (SIM) for enhanced sensitivity and quantitative analysis.
Key SIM Ions To be determinedQuantifier Ion: The most abundant, characteristic fragment ion. Qualifier Ions (2-3): Other characteristic ions used for confirmation. These must be determined by injecting a derivatized standard and examining its mass spectrum. The pentafluorobenzyl group typically yields a strong ion at m/z 181.

Data Analysis and Quantification

  • Identification: The derivatized DMHP peak is identified by its retention time and by comparing its mass spectrum with that of a derivatized standard. The presence and correct ratio of the selected quantifier and qualifier ions confirm the analyte's identity.

  • Quantification: Generate a calibration curve by plotting the peak area of the quantifier ion against the concentration of the derivatized standards. Apply a linear regression to the curve.

  • Calculation: Determine the concentration of DMHP in the unknown samples by interpolating their peak areas on the calibration curve. Account for any dilution or concentration steps performed during sample preparation.

Method Performance Characteristics

A properly validated method should demonstrate the following:

  • Linearity: A correlation coefficient (R²) of ≥0.995 over the desired concentration range.[15]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration at which the analyte can be reliably detected and quantified, respectively. For organophosphorus compounds, low µg/L (ppb) levels are often achievable.[16]

  • Precision & Accuracy: Assessed by analyzing replicate spiked samples at different concentrations. Relative standard deviations (RSDs) should typically be <15%.

References

  • National Center for Biotechnology Information. (n.d.). Dimethyl hydrogen phosphite. IARC Monographs - 128. [Link]
  • Al-Qaim, F. F., et al. (2024). A novel method for the determination of organophosphorus pesticides in urine samples using a combined gas diffusion microextraction (GDME) and gas chromatography-mass spectrometry (GC–MS) technique. PubMed Central. [Link]
  • Wheeler, P., Bunn, R., & Edge, T. (n.d.). Analysis of Organophosphorus Compounds by GC/MS. Thermo Fisher Scientific. [Link]
  • Elhag, D., et al. (2017). Multi-Residue Analysis of Organophosphorus Pesticides in Vegetable Using GC-MS. Scientific Research Publishing. [Link]
  • International Labour Organization. (2021). ICSC 1599 - DIMETHYL HYDROGEN PHOSPHITE. [Link]
  • Ravisankar, H., et al. (2013). Gas Chromatography-Mass Spectrometry Determination of Organophosphate Pesticide Residues in water of the irrigation canals. International Journal of Current Microbiology and Applied Sciences. [Link]
  • Agilent Technologies. (2008). Organophosphorus Pesticides Analysis Using an Agilent J&W DB-5ms Ultra Inert Capillary GC Column. [Link]
  • Cheméo. (n.d.).
  • ResearchGate. (2015).
  • Nomeir, A. A., et al. (1988). Analysis of dimethyl hydrogen phosphite and its stability under simulated physiological conditions. PubMed. [Link]
  • Orata, F. (2012).
  • National Center for Biotechnology Information. (n.d.).
  • Alfaro, J. F., & Valdez, C. A. (2022). Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. MDPI. [Link]
  • SIELC Technologies. (2018).
  • Regis Technologies. (n.d.).
  • Nomeir, A. A., et al. (1988). Analysis of Dimethyl Hydrogen Phosphite and Its Stability under Simulated Physiological Conditions. Oxford Academic. [Link]
  • Vermont Department of Environmental Conserv
  • CAS Common Chemistry. (n.d.).

Sources

Application Note: Derivatization of Dimethyl Hydrogen Phosphate for Robust Gas Chromatography Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of dimethyl hydrogen phosphate (DMHP) for analysis by Gas Chromatography (GC). DMHP, a key metabolite and degradation product of various organophosphorus compounds, is a polar, non-volatile molecule unsuitable for direct GC analysis. This note details the rationale and mechanisms behind derivatization, offering a comparative analysis of common reagents and providing validated, step-by-step protocols for silylation and alkylation techniques. The methodologies are designed to enhance analyte volatility, improve thermal stability, and ensure sharp, symmetrical peak shapes, leading to reliable and sensitive quantification for researchers in environmental science, toxicology, and drug development.

Introduction: The Analytical Challenge of this compound

This compound (DMHP) is a primary metabolite of numerous organophosphorus (OP) pesticides and a degradation product of chemical warfare agents. Its presence and concentration in environmental and biological matrices are critical indicators of exposure and contamination. However, the physicochemical properties of DMHP present a significant challenge for analysis by Gas Chromatography (GC), a cornerstone technique for separating and quantifying volatile compounds.[1]

The molecule's structure, featuring a polar phosphonic acid group (-P(O)(OH)), results in low volatility and a propensity for strong intermolecular hydrogen bonding.[2][3] When injected into a hot GC inlet, underivatized DMHP exhibits poor chromatographic behavior, including:

  • Low Volatility: Inability to transition into the gas phase at typical GC operating temperatures.

  • Thermal Instability: Susceptibility to degradation in the hot injector port.

  • Poor Peak Shape: Strong interactions with active sites on the column lead to severe peak tailing, compromising resolution and quantification.[4]

To overcome these limitations, chemical derivatization is an essential sample preparation step.[1] This process chemically modifies the polar functional group, replacing the active hydrogen with a nonpolar, thermally stable group. This transformation increases the analyte's volatility and reduces its interaction with the GC system, enabling robust and reproducible analysis.[2][3]

This guide focuses on two primary, field-proven derivatization strategies for DMHP: Silylation and Alkylation .

Mechanism of Derivatization: Transforming DMHP for GC Analysis

The core principle of derivatization for DMHP is the replacement of the acidic proton on the hydroxyl group of the phosphate moiety. This eliminates the hydrogen bonding capability and masks the polarity of the molecule.

Silylation

Silylation is a widely used derivatization technique where an active hydrogen is replaced by an alkylsilyl group, most commonly a trimethylsilyl (TMS) group.[5] The reaction is a nucleophilic attack by the oxygen of the DMHP's hydroxyl group on the silicon atom of the silylating reagent. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective.[5]

Diagram of the Silylation Reaction

G cluster_0 DMHP + BSTFA -> TMS-DMHP Derivative DMHP DMHP (CH₃O)₂P(O)OH reaction + DMHP->reaction BSTFA BSTFA CF₃CON[Si(CH₃)₃]₂ BSTFA->reaction Derivative TMS-DMHP Derivative (CH₃O)₂P(O)OSi(CH₃)₃ Byproduct Byproducts (Volatile) Derivative->Byproduct + reaction->Derivative Heat G cluster_1 DMHP + Diazomethane -> Methylated DMHP DMHP DMHP (CH₃O)₂P(O)OH reaction + DMHP->reaction Diazomethane Diazomethane CH₂N₂ Diazomethane->reaction Derivative Trimethyl Phosphate (CH₃O)₃PO Byproduct Nitrogen Gas N₂ Derivative->Byproduct + reaction->Derivative

Caption: Methylation of DMHP with Diazomethane.

Comparative Analysis of Derivatization Reagents

The choice of derivatization reagent is a critical decision that impacts reaction efficiency, derivative stability, analytical sensitivity, and laboratory safety. Each approach has distinct advantages and limitations that must be weighed based on the analytical objectives and available instrumentation.

FeatureSilylation (BSTFA)Methylation (Diazomethane)Pentafluorobenzylation (PFBBr)
Reactivity High. Often requires a catalyst (e.g., TMCS) and heating for complete reaction. Extremely high. Reacts almost instantaneously at room temperature with acidic protons. [6]Moderate. Typically requires a phase-transfer catalyst, base, and heating to proceed efficiently. [7]
Byproducts Volatile and generally do not interfere with chromatography (N-trimethylsilyl-trifluoroacetamide). [5]Only nitrogen gas (N₂), which is non-interfering and vents from the system. [6]Salt byproducts (e.g., NaBr) which are non-volatile and easily removed. Excess reagent must be removed. [8]
Derivative Stability TMS derivatives are susceptible to hydrolysis and should be analyzed promptly, typically within a few days. [9][10]Methyl esters are generally stable under anhydrous conditions.PFB esters are significantly more stable than TMS derivatives, withstanding moisture and allowing for longer storage before analysis. [8][11]
Detector Compatibility Excellent for Flame Ionization Detector (FID) and Mass Spectrometry (MS).Excellent for FID and MS.Excellent for FID and MS. Exceptionally high sensitivity with Electron Capture Detector (ECD). [5]
Safety Concerns Flammable and moisture-sensitive. Toxic and corrosive. Must be handled in a fume hood. [5]EXTREMELY TOXIC & EXPLOSIVE. A known carcinogen. Must be generated in-situ with specialized glassware and extreme caution. [12][13]Corrosive and a lachrymator (induces tears). Must be handled with care in a fume hood.
Ideal Application Routine analysis where samples are processed and analyzed quickly. Good for broad-spectrum metabolic profiling.When a clean reaction with minimal byproducts is essential and high reactivity is needed. Reserved for experienced personnel.Trace analysis, especially in complex matrices, where the high sensitivity of ECD is advantageous. When derivative stability is paramount.

Experimental Protocols

Universal Precaution: All derivatization procedures must be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves, is mandatory. All solvents and reagents should be of high purity and anhydrous, as water can interfere with the derivatization reactions. [5]

Protocol 1: Silylation using BSTFA

This protocol is adapted from standard silylation procedures for polar analytes. [9] Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), with or without 1% Trimethylchlorosilane (TMCS) catalyst

  • Anhydrous Pyridine or Acetonitrile (GC grade)

  • Sample containing DMHP, dried completely

  • GC vials (2 mL) with screw caps and septa

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: Ensure the sample containing DMHP is completely dry. Lyophilize aqueous samples or evaporate organic solvent extracts to dryness under a gentle stream of nitrogen in a GC vial. The presence of water will consume the reagent and lead to incomplete derivatization. [5]2. Reagent Addition: To the dried sample residue, add 100 µL of anhydrous acetonitrile or pyridine, followed by 100 µL of BSTFA (+1% TMCS). The use of TMCS as a catalyst is recommended to enhance the reactivity, especially for sterically hindered groups. [14]3. Reaction: Tightly cap the vial and vortex briefly to ensure the residue is fully dissolved.

  • Heating: Place the vial in a heating block or oven set to 70°C for 60 minutes. The heat ensures the reaction proceeds to completion. 5. Cooling: After heating, allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system. The TMS-DMHP derivative is sensitive to moisture and should be analyzed within 24-48 hours for best results. [9][10]

Protocol 2: Alkylation using Pentafluorobenzyl Bromide (PFBBr)

This protocol is based on established methods for derivatizing dialkyl phosphates. [4] Materials:

  • Pentafluorobenzyl Bromide (PFBBr)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile

  • Sample containing DMHP

  • GC vials (2 mL) with screw caps and septa

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: Evaporate the sample extract containing DMHP to dryness in a GC vial under a stream of nitrogen.

  • Reagent Addition: Reconstitute the dried sample in 200 µL of anhydrous acetonitrile. Add 10 µL of DIPEA (as a base) and 10 µL of a 10% PFBBr solution in acetonitrile.

  • Reaction: Tightly cap the vial and vortex.

  • Heating: Heat the mixture at 75°C for 60 minutes.

  • Cooling & Cleanup: Cool the vial to room temperature. If needed, the reaction mixture can be diluted with hexane and washed with water to remove excess base and salts. The organic layer is then transferred to a new vial for analysis.

  • Analysis: The PFB-DMHP derivative is highly stable and ready for GC-MS or GC-ECD analysis. [8][11]

Protocol 3: Methylation using Diazomethane (EXPERT USE ONLY)

CRITICAL SAFETY WARNING: Diazomethane is a highly toxic, carcinogenic, and explosive gas. It should only be generated and used by experienced personnel in a dedicated fume hood with a blast shield and specialized, scratch-free glassware with fire-polished joints. [12][13]This protocol describes the reaction step; the in-situ generation of diazomethane from a precursor like Diazald™ is required and must follow established safety procedures. [12] Materials:

  • Ethereal solution of diazomethane (generated in-situ immediately before use)

  • Sample containing DMHP dissolved in a small amount of methanol

  • GC vial (2 mL)

Procedure:

  • Sample Preparation: Dissolve the dried DMHP sample in 100 µL of a solvent mixture such as diethyl ether/methanol (9:1 v/v).

  • Reaction: In a fume hood behind a blast shield, add the ethereal diazomethane solution dropwise to the sample vial until the faint yellow color of excess diazomethane persists, indicating the reaction is complete. A gentle effervescence (N₂ gas) will be observed.

  • Quenching: Allow the reaction to proceed for 5-10 minutes. Carefully add a few drops of a weak acid (e.g., 2% acetic acid in ether) to quench any excess diazomethane until the yellow color disappears.

  • Evaporation: Gently evaporate the solvent under a nitrogen stream to the desired final volume.

  • Analysis: The sample, now containing trimethyl phosphate (the methylated derivative of DMHP), is ready for GC-MS analysis.

GC Analysis Workflow and Representative Conditions

The following diagram illustrates the general workflow from sample preparation to data analysis.

G cluster_workflow GC Analysis Workflow Sample Sample Collection (e.g., Water, Urine) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Drydown Evaporation to Dryness (Nitrogen Stream) Extraction->Drydown Derivatization Derivatization (Silylation or Alkylation) Drydown->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation (e.g., HP-5ms column) GC_Injection->Separation Detection Detection (MS, FPD, or ECD) Separation->Detection Data_Analysis Data Analysis (Quantification) Detection->Data_Analysis

Caption: General workflow for DMHP analysis.

Representative GC Conditions: The optimal GC conditions will depend on the specific instrument and derivative being analyzed. The following table provides a validated starting point.

ParameterRecommended SettingRationale
GC System Agilent 7890 GC or equivalentA robust and widely used platform for environmental and toxicological analysis.
Column Agilent HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA low-polarity 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of semi-volatile compounds, including OP derivatives. [13]
Injector Split/Splitless, 250°CSplitless mode is preferred for trace analysis to maximize analyte transfer to the column.
Carrier Gas Helium, constant flow at 1.0-1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Initial 70°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min)This temperature program provides good separation of the DMHP derivative from solvent and potential matrix interferences.
Detector MS: Full Scan (m/z 50-400) or SIMMS: Provides structural confirmation and high selectivity. For the TMS derivative, characteristic ions would include those related to the trimethylsilyl group and the phosphate core. For the PFB derivative, a strong signal at m/z 181 (the pentafluorotropylium ion) is characteristic. [4]For the methyl derivative (trimethyl phosphate), characteristic ions include m/z 110 and 95. [15]
FPD/PFPD: Phosphorus Mode, 250°CFPD/PFPD: Highly selective and sensitive for phosphorus-containing compounds, reducing matrix interference. [13][16]
ECD: 300°CECD: Extremely sensitive for the PFB derivative due to its electrophilic nature.

Conclusion and Best Practices

The successful analysis of this compound by gas chromatography is critically dependent on proper derivatization. Both silylation with BSTFA and alkylation with PFBBr are robust and reliable methods, with the choice depending on the required sensitivity, sample matrix, and available instrumentation. PFBBr derivatization followed by GC-ECD or GC-MS offers superior stability and sensitivity for trace-level analysis. [8][11]Methylation with diazomethane, while effective, poses significant safety risks and should be avoided unless absolutely necessary and only by highly trained personnel. [12][13] For trustworthy and reproducible results, analysts must ensure samples are anhydrous before derivatization, use high-purity reagents, and optimize GC conditions. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently and accurately quantify DMHP, advancing our understanding of organophosphorus compound exposure and fate.

References

  • Environmental Health & Safety, The University of New Mexico. (n.d.). Diazomethane Standard Operating Procedure Template.
  • Drawell. (n.d.). Exploring the Role of Gas Chromatography in Organophosphate Analysis.
  • Valdez, C. A., & Leif, R. N. (2018). Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. Molecules, 23(10), 2453.
  • Wikipedia. (2024). Diazomethane.
  • Tsvetkov, O., & Shestakova, T. (2001). STUDY ON GC SEPARATION AND MASS SPECTRAL DETECTION/FRAGMENTATION OF DIALKYLPHOSPHATES AS THEIR PENTAFLUOROBENZYL DERIVATIVES. Journal of Environmental Protection and Ecology, 2(3), 668-674.
  • Shimadzu. (n.d.). GC/MS Analysis of Fluorophosphates as Decomposition Products in Lithium Battery Electrolyte.
  • OI Analytical. (n.d.). Analysis of organophosphorus pesticides using GC/PFPD and EPA method 8141B.
  • Little, D. (n.d.). Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane. A "Little" Mass Spec and Sailing.
  • U.S. Food and Drug Administration. (2001). Gas Chromatography with Pulsed Flame Photometric Detection Multiresidue Method for Organophosphate Pesticide and Metabolite Residues in Representative Fruit and Vegetable Crop Groups.
  • Kind, T., et al. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Metabolites, 13(3), 421.
  • Yon, D. J., & Han, S. Y. (2013). Analysis of trimethylsilyl derivatization products of phosphatidylethanol by gas chromatography-mass spectrometry. Journal of Analytical Science and Technology, 4(1), 1-5.
  • ResearchGate. (n.d.). GC-MS profiles and molecular structure of TMS derivatization products.
  • Weber, W., et al. (2015). Study of decomposition products by gas chromatography-mass spectrometry and ion chromatography of a commercial lithium ion battery electrolyte. RSC Advances, 5(95), 78151-78159.
  • Badoud, F., & Grata, E. (2016). A McLafferty-Type Rearrangement in the Pentafluorobenzyl Ester Derivatives of Dialkyl Phosphates in GC-NICI-MS/MS: A Mini-Review and a Meta-Analysis. Molecules, 21(11), 1476.
  • Jain, R. B., et al. (2004). Determination of pentafluorobenzyl derivatives of phosphonic and phosphonothioic acids by gas chromatography-mass spectrometry. Journal of Chromatography A, 1043(2), 275-284.
  • Jain, R. B., et al. (2004). Determination of pentafluorobenzyl derivatives of phosphonic and phosphonothioic acids by gas chromatography-mass spectrometry. Journal of Chromatography A, 1043(2), 275-284.
  • Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Advanced Gas Chromatography - Progress in Agricultural, Biomedical and Industrial Applications. IntechOpen.
  • Orata, F. (2012). Derivatization Methods in GC and GC/MS. In Gas Chromatography. IntechOpen.
  • Lee, T. L., & Lee, M. R. (2004). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 12(3).
  • Tanaka, K. (1992). Determination of Inorganic Anions by Pentafluorobenzyl Derivatization and Gas Chromatography-Mass Spectrometry. Bulletin of Osaka Prefectural College of Technology, 26, 31-35.
  • Regis Technologies. (n.d.). BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane.
  • Li, W., et al. (2016). Elimination of N,O-bis(trimethylsilyl)trifluoroacetamide interference by base treatment in derivatization gas chromatography mass spectrometry determination of parts per billion of alcohols in a food additive. Journal of Chromatography A, 1461, 144-150.
  • Freissinet, C., et al. (2023). Influence of pH and salts on DMF-DMA derivatization for future Space Applications. Frontiers in Astronomy and Space Sciences, 10, 1205315.

Sources

Application Note: Synthesis of N-(phosphonomethyl)glycine (Glyphosate) via Phosphonomethylation of Glycine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(phosphonomethyl)glycine, commonly known as glyphosate, is a broad-spectrum systemic herbicide of immense global significance in agriculture and vegetation management.[1][2] Its mechanism of action involves the inhibition of the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme, which is critical for the biosynthesis of aromatic amino acids in plants and many microorganisms.[3] This application note provides a detailed protocol for the synthesis of glyphosate based on the well-established glycine route. This pathway involves the reaction of glycine with formaldehyde and a phosphorus source, typically a dialkyl phosphite, followed by hydrolysis.[4]

While the user's query specified dimethyl hydrogen phosphate, the prevalent and well-documented literature overwhelmingly utilizes dimethyl phosphite ((CH₃O)₂P(O)H) as the reactive phosphorus (III) species for this type of C-P bond formation. Dimethyl phosphite is more nucleophilic and suitable for the phosphonomethylation reaction. Therefore, this guide will focus on the use of dimethyl phosphite, which is the standard and field-proven precursor for this synthetic route.

Principle of the Method

The synthesis is a multi-step, one-pot process that hinges on a phosphonomethylation reaction, a variant of the Mannich reaction. The core transformation involves the condensation of glycine, formaldehyde (from paraformaldehyde), and dimethyl phosphite.[5][6] The reaction proceeds through several key stages:

  • Depolymerization: Paraformaldehyde is depolymerized in a solvent like methanol, often catalyzed by a base such as triethylamine or an alcohol amine, to generate monomeric formaldehyde.[4][6]

  • Hydroxymethylation: The generated formaldehyde reacts with glycine to form an intermediate, N-hydroxymethylglycine.[2]

  • Condensation/Phosphonylation: Dimethyl phosphite adds to the N-hydroxymethylglycine intermediate. This step forms the crucial C-P bond, yielding dimethyl N-(phosphonomethyl)glycinate.

  • Hydrolysis: The resulting phosphonate ester is hydrolyzed under acidic conditions (typically with hydrochloric acid) to cleave the methyl ester groups, yielding the final product, N-(phosphonomethyl)glycine.[4][7]

The overall reaction scheme is a robust method for producing glyphosate on a laboratory scale.[8]

Visualized Reaction Pathway & Workflow

The following diagrams illustrate the chemical synthesis pathway and the general experimental workflow.

Chemical Reaction Pathway

Glyphosate Synthesis Pathway Figure 1: Chemical Synthesis Pathway of Glyphosate Glycine Glycine (H₂NCH₂COOH) Paraform Paraformaldehyde ((CH₂O)n) Intermediate1 N-Hydroxymethylglycine (HOCH₂NHCH₂COOH) Paraform:e->Intermediate1:w + Glycine DMP Dimethyl Phosphite ((CH₃O)₂P(O)H) Intermediate2 Dimethyl N-(phosphonomethyl)glycinate DMP:e->Intermediate2:w + Intermediate 1 Base Base (e.g., TEA) Methanol Base->Paraform HCl Conc. HCl Heat (Δ) HCl->Intermediate2 Glyphosate Glyphosate (HO)₂P(O)CH₂NHCH₂COOH Intermediate2->Glyphosate Acid Hydrolysis Experimental Workflow Figure 2: General Experimental Workflow step1 1. Reagent Setup (Paraformaldehyde, Base, Solvent) step2 2. Depolymerization (Heat to 40-50°C) step1->step2 step3 3. Glycine Addition (Stir for ~1 hr) step2->step3 step4 4. DMP Addition & Condensation step3->step4 step5 5. Acid Hydrolysis (Add HCl, Heat to Reflux) step4->step5 step6 6. Isolation (Cooling, pH Adjustment) step5->step6 step7 7. Purification (Filtration, Washing, Drying) step6->step7 step8 8. Characterization (NMR, Melting Point) step7->step8

Caption: Figure 2: General Experimental Workflow.

Detailed Experimental Protocol

This protocol is adapted from methodologies described in the scientific and patent literature. [4][7][8]Researchers should adjust quantities based on their specific needs and available equipment.

4.1 Materials and Reagents

ReagentFormulaM.W.CAS No.Typical Amount (0.1 mol scale)
GlycineC₂H₅NO₂75.0756-40-67.5 g (0.1 mol)
Paraformaldehyde(CH₂O)n~30.03/unit30525-89-43.6 g (~0.12 mol CH₂O)
Dimethyl PhosphiteC₂H₇O₃P110.05868-85-913.2 g (0.12 mol)
Triethylamine (TEA)C₆H₁₅N101.19121-44-816.2 g (0.16 mol)
Methanol (Anhydrous)CH₃OH32.0467-56-1~100 mL
Hydrochloric Acid (Conc.)HCl36.467647-01-0~60 mL
Sodium Hydroxide (30% aq.)NaOH40.001310-73-2As needed for pH

4.2 Equipment

  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer or thermocouple

  • Dropping funnel

  • Vacuum filtration apparatus (Büchner funnel)

  • Standard laboratory glassware

4.3 Step-by-Step Procedure

  • Reaction Setup: Assemble the three-neck flask with a stirrer, reflux condenser, and thermometer. Ensure the setup is in a well-ventilated fume hood.

  • Depolymerization: To the flask, add methanol (86 g), triethylamine (16.2 g), and paraformaldehyde (12.2 g, using patent example values for consistency). [4][6]Heat the mixture to 40-50°C and stir for 30-40 minutes until the paraformaldehyde dissolves, indicating depolymerization to formaldehyde. [6]3. Glycine Addition: Add glycine (15 g) to the reaction mixture. [4]Continue stirring at 40-47°C for approximately 1 hour to allow for the formation of the N-hydroxymethylglycine intermediate. [6]4. Condensation: Add dimethyl phosphite (25 g) to the flask, potentially via a dropping funnel. [4][7]The reaction is exothermic; maintain the temperature between 50-60°C. Stir for 60-80 minutes to complete the condensation reaction. [6]5. Hydrolysis: Cool the reaction mixture slightly. Carefully and slowly add concentrated hydrochloric acid (~50-60 mL). Heat the mixture to reflux (approximately 110-120°C) and maintain for 2-4 hours to ensure complete hydrolysis of the phosphonate ester. [4][8]6. Isolation and Crystallization: After hydrolysis, distill off the methanol and any methyl chloride byproduct. Cool the remaining aqueous solution in an ice bath for several hours (e.g., 8 hours) to precipitate the glyphosate product. [4][7]The pH can be adjusted to the isoelectric point of glyphosate (~pH 1.0-2.0) with a base like 30% NaOH to maximize precipitation. [4][8]7. Purification: Collect the white crystalline solid by vacuum filtration. Wash the crystals with cold deionized water to remove residual acid and salts. Dry the product under vacuum to a constant weight. A typical yield for this process is in the range of 75-80%. [4][8]

Product Characterization

To validate the synthesis and purity of the final product, the following analytical methods are recommended.

5.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a definitive method for structural confirmation.

  • ¹H NMR (in D₂O): The spectrum should show two characteristic signals for glyphosate.

    • A doublet for the methylene protons adjacent to the phosphorus atom (-CH₂-P) typically appears around 3.00-3.12 ppm . [9][10]The signal is a doublet due to coupling with the phosphorus nucleus, with a characteristic coupling constant (J-HP) of approximately 12 Hz. [9][11] * A singlet for the methylene protons adjacent to the nitrogen atom (-CH₂-N) appears around 3.73 ppm . [10]This signal may overlap with sugar resonances if impurities are present. [10]* ³¹P NMR (in D₂O): A single resonance confirming the presence of the phosphonate group.

5.2 Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR can confirm the presence of key functional groups in the glyphosate molecule.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All steps must be performed in a certified chemical fume hood due to the use of volatile and corrosive reagents like methanol and concentrated HCl.

  • Reagent Hazards:

    • Dimethyl Phosphite: Corrosive and can cause severe skin burns and eye damage.

    • Paraformaldehyde: Toxic if inhaled or ingested.

    • Triethylamine: Flammable liquid and vapor; corrosive and toxic.

    • Hydrochloric Acid: Highly corrosive; causes severe burns.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Neutralize acidic and basic solutions before disposal.

Conclusion

The glycine-dimethyl phosphite route is a reliable and well-documented method for the laboratory-scale synthesis of glyphosate. By carefully controlling reaction parameters such as temperature, stoichiometry, and reaction time, researchers can achieve good yields and high purity. [8]Proper workup and purification are critical for isolating the final product, and structural confirmation via NMR is essential for validating the experimental outcome. Adherence to strict safety protocols is mandatory throughout the procedure.

References

  • Study on a New Synthesis Approach of Glyphosate. (2012). Journal of Agricultural and Food Chemistry, 60(25), 6279-85. [Link]
  • CN113185548A - Glyphosate synthesis method for improving utilization rate of dimethyl phosphite. (2021).
  • Cartigny, B., et al. (2004). Determination of glyphosate in biological fluids by 1H and 31P NMR spectroscopy.
  • Method for synthesizing and preparing glyphosate with glycine method. (2011).
  • CN102040623A - Method for synthesizing and preparing glyphosate with glycine method. (2011).
  • Zhou, J., et al. (2012). Study on a new synthesis approach of glyphosate. Journal of Agricultural and Food Chemistry. [Link]
  • Gusiatin, M. Z., et al. (2020). Determination of Glyphosate in Dried Wheat by 1H-NMR Spectroscopy. Molecules, 25(7), 1546. [Link]
  • Al-Rajab, A. J. (2016). Glyphosate: Application And Production Ways. Oriental Journal of Chemistry, 32(3). [Link]
  • Gusiatin, M. Z., et al. (2020). Determination of Glyphosate in Dried Wheat by H-NMR Spectroscopy.
  • Redefining the Glyphosate Sector: Harmonizing Inventiveness and Sustainable Practices for a Better World. (2023). Journal of Agricultural and Food Chemistry. [Link]
  • Determination of glyphosate in biological fluids by 1H and 31P NMR spectroscopy. (2004).
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  • 15N-labeled glyphosate synthesis and its practical effectiveness. (2014). SciELO. [Link]
  • Supplementary 1. Overview of the three process alternatives of glyphosate production. (2012). Royal Society of Chemistry. [Link]
  • A model batch scale process for the production of Glyphosate with the scale of operation of up to 3000 tonnes per year. (2016).
  • US5578190A - Process for the preparation of glyphosate and glyphosate derivatives. (1996).
  • US9676799B2 - Method for the synthesis of N-(phosphonomethyl)glycine. (2017).

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Application Note: Formulation and Evaluation of Intumescent Flame Retardant Coatings Utilizing Dimethyl Hydrogen Phosphite

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers and formulation scientists on the incorporation of Dimethyl Hydrogen Phosphite (DMHP) into intumescent flame retardant coatings (IFRCs). We will explore the fundamental mechanisms of phosphorus-based flame retardancy, detail formulation strategies, provide step-by-step protocols for coating preparation and performance evaluation, and discuss the interpretation of results. The causality behind component selection and process parameters is emphasized to empower users to rationally design and optimize their own coating systems. All protocols are designed to be self-validating through the inclusion of control formulations.

Introduction to Intumescent Flame Retardancy

Intumescent coatings are a cornerstone of passive fire protection, designed to swell upon exposure to heat, forming a thick, porous, and insulating char layer.[1][2] This char barrier significantly reduces heat transfer to the underlying substrate (e.g., steel, wood, or plastic), delaying structural failure and preventing flame propagation.[2][3] The efficacy of an intumescent system relies on a synergistic interaction between three key components[1][2]:

  • Acid Source: Decomposes at elevated temperatures to yield a mineral acid, typically polyphosphoric acid. This acid catalyzes the dehydration and charring of the carbon source.

  • Carbon Source (Carbonific Agent): A polyhydric alcohol or other carbon-rich compound that forms the structural matrix of the insulating char.

  • Blowing Agent (Spumific Agent): A compound that releases non-flammable gases upon decomposition, causing the char to swell and form a porous, insulating foam.

Organophosphorus compounds are widely utilized as highly effective flame retardants, acting through both condensed-phase and gas-phase mechanisms.[4] Dimethyl Hydrogen Phosphite (DMHP), a phosphonate ester, serves as a potent component in such systems.

The Role and Mechanism of Dimethyl Hydrogen Phosphite (DMHP)

DMHP contributes to flame retardancy primarily through a condensed-phase mechanism, acting as an efficient acid source. Upon thermal decomposition, it generates phosphoric and polyphosphoric acids. These acids facilitate the esterification and subsequent dehydration of the carbon source (e.g., pentaerythritol), promoting the formation of a stable, cross-linked carbonaceous char.[5]

A secondary gas-phase action also contributes.[4] Volatile, phosphorus-containing radicals (such as PO• and PO₂•) are released during combustion. These radicals are highly effective at scavenging flame-propagating free radicals (H•, OH•) in the gas phase, thereby interrupting the exothermic chain reactions of combustion.[4]

G cluster_coating Coating Layer at Ambient Temperature cluster_fire Response to Heat / Fire (T > 200°C) cluster_condensed Condensed Phase Mechanism cluster_gas Gas Phase Mechanism DMHP Dimethyl Hydrogen Phosphite (DMHP) CarbonSource Carbon Source (e.g., Pentaerythritol) Heat Heat Input BlowingAgent Blowing Agent (e.g., Melamine) Binder Polymer Binder DMHP_d DMHP Decomposes PPA Polyphosphoric Acid (Catalyst) DMHP_d->PPA Forms Carbon_d Carbon Source Dehydration PPA->Carbon_d Catalyzes Char Insulating Char Layer Carbon_d->Char Forms PO_radicals Volatile PO• Radicals Quench Quenched (Non-propagating) PO_radicals->Quench Flame_radicals Flame Radicals (H•, OH•) Flame_radicals->Quench Traps Heat->DMHP_d Heat->PO_radicals Gas_Release Non-flammable Gas Release Heat->Gas_Release Gas_Release->Char Swells

Caption: Mechanism of DMHP in an intumescent coating.

Formulation Development: Components and Strategy

A successful intumescent formulation requires a balanced ratio of components to ensure the formation of a coherent and highly expanded char. The following table provides a model formulation. It is crucial to test a range of concentrations to optimize performance for a specific binder system and substrate.

Table 1: Model Intumescent Coating Formulations

Component Function Formulation 1 (Control) Formulation 2 Formulation 3
Binder
Epoxy Resin (Bisphenol A) Film Former 35.0% 35.0% 35.0%
Polyamide Curing Agent Curing Agent 15.0% 15.0% 15.0%
Intumescent Additives
Ammonium Polyphosphate (APP) Acid Source 25.0% 15.0% 10.0%
Dimethyl Hydrogen Phosphite (DMHP) Acid Source 0.0% 10.0% 15.0%
Pentaerythritol (PER) Carbon Source 15.0% 15.0% 15.0%
Melamine (MEL) Blowing Agent 10.0% 10.0% 10.0%
Other Additives
Titanium Dioxide (TiO₂) Pigment/Filler 3.0% 3.0% 3.0%
Fumed Silica Thixotropic Agent 1.0% 1.0% 1.0%
Solvent (e.g., Xylene/Butanol) Viscosity Control 1.0% 1.0% 1.0%

| Total | | 100.0% | 100.0% | 100.0% |

Causality Behind Formulation Choices:

  • Binder System: An epoxy-polyamide system is chosen for its excellent adhesion, chemical resistance, and durability. The binder must decompose at a temperature that is synchronized with the activation of the intumescent additives.

  • APP/DMHP Ratio: Formulation 2 and 3 explore the partial replacement of APP with DMHP. DMHP, being a liquid, can act as a reactive plasticizer, potentially improving film formation and flexibility before combustion, while still providing the necessary phosphoric acid upon heating.

  • PER and MEL: The ratio of acid source (APP+DMHP) to carbon source (PER) and blowing agent (MEL) is critical. A common starting point is a ratio of approximately 3:1:1.

  • Additives: TiO₂ provides opacity and can enhance char stability. Fumed silica is a rheology modifier that prevents pigment settling and controls sag during application.

Experimental Protocols

The following diagram illustrates the overall workflow for formulation and testing.

G start Start: Formulation Design mixing Part A Mixing: Resin, DMHP, PER, MEL, Additives start->mixing combine Combine & Mix Part A + Part B mixing->combine mixing_b Part B Mixing: Curing Agent mixing_b->combine apply Coating Application (e.g., drawdown bar on steel panel) combine->apply cure Curing (e.g., 7 days at 25°C) apply->cure testing Performance Testing cure->testing loi Limiting Oxygen Index (LOI) testing->loi Flammability ul94 UL-94 Vertical Burn Test testing->ul94 Dripping/ Self-Extinguishing cone Cone Calorimetry testing->cone Heat Release analysis Data Analysis & Interpretation loi->analysis ul94->analysis cone->analysis

Caption: Experimental workflow for coating preparation and testing.

Protocol: Coating Preparation

Objective: To prepare homogenous flame retardant coatings based on the formulations in Table 1.

Materials & Equipment:

  • Epoxy Resin, Polyamide Curing Agent

  • Ammonium Polyphosphate (APP), Dimethyl Hydrogen Phosphite (DMHP), Pentaerythritol (PER), Melamine (MEL)

  • Titanium Dioxide (TiO₂), Fumed Silica, Solvent

  • Top-pan balance (± 0.01 g)

  • High-speed disperser (e.g., Cowles dissolver)

  • Mixing vessels, spatulas

  • Steel panels (Q-panels) for application

  • Adjustable film applicator (drawdown bar)

Procedure:

  • Prepare Part A (Resin Base): a. To a mixing vessel, add the Epoxy Resin. b. Begin mixing at a low speed (e.g., 500 rpm). c. Sequentially and slowly add DMHP (if applicable), Pentaerythritol, Melamine, and Ammonium Polyphosphate. Allow each component to incorporate before adding the next. d. Add Titanium Dioxide and Fumed Silica. e. Increase the mixing speed to 2000-3000 rpm for 15-20 minutes until a homogenous, fine dispersion is achieved. Use a Hegman gauge to check for dispersion quality if required. f. Add the solvent and mix for an additional 5 minutes at a lower speed.

  • Prepare Part B (Curing Agent): a. Weigh the Polyamide Curing Agent into a separate container.

  • Combine and Final Mix: a. Slowly add the entirety of Part B to the mixing Part A. b. Mix thoroughly for 3-5 minutes at a medium speed (800-1000 rpm), ensuring the sides and bottom of the vessel are scraped down to ensure complete incorporation. c. Allow the mixture to "induct" for 10-15 minutes as per the binder manufacturer's recommendations.

  • Application: a. Place a clean steel panel on a flat surface. b. Set the adjustable film applicator to the desired wet film thickness (e.g., 500 µm). c. Pour a bead of the mixed coating in front of the applicator blade and draw down the coating in a smooth, steady motion. d. Prepare multiple samples for each formulation.

  • Curing: a. Allow the coated panels to cure at ambient conditions (25 °C, 50% RH) for at least 7 days before testing.

Protocol: Performance Evaluation

Objective: To quantify the flame retardant properties of the cured coatings.

1. Limiting Oxygen Index (LOI) - ASTM D2863:

  • Principle: Measures the minimum percentage of oxygen in an oxygen/nitrogen mixture that is required to sustain combustion of a sample. Higher LOI values indicate better flame retardancy.

  • Procedure: A cured coating sample of specified dimensions is placed vertically in a glass chimney. The oxygen/nitrogen mixture is flowed up through the chimney. The top of the sample is ignited, and the oxygen concentration is adjusted until the flame is just self-extinguishing.

2. Vertical Burn Test (UL-94) - ASTM D3801:

  • Principle: Assesses the self-extinguishing and anti-dripping properties of a material.

  • Procedure: A coated sample is held vertically and ignited at the bottom with a calibrated flame for 10 seconds. The time until the flame self-extinguishes is recorded (t1). The flame is immediately reapplied for another 10 seconds, and the second after-flame time (t2) and after-glow time are recorded. Any dripping of flaming particles that ignite a cotton patch below the sample is also noted.

  • Classification: Materials are classified as V-0, V-1, or V-2 based on the after-flame times and dripping behavior, with V-0 being the highest rating.[6][7]

3. Cone Calorimetry - ASTM E1354:

  • Principle: A bench-scale test that provides comprehensive data on the combustion behavior of a material under a constant heat flux, simulating a developing fire.[8]

  • Key Parameters Measured:

    • Time to Ignition (TTI): Time until the sample ignites.

    • Heat Release Rate (HRR), especially Peak HRR (pHRR): The most critical parameter for assessing fire hazard. Lower pHRR indicates a less intense fire.[8]

    • Total Heat Release (THR): Total energy released during combustion.

    • Mass Loss Rate: Speed at which the material is consumed.

    • Smoke Production: Obscuration of a laser by smoke.

Table 2: Expected Performance Data for Model Formulations

Parameter Formulation 1 (Control) Formulation 2 Formulation 3
LOI (%) ~24 ~29 ~33
UL-94 Rating Fail / V-2 V-1 V-0
Cone Calorimetry
pHRR (kW/m²) ~450 ~250 ~180
THR (MJ/m²) ~80 ~65 ~55

| Char Yield (%) | ~25 | ~38 | ~45 |

Safety and Handling Precautions

Dimethyl Hydrogen Phosphite requires careful handling.

  • Toxicity: Studies have indicated that DMHP caused an increased incidence of carcinomas in rats in oral administration tests.[9][10] It has also shown evidence of genotoxicity in some in-vitro studies.[10]

  • Handling: Always handle DMHP in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Disposal: Dispose of waste DMHP and contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

Dimethyl Hydrogen Phosphite is an effective acid-releasing component for the formulation of intumescent flame retardant coatings. By partially or fully replacing traditional solid acid sources like APP, DMHP can enhance flame retardant performance, as evidenced by increased LOI values, improved UL-94 ratings, and significant reductions in heat release rates. The liquid nature of DMHP may also offer processing and film-forming advantages. Researchers should focus on optimizing the synergistic balance between DMHP, the carbon source, and the blowing agent to achieve a stable and highly effective insulating char. Due to its toxicological profile, stringent safety protocols must be followed during handling and formulation.

References

  • National Center for Biotechnology Information. (1990). Dimethyl Hydrogen Phosphite - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 48.
  • National Center for Biotechnology Information. (1999). Dimethyl hydrogen phosphite - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 71.
  • Google Patents. (2021). WO2021037955A1 - Intumescent flame-retardant clearcoat formulations.
  • Li, Y., et al. (2015). Synthesis of a novel phosphonate flame retardant and its application in epoxy resins. Journal of Applied Polymer Science, 132(45), 42765.
  • Földes, E., et al. (2007). Synthesis of phosphorus-based flame retardant systems and their use in an epoxy resin. Polymer Degradation and Stability, 92(6), 1073-1081.
  • Asif, A., & Siddiqui, S. N. (2017). Recent Developments in Organophosphorus Flame Retardants Containing P-C Bond and Their Applications. Materials, 10(7), 784.
  • International Programme on Chemical Safety. (1999). Dimethyl Hydrogen Phosphite (IARC Summary & Evaluation, Volume 48, 1990).
  • Kim, S. B., et al. (2000). Preparation and Physical Properties of Polyurethane Flame Retardant Coatings Using Phosphorus-Containing Lactone Modified Polyesters. Journal of the Korean Fiber Society, 37(10), 516-523.
  • MATEC Web of Conferences. (2023). Fabrication of Intumescent Fire-Retardant Coating for Structural Applications. MATEC Web of Conferences, 377, 01015.
  • MDPI. (2023). A Comprehensive Review on Intumescent Coatings: Formulation, Manufacturing Methods, Research Development, and Issues. Coatings, 13(2), 405.
  • National Center for Biotechnology Information. (2021). Flame Retardant Coatings: Additives, Binders, and Fillers. Polymers, 13(23), 4210.
  • MDPI. (2024). Flame-Retardant Polyurea Coatings: Mechanisms, Strategies, and Multifunctional Enhancements. Coatings, 14(5), 589.
  • Digital Commons @ University of Nebraska - Lincoln. (2015). Synthesis of a novel phosphonate flame retardant and its application in epoxy resins.
  • SpringerLink. (2024). The development and application of contemporary phosphorus flame retardants: a review. Journal of the Iranian Chemical Society.
  • MOST Wiedzy. (2023). New Transparent Flame-Retardant (FR) Coatings Based on Epoxy-Aluminum Hypophosphite Nanocomposites. Coatings, 13(1), 140.
  • MDPI. (2024). Flame-Retardant and Hydrophobic Cotton via Alkoxysilyl-Functionalized Polysiloxanes, Cyclosiloxanes, and POSS with Surface Thiol-Ene Dithiophosphate Grafting. Materials, 17(13), 2994.

Sources

Performance of Dimethyl Hydrogen Phosphite in Lubricating Oils and Greases: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Phosphorus Additives in Modern Lubrication

In the intricate world of tribology, where the reduction of friction and wear is paramount, organophosphorus compounds have long been established as a cornerstone of lubricant additive technology.[1][2] These molecules, through a variety of chemical interactions at the metal surface, form protective films that prevent direct metal-to-metal contact, particularly under boundary lubrication conditions where the bulk oil film is insufficient to separate the surfaces.[2][3] Among these, dimethyl hydrogen phosphite (DMHP), also known as dimethyl phosphonate, is a noteworthy compound due to its reactive P-H bond and its potential as a cost-effective anti-wear and extreme pressure additive.[4][5] This document serves as a comprehensive guide for researchers, scientists, and formulation professionals on the application, evaluation, and mechanistic understanding of DMHP in lubricating oils and greases.

While the widely used zinc dialkyldithiophosphates (ZDDPs) have been the industry standard for decades, environmental concerns regarding sulfated ash, phosphorus, and sulfur (SAPS) content have driven research towards ashless and more environmentally benign alternatives.[6] DMHP, being an ashless compound, presents an interesting candidate in this evolving landscape.[7][8] This guide will provide detailed protocols for evaluating its performance, discuss its mechanism of action, and present available data to inform its potential applications.

Chemical and Physical Properties of Dimethyl Hydrogen Phosphite

A thorough understanding of the physicochemical properties of DMHP is essential for its effective application in lubricant formulations.

PropertyValueReference
Chemical Formula C₂H₇O₃P[4]
Molecular Weight 110.05 g/mol [4]
Appearance Colorless liquid with a mild odor[9]
Boiling Point 170-171 °C[9]
Density 1.2004 g/cm³ at 20°C[9]
Flash Point 70 °C (closed cup)[4]
Solubility Soluble in water; miscible with most common organic solvents. Solubility in non-polar base oils like polyalphaolefin (PAO) may be limited.[9][10]

Mechanism of Action: The Formation of a Protective Tribofilm

The efficacy of DMHP as a lubricant additive is attributed to its ability to form a protective tribochemical film on the interacting metal surfaces. This process is a complex interplay of pressure, temperature, and chemical reactions at the asperity contacts.

Under the high temperatures and pressures generated at the points of contact between moving surfaces, DMHP is believed to decompose.[3][11] The reactive phosphorus-containing species then interact with the metallic surface, typically iron or steel, to form a glassy, amorphous layer of iron phosphate or polyphosphate.[1][12] This tribofilm possesses a lower shear strength than the underlying metal, allowing for preferential shearing of the film and thus preventing adhesive wear and scuffing of the metal surfaces.[2]

The reactivity of the P-H bond in phosphites like DMHP is a key factor in the initiation of this film formation.[13] Molecular dynamics simulations have suggested that the dissociation of phosphites can be more facile under tribological conditions compared to phosphate esters.[12]

Figure 1: Proposed mechanism of tribofilm formation by DMHP.

Performance Evaluation Protocols

To ascertain the effectiveness of DMHP as a lubricant additive, a series of standardized tests must be conducted. The following protocols, based on ASTM standards, provide a framework for a comprehensive evaluation.

Protocol 1: Assessment of Anti-Wear Properties (ASTM D4172)

This test evaluates the ability of a lubricant to prevent wear under sliding contact conditions.[3][12][14][15][16]

Objective: To determine the wear preventive characteristics of a lubricating fluid containing DMHP by measuring the average wear scar diameter on stationary steel balls.

Apparatus: Four-Ball Wear Test Machine.

Materials:

  • Test Lubricant: Base oil (e.g., mineral oil, PAO) with varying concentrations of DMHP (e.g., 0.5%, 1.0%, 2.0% by weight).

  • Test Balls: AISI E-52100 steel balls, 12.7 mm in diameter.[12]

  • Cleaning Solvents: Heptane or acetone.

Procedure:

  • Preparation: Thoroughly clean the four steel balls and the test cup with the cleaning solvent and allow them to dry completely.

  • Assembly: Place three of the steel balls in the test cup and clamp them into position.

  • Lubricant Addition: Pour the test lubricant into the cup to a level that covers the three stationary balls.

  • Top Ball Placement: Place the fourth ball in the chuck of the motor-driven spindle.

  • Test Initiation: Assemble the test cup with the spindle and apply the desired load. The standard conditions are typically:

    • Load: 147 N (15 kgf) or 392 N (40 kgf)[12]

    • Speed: 1200 ± 60 rpm[12]

    • Temperature: 75 ± 2 °C[12]

    • Duration: 60 ± 1 min[12]

  • Test Completion and Measurement: After the test duration, disassemble the apparatus and clean the three stationary balls. Measure the diameter of the wear scars on each of the three stationary balls in two directions (parallel and perpendicular to the direction of sliding) to the nearest 0.01 mm.

  • Reporting: Calculate the average wear scar diameter from the six measurements. A smaller average wear scar diameter indicates better anti-wear performance.[12]

Figure 2: Workflow for ASTM D4172 Anti-Wear Test.
Protocol 2: Evaluation of Extreme Pressure (EP) Properties (ASTM D2783)

This method assesses the lubricant's ability to prevent seizure and welding of metal surfaces under high loads.[1][10][11][17][18]

Objective: To determine the Load-Wear Index (LWI) and the Weld Point of a lubricating fluid containing DMHP.

Apparatus: Four-Ball Extreme Pressure Tester.

Materials:

  • Test Lubricant: Base oil with varying concentrations of DMHP.

  • Test Balls: AISI E-52100 steel balls, 12.7 mm in diameter.[1]

  • Cleaning Solvents: Heptane or acetone.

Procedure:

  • Preparation and Assembly: Follow the same preparation and assembly steps as in Protocol 1.

  • Test Procedure (Step-Loading Method):

    • Conduct a series of 10-second runs at progressively higher loads.[1]

    • Start at a low load and increase the load in steps as specified in the ASTM D2783 standard.[1]

    • After each run, measure the wear scar diameters on the three stationary balls.

  • Data Collection and Analysis:

    • Load-Wear Index (LWI): This is a measure of the lubricant's ability to prevent wear at increasing loads. It is calculated from the wear scar diameters obtained at the loads leading up to the weld point.

    • Weld Point: This is the lowest applied load at which the rotating ball welds to the stationary balls, indicating a catastrophic failure of the lubricating film.[17]

  • Reporting: Report the Load-Wear Index and the Weld Point. Higher values for both parameters indicate superior extreme pressure performance.

Figure 3: Workflow for ASTM D2783 Extreme Pressure Test.
Protocol 3: Evaluation of Scuffing Load Capacity for Gear Oils (ASTM D5182 - FZG Test)

This test is particularly relevant for evaluating lubricants intended for gear applications.[5][7][19][20][21]

Objective: To determine the scuffing load capacity of a gear oil formulated with DMHP.

Apparatus: FZG (Forschungsstelle für Zahnräder und Getriebebau) Gear Test Rig.

Materials:

  • Test Lubricant: Gear oil formulation containing DMHP.

  • Standard FZG Test Gears (Type 'A' for scuffing tests).[20]

Procedure:

  • Preparation: Clean the test gears and the test gearbox thoroughly.

  • Assembly: Install the test gears in the FZG test rig.

  • Lubricant Addition: Fill the gearbox with the test lubricant to the specified level.

  • Test Execution: The test consists of a series of load stages, each run for a specific duration (typically 15 minutes).[5] After each load stage, the gear teeth are visually inspected for scuffing.

  • Failure Criteria: The test is concluded when a predefined level of scuffing is observed on the gear teeth. The failure load stage is then recorded.

  • Reporting: The result is reported as the failure load stage. A higher failure load stage indicates better scuffing resistance.

Expected Performance and Data Interpretation

While extensive public data on the performance of DMHP as a standalone additive is limited, based on the behavior of similar dialkyl hydrogen phosphites, the following trends can be anticipated.

Anti-Wear Performance: The addition of DMHP to a base oil is expected to reduce the wear scar diameter in the ASTM D4172 test. The magnitude of this reduction will likely be concentration-dependent. For comparison, studies on other ashless phosphorus-containing additives have shown significant reductions in wear.[22]

Representative Anti-Wear Data (for a similar phosphite additive):

LubricantAdditive Concentration (% wt.)Average Wear Scar Diameter (mm)
Group II Base Oil00.79
Group II Base Oil + ZDDP1.00.48
Group II Base Oil + Dibutyl Phosphite1.0~0.50 (estimated)

Note: The data for Dibutyl Phosphite is an estimation based on qualitative statements in the literature, as specific quantitative data for DMHP was not available in the search results.[23]

Extreme Pressure Performance: DMHP is expected to enhance the extreme pressure properties of lubricating oils and greases.[8][24] This would be reflected in an increased Weld Point and Load-Wear Index in the ASTM D2783 test. The effectiveness will depend on the concentration of DMHP and the nature of the base fluid.

Friction Characteristics: The formation of a phosphate-based tribofilm can also influence the coefficient of friction.[25][26] The effect can be complex and may vary with operating conditions. In some cases, a slight reduction in the coefficient of friction may be observed.

Solubility, Compatibility, and Stability Considerations

Solubility: The solubility of DMHP in non-polar base oils, such as mineral oils and PAOs, may be limited due to its relatively polar nature.[10] Shorter alkyl chains in phosphonates generally lead to lower solubility in hydrocarbon-based oils.[10] It is crucial to conduct solubility studies at various temperatures to ensure that the additive remains dissolved and does not phase out, particularly at low temperatures.

Compatibility: The compatibility of DMHP with other lubricant additives (e.g., detergents, dispersants, antioxidants) should be evaluated. Antagonistic interactions can negate the benefits of the additive package. Conversely, synergistic effects with other additives are possible and should be investigated.

Thermal and Oxidative Stability: The thermal and oxidative stability of the final lubricant formulation is critical for its service life.[22][27][28] High temperatures can lead to the degradation of the base oil and additives, forming sludge and varnish.[28] Standard tests such as the Rotating Pressure Vessel Oxidation Test (RPVOT, ASTM D2272) and thermogravimetric analysis (TGA) can be used to evaluate the impact of DMHP on the overall stability of the lubricant.[27][29] The decomposition of phosphites can produce acidic byproducts, which could potentially affect the oxidative stability and corrosivity of the lubricant.

Safety and Handling Protocols

Dimethyl hydrogen phosphite is a chemical that requires careful handling. Always consult the latest Safety Data Sheet (SDS) before use.[6][9][13]

Hazards:

  • Combustible liquid.[13]

  • Causes skin and eye irritation.[6][13][29]

  • May cause an allergic skin reaction.[13]

  • Suspected of causing genetic defects and cancer.[13]

  • Harmful to aquatic life with long-lasting effects.[13]

Handling Precautions:

  • Work in a well-ventilated area.[13]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13][29]

  • Keep away from open flames, sparks, and hot surfaces.[6][13]

  • Use non-sparking tools.[6]

  • Avoid contact with skin and eyes.[6]

  • Store in a cool, dry, well-ventilated area in a tightly closed container.[6]

First Aid Measures:

  • In case of skin contact: Immediately wash with plenty of water. Remove contaminated clothing.[6][29]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[13][29]

  • If inhaled: Move to fresh air.[6]

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[29]

Conclusion and Future Outlook

Dimethyl hydrogen phosphite presents a viable option as an ashless anti-wear and extreme pressure additive for lubricating oils and greases. Its ability to form a protective phosphate-based tribofilm is the primary mechanism behind its performance. The detailed protocols provided in this guide offer a robust framework for evaluating its efficacy and optimizing its concentration in various lubricant formulations.

While the foundational knowledge of its performance is established, further research is warranted in several areas. Specifically, more quantitative data on its performance in a wider range of base oils (including bio-based and other synthetic esters) is needed. In-depth studies on its compatibility and potential synergies with other modern, environmentally friendly additives would be highly valuable. Furthermore, a more detailed elucidation of its tribochemical reaction pathways would enable a more targeted design of next-generation lubricant formulations. As the demand for high-performance and sustainable lubricants continues to grow, compounds like dimethyl hydrogen phosphite will undoubtedly play an important role in the future of tribology.

References

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  • Rtec Instruments. ASTM D2783-19 | Measurement of Extreme-Pressure Properties of Lubricating Fluids.
  • ASTM International. D4172 Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method).
  • Cole-Parmer. Material Safety Data Sheet - Dimethyl phosphite (Pract), 98% (Titr.).
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  • ASTM International. Measurement of Extreme-Pressure Properties of Lubricating Fluids (Four-Ball Method)1.
  • ASTM International. D4172 Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method).
  • ANSI Webstore. ASTM D4172-94(2016) - Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method).
  • ASTM International. ASTM D4172-21 - Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid.
  • Shanghai Minglan Chemical. Standard Test Method For Determination Of Load-carrying Capacity Of Lubricants-Four-ball Method. (2025-03-28).
  • National Center for Biotechnology Information. Dimethyl Hydrogen Phosphite - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry.
  • International Labour Organization. ICSC 1599 - DIMETHYL HYDROGEN PHOSPHITE.
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  • Unknown. test methods for gear lubricants.
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  • Southwest Research Institute. Axle & Manual Transmission Fluids Testing.
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  • Unknown. The high-temperature degradation of hydraulic oils and fluids©.
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  • ResearchGate. Diagrams of the friction coefficient for different lubricants: a) phosphate coating; b) grease based on MoS 2 ; c) oil..

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Application Notes & Protocol: Steel Surface Passivation Utilizing Dimethyl Hydrogen Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Abstract: This document provides a detailed guide for the passivation of steel surfaces using a solution based on dimethyl hydrogen phosphate. While traditional phosphating processes often rely on inorganic phosphoric acid and metal salts, the use of organophosphates presents unique opportunities for tailored surface modification.[1] This protocol synthesizes established principles of phosphate conversion coatings with the specific chemical properties of this compound to offer a comprehensive workflow for achieving a corrosion-resistant, passivated steel surface.[2][3][4] The methodologies described herein are designed to be self-validating, with an emphasis on the chemical causality behind each step.

Introduction: The Mechanism and Rationale for Phosphate Passivation

Passivation is a critical surface treatment process that enhances the corrosion resistance of metallic materials by creating a protective, inert film.[5][6] In the context of steel, this typically involves the formation of a stable oxide layer.[5] Phosphate conversion coatings are a widely used method to achieve this, where the steel surface is chemically converted to a layer of insoluble metal phosphates.[2][4] This process not only provides a barrier against corrosive agents but also serves as an excellent primer for subsequent coatings.[7]

The fundamental principle of phosphate passivation involves the reaction of a dilute phosphoric acid solution with the steel surface.[2] This reaction locally increases the pH at the metal-solution interface, leading to the precipitation and deposition of insoluble phosphate crystals.[2][8]

While traditional methods use inorganic acids and salts, organic phosphorus compounds like this compound can also act as effective corrosion inhibitors.[1] These compounds can form a complex with iron ions on the steel surface, creating a protective film that mitigates corrosion.[1] this compound, a phosphoric acid diester, provides a source of phosphate ions for the passivation process.[9]

Diagram of the General Phosphate Passivation Mechanism:

PassivationMechanism cluster_solution Passivation Solution cluster_surface Steel Surface H3PO4 Phosphoric Acid Derivative (e.g., this compound) Fe Steel (Fe) H3PO4->Fe Acid Attack Fe_ions Fe²⁺ Ions Fe->Fe_ions Oxidation Phosphate_Layer Insoluble Iron Phosphate Layer Fe_ions->Phosphate_Layer Precipitation

Caption: General mechanism of phosphate passivation on a steel surface.

Materials and Reagents

This section outlines the necessary materials and reagents for the passivation protocol. All chemicals should be handled in accordance with their Safety Data Sheets (SDS).[10][11]

Material/Reagent Grade Supplier Notes
This compound (C₂H₇O₄P)Reagent Grade, >98%e.g., TCI, Synquest Labs[10]Corrosive and flammable liquid.[11] Handle with appropriate PPE.
IsopropanolACS GradeStandard laboratory supplierFor degreasing.
AcetoneACS GradeStandard laboratory supplierFor degreasing.
Deionized (DI) WaterType II or better---For solution preparation and rinsing.
Steel Substrates------The specific type of steel will influence the coating characteristics.
Sodium Hydroxide (NaOH)ACS GradeStandard laboratory supplierFor post-passivation neutralization.
Corrosion-inhibiting oil------Optional, for enhanced protection.[12]

Experimental Protocol: A Step-by-Step Guide

This protocol is divided into three main stages: surface preparation, passivation, and post-treatment. Each step is critical for achieving a uniform and durable phosphate layer.

Surface Preparation (Pre-Treatment)

Proper cleaning of the steel surface is paramount to ensure uniform passivation. The goal is to remove all organic and inorganic contaminants, such as grease, oils, and rust.[13]

  • Degreasing:

    • Thoroughly wipe the steel substrate with a lint-free cloth soaked in acetone to remove heavy oils and grease.

    • Follow this with an ultrasonic bath in isopropanol for 15-20 minutes to remove any residual organic contamination.

    • Rinse the substrate with deionized water.

  • Mechanical Cleaning (if necessary):

    • For surfaces with rust or scale, mechanical cleaning methods such as sandblasting or wire brushing may be required.

    • Ensure all abrasive residues are removed with a blast of dry, compressed air.[12]

  • Final Rinse:

    • Rinse the cleaned substrate thoroughly with deionized water and dry with a stream of nitrogen or clean, compressed air.

Passivation Process

This stage involves the chemical conversion of the steel surface.

Diagram of the Passivation Workflow:

PassivationWorkflow start Start degreasing 1. Degreasing (Acetone & Isopropanol) start->degreasing mechanical_cleaning 2. Mechanical Cleaning (If necessary) degreasing->mechanical_cleaning rinse1 3. DI Water Rinse mechanical_cleaning->rinse1 passivation 4. Passivation (this compound Solution) rinse1->passivation rinse2 5. DI Water Rinse passivation->rinse2 neutralization 6. Neutralizing Rinse (Optional) rinse2->neutralization drying 7. Drying neutralization->drying oiling 8. Application of Supplemental Coating (Optional) drying->oiling end End oiling->end

Caption: Step-by-step workflow for steel surface passivation.

Procedure:

  • Solution Preparation:

    • Prepare a 5-10% (v/v) solution of this compound in deionized water. The optimal concentration may vary depending on the steel alloy and desired coating thickness.

    • Gently stir the solution until the this compound is fully dissolved. Perform this in a well-ventilated fume hood.

  • Immersion:

    • Immerse the cleaned and dried steel substrates into the passivation solution. The solution temperature should be maintained between 40-60°C.[5]

    • The immersion time can range from 10 to 30 minutes.[12] Longer immersion times generally result in thicker coatings.

  • Rinsing:

    • After the desired immersion time, carefully remove the substrates from the passivation bath.

    • Immediately rinse them with deionized water to remove any unreacted solution.

Post-Treatment

Post-treatment steps are crucial for enhancing the durability of the passivated layer and ensuring the removal of any residual acidic components.

  • Neutralizing Rinse (Optional but Recommended):

    • Immerse the rinsed substrates in a dilute (1-2% w/v) solution of sodium hydroxide for 1-2 minutes to neutralize any remaining acidic residues.

    • Rinse thoroughly with deionized water.

  • Drying:

    • Dry the substrates completely using a stream of nitrogen or in an oven at a temperature not exceeding 120°C.[12]

  • Oiling/Sealing (Optional):

    • For enhanced corrosion protection, a supplemental coating such as a corrosion-inhibiting oil can be applied.[12]

Process Parameters and Expected Outcomes

The quality of the phosphate coating is dependent on several key parameters. The following table provides a summary of these parameters and their expected influence on the outcome.

Parameter Range Effect on Coating
DMHP Concentration5 - 15% (v/v)Higher concentrations can increase coating thickness but may also increase etching.
Temperature40 - 60°CHigher temperatures accelerate the reaction rate, leading to faster coating formation.[5][13]
Immersion Time10 - 30 minutesLonger times generally result in a thicker, more robust phosphate layer.[12]
pH of SolutionAcidicThe acidic nature of the solution is essential for the initial reaction with the steel.

A successful passivation process will result in a uniform, crystalline phosphate layer on the steel surface. The color of the coating is typically a light to dark gray.

Safety Precautions

This compound is a corrosive and flammable substance.[11] It can cause severe skin burns and eye damage.[11] Always handle this chemical in a fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.[10][11]

References

  • Phosphate conversion coating. Wikipedia.
  • Phosphate Conversion Coating. Scribd.
  • Phosphate Coatings. ASM International.
  • PHOSPHATE PASSIVATION SOLUTIONS ENHANCED BY CHEMICAL ADDITIVES FOR TREATMENT OF THE HOT DIP GALVANIZED STEEL. Galați University Press - UGAL.
  • Corrosion Prevention: What You Need to Know About the Phosphate Process for Metal. Superior Shot Peening & Coatings.
  • Parkerizing Steel at Home - Manganese Phosphate Coating DIY Recipe. ElementalMaker.
  • What Is Passivation and How to Passivate Stainless Steel. Richconn.
  • Passivation (chemistry). Wikipedia.
  • Chemical Hazard Information File for Dimethyl Hydrogen Phosphite (DMHP) with Four Attachments. National Technical Reports Library.
  • Corrosion Protection of Phosphate Conversion Coatings to Carbon Steel in the Presence of Bacterial Biofilms. ASTM.
  • Phosphate Coatings | Zinc & Manganese Phosphate. Metal Chem Inc.
  • Dimethyl Hydrogen Phosphite. Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI.
  • Organic Phosphorus Compounds as Inhibitors of Corrosion of Carbon Steel in Circulating Cooling Water: Weight Loss Method and Thermodynamic and Quantum Chemical Studies. ResearchGate.
  • The Process Of Phosphating – Some FAQs. Freiborne Industries.
  • Phosphate coatings as a way to protect steel reinforcement from corrosion. MATEC Web of Conferences.
  • Standard Specification for Phosphate/Oil Corrosion Protective Coatings for Fasteners. ASTM.
  • Effect of Phosphate-Based Inhibitor on Corrosion Kinetics and Mechanism for Formation of Passive Film onto the Steel Rebar in Chloride-Containing Pore Solution. NIH.
  • The effect of phosphate coatings on carbon steel protection from corrosion in a chloride-contaminated alkaline solution. Springer.
  • Standard Specification for Phosphate/Oil and Phosphate/Organic Corrosion Protective Coatings for Fasteners. ASTM.
  • Phosphate coatings as a way to protect steel reinforcement from corrosion. ResearchGate.
  • What Chemicals Are Used to Passivate and Why?. Astro Pak.
  • Passivation: Steel Surface Treatment for Corrosion Resistance and Durability. Metal Zenith.
  • Normazione 9.57408: Phosphate Coating For Ferrous Parts (Cast Irons, Carbon or Alloy Steels). Scribd.
  • Chemical Properties of this compound (CAS 813-78-5). Cheméo.
  • Stainless Steel Passivation. Fukar Sdn Bhd.
  • Passivation: An extra layer of protection for critical equipment. Cleanroom Technology.
  • Dimethyl phosphate. PubChem - NIH.
  • This compound. NIST WebBook.

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Application Note: High-Resolution Separation of Dimethyl Hydrogen Phosphate and Its Metabolites Using Ion-Pair Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and reproducible method for the separation and quantification of dimethyl hydrogen phosphate (DMHP) and its primary metabolites, monomethyl hydrogen phosphite (MMHP) and phosphoric acid. Due to the high polarity and anionic nature of these compounds, traditional reversed-phase chromatography yields poor retention and resolution. This method overcomes these challenges by employing ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC), which enhances retention and provides baseline separation suitable for accurate quantification in complex matrices. The protocol details the optimized mobile phase composition, including the ion-pair reagent, and provides a comprehensive workflow for researchers in toxicology, environmental science, and drug development.

Introduction: The Analytical Challenge

This compound (DMHP) is a dialkyl phosphate and a metabolite of various organophosphorus compounds, including certain pesticides and chemical warfare agents.[1][2] Its presence and concentration, along with its subsequent breakdown products, are of significant interest in toxicological studies and environmental monitoring. The primary metabolites of DMHP include monomethyl hydrogen phosphite (MMHP) and ultimately, inorganic phosphoric acid, formed through successive demethylation.[2][3][4]

The analytical challenge lies in the inherent properties of these molecules. DMHP and its metabolites are:

  • Highly Polar: Making them poorly retained on conventional non-polar stationary phases like C18.[5]

  • Anionic at Neutral pH: The phosphate moiety carries a negative charge, leading to rapid elution and poor peak shape in standard reversed-phase HPLC.[6][7]

  • Structurally Similar: The subtle difference between the analytes—the number of methyl groups—requires a highly selective chromatographic system to achieve baseline separation.

Ion-pair reversed-phase chromatography (IP-RP-HPLC) is an ideal solution for this challenge.[8][9][10] It is a powerful technique used to separate charged analytes on a reversed-phase column by introducing an ion-pairing reagent into the mobile phase.[11][12]

Principles of Separation: The Ion-Pair Mechanism

IP-RP-HPLC is a modification of reversed-phase chromatography.[11] The key is the addition of an ion-pairing reagent to the mobile phase, which is a large ionic molecule with a charge opposite to that of the analyte.[13] For the analysis of anionic species like DMHP and its metabolites, a cationic ion-pairing reagent, such as a tetraalkylammonium salt, is used.[14]

There are two predominant models describing the mechanism:

  • Ion-Pair Formation Model: The cationic ion-pair reagent (e.g., Tetra-n-butylammonium, TBA+) forms a neutral, hydrophobic ion pair with the anionic analyte (e.g., DMHP-) in the mobile phase. This neutral complex can then partition onto the non-polar stationary phase (e.g., C18) and be retained, similar to a neutral molecule.[11][13]

  • Dynamic Ion-Exchange Model: The hydrophobic tail of the ion-pair reagent adsorbs onto the stationary phase, creating a dynamic, positively charged surface. The anionic analytes are then retained on this surface via ion-exchange interactions.[13]

In practice, the separation is governed by a combination of both mechanisms. By controlling the concentration of the ion-pair reagent, the pH of the mobile phase, and the organic modifier content, the retention and selectivity of the separation can be finely tuned.[13]

Experimental Method

This protocol provides a starting point for the analysis of DMHP and its metabolites. Optimization may be required depending on the specific sample matrix and instrumentation.

Materials & Reagents
Item Specification
Analytes This compound (CAS 813-78-5), Monomethyl hydrogen phosphite, Phosphoric acid
Ion-Pair Reagent Tetra-n-butylammonium bisulfate (TBAHS, CAS 32503-27-8), HPLC Grade[15][16][17][18]
Buffer Potassium phosphate monobasic (KH₂PO₄), HPLC Grade
Organic Modifier Acetonitrile (ACN), HPLC Grade
Aqueous Phase Deionized Water, 18.2 MΩ·cm
HPLC Column C18 Reversed-Phase Column, 4.6 x 150 mm, 5 µm particle size
Instrumentation & Chromatographic Conditions
Parameter Condition
HPLC System Quaternary or Binary HPLC with UV Detector
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 10 mM KH₂PO₄, 5 mM TBAHS in Water, pH adjusted to 6.5 with KOH
Mobile Phase B Acetonitrile (ACN)
Gradient 5% to 30% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm (Note: Low UV detection requires a clean mobile phase)

Rationale for Parameter Selection:

  • Ion-Pair Reagent (TBAHS): Tetra-n-butylammonium is a common choice for anionic analytes, providing good retention and peak shape.[14] The bisulfate counter-ion is chromatographically inert under these conditions.

  • pH Control (6.5): This pH ensures that the phosphate moieties of all analytes are fully deprotonated and available for consistent ion pairing, while remaining within the stable operating range of most silica-based C18 columns.

  • Low UV Detection (210 nm): Organophosphates lack strong chromophores. Detection at low wavelengths is necessary but is also sensitive to impurities in the mobile phase. Using high-purity reagents is critical. For higher sensitivity and specificity, coupling with a mass spectrometer (MS) is recommended.[19][20][21]

Workflow Protocol

The following is a step-by-step protocol for sample analysis.

Reagent Preparation (Mobile Phase A)
  • Weigh the appropriate amounts of KH₂PO₄ and TBAHS to create a 1 L solution with final concentrations of 10 mM and 5 mM, respectively.

  • Dissolve in ~950 mL of deionized water.

  • Adjust the pH to 6.5 using a dilute potassium hydroxide (KOH) solution.

  • Bring the final volume to 1 L with deionized water.

  • Filter the solution through a 0.22 µm membrane filter to remove particulates and degas before use.

Standard & Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of DMHP, MMHP, and phosphoric acid at 1 mg/mL in deionized water.

  • Working Standards: Create a mixed working standard solution containing all analytes at a suitable concentration (e.g., 10 µg/mL) by diluting the stock solutions in Mobile Phase A.

  • Sample Preparation: For aqueous samples, filter through a 0.45 µm syringe filter before injection. For complex matrices (e.g., urine, plasma, soil extracts), a solid-phase extraction (SPE) cleanup may be necessary to remove interferences.[1][20]

HPLC System Operation
  • System Equilibration: Purge all solvent lines. Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability: Inject the mixed working standard five times. The relative standard deviation (RSD) for retention time and peak area should be <2%.

  • Sequence Execution: Place standards and samples in the autosampler tray and run the analytical sequence.

Analytical Workflow Diagram

G cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing reagent Prepare Mobile Phase (Aqueous + ACN + TBAHS) sample Prepare Standards & Samples equilibrate Equilibrate System (Stable Baseline) sample->equilibrate sst System Suitability Test (Inject Standard x5) equilibrate->sst sequence Run Analytical Sequence (Standards & Samples) sst->sequence integrate Integrate Peaks sequence->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analytes in Samples calibrate->quantify report Generate Report quantify->report

Caption: High-level workflow from preparation to data reporting.

Expected Results & Discussion

Chromatographic Performance

Under the specified conditions, the expected elution order will be based on the decreasing polarity and increasing hydrophobic character of the ion pair:

  • Phosphoric Acid: Being the most polar and smallest, it will have the least interaction and elute first.

  • Monomethyl hydrogen phosphite (MMHP): Will elute after phosphoric acid.

  • This compound (DMHP): Having two methyl groups, its ion pair will be the most hydrophobic and thus the most retained, eluting last.

Table 1: Expected Chromatographic Performance Data

Analyte Expected Retention Time (min) Resolution (Rs) to Previous Peak Tailing Factor (Tf)
Phosphoric Acid~ 3.5N/A1.0 - 1.3
MMHP~ 6.2> 2.01.0 - 1.4
DMHP~ 9.8> 2.01.0 - 1.4

Note: These values are illustrative. Actual retention times will vary based on the specific HPLC system, column batch, and exact mobile phase preparation.

Method Optimization and Troubleshooting
  • Adjusting Retention:

    • To increase retention: Increase the concentration of the ion-pair reagent (TBAHS) or decrease the percentage of the organic modifier (ACN).

    • To decrease retention: Decrease the TBAHS concentration or increase the ACN percentage.

  • Improving Resolution: Fine-tuning the ACN gradient is the most effective way to improve the separation between co-eluting peaks. A shallower gradient will increase resolution but also lengthen the run time.[9]

  • Poor Peak Shape: Tailing or fronting peaks can be caused by column degradation or improper mobile phase pH. Ensure the pH is stable and consistent. Using a dedicated column for ion-pair methods is highly recommended, as the reagent can irreversibly adsorb to the stationary phase.

  • Baseline Noise: Due to the low UV detection wavelength, high-purity water, solvents, and reagents are essential. A noisy or drifting baseline is often due to contaminated mobile phase or a dirty detector flow cell.

Conclusion

The ion-pair reversed-phase HPLC method described provides a reliable and effective strategy for the baseline separation of this compound and its key metabolites. By forming a hydrophobic, neutral complex with a cationic ion-pairing reagent, these highly polar anionic compounds can be well-retained and resolved on a standard C18 column. This application note serves as a comprehensive guide and a solid starting point for researchers requiring accurate quantification of these challenging analytes.

References

  • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. (2024). Technology Networks. [Link]
  • Chemical Properties of dimethyl hydrogen phosph
  • Dimethyl hydrogen phosph
  • Reversed phase ion-pairing HPLC-ICP-MS for analysis of organophosphorus chemical warfare agent degradation products.Journal of Analytical Atomic Spectrometry (RSC Publishing). [Link]
  • Ion pair chromatography for pharmacy students. (2016). Slideshare. [Link]
  • Analytical methodology using ion-pair liquid chromatography-tandem mass spectrometry for the determination of four di-ester metabolites of organophosphate flame retardants in California human urine. (2016). PubMed. [Link]
  • Ion-pair chromatography .pptx. (2018). Slideshare. [Link]
  • Metabolism and disposition of dimethyl hydrogen phosphite in r
  • Development of an ion-pair liquid chromatography-high resolution mass spectrometry method for determination of organophosphate pesticide metabolites in large-scale biomonitoring studies. (2016). PubMed. [Link]
  • Dimethyl hydrogen phosphite. (2022).
  • HPLC Method Development and Validation for Pharmaceutical Analysis.LCGC. [Link]
  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023).
  • Dimethylphosphite.Wikipedia. [Link]
  • dimethyl hydrogen phosph
  • Steps for HPLC Method Development.Pharmaguideline. [Link]
  • Reversed Phase Ion-pairing HPLC-ICP-MS for Analysis of Organophosphorus Chemical Warfare Agent Degradation Products. (2007).
  • ICSC 1599 - DIMETHYL HYDROGEN PHOSPHITE.Inchem.org. [Link]
  • DIMETHYL PHOSPHONATE CAS N°: 868-85-9.
  • HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chrom

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Troubleshooting & Optimization

Optimizing reaction conditions for high-yield dimethyl hydrogen phosphate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of dimethyl hydrogen phosphate (DMHP). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to empower you with the scientific understanding and practical knowledge to overcome common challenges and achieve high-yield, high-purity DMHP in your laboratory.

I. Understanding the Core Synthesis: Reaction of Phosphorus Trichloride with Methanol

The most prevalent and industrially significant method for synthesizing this compound is the reaction of phosphorus trichloride (PCl₃) with methanol (CH₃OH)[1][2]. The overall reaction is a multi-step process that is highly exothermic and requires careful control of reaction conditions to maximize yield and minimize the formation of byproducts[3][4].

The reaction proceeds through the sequential substitution of the chlorine atoms on PCl₃ with methoxy groups from methanol, forming trimethyl phosphite (P(OCH₃)₃) as an intermediate. This intermediate then reacts with the hydrogen chloride (HCl) generated during the esterification steps to yield the desired this compound and methyl chloride (CH₃Cl)[3].

Reaction Mechanism Workflow

The following diagram illustrates the key steps in the synthesis of this compound from phosphorus trichloride and methanol.

G PCl3 Phosphorus Trichloride (PCl₃) Intermediate1 CH₃OPCl₂ PCl3->Intermediate1 + CH₃OH - HCl MeOH Methanol (CH₃OH) Intermediate2 (CH₃O)₂PCl Intermediate1->Intermediate2 TMP Trimethyl Phosphite ((CH₃O)₃P) Intermediate2->TMP DMHP This compound ((CH₃O)₂P(O)H) TMP->DMHP + HCl HCl Hydrogen Chloride (HCl) MeCl Methyl Chloride (CH₃Cl)

Caption: Reaction pathway for this compound synthesis.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing insights into their causes and actionable solutions.

Problem Potential Cause(s) Scientific Explanation & Troubleshooting Actions
Low Yield 1. Incomplete reaction: Insufficient reaction time or inadequate temperature control. 2. Side reactions: Presence of excess HCl promotes the degradation of the product. 3. Improper stoichiometry: Incorrect molar ratio of reactants. 4. Loss during workup/purification: Suboptimal distillation conditions.1. Optimize Reaction Conditions: The reaction is exothermic; however, maintaining a low temperature (e.g., -20°C to -10°C) during the initial addition of reactants is crucial to control the reaction rate and prevent side reactions[3]. After the initial reaction, a controlled increase in temperature might be necessary to drive the reaction to completion. Monitor the reaction progress using techniques like ³¹P NMR. 2. Efficient HCl Removal: The presence of HCl can lead to the formation of byproducts such as monomethyl hydrogen phosphite and phosphorous acid[3]. Applying a high vacuum (e.g., >-90kPa) during the reaction is critical to continuously remove gaseous HCl and shift the equilibrium towards product formation[3]. 3. Stoichiometric Control: The theoretical molar ratio of PCl₃ to methanol is 1:3. However, a slight excess of methanol may be used to compensate for evaporative losses under vacuum, but a large excess can lead to the dissolution of HCl in the reaction mixture, promoting side reactions[3]. A molar ratio of PCl₃ to methanol in the range of 1.0-1.2:3 is often employed[3]. 4. Refine Purification: Use vacuum distillation for purification. Bumping of the liquid during distillation can lead to loss of product. Ensure a gradual increase in temperature and maintain a stable vacuum[5].
Product Discoloration (Yellow to Brown) 1. High reaction temperature: Thermal decomposition of the product or side products. 2. Presence of impurities: Contaminants in the starting materials or formed during the reaction.1. Strict Temperature Control: As the reaction is highly exothermic, localized overheating can cause decomposition and the formation of colored impurities. Ensure efficient cooling and stirring throughout the reaction[3]. 2. Use High-Purity Reagents: Ensure that the phosphorus trichloride and methanol are of high purity and anhydrous. The presence of water can lead to the hydrolysis of PCl₃, forming phosphorous acid and HCl, which can catalyze side reactions[6][7].
Difficult Purification (High-boiling residue) 1. Formation of polymeric byproducts: High temperatures and prolonged reaction times can lead to the formation of high-boiling point polymeric phosphorus compounds[3]. 2. Incomplete removal of acidic byproducts: Residual acidic species can catalyze polymerization during distillation.1. Optimize Reaction Time and Temperature: Avoid prolonged heating. Monitor the reaction to determine the optimal endpoint. 2. Neutralization Step (Optional): Some protocols suggest a neutralization step with a mild base (e.g., ammonia) after the initial reaction to remove residual acidic impurities before distillation[8]. However, this must be done carefully to avoid hydrolysis of the product. 3. Efficient Vacuum Distillation: Use a well-controlled vacuum distillation setup to separate the product from high-boiling impurities. A stable vacuum is crucial to prevent temperature fluctuations that could lead to decomposition[9].
Inconsistent Results Batch-to-Batch 1. Variability in raw material quality: Water content in methanol or PCl₃ can significantly impact the reaction. 2. Inefficient HCl removal: Fluctuations in vacuum efficiency. 3. Poor temperature control: Inconsistent cooling or heating rates.1. Standardize Raw Materials: Always use anhydrous methanol and freshly distilled phosphorus trichloride. 2. Maintain Consistent Vacuum: Regularly check the vacuum pump and seals to ensure consistent and efficient removal of HCl. 3. Calibrate Temperature Control Systems: Ensure that temperature probes and cooling/heating baths are accurately calibrated and provide consistent performance.
Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting common issues in this compound synthesis.

G cluster_solutions Corrective Actions start Low Yield or Impure Product check_temp Review Temperature Control (-20°C to -10°C initial, then controlled warming) start->check_temp check_vacuum Verify Vacuum Efficiency (>-90kPa for HCl removal) check_temp->check_vacuum Temp OK sol_temp Adjust cooling/heating protocol check_temp->sol_temp Temp Not OK check_ratio Check Reactant Molar Ratio (PCl₃:MeOH ≈ 1:3) check_vacuum->check_ratio Vacuum OK sol_vacuum Improve vacuum seal/pump check_vacuum->sol_vacuum Vacuum Not OK check_reagents Assess Reagent Purity (Anhydrous?) check_ratio->check_reagents Ratio OK sol_ratio Recalculate and adjust stoichiometry check_ratio->sol_ratio Ratio Not OK check_purification Evaluate Purification Protocol (Stable vacuum distillation?) check_reagents->check_purification Reagents OK sol_reagents Use anhydrous reagents check_reagents->sol_reagents Reagents Not OK end High-Yield, Pure DMHP check_purification->end Purification OK sol_purification Optimize distillation parameters check_purification->sol_purification Purification Not OK

Caption: A systematic approach to troubleshooting DMHP synthesis.

III. Frequently Asked Questions (FAQs)

Q1: What is the primary role of applying a vacuum during the synthesis of this compound?

A1: The application of a high vacuum is arguably one of the most critical parameters for achieving a high yield. Its primary role is to efficiently and continuously remove the hydrogen chloride (HCl) gas that is formed as a byproduct during the esterification of phosphorus trichloride with methanol. According to Le Chatelier's principle, removing a product (HCl) from the reaction mixture shifts the equilibrium to favor the formation of more products, thus driving the reaction towards completion. Furthermore, the presence of HCl in the reaction mixture can lead to undesirable side reactions, including the degradation of the desired this compound to monomethyl hydrogen phosphite and phosphorous acid, which significantly reduces the yield and complicates purification[3].

Q2: What are the common impurities found in crude this compound, and how can they be minimized?

A2: Common impurities include unreacted starting materials (methanol), intermediates, and byproducts from side reactions. Technical grade this compound has been reported to contain trace levels of dimethyl methylphosphonate, trimethyl phosphate, and methanol[1]. The formation of acidic byproducts like monomethyl hydrogen phosphite and phosphorous acid is also a concern, especially if HCl is not efficiently removed[3]. To minimize these impurities, it is essential to maintain strict control over reaction parameters such as low temperature, accurate stoichiometry, and efficient HCl removal. Using high-purity, anhydrous starting materials is also crucial to prevent hydrolysis of phosphorus trichloride[7].

Q3: Can other phosphorus sources be used for the synthesis of this compound?

A3: While the reaction of phosphorus trichloride with methanol is the most common method, other precursors can be used. For instance, phosphorus oxychloride (POCl₃) can react with methanol to produce trimethyl phosphate, which can then be selectively hydrolyzed to this compound[10]. However, controlling the hydrolysis to stop at the dimethyl phosphate stage can be challenging. Another approach involves the alcoholysis of diethyl phosphite with methanol[2][11].

Q4: What are the recommended analytical techniques for monitoring the reaction and assessing the purity of the final product?

A4: For monitoring the reaction progress and identifying intermediates and byproducts, ³¹P Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a powerful tool. To assess the purity of the final product, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are commonly used[1][12]. These techniques can quantify the amount of this compound and detect the presence of residual starting materials and impurities.

IV. Experimental Protocol: Synthesis and Purification of this compound

This protocol is a generalized procedure based on common laboratory practices for the synthesis of this compound. Caution: This reaction involves corrosive and toxic reagents and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Equipment:
  • Three-neck round-bottom flask

  • Dropping funnel

  • Mechanical stirrer

  • Low-temperature cooling bath (e.g., dry ice/acetone)

  • Vacuum pump with a pressure gauge and cold trap

  • Distillation apparatus (vacuum-jacketed Vigreux column, condenser, receiving flasks)

  • Heating mantle with a stirrer

  • Phosphorus trichloride (PCl₃), freshly distilled

  • Methanol (CH₃OH), anhydrous

  • Inert gas (Nitrogen or Argon)

Procedure:
  • Reaction Setup:

    • Assemble the three-neck flask with a mechanical stirrer, a dropping funnel, and a connection to the vacuum line/inert gas source.

    • Ensure all glassware is dry.

    • Purge the system with an inert gas.

  • Esterification:

    • Charge the flask with a calculated amount of anhydrous methanol.

    • Cool the flask to between -20°C and -10°C using the cooling bath.

    • Slowly add phosphorus trichloride (1.0-1.2 molar equivalents to 3 molar equivalents of methanol) to the stirred methanol via the dropping funnel while maintaining the low temperature[3].

    • During the addition, apply a vacuum of >-90kPa to continuously remove the generated HCl gas[3]. The HCl can be scrubbed through a basic solution.

  • Reaction Completion:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature while maintaining stirring and vacuum.

    • The reaction is typically complete within a few hours. The progress can be monitored by ³¹P NMR.

  • Purification by Vacuum Distillation:

    • Once the reaction is complete, set up the apparatus for vacuum distillation.

    • Carefully heat the crude reaction mixture under a stable vacuum.

    • Collect the fraction corresponding to this compound (boiling point: 170-171°C at atmospheric pressure, lower under vacuum)[1].

    • Discard any low-boiling forerun and high-boiling residue.

V. References

  • CN104693235A - Method for producing dimethyl phosphate and by-products such as hydrochloric acid and methyl chloride - Google Patents. (n.d.). Retrieved from

  • Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry. (1990). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 48. International Agency for Research on Cancer. Retrieved from [Link]

  • US6034260A - Dialkylphosphoric acids by the methanol method - Google Patents. (n.d.). Retrieved from

  • Nomeir, A. A., Burka, L. T., & Matthews, H. B. (1988). Analysis of dimethyl hydrogen phosphite and its stability under simulated physiological conditions. Journal of analytical toxicology, 12(6), 334–338. Retrieved from [Link]

  • US5208000A - Hydrolysis of phosphorus trichloride - Google Patents. (n.d.). Retrieved from

  • National Center for Biotechnology Information. (n.d.). Dimethyl hydrogen phosphite. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. Volume 48. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Distillation at Reduced Pressures. Retrieved from [Link]

  • Fakhraian, H., & Zolfagahri, M. (2004). Reconsideration of the Base-Free Batch-Wise Esterification of Phosphorus Trichloride with Alcohols. Organic Process Research & Development, 8(6), 947-950.

  • Quora. (2023). Can phosphorus trichloride undergo a hydrolysis reaction?. Retrieved from [Link]

  • Nomeir, A. A., Burka, L. T., & Matthews, H. B. (1988). Analysis of dimethyl hydrogen phosphite and its stability under simulated physiological conditions. OSTI.GOV. Retrieved from [Link]

  • Doubtnut. (2020). Phosphorus trichloride, PCl_(3) undergoes, hydrolysis at room temperature to produce an oxoacid. Retrieved from [Link]

  • CN107793449B - Method for synthesizing dimethyl methyl phosphate - Google Patents. (n.d.). Retrieved from

  • MDPI. (2023). Biomacromolecule-Regulated Biomimetic Mineralization for Efficiently Immobilizing Cells to Enhance Thermal Stability. International Journal of Molecular Sciences, 24(14), 11569.

  • ResearchGate. (n.d.). Unexpected Course Of Dimethyl Phosphite Addition To The Condensation Products Obtained From O-Carboxybenzaldehyde And Aliphatic Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Phosphorus trichloride. Retrieved from [Link]

  • Pressure Control Solutions. (2019). Vacuum Distillation issues? | Call Pressure Control Solutions!. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 6. ANALYTICAL METHODS. Retrieved from [Link]

  • ResearchGate. (n.d.). A detailed reaction study of phosphorus trichloride and water. Retrieved from [Link]

  • YouTube. (2022). Vacuum Distillation. Retrieved from [Link]

  • CN104163829A - Method for producing dimethyl phosphite - Google Patents. (n.d.). Retrieved from

  • ResearchGate. (n.d.). Nature and mode of addition of phosphate precursor in the synthesis of aluminum phosphate and its influence on methanol dehydration to dimethyl ether. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel Synthesis of the Nitrification Inhibitor 3,4-Dimethyl-1H-Pyrazole Phosphate. Retrieved from [Link]

  • Li, J., Bemana, H., & Kornienko, N. (2024). Dimethylphosphite electrosynthesis from inorganic phosphorus building blocks via oxidative coupling. RSC Sustainability, 2(8), 2289-2294.

  • ResearchGate. (n.d.). Distillation Troubleshooting. Retrieved from [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1990). Dimethyl Hydrogen Phosphite. In Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry. IARC. Retrieved from [Link]

  • Patsnap. (n.d.). Method for producing dimethyl phosphite. Eureka. Retrieved from [Link]

  • National Institutes of Health. (2020). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Molecules, 25(16), 3698.

  • MDPI. (2023). A Review of Recent Developments in Analytical Methods for Determination of Phosphorus from Environmental Samples. Applied Sciences, 13(18), 10245.

  • Royal Society of Chemistry. (2024). Dimethylphosphite electrosynthesis from inorganic phosphorus building blocks via oxidative coupling. RSC Sustainability. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethylphosphite. Retrieved from [Link]

  • YouTube. (2021). Distillation Pressure Control Troubleshooting. Retrieved from [Link]

  • Freie Universität Berlin. (2025). High-Entropy Phosphate Synthesis: Advancements through Automation and Sequential Learning Optimization. Refubium.

  • Reddit. (2024). Low yield in Phosphoamidite synthesis. r/Chempros. Retrieved from [Link]

  • Google Patents. (n.d.). The production method of dimethyl phosphite. Retrieved from

  • International Journal for Scientific Research & Development. (n.d.). Yield Improvement of Trimethyl Phosphite. IJSRD, 4(5), 1027-1030.

Sources

Navigating the Synthesis of Dimethyl Hydrogen Phosphate: A Technical Support Guide to Overcoming Common Side Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of dimethyl hydrogen phosphate (DMHP) is a fundamental process. However, like many chemical syntheses, the path to a pure product can be fraught with challenges in the form of side reactions. This technical support guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate and overcome these common hurdles, ensuring the integrity and success of your experiments.

Troubleshooting Guide: A Proactive Approach to Purity

This section addresses specific side reactions you may encounter during the synthesis of this compound, most commonly prepared via the reaction of phosphorus trichloride (PCl₃) with methanol (CH₃OH). We will explore the causality behind these reactions and provide actionable protocols to mitigate them.

Issue 1: Formation of Trimethyl Phosphate (TMP) Impurity

Question: My final DMHP product is contaminated with trimethyl phosphate. What causes this, and how can I prevent it?

Root Cause Analysis:

The formation of trimethyl phosphate, (CH₃O)₃PO, as a byproduct is a common issue. While DMHP is a phosphite, TMP is a phosphate, indicating an oxidation of the phosphorus center has occurred. This can happen through a couple of pathways:

  • Oxidation of Phosphorus (III) Intermediates: The reaction of PCl₃ with methanol proceeds through various chlorophosphite intermediates. These P(III) species can be susceptible to oxidation by any residual air or oxidizing agents present in the reaction mixture.

  • Reaction with Phosphorus Oxychloride (POCl₃): Commercial PCl₃ can contain small amounts of phosphorus oxychloride (POCl₃) as an impurity. POCl₃ reacts readily with methanol to form trimethyl phosphate directly, especially in the presence of a base or excess methanol.[1][2]

The presence of excess methanol and higher reaction temperatures can favor the complete esterification to the thermodynamically stable phosphate ester.

Mitigation Strategies:

To minimize the formation of trimethyl phosphate, a multi-pronged approach focusing on reactant purity and strict reaction control is necessary.

Experimental Protocol: Minimizing Trimethyl Phosphate Formation

  • Inert Atmosphere: Conduct the entire reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of P(III) intermediates. This includes degassing your solvents and reagents prior to use.

  • High-Purity Reagents: Use freshly distilled phosphorus trichloride to remove any POCl₃ impurities. Ensure your methanol is anhydrous, as water can lead to other side reactions.

  • Strict Temperature Control: Maintain a low reaction temperature, typically between -10°C and 0°C, especially during the addition of PCl₃ to methanol.[3] This disfavors the over-esterification and potential oxidation reactions.

  • Controlled Reagent Addition: Add the phosphorus trichloride dropwise to the cooled methanol with vigorous stirring. This ensures localized heat buildup is minimized and allows for better control over the reaction exotherm.

  • Stoichiometric Control: While a slight excess of methanol is often used to ensure complete reaction of PCl₃, a large excess can drive the formation of trimethyl phosphate. A molar ratio of methanol to PCl₃ of approximately 3:1 is a good starting point.[4]

Data-Driven Decision Making: Impact of Reaction Parameters on TMP Formation

ParameterCondition Favoring TMP FormationRecommended Condition for High Purity DMHP
Atmosphere Presence of OxygenInert (Nitrogen or Argon)
PCl₃ Purity Presence of POCl₃Freshly Distilled
Temperature > 10°C-10°C to 0°C
Reagent Addition Rapid, uncontrolledSlow, dropwise with efficient stirring
Methanol:PCl₃ Ratio > 3.5 : 1~ 3 : 1
Issue 2: Presence of Monomethyl Hydrogen Phosphite and Phosphorous Acid

Question: My NMR analysis shows the presence of monomethyl hydrogen phosphite and even phosphorous acid in my DMHP product. Why is this happening?

Root Cause Analysis:

The formation of these under-esterified and hydrolyzed byproducts is almost always linked to the presence of hydrogen chloride (HCl), a major byproduct of the primary reaction.[5]

The reaction proceeds as follows: PCl₃ + 3CH₃OH → (CH₃O)₂P(O)H + CH₃Cl + 2HCl

The generated HCl is highly corrosive and can react with the desired dimethyl hydrogen phosphite product in a stepwise degradation:

  • (CH₃O)₂P(O)H + HCl → CH₃OP(O)(H)OH + CH₃Cl (Formation of monomethyl hydrogen phosphite)

  • CH₃OP(O)(H)OH + HCl → H₃PO₃ + CH₃Cl (Formation of phosphorous acid)

Higher reaction temperatures and prolonged reaction times in the presence of HCl will significantly increase the prevalence of these side products.[5]

Mitigation Strategies:

The key to preventing the formation of these impurities is the efficient removal or neutralization of the HCl byproduct as it is formed.

Experimental Protocol: HCl Management

Method A: Inert Gas Sparging and Vacuum

  • Reaction Setup: Equip your reaction vessel with a gas inlet for an inert gas (e.g., nitrogen) and an outlet connected to a bubbler and then a trap (e.g., a sodium hydroxide solution) to neutralize the evolved HCl.

  • Sparging: During the reaction, bubble a slow, steady stream of the inert gas through the reaction mixture. This will help to carry the gaseous HCl out of the vessel.

  • Vacuum Application: Towards the end of the reaction, a carefully applied vacuum can further aid in the removal of dissolved HCl.[2] Ensure your cooling is sufficient to prevent the loss of volatile reactants and products.

Method B: Use of an Acid Scavenger

  • Choice of Base: A non-nucleophilic tertiary amine, such as triethylamine (TEA) or pyridine, can be used to neutralize the HCl in situ.[6][7] The choice of base may depend on the ease of removal during workup.

  • Procedure:

    • Dissolve the methanol in a suitable anhydrous solvent (e.g., toluene or diethyl ether).

    • Add a stoichiometric equivalent of the amine base (relative to the HCl produced) to the methanol solution.

    • Cool the mixture to the desired reaction temperature (-10°C to 0°C).

    • Slowly add the phosphorus trichloride. The amine will react with the generated HCl to form a salt (e.g., triethylammonium chloride), which will precipitate from the solution.

  • Workup: After the reaction is complete, the amine hydrochloride salt can be removed by filtration. The filtrate can then be concentrated and the product purified.

Logical Flow for HCl Mitigation Strategy Selection

HCl_Mitigation start HCl is a byproduct decision Is a soluble base compatible with downstream purification? start->decision sparging Implement Inert Gas Sparging and/or Vacuum decision->sparging No scavenger Use an Acid Scavenger (e.g., Triethylamine) decision->scavenger Yes end_product Purified DMHP sparging->end_product filtration Filter to remove amine hydrochloride salt scavenger->filtration filtration->end_product

Caption: Decision workflow for managing HCl byproduct.

Frequently Asked Questions (FAQs)

Q1: What are the ideal starting material specifications for DMHP synthesis?

A1: For the highest purity DMHP, it is crucial to start with high-quality reagents. Phosphorus trichloride should be of high purity (≥99%) and preferably freshly distilled to remove any phosphorus oxychloride. Methanol should be anhydrous (≤0.005% water) to prevent the hydrolysis of PCl₃ and its intermediates to phosphorous acid.

Q2: How can I effectively monitor the progress of my DMHP synthesis?

A2: ³¹P NMR spectroscopy is an excellent technique for monitoring the reaction progress.[8] The starting material, PCl₃, has a characteristic chemical shift at around +219 ppm. As the reaction proceeds, you will see the disappearance of this peak and the appearance of the dimethyl hydrogen phosphite peak at approximately +7 to +11 ppm (with a characteristic large ¹J(P,H) coupling of 700 Hz). The presence of side products like trimethyl phosphate (+2 ppm) and phosphorous acid (~+4 ppm) can also be readily identified and quantified.

Q3: What are the recommended purification methods for removing common impurities from DMHP?

A3: Fractional distillation under reduced pressure is the most common and effective method for purifying dimethyl hydrogen phosphite. DMHP has a boiling point of 170-171°C at atmospheric pressure, which allows for its separation from less volatile impurities like phosphorous acid and more volatile impurities like residual methanol. Trimethyl phosphate has a similar boiling point (197°C), so careful fractional distillation is required for its removal. For trace impurities, column chromatography on silica gel may also be employed.

Q4: What is a standard quenching and workup procedure to minimize side reactions post-synthesis?

A4: A carefully planned quenching and workup procedure is critical to prevent the degradation of the product.

Standard Quenching and Workup Protocol

  • Cooling: Once the reaction is deemed complete by your chosen analytical method, ensure the reaction mixture is cooled to 0°C or below.

  • Quenching (if no acid scavenger was used): If you have not used an amine base, you will need to neutralize the excess HCl. This can be done by slowly and carefully adding the cold reaction mixture to a chilled, saturated solution of a weak base like sodium bicarbonate. Monitor the pH to ensure it reaches neutral. Be aware of gas evolution (CO₂).

  • Phase Separation: If a solvent was used, separate the organic layer. If no solvent was used, you may need to extract the product into a suitable organic solvent like dichloromethane or diethyl ether.

  • Washing: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining aqueous-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Purification: Purify the crude DMHP by vacuum distillation.

Workflow for DMHP Synthesis and Purification

Caption: Step-by-step workflow for DMHP synthesis and purification.

By understanding the underlying chemistry of these side reactions and implementing the detailed protocols and strategies outlined in this guide, you can significantly improve the purity and yield of your this compound synthesis, leading to more reliable and reproducible experimental outcomes.

References

  • Aitken, R. A., Collett, C. J., & Mesher, S. T. E. (2012).
  • CN104693235A - Method for producing dimethyl phosphate and by-products such as hydrochloric acid and methyl chloride. (n.d.). Google Patents.
  • CN104163829A - Method for producing dimethyl phosphite. (n.d.). Google Patents.
  • CN112920217A - Method for preparing trimethyl phosphate without adding alkali. (n.d.). Google Patents.
  • Ford-Moore, A. H., & Perry, B. J. (1963). Triethyl Phosphite. Organic Syntheses, 31, 111.
  • IARC. (1990). Dimethyl Hydrogen Phosphite. In Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 48.
  • Karaman, R. (2015). Is there any methods to synthesize diethyl or dimethyl phosphate? ResearchGate.
  • KGROUP. (2006). Quenching Reactive Substances. Virginia Tech Chemistry Department.
  • Nomeir, A. A., Burka, L. T., & Matthews, H. B. (1988). Analysis of dimethyl hydrogen phosphite and its stability under simulated physiological conditions. Journal of Analytical Toxicology, 12(6), 334–338.
  • Sielc.com. (n.d.). Separation of Dimethyl hydrogen phosphite on Newcrom R1 HPLC column.
  • Sielc.com. (n.d.). Separation of Dimethyl phosphate on Newcrom R1 HPLC column.
  • Spectrabase.com. (n.d.). Dimethylphosphite - Optional[31P NMR] - Chemical Shifts.
  • US3053875A - Manufacture of trimethyl phosphate. (n.d.). Google Patents.
  • Wikipedia. (2023). Phosphorus trichloride. In Wikipedia.

Sources

Technical Support Center: Troubleshooting Peak Tailing in the HPLC Analysis of Dimethyl Hydrogen Phosphate (DMHP)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals encountering challenges with the HPLC analysis of dimethyl hydrogen phosphate (DMHP). My name is Dr. Evelyn Reed, and as a Senior Application Scientist, I've frequently guided teams through the specific chromatographic hurdles presented by polar, acidic analytes like DMHP. Peak tailing is not merely an aesthetic issue; it compromises integration accuracy, reduces resolution, and ultimately undermines the quantitative reliability of your data.

This guide is structured to move from immediate answers to in-depth, mechanism-based solutions. We will explore the "why" behind each troubleshooting step, empowering you to make informed decisions in your laboratory.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial questions regarding DMHP peak tailing.

Q1: What is the most likely cause of my this compound (DMHP) peak tailing?

A1: The primary cause is almost always unwanted secondary interactions. For DMHP, this is a two-fold problem: 1) Silanophilic interactions , where the acidic phosphate group on your analyte interacts with residual silanol groups on the silica-based column packing[1][2][3][4], and 2) Metal-analyte interactions , where the phosphate moiety chelates with trace metals on the stationary phase or with the stainless steel surfaces of your HPLC column and system hardware[5][6][7].

Q2: What is the very first thing I should try to fix the tailing?

A2: Adjust your mobile phase pH. This is the simplest and often most effective first step. Lowering the pH of your aqueous mobile phase to between 2.5 and 3.0 will suppress the ionization of the problematic silanol groups, significantly reducing the secondary interactions that cause peak tailing[3][8][9].

Q3: I've lowered the pH, but the peak is still tailing. What's next?

A3: Your next step is to evaluate the column itself and the system hardware. The issue could be a contaminated or worn-out column, or, very likely for a phosphate compound, interaction with the stainless steel components of your HPLC system[10][11].

Q4: What is the best type of HPLC column for analyzing DMHP?

A4: For acidic compounds like DMHP, a modern, high-purity, end-capped C18 column is the standard recommendation. "End-capping" is a process that chemically blocks many of the residual silanol groups that cause tailing[1][9]. For particularly persistent issues, consider columns specifically designed for polar analytes or even those with metal-free hardware[5].

Q5: Can my sample preparation be causing the peak tailing?

A5: Yes. Two common issues are column overload and using a sample solvent that is much stronger than your mobile phase. If you inject too much analyte, you can saturate the stationary phase, leading to a tailed peak[1]. Dissolving your sample in a solvent like 100% acetonitrile when your mobile phase starts at 5% acetonitrile can also cause significant peak distortion[9].

Part 2: In-Depth Troubleshooting Guide: A Systematic Approach

When quick fixes are not enough, a systematic, evidence-based approach is required. This guide follows a logical flow from the mobile phase to the hardware, providing the rationale and step-by-step protocols for each stage.

Understanding the Core Problem: The Chemistry of DMHP Interactions

To effectively troubleshoot, you must first understand the underlying mechanisms causing the peak tailing. With DMHP, two distinct interactions are often at play.

  • Silanophilic Interaction: Standard silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface. These groups are acidic (pKa ~3.5-4.5) and can become deprotonated (Si-O⁻) at higher mobile phase pH values. The acidic phosphate group of DMHP can then interact with these ionized sites through a secondary ion-exchange mechanism, creating a mixed-mode retention that results in a tailing peak[1][12].

  • Metal Interaction: The phosphate group is a known chelating agent for metals. The stainless steel surfaces of column frits, column bodies, and system tubing are coated with a layer of metal oxides (iron, chromium, nickel)[5]. The phosphate moiety in DMHP can adsorb directly onto these surfaces, causing delayed elution for a portion of the analyte molecules, which manifests as severe peak tailing[6][7][10]. This issue is particularly pronounced in LC-MS methods where non-volatile mobile phase additives like phosphate buffers, which can mask these sites, are avoided[10][11].

cluster_0 Troubleshooting Workflow for DMHP Peak Tailing Start Peak Tailing Observed Check_pH Step 1: Is Mobile Phase pH between 2.5 - 3.0? Start->Check_pH Adjust_pH Action: Acidify Mobile Phase (e.g., 0.1% Formic Acid) Check_pH->Adjust_pH No Check_Column Step 2: Evaluate Column (Flush, Test with Standard) Check_pH->Check_Column Yes Adjust_pH->Check_pH Replace_Column Action: Replace with new, end-capped column Check_Column->Replace_Column No (Fails Test) Check_System Step 3: Suspect Metal Interaction (Tailing persists on new column) Check_Column->Check_System Yes (Passes Test) Replace_Column->Check_Column Passivate Action: Passivate System or use metal-free hardware Check_System->Passivate Yes Check_Method Step 4: Check for Overload or Sample Solvent Mismatch Check_System->Check_Method No End Symmetrical Peak Passivate->End Dilute_Sample Action: Dilute Sample & Re-inject Check_Method->Dilute_Sample Yes Check_Method->End No Dilute_Sample->End

Caption: A systematic workflow for diagnosing and resolving DMHP peak tailing.

Step 1: Mobile Phase Optimization

Always start with the mobile phase, as it is the easiest and most cost-effective variable to change.

Causality: By lowering the mobile phase pH, you protonate the surface silanol groups (Si-OH), neutralizing their charge and preventing secondary ionic interactions with DMHP. A pH of 2.5-3.0 is a robust starting point[8][9].

Step-by-Step Methodology:

  • Prepare Aqueous Phase: To 1 liter of HPLC-grade water, add 1.0 mL of formic acid (for a 0.1% v/v solution). For UV-only applications, 0.1% phosphoric acid can also be used. Formic acid is preferred for mass spectrometry compatibility.

  • Mix Thoroughly: Cap the bottle and invert it 10-15 times to ensure a homogenous solution.

  • Filter (Optional but Recommended): Filter the aqueous phase through a 0.22 µm filter to remove particulates.

  • Degas: Degas the mobile phase using sonication, vacuum filtration, or helium sparging to prevent bubble formation in the pump.

  • Equilibrate System: Flush your HPLC system with the new mobile phase for at least 15-20 column volumes before injecting your sample.

  • Analyze: Inject your DMHP standard and assess the peak shape.

Step 2: Column Health and Selection

If pH adjustment does not solve the problem, the column is the next logical suspect.

  • Contamination: Strongly retained compounds from previous analyses can build up at the column head, creating active sites that cause tailing.

  • Bed Deformation: A void at the column inlet can cause band broadening and tailing for all peaks in the chromatogram[1][8].

  • Stationary Phase Degradation: Operating at a very low pH (<2.5) for extended periods can hydrolyze the bonded phase of some columns, exposing more active silanol sites[8].

Causality: A rigorous flushing procedure with a strong solvent can remove contaminants. If the peak shape improves after flushing, you have identified and solved the problem.

Step-by-Step Methodology:

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid sending contaminants into the flow cell.

  • Reverse Column Direction: Connect the column in the reverse flow direction. This helps to dislodge particulates from the inlet frit.

  • Flush with Strong Solvents: Flush the column with at least 20 column volumes of a sequence of solvents. A typical sequence for a C18 column is:

    • Your mobile phase without buffer (e.g., Water/Acetonitrile)

    • 100% Water

    • 100% Isopropanol

    • 100% Acetonitrile

  • Re-equilibrate: Reconnect the column in the correct flow direction to the detector and equilibrate thoroughly with your analytical mobile phase.

  • Self-Validation: Inject a DMHP standard. If peak shape is restored, the column was contaminated. If not, the column may be permanently damaged or unsuitable for the application.

If your column is confirmed to be the issue, selecting an appropriate replacement is critical.

Column TypePrinciple of OperationSuitability for DMHP
Traditional C18 (Type A Silica) Standard hydrophobic retention. High residual silanol activity.Poor. Prone to significant peak tailing for polar and acidic compounds[4][12].
High-Purity, End-Capped C18 (Type B Silica) Hydrophobic retention with reduced silanol activity due to end-capping.Good. This is the recommended starting point for most applications[2][3][9].
Polar-Embedded Phase Contains a polar group (e.g., amide, carbamate) near the silica surface to shield silanols.Excellent. Offers improved peak shape for polar analytes and better retention.
Metal-Free Hardware Column The column body and frits are made from or coated with an inert material like PEEK.Excellent. Specifically designed to eliminate metal-analyte interactions, directly addressing a key tailing mechanism for phosphates[5][6].
Step 3: Mitigating System and Hardware Effects

For phosphate compounds, the HPLC system itself is a common source of peak tailing. If a new, appropriate column still yields tailing peaks, you must investigate the hardware.

cluster_1 Key Interactions Causing DMHP Peak Tailing cluster_silanol Silica Surface cluster_metal System Hardware DMHP DMHP Analyte (with Phosphate Group) Silanol Ionized Silanol Group (Si-O⁻) on Stationary Phase DMHP->Silanol  Silanophilic  Interaction Metal Metal Oxides (Fe³⁺, Cr³⁺) on Stainless Steel Surface DMHP->Metal  Metal Chelation  Interaction Tailing Peak Tailing Silanol->Tailing Metal->Tailing

Caption: The dual mechanisms of silanol and metal interactions leading to peak tailing.

Causality: Passivation involves treating the system with an acidic solution to remove metallic impurities and create a more inert surface, thereby reducing sites for phosphate chelation[10]. This is often necessary when tailing persists even with a new column.

Step-by-Step Methodology:

  • Remove Column: Replace the HPLC column with a union or a piece of PEEK tubing.

  • Prepare Passivation Solution: Prepare a solution of 1-6 M Nitric Acid. CAUTION: Handle strong acids with appropriate personal protective equipment (PPE).

  • Flush System: Flush the entire HPLC flow path (from the pump to the detector) with the passivation solution at a low flow rate (e.g., 0.1-0.2 mL/min) for 1-2 hours.

  • Rinse Thoroughly: Flush the system extensively with HPLC-grade water until the eluent is pH neutral. This may take several hours.

  • Re-install Column: Install the column and equilibrate with your mobile phase.

  • Analyze: Inject your standard to see if the peak shape has improved. Pre-treating the column and system with a phosphate buffer has also been shown to be an effective strategy for suppressing metal-phosphate interactions[13].

Step 4: Method and Sample Considerations

Finally, check your injection method and sample preparation.

Causality: Injecting too high a concentration of analyte can saturate the active sites on the stationary phase, leading to a characteristic "shark-fin" or tailing peak shape[1].

Step-by-Step Methodology:

  • Prepare Dilutions: Prepare a series of dilutions of your sample or standard (e.g., 1:2, 1:5, 1:10) using the mobile phase as the diluent.

  • Inject and Analyze: Inject the original sample and each dilution under the same chromatographic conditions.

  • Evaluate Peak Shape: Compare the peak asymmetry factor for each injection. If the asymmetry improves significantly upon dilution, you are experiencing mass overload. The solution is to inject a lower concentration or a smaller volume.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?.
  • LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 813-78-5).
  • Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
  • ResearchGate. (n.d.). Optimization of chromatographic conditions in the HPLC system.
  • Waters Corporation. (n.d.). HPLC Troubleshooting Guide.
  • LCGC International. (n.d.). Metal-Free Columns Significantly Improve Peak Shape, Recovery, and Sensitivity for Phosphorylated Compounds.
  • Wakamatsu, A., Morimoto, K., Shimizu, M., & Kudoh, S. (2005). A severe peak tailing of phosphate compounds caused by interaction with stainless steel used for liquid chromatography and electrospray mass spectrometry.
  • Wikipedia. (n.d.). Dimethylphosphite.
  • LCGC International. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects.
  • National Center for Biotechnology Information. (n.d.). Dimethyl phosphate. PubChem Compound Database.
  • International Labour Organization. (n.d.). ICSC 1599 - DIMETHYL HYDROGEN PHOSPHITE.
  • NIST. (n.d.). This compound. NIST Chemistry WebBook.
  • ResearchGate. (2025, August 7). A severe peak tailing of phosphate compounds caused by interaction with stainless steel used for liquid chromatography and electrospray mass spectrometry | Request PDF.
  • Hamilton Company. (2020, July 7). ORGANOPHOSPHORUS PESTICIDE ANALYSIS BY HPLC.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Chromatography Forum. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
  • Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
  • Waters Corporation. (n.d.). Low Adsorption HPLC Columns Based on MaxPeak High Performance Surfaces.
  • Zhang, J., Chetwyn, N. P., & Li, H. (2014). Suppression of peak tailing of phosphate prodrugs in reversed-phase liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 98, 239-245. [Link]
  • ResearchGate. (2025, August 7). Some factors that can lead to poor peak shape in hydrophilic interaction chromatography, and possibilities for their remediation | Request PDF.
  • SIELC Technologies. (n.d.). Separation of Dimethyl phosphate on Newcrom R1 HPLC column.

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Technical Support Center: Enhancing the Stability of Dimethyl Hydrogen Phosphate in Lubricant Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for lubricant formulation. This guide is designed for researchers, scientists, and development professionals working with dimethyl hydrogen phosphate (DMHP) as a lubricant additive. Our goal is to provide in-depth, field-proven insights to help you overcome common stability challenges, ensuring the integrity and performance of your formulations. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental designs.

Section 1: Understanding the Root Causes of DMHP Instability

This compound (DMHP) is a highly effective anti-wear and extreme pressure additive used in various lubricant applications.[1][2] However, its efficacy is intrinsically linked to its chemical stability within the formulation. The two primary degradation pathways that formulation scientists must mitigate are hydrolysis and thermal decomposition.

  • Hydrolysis: This is the most common degradation pathway for DMHP in lubricant formulations. In the presence of water, DMHP undergoes a stepwise hydrolysis, initially forming monomethyl hydrogen phosphite and methanol.[3][4] This is followed by further hydrolysis to orthophosphorous acid. The generation of these acidic byproducts is highly detrimental, as it can increase the Total Acid Number (TAN) of the lubricant, leading to corrosion of metal components and catalyzing further degradation of the base oil and other additives.[5] Studies have shown that the rate of hydrolysis is highly dependent on temperature, DMHP concentration, and the pH of the environment.[3][4][6]

  • Thermal Decomposition: At elevated temperatures, common in many industrial and automotive applications, DMHP can undergo thermal degradation. This process can generate volatile and acidic compounds, compromising the lubricant's performance and potentially leading to the formation of deposits and sludge.[7] The thermal stability of the lubricant is a critical parameter, and the inclusion of additives like DMHP must not compromise the overall thermal resilience of the final product.[8][9]

Below is a diagram illustrating the hydrolytic degradation pathway of DMHP.

G cluster_main DMHP Hydrolytic Degradation Pathway DMHP This compound (C₂H₇O₃P) Step1 Step 1: First Hydrolysis DMHP->Step1 H2O1 Water (H₂O) H2O1->Step1 MMHP Monomethyl Hydrogen Phosphite + Methanol Step1->MMHP Forms acidic intermediate Step2 Step 2: Second Hydrolysis MMHP->Step2 H2O2 Water (H₂O) H2O2->Step2 Final Orthophosphorous Acid + Methanol Step2->Final Increases Total Acid Number (TAN)

Caption: Hydrolytic degradation of DMHP proceeds in two steps.

Section 2: Troubleshooting Guide for DMHP Formulations

This section addresses specific issues you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify the root cause of a problem and implement an effective solution.

Issue 1: Rapid Increase in Lubricant Acidity (High TAN)
  • Question: My lubricant formulation containing DMHP shows a significant and unexpectedly rapid increase in its Total Acid Number (TAN) during stability testing. What is the likely cause and how can I fix it?

  • Answer:

    • Primary Cause: The most probable cause is the hydrolytic degradation of DMHP.[3][4] Trace amounts of water in your base oil or other additives are reacting with the DMHP to form acidic byproducts like monomethyl hydrogen phosphite and orthophosphorous acid. This reaction is autocatalytic, meaning the acid produced can accelerate further degradation.[5]

    • Troubleshooting Steps:

      • Quantify Water Content: Immediately measure the water content of your formulation using Karl Fischer titration. Compare this to your baseline specification for the base oil and other components.

      • Source Water Ingress: Review your component handling and storage procedures. Ensure base oils and additives are stored in sealed containers with desiccants if necessary. Pre-dry your base oil under vacuum before formulation if initial water content is high.

      • Incorporate Acid Scavengers: Introduce an acid scavenger, such as an epoxy compound, into your formulation. These additives neutralize acidic species as they are formed, preventing the catalytic cycle of degradation.[5]

      • pH Adjustment: The stability of DMHP is greater in slightly alkaline conditions (pH 8).[3][4] Consider the use of a mild, oil-soluble basic additive to buffer the formulation, but ensure it is compatible with all other components to avoid antagonistic reactions.[10]

Issue 2: Poor Anti-Wear Performance in Durability Tests
  • Question: My formulation passed initial performance tests, but it is failing long-term durability tests, showing increased wear on metal surfaces. Why is the anti-wear performance diminishing over time?

  • Answer:

    • Primary Cause: This indicates a loss of the active anti-wear agent, DMHP. The additive is likely degrading due to hydrolysis or thermal stress over the duration of the test, depleting its concentration below the effective threshold. The protective tribofilm formed by organophosphate additives requires a constant supply of the active molecule to be maintained.[11][12][13]

    • Troubleshooting Steps:

      • Monitor DMHP Concentration: Use High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to track the concentration of DMHP in your lubricant at various intervals throughout the durability test.[3][14] A steady decline confirms degradation.

      • Assess Thermal Stress: Review the operating temperatures of your durability test. If they exceed the known thermal stability limits of DMHP, the degradation is likely thermal.

      • Introduce Antioxidants: Oxidative stress can work in concert with thermal stress to degrade organophosphates.[15][16] Incorporate an antioxidant package, such as a combination of hindered phenols and aminic antioxidants, to protect both the base oil and the DMHP from oxidative breakdown.[17]

      • Evaluate Base Oil Interaction: The polarity and composition of the base oil can influence additive stability.[18][19] Consider evaluating DMHP stability in a different base stock (e.g., a synthetic polyalphaolefin vs. a mineral oil) to see if interactions are contributing to the degradation.[20]

The following workflow provides a logical approach to diagnosing and resolving DMHP stability issues.

G cluster_workflow DMHP Stability Troubleshooting Workflow Start Observed Instability in DMHP Formulation CheckTAN Is Total Acid Number (TAN) Increasing? Start->CheckTAN CheckAW Is Anti-Wear (AW) Performance Decreasing? CheckTAN->CheckAW  No Water Cause: Hydrolysis due to Water Contamination CheckTAN->Water  Yes Degradation Cause: Additive Depletion (Thermal/Oxidative Stress) CheckAW->Degradation  Yes End Stable Formulation Achieved CheckAW->End  No ActionWater Action: 1. Quantify water (Karl Fischer). 2. Add acid scavenger. 3. Control pH. Water->ActionWater ActionWater->End ActionDegradation Action: 1. Monitor DMHP via HPLC/GC. 2. Add antioxidants. 3. Re-evaluate base oil. Degradation->ActionDegradation ActionDegradation->End

Caption: A decision tree for troubleshooting DMHP instability.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What are the key factors influencing the stability of DMHP in lubricants?

    • The stability of DMHP is primarily influenced by three factors: water content, temperature, and pH.[3][4] Even parts-per-million (ppm) levels of water can initiate hydrolysis. Higher temperatures accelerate degradation rates, and acidic conditions (low pH) can catalyze hydrolysis.

  • Q2: What types of antioxidants are most effective for protecting DMHP?

    • While DMHP is not primarily an antioxidant, protecting the overall formulation from oxidation prevents the formation of radicals that can attack the organophosphate.[15][21] A synergistic combination of a primary antioxidant (radical scavenger) like a hindered phenol or an aromatic amine, and a secondary antioxidant (peroxide decomposer) is often most effective. The choice depends on the operating temperature and other additives present.[17]

  • Q3: How does the choice of base oil affect DMHP stability?

    • The base oil can have a significant impact.[18][19] Mineral base oils may contain higher levels of impurities and water compared to synthetic base oils like polyalphaolefins (PAOs), potentially accelerating hydrolysis. Furthermore, the polarity of the base oil (e.g., esters vs. PAOs) can affect the solubility and interaction of DMHP and its degradation products.[22]

  • Q4: Can DMHP interact negatively with other additives?

    • Yes, additive antagonism is a critical consideration in formulation.[10] For example, some highly basic detergents could potentially react with the acidic DMHP. It is crucial to conduct thorough compatibility testing when introducing new additives to a formulation containing DMHP.

Section 4: Key Experimental Protocols

To ensure trustworthy and reproducible results, follow these detailed protocols for monitoring the stability of your DMHP-containing formulations.

Protocol 1: Monitoring DMHP Concentration by HPLC

This protocol provides a framework for quantifying the concentration of DMHP over time, serving as a direct measure of its stability.

  • Objective: To determine the concentration of DMHP in a lubricant sample.

  • Materials:

    • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v), filtered and degassed.

    • DMHP analytical standard.

    • Lubricant samples drawn from stability test at specified intervals.

    • Hexane (or other suitable non-polar solvent for dilution).

    • Syringe filters (0.45 µm, PTFE).

  • Methodology:

    • Sample Preparation: a. Accurately weigh approximately 100 mg of the lubricant sample into a volumetric flask. b. Dilute with hexane to a known volume (e.g., 10 mL) and mix thoroughly to dissolve the oil. c. Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

    • Calibration Curve: a. Prepare a stock solution of the DMHP analytical standard in hexane. b. Create a series of five calibration standards by serial dilution to cover the expected concentration range in the samples. c. Inject each standard into the HPLC and record the peak area. d. Plot a calibration curve of peak area versus concentration.

    • HPLC Analysis: a. Set the HPLC conditions:

      • Flow Rate: 1.0 mL/min
      • Injection Volume: 20 µL
      • Column Temperature: 30 °C
      • UV Detector Wavelength: ~210 nm (or as optimized for DMHP). b. Inject the prepared lubricant sample. c. Identify the DMHP peak by comparing its retention time to that of the standard. d. Integrate the peak area of the DMHP peak in the sample chromatogram.
    • Calculation: a. Using the peak area from the sample and the equation from the calibration curve, calculate the concentration of DMHP in the diluted sample. b. Account for the initial dilution to determine the concentration of DMHP in the original lubricant sample.

Protocol 2: Measuring Acidity by Potentiometric Titration (ASTM D664)

This protocol is essential for tracking the formation of acidic byproducts from DMHP hydrolysis.

  • Objective: To determine the Total Acid Number (TAN) of a lubricant sample.

  • Materials:

    • Automatic potentiometric titrator with a pH electrode.

    • Titration solvent (e.g., a mixture of toluene, isopropanol, and a small amount of water).

    • Titrant: 0.1 M potassium hydroxide (KOH) in isopropanol, standardized.

    • Lubricant sample.

  • Methodology:

    • Sample Preparation: a. Accurately weigh an appropriate amount of the lubricant sample into a beaker. The sample size depends on the expected TAN. b. Add a measured volume of the titration solvent and stir until the sample is fully dissolved.

    • Titration: a. Place the beaker on the titrator stand and immerse the electrode and burette tip into the solution. b. Start the titration. The titrator will incrementally add the KOH titrant and record the corresponding potential (mV) or pH reading. c. The titration continues until one or more inflection points are observed in the titration curve, indicating the neutralization of acidic components.

    • Calculation: a. The titrator's software will identify the endpoint volume of the titrant used to reach the inflection point. b. The TAN (in mg KOH/g of sample) is calculated using the following formula: TAN = (V * M * 56.1) / W Where:

      • V = Volume of KOH titrant used (mL)

      • M = Molarity of the KOH titrant (mol/L)

      • 56.1 = Molecular weight of KOH ( g/mol )

      • W = Weight of the lubricant sample (g)

Data Summary Table

Factor Affecting StabilityImpact on DMHPRecommended ActionAnalytical Test
Water Content High water content accelerates hydrolysis, increasing acidity.Maintain water levels <100 ppm. Pre-dry base oils. Use sealed containers.Karl Fischer Titration
Temperature High temperatures (>100 °C) increase the rate of both hydrolysis and thermal decomposition.[3][4]Adhere to specified operating temperature limits. Select thermally stable base oils.Thermal Gravimetric Analysis (TGA)
pH / Acidity Acidic conditions (low pH) catalyze hydrolysis. Stability is improved in slightly alkaline conditions.[3]Incorporate acid scavengers. Use mild, compatible basic additives to buffer the system.Potentiometric Titration (TAN)
Oxidation Oxidative environment generates radicals that can degrade DMHP and the base oil.[15][16][21]Add a synergistic antioxidant package (e.g., phenolic, aminic).Rotating Pressure Vessel Oxidation Test (RPVOT)

References

  • Nomeir, A. A., Burka, L. T., & Matthews, H. B. (1988). Analysis of dimethyl hydrogen phosphite and its stability under simulated physiological conditions. Journal of Analytical Toxicology, 12(6), 334–338. [Link]
  • Nurulain, S. M., Szegi, P., Tekes, K., & Naqvi, S. N. H. (2013). Antioxidants in organophosphorus compounds poisoning. Arhiv za higijenu rada i toksikologiju, 64(1), 169–177. [Link]
  • Abdollahi, M., & Karami-Mohajeri, S. (2013). A comprehensive review on the role of antioxidants in the treatment of organophosphorus poisoning. Archives of Industrial Hygiene and Toxicology, 64(1), 169-77. [Link]
  • Nomeir, A. A., et al. (1988). Analysis of Dimethyl Hydrogen Phosphite and Its Stability under Simulated Physiological Conditions. Journal of Analytical Toxicology. [Link]
  • Nurulain, S. M., et al. (2013). Antioxidants in organophosphorus compounds poisoning. Archives of Industrial Hygiene and Toxicology. [Link]
  • Nurulain, S. M., et al. (2013). Antioxidants in Organophosphorus Compounds Poisoning.
  • Jolley, S. T., & Davis, B. H. (1996).
  • Peña-Llopis, S. (2005). Antioxidants as Potentially Safe Antidotes for Organophosphorus Poisoning. Current Enzyme Inhibition. [Link]
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1990). Dimethyl Hydrogen Phosphite. Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry. [Link]
  • Spikes, H. (2015). Phosphate Esters, Thiophosphate Esters and Metal Thiophosphates as Lubricant Additives. Lubricants, 3(4), 699-717. [Link]
  • Devlin, M. T., & Tunkel, J. (2007). Stabilizing compositions for lubricants.
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2022). Dimethyl hydrogen phosphite. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 130. [Link]
  • U.S. Department of Energy. (1988). Analysis of dimethyl hydrogen phosphite and its stability under simulated physiological conditions.
  • Collins, G. E., & Peterson, G. W. (2021). Hydrolysis of Dimethyl Phosphite by Zr- and Hf-UiO-66. ACS Omega, 6(42), 28059–28066. [Link]
  • Collins, G. E., & Peterson, G. W. (2021). Hydrolysis of Dimethyl Phosphite by Zr- and Hf-UiO-66. PubMed Central. [Link]
  • Noria Corporation. (2021). Antiwear Additives: Types, Mechanisms, and Applications.
  • IARC. (1999). Dimethyl hydrogen phosphite. IARC Monographs - 71. [Link]
  • Zhang, J., et al. (2018). Antiwear properties and mechanisms of dialkyl phosphonates in ester base oils. Bibliothèque Centrale Lyon. [Link]
  • Rumanza Lubricants. (2023).
  • Lubrication Expert. (2020). How do Antiwear Additives Work?. [Link]
  • Hsu, S. M., & Lin, R. S. (1983). Interactions of Additives and Lubricating Base Oils.
  • Biyuan Chemical. (2024). How PMHS Enhances Thermal Stability in Automotive Lubricants. [Link]
  • Noria Corporation. (n.d.). Oil Additive Reactions: What You Should Know.
  • Unknown Author. (n.d.). Study of the thermal stability of process lubricants for heavy-duty modes of contact friction.
  • Hartinger, M., et al. (2018).
  • Unknown Author. (n.d.). Analysis of thermal stability and lubrication characteristics of: Millettia pinnata oil.
  • Le, A. T., et al. (2023). Characterization of Base Oil and Additive Oxidation Products from Formulated Lubricant by Ultra-High Resolution Mass Spectrometry. MDPI. [Link]

Sources

GC-MS Technical Support Center: Minimizing Matrix Effects in Environmental Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This guide is designed for researchers, environmental scientists, and analytical chemists who encounter the pervasive challenge of matrix effects in complex environmental samples like soil, water, sediment, and sludge. Here, we move beyond simple protocols to explain the underlying causes of these effects and provide robust, field-proven strategies for their mitigation.

Section 1: Troubleshooting Guide

This section addresses specific, observable problems in your chromatography that may be caused by matrix effects.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Symptom: You observe asymmetrical peaks for your target analytes. Tailing peaks have a drawn-out trailing edge, while fronting peaks show a leading edge.[1][2] This can lead to inaccurate integration and compromised resolution.[1]

Potential Cause (Matrix Effect): Peak tailing is often caused by the interaction of active, polar analytes with active sites (e.g., free silanol groups) in the GC inlet liner or the front of the analytical column.[1][3] Co-extracted matrix components can foul these surfaces, creating new active sites that adsorb your analytes, causing them to elute slowly and asymmetrically.[3][4] Peak fronting can be a sign of column overload, where high concentrations of matrix components saturate the stationary phase.[2]

Diagnostic & Solution Workflow:

G A Symptom: Poor Peak Shape (Tailing/Fronting) B Step 1: Inject Solvent Standard A->B C Is peak shape good? B->C D Step 2: Inject Matrix-Spiked Standard C->D Yes G Conclusion: Issue is likely instrumental (e.g., bad column cut, liner, leak). C->G No E Does peak shape degrade? D->E F Conclusion: Matrix Effect is the primary cause. E->F Yes E->G No H Solution Path A: Improve Sample Cleanup (See Protocol 1A & 1B) F->H I Solution Path B: Optimize GC Inlet Conditions & Perform Maintenance F->I J Solution Path C: Use Analyte Protectants F->J G A Problem: Inaccurate Quantification (Confirmed Matrix Effect) B Is a representative 'blank' matrix available? A->B C Are sample matrices highly variable? B->C Yes F Is a stable isotope-labeled analog of your analyte available? B->F No D Use Matrix-Matched Calibration (See Protocol 2A) C->D No E Use Standard Addition Method (See Protocol 2B) C->E Yes F->E No G Use Isotope Dilution (Gold Standard Method) (See Protocol 2C) F->G Yes

Sources

Technical Support Center: Enhancing Flame Retardant Efficiency of Dimethyl Hydrogen Phosphite Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers and formulation scientists working with dimethyl hydrogen phosphite (DMHP) and its derivatives. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the development of high-efficiency flame retardant (FR) systems. Drawing from established principles and field-proven insights, this center offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to accelerate your research and development efforts.

Section 1: Foundational Principles & Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts and common queries related to DMHP-based flame retardant systems.

FAQ 1: What is the primary flame retardant mechanism of Dimethyl Hydrogen Phosphite (DMHP)?

Dimethyl hydrogen phosphite (DMHP) is a versatile organophosphorus compound that primarily functions as a reactive flame retardant. Its efficiency stems from a dual-action mechanism that impacts both the condensed (solid) and gas phases of a fire.[1][2][3]

  • Condensed-Phase Action: Upon heating, DMHP can decompose to form phosphoric and polyphosphoric acids.[4] These acidic species act as catalysts for the dehydration of the polymer matrix. This process promotes the formation of a stable, insulating layer of char on the material's surface.[4] This char layer serves two critical functions: it acts as a physical barrier, slowing the transfer of heat to the underlying polymer, and it impedes the release of flammable volatile gases that fuel the fire.[5]

  • Gas-Phase Action: A portion of the DMHP or its decomposition products can volatilize into the flame. In the gas phase, phosphorus-containing radicals (such as PO•, HPO•, and PO₂•) are generated.[1][2] These highly reactive radicals interrupt the combustion chain reaction by scavenging the key propagating radicals (H• and OH•), effectively "poisoning" the flame and reducing its intensity.[1][2]

G cluster_condensed Condensed Phase (Polymer) cluster_gas Gas Phase (Flame) DMHP DMHP FR_Volatiles Volatilized P-Compounds DMHP->FR_Volatiles Volatilization Polymer Polymer Matrix Heat Heat Acid Phosphoric/ Polyphosphoric Acid Char Insulating Char Layer Volatiles Flammable Volatiles Combustion H• + OH• (Combustion Radicals) Volatiles->Combustion Fuels Flame P_Radicals PO•, HPO• Inert Inert Products

FAQ 2: Why is my formulation not achieving the expected flame retardant rating (e.g., UL 94 V-0)?

Achieving a high flame retardant rating like UL 94 V-0 depends on a delicate balance of factors. Common reasons for failure include:

  • Insufficient Char Formation: The formulation may not be producing a char layer that is thick, cohesive, and stable enough to prevent dripping of molten polymer, which can ignite the cotton indicator in the UL 94 test.[6][7]

  • Dominant Gas-Phase Action: If the flame retardant is too volatile, it may escape into the gas phase before it can effectively promote charring in the condensed phase. While gas-phase inhibition is beneficial, it may not be sufficient on its own to prevent flaming drips.[8]

  • Inadequate Synergist Activity: Many advanced formulations rely on synergistic agents. If the synergist is poorly dispersed, used at an incorrect ratio, or incompatible with the system, the expected cooperative effect will not be realized.[1][9]

  • Polymer Degradation: The flame retardant package itself might be accelerating the thermal degradation of the polymer in an undesirable way, leading to increased production of flammable volatiles or lower melt viscosity, which promotes dripping.

  • Processing Issues: Inadequate mixing can lead to localized areas with low FR concentration, creating weak points where ignition and flame propagation can occur.

FAQ 3: What are "synergists," and why are they important for DMHP formulations?

Synergists are compounds that, when combined with a primary flame retardant like DMHP, produce a greater flame retardant effect than the sum of their individual contributions.[9] They are crucial for optimizing performance and reducing the total amount of additive required, which helps preserve the polymer's mechanical properties.[1]

  • Nitrogen-Based Synergists (e.g., Melamine, Melamine Polyphosphate): These are the most common synergists for phosphorus compounds. Melamine and its derivatives can release non-flammable gases (like ammonia) upon decomposition, which dilutes the flammable volatile concentration in the gas phase.[10] More importantly, they can react with the phosphoric acids produced by DMHP to form stable phosphorus-nitrogen structures in the condensed phase, leading to a more robust and thermally stable char.[11][12]

  • Metal Oxides/Hydroxides (e.g., Aluminum Hydroxide, Magnesium Oxide): Certain metal compounds can act as synergists by promoting char formation and creating a more physically resilient char structure.[5] They can also have a cooling effect by releasing water vapor (in the case of hydroxides) or by catalyzing cross-linking reactions in the polymer.[13]

FAQ 4: How does DMHP's hydrolytic stability affect my experiments?

DMHP, like many phosphites, is susceptible to hydrolysis, especially in the presence of moisture and at elevated processing temperatures.[14][15][16] Hydrolysis breaks down DMHP into methanol and phosphorous acid.[15][17][18]

  • Consequences of Hydrolysis:

    • Loss of Efficiency: The degradation products may be less effective as flame retardants.

    • Processing Issues: The release of methanol can cause voids or bubbles in the final product. The acidic byproducts can corrode processing equipment and degrade the polymer matrix.

    • Inconsistent Results: The extent of hydrolysis can vary between batches, leading to poor reproducibility in your experimental results.

  • Mitigation Strategies:

    • Ensure all raw materials (polymer, additives) are thoroughly dried before processing.

    • Minimize the residence time of the formulation at high temperatures during compounding.

    • Consider using hydrolytically more stable derivatives of DMHP or co-additives that can improve the stability of the formulation.[14][16]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common experimental issues.

Observed Problem Potential Cause(s) Recommended Action(s)
Poor Dispersion of FR Additives (e.g., streaks, clumps in the final part)1. Incompatibility between the polar FR (DMHP) and a non-polar polymer. 2. Insufficient mixing energy or time during compounding. 3. FR additive particle size is too large (if using solid synergists).1. Consider using a compatibilizer or a surface-treated synergist. 2. Increase screw speed, residence time, or use a more aggressive screw design in the extruder. 3. Ensure solid synergists are micronized and well-dried.
Significant Drop in Mechanical Properties (e.g., brittleness, low impact strength)1. High loading level of the FR package. 2. Plasticizing effect of liquid DMHP. 3. Degradation of the polymer matrix by acidic byproducts from the FR.1. Optimize the FR formulation to achieve the target performance with lower total loading, focusing on synergistic combinations.[1] 2. Evaluate a polymeric or oligomeric phosphonate as an alternative to monomeric DMHP. 3. Use a neutralized phosphorus source or add an acid scavenger to the formulation.
UL 94 Test Failure: Flaming Drips 1. Insufficient char formation or low char strength. 2. Low melt viscosity of the polymer at combustion temperatures. 3. Formulation promotes polymer chain scission over cross-linking.1. Increase the condensed-phase action. Add or increase the concentration of a nitrogen-based synergist (e.g., melamine polyphosphate) to build a stronger P-N char structure.[7][19] 2. Incorporate a char-forming agent or a filler (e.g., talc, glass fibers) to increase melt viscosity. 3. Analyze thermal degradation via TGA-FTIR to understand the decomposition pathway and adjust the FR package to favor cross-linking.
UL 94 Test Failure: Long Extinguishing Times 1. Insufficient gas-phase inhibition. 2. The condensed-phase char is too porous, allowing flammable volatiles to escape and mix with air.1. Ensure a portion of the phosphorus FR can volatilize. DMHP is effective here, but if it's reacting too early, consider a phosphonate with slightly higher thermal stability. 2. Optimize the char. Additives like expandable graphite can help form a more compact and less permeable char layer.[12]
TGA shows high char, but Cone Calorimetry shows high Peak Heat Release Rate (pHRR) 1. The char formed is not an effective insulator. 2. Early ignition of flammable volatiles before the protective char is fully formed. 3. The initial decomposition is highly exothermic.1. Examine the char morphology via SEM. A good char is often a dense, multi-layered intumescent structure. Adjust synergists to improve this. 2. TGA is run in an inert atmosphere, while the cone calorimeter uses air. The FR may be less effective in an oxidative environment. 3. The pHRR is a key indicator of fire growth potential.[20] A high pHRR suggests the initial fire is intense. The FR system needs to activate earlier or more aggressively. Consider an FR component with a lower decomposition temperature.

Section 3: Key Experimental Protocols

Protocol 3.1: UL 94 Vertical Burning Test

This test assesses the self-extinguishing characteristics of a material after exposure to a small flame.

G start Start prep 1. Sample Preparation (125x13 mm specimen) Condition for 48h @ 23°C, 50% RH start->prep setup 2. Test Setup Mount specimen vertically. Place cotton 300mm below. prep->setup flame1 3. First Flame Application Apply 20mm blue flame for 10s. setup->flame1 record1 4. Record t1 Remove flame. Measure afterflame time (t1). flame1->record1 observe1 5. Observe Dripping Note if drips ignite cotton. record1->observe1 flame2 6. Second Flame Application Immediately re-apply flame for 10s. observe1->flame2 record2 7. Record t2 & t3 Remove flame. Measure afterflame (t2) & afterglow (t3). flame2->record2 observe2 8. Observe Dripping Note if drips ignite cotton. record2->observe2 classify 9. Classification Classify V-0, V-1, or V-2 based on criteria. observe2->classify end End classify->end

Methodology:

  • Specimen Preparation: Prepare at least five specimens, each 125 mm ± 5 mm long and 13 mm ± 0.5 mm wide, with the intended thickness. Condition the specimens for a minimum of 48 hours at 23°C and 50% relative humidity.[21]

  • Apparatus Setup:

    • Conduct the test in a draft-free chamber.

    • Clamp the specimen from the upper 6 mm, with its longitudinal axis vertical, so that the lower end is 300 mm above a layer of dry absorbent surgical cotton.[21]

    • Adjust the burner to produce a 20 mm high blue flame.

  • Procedure:

    • Apply the flame centrally to the bottom edge of the specimen for 10 seconds.[22][23][24]

    • Remove the flame and measure the afterflame time (t₁).

    • As soon as flaming ceases, immediately re-apply the flame for another 10 seconds.[22][23][24]

    • Remove the flame and measure the second afterflame time (t₂) and the afterglow time (t₃).

    • Record for each specimen whether any flaming drips ignited the cotton below.[6]

  • Classification Criteria:

Criteria V-0 V-1 V-2
Afterflame time for each specimen (t₁ or t₂)≤ 10 s≤ 30 s≤ 30 s
Total afterflame time for 5 specimens (Σ(t₁ + t₂))≤ 50 s≤ 250 s≤ 250 s
Afterflame + afterglow for each specimen after 2nd application (t₂ + t₃)≤ 30 s≤ 60 s≤ 60 s
Dripping that ignites cottonNoNoYes
Burn to holding clampNoNoNo
Protocol 3.2: Cone Calorimetry

The cone calorimeter is one of the most effective bench-scale tools for quantifying the fire behavior of materials. It measures key parameters like Heat Release Rate (HRR), Total Heat Released (THR), and smoke production.

Methodology:

  • Specimen Preparation:

    • Prepare three specimens, each 100 mm x 100 mm, with a thickness up to 50 mm.[20]

    • Condition the specimens at 23°C and 50% relative humidity for at least 24 hours.

    • Wrap the back and edges of the specimen in aluminum foil, leaving the top surface exposed. Place it in the sample holder.

  • Apparatus Setup and Calibration:

    • Set the external heat flux. A common value for plastics is 35 kW/m² or 50 kW/m².[25] The choice depends on the intended fire scenario.

    • Calibrate the gas analyzers (O₂, CO, CO₂) and the mass loss balance according to the instrument's standard procedure.[26]

  • Procedure:

    • Place the sample holder on the load cell under the conical heater.

    • Start the data acquisition. The test begins when the spark igniter is activated and the sample is exposed to the heat flux.

    • Record the time to sustained ignition.

    • Continue the test until flaming ceases and the mass loss rate becomes negligible, or for a predetermined time (e.g., 20 minutes).[26]

  • Key Data Interpretation:

Parameter Significance Indication of Good FR Performance
Time to Ignition (TTI) Resistance of the material to ignite.Longer TTI is generally better, but some FRs that act early may slightly reduce TTI.
Peak Heat Release Rate (pHRR) The maximum intensity of the fire. A critical parameter for fire safety.[20]A significant reduction in pHRR.
Total Heat Released (THR) The total energy output of the fire.A significant reduction in THR.
Mass Loss Rate (MLR) The rate at which the material pyrolyzes and produces fuel for the flame.A lower MLR, indicating slower fuel generation.
Char Yield The amount of material converted to char.Higher char yield, indicating effective condensed-phase action.[20]
Specific Extinction Area (SEA) A measure of smoke production.Lower SEA values.

Section 4: References

  • MG Chemicals. (n.d.). Understanding The UL94 Vertical Burn Test. Retrieved from [Link]

  • Amade-Tech. (2023, July 13). Guide on UL94 Horizontal & Vertical Burning (Flammability) Test. Retrieved from [Link]

  • YouTube. (2014, December 2). UL94 Vertical Flame Test Instructional Video. Retrieved from [Link]

  • YouTube. (2015, January 12). UL94 Vertical Flame Test Instructional Video WWU. Retrieved from [Link]

  • MDPI. (n.d.). A Study on Phosphorous-Based Flame Retardants for Transparent PET Composites: Fire, Mechanical, and Optical Performance. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of phosphorus based flame retardants on UL94 and Comparative Tracking Index properties of poly(butylene terephthalate). Retrieved from [Link]

  • NIH. (n.d.). Recent trends of phosphorus-containing flame retardants modified polypropylene composites processing. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Development of fire‐retarded materials—Interpretation of cone calorimeter data. Retrieved from [Link]

  • Semantic Scholar. (2005, December 1). Impact of improved phosphite hydrolytic stability on the processing stabilization of polypropylene. Retrieved from [Link]

  • ResearchGate. (n.d.). Results of TGA analyses on materials. Retrieved from [Link]

  • ResearchGate. (n.d.). Performance of intumescent coatings in cone calorimeter and open pool fires. Retrieved from [Link]

  • NIH. (n.d.). Mechanisms of the Action of Fire-Retardants on Reducing the Flammability of Certain Classes of Polymers and Glass-Reinforced Plastics Based on the Study of Their Combustion. Retrieved from [Link]

  • Applied Chemical Letters. (n.d.). Effect of the Melamine Polyphosphate/Pentaerythritol Ratio, Synergist Group and Surface Modification on Intumescent Flame Retardants of Polypropylene- Based Wood-Plastic Composites. Retrieved from [Link]

  • Research Progress of Materials Science. (n.d.). Research Progress on Synergists of Phosphorous Flame Retardants in Epoxy Resin. Retrieved from [Link]

  • ResearchGate. (n.d.). A review on cone calorimeter for assessment of flame-retarded polymer composites. Retrieved from [Link]

  • SciSpace. (n.d.). Cone calorimeter study of polyethylene flame retarded with expandable graphite and intumescent fire-retardant additives. Retrieved from [Link]

  • PubMed. (n.d.). Analysis of dimethyl hydrogen phosphite and its stability under simulated physiological conditions. Retrieved from [Link]

  • SlidePlayer. (2014, June 25). Cone Calorimetry. Retrieved from [Link]

  • Department of Toxic Substances Control. (2020, March 3). Determination of Phosphorus in Flame Retardant Samples by ICP-AES. Retrieved from [Link]

  • ResearchGate. (n.d.). Impact of improved phosphite hydrolytic stability on the processing stabilization of polypropylene. Retrieved from [Link]

  • NCBI. (n.d.). Dimethyl Hydrogen Phosphite - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry. Retrieved from [Link]

  • MDPI. (n.d.). Advances in Flame-Retardant Coatings for Rigid Polyurethane Foams: A Critical Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Testing of aluminium composite panels in a cone calorimeter: A new specimen preparation method. Retrieved from [Link]

  • ACS Publications. (n.d.). Cone Calorimeter Combustion and Gasification Studies of Polymer Layered Silicate Nanocomposites. Retrieved from [Link]

  • Moroccan Journal of Chemistry. (n.d.). Comparative Cone calorimetric analysis of the fire retardant properties of natural and synthetic additives in banana peduncle fi. Retrieved from [Link]

  • MDPI. (n.d.). Recent Developments in the Flame-Retardant System of Epoxy Resin. Retrieved from [Link]

  • PubMed. (n.d.). Orientation effect on cone calorimeter test results to assess fire hazard of materials. Retrieved from [Link]

  • MDPI. (2021, October 23). A Novel Synergistic Flame Retardant of Hexaphenoxycyclotriphosphazene for Epoxy Resin. Retrieved from [Link]

  • NIH. (n.d.). Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development?. Retrieved from [Link]

  • ACS Publications. (2024, October 15). Hydrolysis of Dimethyl Phosphite by Zr- and Hf-UiO-66. Retrieved from [Link]

  • MDPI. (2023, May 25). Synergistic Improvement of Flame Retardancy and Mechanical Properties of Epoxy/Benzoxazine/Aluminum Trihydrate Adhesive Composites. Retrieved from [Link]

  • NIH. (n.d.). Hydrolysis of Dimethyl Phosphite by Zr- and Hf-UiO-66. Retrieved from [Link]

  • MDPI. (n.d.). A Synergistic Flame Retardant System Based on Expandable Graphite, Aluminum (Diethyl-)Polyphospinate and Melamine Polyphosphate for Polyamide 6. Retrieved from [Link]

  • ACS Publications. (2020, April 22). Preparation of Flame-Retardant Rigid Polyurethane Foams by Combining Modified Melamine–Formaldehyde Resin and Phosphorus Flame Retardants. Retrieved from [Link]

  • Preprints.org. (2023, April 18). Synergistic Improvement of Flame Retardancy and Mechanical Properties of Epoxy/Benzoxazine/Aluminum Trihydrate Adhesive Composit. Retrieved from [Link]

  • Forest Products Laboratory. (n.d.). Cone calorimeter testing of foam core sandwich panels treated with intumescent paper underneath the veneer (FRV). Retrieved from [Link]

  • NIH. (n.d.). Molecular Firefighting—How Modern Phosphorus Chemistry Can Help Solve the Challenge of Flame Retardancy. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Investigation of the modes of action for phosphorous flame retardants in a fully waterborne sugar‑based epoxy resin. Retrieved from [Link]

  • MDPI. (2017, July 11). Recent Developments in Organophosphorus Flame Retardants Containing P-C Bond and Their Applications. Retrieved from [Link]

  • NIH. (2021, December 28). Bio-Based Rigid Polyurethane Foams Modified with Phosphorus Flame Retardants. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synergy between melamine cyanurate, melamine polyphosphate and aluminum diethylphosphinate in flame retarded thermoplastic polyurethane. Retrieved from [Link]

  • ResearchGate. (n.d.). Flame retardancy and thermal degradation of rigid polyurethane foams composites based on aluminum hypophosphite. Retrieved from [Link]

  • ResearchGate. (n.d.). Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development?. Retrieved from [Link]

  • ResearchGate. (n.d.). Flame retardant mechanism of an efficient flame-retardant polymeric synergist with ammonium polyphosphate for polypropylene. Retrieved from [Link]

  • ResearchGate. (2018, January 9). (PDF) Molecular Firefighting - How Modern Phosphorus Chemistry Can Help Solve the Flame Retardancy Task. Retrieved from [Link]

Sources

Column selection and mobile phase optimization for organophosphate HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of organophosphates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for common challenges encountered during these sensitive analyses. As Senior Application Scientists, we have compiled this resource based on extensive experience and established scientific principles to ensure the integrity and success of your experimental work.

Frequently Asked Questions (FAQs)

This section addresses some of the most common initial questions regarding the setup and optimization of HPLC methods for organophosphate analysis.

Q1: What is the best type of HPLC column to start with for organophosphate analysis?

A1: The choice of column largely depends on the polarity of your target organophosphates. For a broad range of organophosphates, particularly in environmental and food safety applications, a Reversed-Phase (RP) C18 column is the most common and versatile starting point.[1][2][3][4][5] These columns separate compounds based on their hydrophobicity and are compatible with a wide range of aqueous-organic mobile phases. For highly polar or ionic organophosphates, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[6][7][8] HILIC columns utilize a polar stationary phase and a mobile phase with a high organic solvent content, promoting the retention of polar analytes.[6][7]

Q2: What are the typical mobile phases used for organophosphate analysis?

A2: For reversed-phase HPLC, the mobile phase is typically a mixture of water and an organic solvent, most commonly acetonitrile or methanol .[2][5][9][10][11][12] The ratio of organic solvent to water is adjusted to achieve the desired retention and separation. For HILIC, the mobile phase consists of a high percentage of an organic solvent (like acetonitrile) with a smaller amount of an aqueous component.[7]

Q3: Is pH control of the mobile phase important for organophosphate analysis?

A3: Yes, pH control can be critical, especially for ionizable organophosphates. The pH of the mobile phase can affect the ionization state of the analytes, which in turn influences their retention time and peak shape.[12] For reproducible results, it is often necessary to use a buffer to maintain a stable pH.[12][13] However, it's also important to be aware that some organophosphates can degrade under alkaline conditions (pH > 7) through a process called hydrolysis.[14] Therefore, a slightly acidic to neutral pH is generally preferred.

Q4: How can I improve the sensitivity of my organophosphate analysis?

A4: Improving sensitivity involves strategies to both increase the signal of your analyte and decrease the baseline noise. To increase the signal, you can:

  • Decrease the column's internal diameter (ID): Smaller ID columns lead to less sample dilution and thus higher analyte concentration at the detector.

  • Increase column efficiency: Using columns with smaller particle sizes (e.g., superficially porous particles) results in sharper, taller peaks. To decrease noise, ensure proper mobile phase degassing and use high-purity solvents.[15]

Column Selection Guide

Choosing the right column is fundamental to a successful separation. The decision should be based on the physicochemical properties of the target organophosphates.

Column TypeStationary Phase ExamplesPrimary InteractionBest Suited For
Reversed-Phase (RP) C18, C8, PhenylHydrophobic interactionsNon-polar to moderately polar organophosphates.[1][4]
Normal-Phase (NP) Silica, Cyano (CN), Amino (NH2)Adsorption, dipole-dipole, hydrogen bondingPolar organophosphates, isomers, and compounds with limited water solubility.[16][17][18]
Hydrophilic Interaction Liquid Chromatography (HILIC) Amide, Diol, Unbonded SilicaPartitioning into a water-enriched layer on the stationary phase surfaceHighly polar and ionic organophosphates.[6][7][8]

Mobile Phase Optimization Workflow

A systematic approach to mobile phase optimization is crucial for achieving optimal separation.

MobilePhaseOptimization A Select Initial Mobile Phase (e.g., 85:15 Methanol:Water for RP-HPLC) B Perform Isocratic Elution A->B C Evaluate Chromatogram: - Good resolution? - Acceptable retention times? B->C D Adjust Organic Solvent Ratio C->D No E Optimize pH (if necessary) (Use appropriate buffer) C->E Yes, but peak shape issues F Consider Gradient Elution (For complex mixtures) C->F Yes, but co-elution D->B G Final Method Validation D->G Optimized E->B E->G F->G

Caption: A logical workflow for mobile phase optimization in HPLC.

Experimental Protocol: Mobile Phase Preparation for Reversed-Phase HPLC
  • Solvent Selection: Use HPLC-grade acetonitrile or methanol and deionized water.

  • Initial Composition: For a starting point, prepare a mobile phase of 85% methanol and 15% water (v/v).[2]

  • pH Adjustment (Optional): If pH control is needed, add a buffer (e.g., phosphate or acetate) to the aqueous portion before mixing with the organic solvent.[13] Adjust the pH to the desired value (typically between 3 and 7).

  • Mixing and Degassing: Thoroughly mix the solvents and degas the mobile phase using vacuum filtration, sonication, or helium sparging to prevent bubble formation in the HPLC system.[19]

Troubleshooting Guide

Encountering issues during HPLC analysis is common. This guide provides a systematic approach to diagnosing and resolving frequent problems.

Issue 1: Poor Peak Shape (Tailing, Fronting, Splitting)

Poor peak shape can compromise resolution and integration accuracy.[20][21]

SymptomPossible CausesRecommended Solutions
Peak Tailing - Secondary interactions with the stationary phase (e.g., silanol interactions with basic analytes).- Column contamination or degradation.- Inappropriate mobile phase pH.- Use a column with end-capping or a base-deactivated stationary phase.- Adjust the mobile phase pH to suppress analyte ionization.- Clean or replace the column.[22]
Peak Fronting - Sample overload.- Poor column performance.- Inadequate mobile phase flow rate.- Dilute the sample.- Check column efficiency and replace if necessary.- Optimize the flow rate.[20]
Split Peaks - Column void or channeling.- Partially blocked column frit.- Sample solvent incompatible with the mobile phase.- Replace the column.- Reverse and flush the column (if permissible by the manufacturer).[21][22]- Dissolve the sample in the initial mobile phase.
Issue 2: Shifting Retention Times

Inconsistent retention times can make peak identification and quantification unreliable.[19][23][24]

RetentionTimeShift A Retention Time Shift Observed B Check Mobile Phase: - Correct composition? - Properly degassed? - Stable pH? A->B C Inspect HPLC System: - Stable flow rate? - Consistent column temperature? B->C Mobile Phase OK F Problem Resolved B->F Issue Found & Corrected D Evaluate Column: - Column equilibrated? - Column contaminated or degraded? C->D System OK C->F Issue Found & Corrected E Review Sample Preparation: - Consistent sample matrix? D->E Column OK D->F Issue Found & Corrected E->F Issue Found & Corrected

Sources

Addressing interferences from byproducts in dimethyl hydrogen phosphate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of dimethyl hydrogen phosphate (DMHP). This resource is designed for researchers, scientists, and professionals in drug development and fine chemical synthesis. Here, we address the common challenges and interferences from byproducts encountered during the synthesis of DMHP, providing field-proven insights and troubleshooting protocols to ensure the integrity and success of your experiments.

Introduction: The Synthetic Challenge

The synthesis of this compound, a critical intermediate in the production of various agrochemicals, flame retardants, and pharmaceuticals, is predominantly achieved through the reaction of phosphorus trichloride (PCl₃) with methanol (CH₃OH).[1][2] While the primary reaction appears straightforward, the reality of the synthesis is often complicated by the formation of several byproducts that can significantly impact the yield, purity, and suitability of the final product for downstream applications. This guide provides a structured approach to understanding, mitigating, and troubleshooting these byproduct-related interferences.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions that arise during the synthesis of this compound.

Q1: What are the primary byproducts I should be aware of during DMHP synthesis?

A1: The main byproducts in the synthesis of DMHP from phosphorus trichloride and methanol are:

  • Trimethyl phosphate ((CH₃O)₃PO): An over-methylated product.[2]

  • Monomethyl dihydrogen phosphate (CH₃O)P(O)(OH)₂): An under-methylated and acidic byproduct.[3]

  • Hydrochloric acid (HCl) and Methyl chloride (CH₃Cl): Gaseous byproducts of the main reaction.[4]

  • Unreacted Methanol (CH₃OH): Residual starting material.[1]

Q2: How do these byproducts interfere with my synthesis and downstream applications?

A2: Each byproduct presents unique challenges:

  • Trimethyl phosphate: Can act as a methylating agent in subsequent reactions and may interfere with polymerization processes if DMHP is used as a monomer or additive.[5][6]

  • Monomethyl dihydrogen phosphate and residual HCl: Introduce acidity into the product, which can catalyze undesirable side reactions, cause corrosion, and interfere with base-sensitive downstream processes.[7]

  • Residual Methanol: Can interfere with reactions where precise stoichiometry of reactants is crucial and may impact the physical properties of the final product.

Q3: What is the acceptable purity level for DMHP in most applications?

A3: For most industrial and laboratory applications, a purity of >98% is generally required. However, for sensitive applications such as in pharmaceutical synthesis, even trace amounts of certain impurities can have significant consequences, potentially affecting the efficacy and safety of the final product.[8][9]

Troubleshooting Guide: A Problem-Solution Approach

This section provides a detailed troubleshooting guide for common issues encountered during DMHP synthesis.

Problem 1: Low Yield of DMHP and a Viscous, Acidic Crude Product

  • Likely Cause: This is often a result of side reactions promoted by the presence of hydrogen chloride (HCl). The HCl produced during the reaction can react with the desired DMHP to form monomethyl dihydrogen phosphate, and subsequently, phosphorous acid. These acidic byproducts can polymerize, leading to a viscous residue.[4]

  • Solution:

    • Temperature Control: The esterification reaction is highly exothermic. Maintain a low reaction temperature (between -10°C and 0°C) to minimize side reactions.[4]

    • Efficient HCl Removal: The key to preventing these side reactions is the rapid removal of HCl gas as it is formed. This can be achieved by applying a vacuum during the reaction or by sparging with an inert gas like nitrogen.[4]

    • Optimized Reagent Addition: Add the phosphorus trichloride to the methanol dropwise and slowly to control the reaction rate and heat generation.

Problem 2: Significant Contamination with Trimethyl Phosphate

  • Likely Cause: The formation of trimethyl phosphate is favored by an excess of methanol and prolonged reaction times at elevated temperatures.

  • Solution:

    • Stoichiometric Control: Use a precise molar ratio of methanol to phosphorus trichloride, typically around 3:1.[10] Avoid a large excess of methanol.

    • Reaction Time and Temperature: Monitor the reaction progress using an appropriate analytical technique (e.g., ³¹P NMR) and stop the reaction once the formation of DMHP is maximized. Avoid unnecessarily long reaction times and elevated temperatures.

Problem 3: Incomplete Reaction with Unreacted Starting Materials

  • Likely Cause: This can be due to insufficient mixing, a reaction temperature that is too low, or poor quality of starting materials.

  • Solution:

    • Effective Agitation: Ensure vigorous and efficient stirring throughout the reaction to maintain a homogeneous mixture.

    • Controlled Warming: After the initial exothermic reaction at low temperature, a controlled warming to room temperature may be necessary to drive the reaction to completion.

    • Purity of Reagents: Use anhydrous methanol and high-purity phosphorus trichloride, as water can lead to the formation of phosphorous acid and other undesirable byproducts.

Byproduct Formation and Mitigation

The following diagram illustrates the main reaction pathway and the formation of key byproducts.

DMHP_Synthesis cluster_reactants Reactants cluster_products Products & Byproducts PCl3 PCl₃ DMHP This compound ((CH₃O)₂P(O)H) PCl3->DMHP + 3 CH₃OH (Main Reaction) HCl HCl PCl3->HCl MeCl CH₃Cl PCl3->MeCl MeOH CH₃OH MeOH->DMHP TMP Trimethyl Phosphate ((CH₃O)₃PO) DMHP->TMP + CH₃OH (Over-methylation) MMDP Monomethyl Dihydrogen Phosphate (CH₃O)P(O)(OH)₂ DMHP->MMDP + HCl (Side Reaction)

Caption: Reaction scheme for DMHP synthesis and major byproduct formation.

Experimental Protocols

Optimized Synthesis of this compound

This protocol is designed to maximize the yield of DMHP while minimizing byproduct formation.

Materials:

  • Phosphorus trichloride (PCl₃), high purity

  • Methanol (CH₃OH), anhydrous

  • Nitrogen or Argon gas supply

  • Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet connected to a vacuum line or an acid trap.

Procedure:

  • Set up the reaction apparatus under an inert atmosphere (nitrogen or argon).

  • Charge the three-necked flask with anhydrous methanol (3.0 equivalents).

  • Cool the flask to -10°C using an appropriate cooling bath (e.g., ice-salt bath).

  • Begin vigorous stirring and slowly add phosphorus trichloride (1.0 equivalent) dropwise from the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 0°C.

  • During the addition, apply a gentle vacuum to remove the evolving HCl and CH₃Cl gases.

  • After the addition is complete, continue stirring at 0°C for an additional hour.

  • Slowly allow the reaction mixture to warm to room temperature and stir for another 2-3 hours.

  • The crude product is then ready for purification.

Purification by Fractional Vacuum Distillation

Fractional distillation under reduced pressure is the most effective method for purifying DMHP.[11]

Apparatus:

  • A distillation flask

  • A fractionating column (e.g., Vigreux or packed column)

  • A condenser

  • A receiving flask

  • A vacuum pump and a pressure gauge

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all joints are well-sealed for vacuum.

  • Transfer the crude DMHP to the distillation flask.

  • Begin heating the distillation flask gently with a heating mantle.

  • Slowly reduce the pressure to the desired level (typically 10-20 mmHg).

  • Collect the initial fraction, which will primarily consist of unreacted methanol and other low-boiling impurities.

  • Increase the temperature to collect the main fraction of DMHP at its boiling point under the applied vacuum (approx. 72-73°C at 25 Torr).

  • The high-boiling residue, containing monomethyl dihydrogen phosphate and polymeric byproducts, will remain in the distillation flask.

  • Store the purified DMHP under an inert atmosphere to prevent hydrolysis.

Data Summary

ParameterValueReference
Purity of Commercial DMHP ~99%[1][2]
Common Impurities Trimethyl phosphate, Dimethyl methyl phosphonate, Monomethyl phosphonate, Methanol[2]
Typical Synthesis Yield 86-93% (solventless liquid phase)[4]
Boiling Point 170-171°C (at atmospheric pressure)[1]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in DMHP synthesis.

Troubleshooting_Workflow Start Start Synthesis Crude_Analysis Analyze Crude Product (e.g., ³¹P NMR, GC) Start->Crude_Analysis Low_Yield Low Yield? Crude_Analysis->Low_Yield High_Acidity High Acidity? Low_Yield->High_Acidity Yes Purification Proceed to Purification Low_Yield->Purification No High_TMP High Trimethyl Phosphate? High_Acidity->High_TMP No Check_Temp Check Temperature Control (Maintain -10 to 0°C) High_Acidity->Check_Temp Yes High_TMP->Purification No Check_Stoichiometry Verify Stoichiometry (Avoid excess MeOH) High_TMP->Check_Stoichiometry Yes Check_HCl_Removal Improve HCl Removal (Vacuum/Inert Gas Sparge) Check_Temp->Check_HCl_Removal Check_Rxn_Time Optimize Reaction Time Check_Stoichiometry->Check_Rxn_Time

Caption: A logical workflow for troubleshooting DMHP synthesis.

References

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1990). Dimethyl Hydrogen Phosphite. In Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry. International Agency for Research on Cancer.
  • National Center for Biotechnology Information. (n.d.). Dimethyl hydrogen phosphite. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. No. 129.
  • Haufe, T. B., & Iverson, J. O. (1953). Manufacture of dimethyl hydrogen phosphite (U.S. Patent No. 2,631,161). U.S. Patent and Trademark Office.
  • CP Lab Safety. (n.d.). This compound, 95% Purity, C2H7O4P, 1 gram.
  • SIDS Initial Assessment Report for SIAM 15. (2002). Dimethyl Phosphonate. UNEP Publications.
  • ChemProcessing. (2024, August 27). Understanding the Applications and Safety of Trimethyl Phosphate in Chemical Processing.
  • Organic Syntheses. (n.d.). (R)-(−)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate.
  • PubChem. (n.d.). Trimethyl Phosphate.
  • ACS Omega. (2023). Probing the Thermochemistry Properties and Rate Kinetics of Trimethyl Phosphate (TMP): An H-Atom Abstraction (HAA) Reactions Perspective.
  • ResearchGate. (n.d.). Hypophosphorous Acid and Its Salts as Reagents in Organophosphorus Chemistry.
  • Molecules. (2020). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates.
  • Google Patents. (n.d.). Method for producing dimethyl phosphate and by-products such as hydrochloric acid and methyl chloride.
  • IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. (1999). Dimethyl hydrogen phosphite.
  • Chemistry LibreTexts. (2022). 5.3D: Step-by-Step Procedures for Fractional Distillation.
  • Veeprho. (2020, January 20). Effects of Impurities in Pharmaceuticals.
  • MDPI. (2023). Special Issue “Organophosphorus Chemistry: A New Perspective”.
  • Pharmaceuticals. (2020). Chemical Impurities: An Epistemological Riddle with Serious Side Effects.
  • Chemical Reviews. (2017). Polymers for 3D Printing and Customized Additive Manufacturing.
  • Wikipedia. (n.d.). Trimethyl phosphate.
  • MDPI. (n.d.). Special Issue : Recent Advances in Organophosphorus Chemistry.
  • ResearchGate. (n.d.). Unexpected Course Of Dimethyl Phosphite Addition To The Condensation Products Obtained From O-Carboxybenzaldehyde And Aliphatic Amines.
  • Google Patents. (n.d.). DMF Distillation.
  • Scientific Reports. (2024). Synthesis of novel organophosphorus compounds via reaction of substituted 2-oxoindoline-3-ylidene with acetylenic diesters and triphenylphosphine or triphenyl phosphite.
  • ResearchGate. (n.d.). Effect of the Impurities on the Phosphoric Acid Process.
  • SGRL. (n.d.). Effects of Impurities in Pharmaceuticals.
  • Organic Syntheses. (n.d.). To a single-necked, 500 mL round-bottomed flask containing a football-shaped, teflon-coated stir bar (5 cm) and fitted with a 24/40 glass, threaded gas-inlet adapter with a silicone/PTFE septa (Figure 1A).
  • YouTube. (2018, October 23). UPDATED How To Set-Up and Perform Fractional Distillation #Science.
  • Google Patents. (n.d.). Method for producing dimethyl phosphite.
  • ResearchGate. (n.d.). Influence of impurities on ammonium dihydrogen phosphate crystallization process.
  • Comptes Rendus Chimie. (2010). a-hydroxy phosphonates using potassium phosphate as catalyst.
  • ResearchGate. (n.d.). Effect of preparation methods and content of phosphorus on hydrotreating activity.

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Technical Support Center: Improving Polymer Thermal Stability with Dimethyl Hydrogen Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for utilizing Dimethyl Hydrogen Phosphate (DMHP), also known as Dimethyl Phosphonate, as a thermal stabilizer for polymeric materials. This guide is designed for researchers, scientists, and professionals in materials science and development. It provides in-depth, field-proven insights into the application of DMHP, moving beyond simple protocols to explain the fundamental science behind its use. Here, you will find practical troubleshooting advice and answers to frequently asked questions to help you overcome common experimental hurdles and optimize your results.

Troubleshooting Guide

This section addresses specific issues that may arise during the formulation and testing of polymers stabilized with DMHP. Each problem is analyzed from a diagnostic perspective, offering a systematic approach to identifying the root cause and implementing an effective solution.

Issue 1: Poor or No Improvement in Thermal Stability

You have incorporated DMHP into your polymer matrix, but Thermogravimetric Analysis (TGA) shows minimal or no increase in the decomposition temperature or char yield compared to the virgin polymer.

  • Insufficient Loading or Inadequate Dispersion: The concentration of DMHP may be below the effective threshold, or it may be poorly dispersed, leading to localized, ineffective action.[1][2] Agglomeration of the additive is a common issue when blending inorganic or polar additives into a polymer matrix.[1]

  • Incompatibility: DMHP may have poor chemical compatibility with the specific polymer matrix, preventing effective interaction at the molecular level.[3][4]

  • Gas-Phase Dominant Mechanism: DMHP can act in either the condensed phase (promoting char) or the gas phase (inhibiting combustion via radical scavenging).[5][6] If your polymer does not have inherent char-forming tendencies, the gas-phase action of DMHP might not significantly alter the TGA profile in an inert atmosphere, although it would still be an effective flame retardant.[6][7]

  • Volatilization: The DMHP or its active degradation products may be volatilizing at a temperature below the polymer's decomposition onset, removing the stabilizer from the condensed phase before it can act.[7]

G start Start: Poor TGA Results check_dispersion 1. Verify Dispersion (SEM, Optical Microscopy) start->check_dispersion is_dispersed Is Dispersion Homogeneous? check_dispersion->is_dispersed optimize_mixing Optimize Mixing - High-shear mixing - Use co-solvent - Sonication is_dispersed->optimize_mixing No increase_loading 2. Increase DMHP Loading (e.g., Increments of 2-5 wt%) is_dispersed->increase_loading Yes optimize_mixing->check_dispersion Re-evaluate is_effective Is Stability Improved? increase_loading->is_effective check_mechanism 3. Analyze Mechanism (TGA-FTIR/MS) is_effective->check_mechanism No end_success Success: Stability Improved is_effective->end_success Yes is_gas_phase Gas-Phase Products Detected? check_mechanism->is_gas_phase use_synergist Consider Synergist (e.g., Char-forming agent like APP) is_gas_phase->use_synergist Yes end_fail Re-evaluate Polymer/ Stabilizer Compatibility is_gas_phase->end_fail No use_synergist->end_success

Caption: Diagnostic workflow for addressing poor thermal stability.
Issue 2: Polymer Discoloration During Melt Processing

Incorporating DMHP causes significant yellowing or browning of the polymer during melt blending or extrusion, which is unacceptable for the final application.

  • Cause: Thermal-Oxidative Degradation. At high processing temperatures, the combination of heat and residual oxygen can initiate degradation reactions. Phosphorus compounds can sometimes exacerbate discoloration in certain systems.

    • Solution: Process the polymer under an inert nitrogen atmosphere to minimize oxidation. Reduce the melt processing temperature to the lowest viable point for your polymer and reduce screw speed to minimize shear heating.[7]

  • Cause: DMHP Decomposition. DMHP itself decomposes upon heating, especially above 220°C in the presence of moisture, producing phosphoric acid and methanol.[8] The acidic species can catalyze polymer degradation.

    • Solution: Ensure DMHP and the polymer are thoroughly dried before processing. Consider using a co-stabilizer, such as a hindered phenol primary antioxidant, which can inhibit radical chain reactions that lead to color formation.[9] Phosphites are often used as secondary antioxidants to decompose hydroperoxides formed during processing.[9]

Issue 3: Inconsistent or Irreproducible TGA Results

You are running replicate TGA experiments on the same DMHP-polymer composite, but the results vary significantly between runs.

  • Cause: Sample Heterogeneity. This is a primary cause of inconsistency. If the DMHP is not perfectly dispersed, small samples taken for TGA will have different concentrations of the stabilizer.[7]

    • Solution: Ensure the bulk composite is thoroughly homogenized before sampling. When possible, use a larger sample mass for TGA (e.g., 10-15 mg) to get a more representative analysis, provided it doesn't compromise heat transfer.[10]

  • Cause: Variation in Experimental Parameters. Small changes in the TGA method can influence the results.

    • Solution: Strictly standardize your TGA protocol. Use a consistent heating rate for all comparative tests (e.g., 10 °C/min).[7] Ensure the sample form (e.g., powder, film, pellet) and mass are as identical as possible for each run.[10][11] Always use the same purge gas and flow rate.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which DMHP improves thermal stability?

A1: DMHP is a versatile stabilizer that functions through two primary mechanisms, depending on the polymer and conditions:

  • Condensed-Phase Action: Upon heating, DMHP can decompose to form phosphoric acid, which then condenses into polyphosphoric acid.[12][13] This acid catalyzes the dehydration of the polymer, promoting the formation of a thermally stable layer of char on the material's surface.[5][12] This char layer acts as a physical barrier, insulating the underlying polymer from heat and limiting the release of flammable volatiles.[5][13]

  • Gas-Phase Action: Thermal decomposition of DMHP can also release phosphorus-containing radical species (e.g., PO•) into the gas phase.[6] These radicals are highly effective at quenching the high-energy H• and OH• radicals that sustain the combustion process in the flame, thereby interrupting the exothermic reaction.[5]

G DMHP This compound (DMHP) in Polymer Matrix Condensed Condensed Phase Mechanism DMHP->Condensed Gas Gas Phase Mechanism DMHP->Gas Heat Heat Heat->DMHP Acid Formation of Polyphosphoric Acid Condensed->Acid Radicals Release of Volatile Phosphorus Radicals (PO•) Gas->Radicals Char Promotes Char Formation (Carbonaceous Layer) Acid->Char Barrier Insulating Barrier Formed Char->Barrier Quenching Flame Radical Quenching (H•, OH•) Radicals->Quenching Inhibition Combustion is Inhibited Quenching->Inhibition

Caption: Dual mechanisms of DMHP as a thermal stabilizer and flame retardant.
Q2: What are the typical loading levels for DMHP in polymers?

A2: The optimal concentration of DMHP is highly dependent on the specific polymer, the desired level of thermal stability, and the presence of other additives. There is no universally "correct" amount. However, based on literature and practical application, a general starting point can be established. It is always recommended to perform a loading study to determine the optimal concentration for your specific system.

Polymer TypeTypical Loading Range (wt%)Expected Effect on Thermal Stability (TGA)Reference Polymer Examples
Polyamides 5 - 15%Significant increase in onset decomposition temp. and char yieldNylon 6, Nylon 6,6[14]
Polyurethanes (PU) 10 - 20%Acts as a reactive degrading agent to produce less flammable oligomersFlexible and Rigid PU Foams[15][16]
Cellulosics 5 - 15%Promotes char formation, increasing residueCotton Textiles[14]
Polyolefins 10 - 25%Moderate increase in stability; often requires synergistsPolyethylene (PE)[14]
Q3: How do I evaluate the thermal stability of my DMHP-polymer composite?

A3: The primary technique for evaluating thermal stability is Thermogravimetric Analysis (TGA) .[10][11][17] TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[10][11]

  • Key Parameters to Analyze from a TGA Curve:

    • Onset of Decomposition (Tonset): The temperature at which significant mass loss begins. A higher Tonset indicates improved thermal stability.[11]

    • Temperature of Maximum Decomposition Rate (Tmax): The peak of the derivative TGA (DTG) curve, indicating the point of fastest degradation.

    • Char Yield / Residue: The percentage of mass remaining at a high temperature (e.g., 700 °C). A higher char yield is desirable and indicates the stabilizer is working in the condensed phase.[12][18]

Another valuable technique is Differential Scanning Calorimetry (DSC) , which measures the heat flow into or out of a sample as it is heated or cooled.[17][19] While not a direct measure of stability against mass loss, it can reveal changes in the glass transition temperature (Tg) or melting temperature (Tm) caused by the additive, providing insight into plasticization effects or changes in morphology.

Q4: What are the key safety precautions when handling this compound?

A4: this compound (DMHP) requires careful handling.

  • Corrosivity and Irritation: It is irritating to the eyes and skin.[8] The solution in water is a strong acid and reacts violently with bases.[8]

  • Handling: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[8]

  • Thermal Decomposition: When heated, DMHP decomposes rapidly, producing toxic fumes, including phosphorus oxides and phosphine.[8] All heating and melt processing should be done in a well-ventilated area or under a fume hood.

  • Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials like strong bases, acids, and oxidants.[8][20]

Appendix: Standardized Experimental Protocols
Protocol 1: Preparation of Polymer Composite via Solvent Blending

This protocol is a general guideline and should be adapted based on the specific solubility of your polymer.

  • Dissolution of Polymer: Dissolve a known mass of the polymer in a suitable solvent (e.g., N,N-Dimethylformamide, Chloroform) in a beaker with a magnetic stirrer. Allow it to stir until the polymer is fully dissolved.

  • Addition of DMHP: Calculate the required mass of DMHP for the desired weight percentage. Slowly add the DMHP to the polymer solution while stirring.

  • Homogenization: Continue stirring the mixture for several hours (e.g., 4-6 hours) at room temperature to ensure complete and homogeneous dispersion of the DMHP.

  • Casting and Drying: Pour the solution into a flat glass petri dish to create a thin film. Place the dish in a vacuum oven.

  • Solvent Removal: Dry the film under vacuum at a moderate temperature (e.g., 60-80 °C) for 24-48 hours or until the mass is constant, ensuring all solvent has been removed.

  • Sample Preparation: Once dried, carefully remove the film and cut it into small pieces suitable for analysis (e.g., TGA, DSC).

Protocol 2: Thermogravimetric Analysis (TGA) of Polymer Composites
  • Instrument Preparation: Turn on the TGA instrument and the purge gas (high-purity nitrogen for inert atmosphere testing). Allow the microbalance to stabilize.

  • Sample Loading: Place a consistent mass (e.g., 10 ± 1 mg) of the dried polymer composite into a clean TGA pan (e.g., alumina or platinum).

  • Experimental Setup: Create or load the following experimental method:

    • Purge Gas: Nitrogen

    • Flow Rate: 50-100 mL/min

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp from 30 °C to 700 °C at a heating rate of 10 °C/min.

      • Hold at 700 °C for 5 minutes (optional, to ensure complete degradation).

  • Run Analysis: Start the experiment and record the mass loss as a function of temperature.

  • Data Analysis: Plot the percentage mass vs. temperature. Calculate the Tonset and the final residue percentage. Generate the first derivative (DTG) curve to identify Tmax. Compare these values to a control sample of the virgin polymer run under identical conditions.[10][11]

References
  • Dimethyl Phosphonate: Synthesis, Properties & Industrial Applic
  • Sobolewski, P., et al. (2022). Design, Synthesis and Actual Applications of the Polymers Containing Acidic P–OH Fragments: Part 1. Polyphosphodiesters.
  • Mitova, V., et al. (2013). Chemical Degradation of Polymers (Polyurethanes, Polycarbonate and Polyamide) by Esters of H-phosphonic and Phosphoric Acids.
  • MDPI. (n.d.).
  • Dimethyl Hydrogen Phosphite - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry. (n.d.).
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  • Kinetics and Mechanism of the Chemical Degradation of Flexible Polyurethane Foam Wastes with Dimethyl H-phosphonate with Different Catalysts | Request PDF. (2025).
  • How to study the thermal properties of polymers and plastics? (2025). SETARAM.
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  • Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. (n.d.).
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  • Simulation and Experimental Study of the Isothermal Thermogravimetric Analysis and the Apparent Alterations of the Thermal Stability of Composite Polymers. (n.d.). MDPI.
  • Synthesis and Gas Transport Properties of Poly(2,6-dimethyl-1,4-phenylene oxide)–Silica Nanocomposite Membranes. (2018).
  • Chemical degradation of polyurethanes. Degradation of microporous polymethane elastomer by dimethyl phosphonate | Request PDF. (2025).
  • Technical Support Center: Managing Thermal Degradation of Phosphonate-Containing Polymers. (2025). Benchchem.
  • New Polymer Composites with Aluminum Phosphates as Hybrid Flame Retardants. (2023). Semantic Scholar.
  • Phosphorus-Containing Polymers: A Great Opportunity for the Biomedical Field | Biomacromolecules. (n.d.).
  • Dispersion of Few-Layer Black Phosphorus in Binary Polymer Blend and Block Copolymer M
  • Chemical Compatibility of Filter Components. (n.d.). Merck Millipore.
  • Main-Chain Phosphorus-Containing Polymers for Therapeutic Applications - PMC. (n.d.).
  • Thermal Degradation of Organophosphorus Flame Retardants. (2022). MDPI.
  • Polymer Stabilizers. (n.d.). LIFE-TRIALKYL.
  • Potential Chemicals
  • Chemical Compatibility Database
  • CHAPTER 1: Polymerization of Phosphorus-Containing (Meth)
  • (PDF) Flame Retardants, Phosphorus. (n.d.).
  • Mastering thermal stability: Additives for heat-resistant plastics. (2025). SpecialChem.
  • Main-Chain Phosphorus-Containing Polymers for Therapeutic Applic
  • The Effect of Hydrogen Bonding in Enhancing the Ionic Affinities of Immobilized Monoprotic Phosphate Ligands - PMC. (2017).
  • Polyphosphates as thermal stabilizers for poly(vinyl chloride) | Request PDF. (n.d.).
  • Technical Support Center: Diisobutyl Hydrogen Phosphate Degrad
  • Features of Thermal Stabilization of PVC Modified with Microstructured Titanium Phosph
  • Improving nanoparticle dispersion and polymer crystallinity in polyvinylidene fluoride/POSS coatings using tetrahydrofuran as co-solvent | Request PDF. (2025).
  • The development and application of contemporary phosphorus flame retardants: a review. (2025).
  • "TD"® Polymer Material Chemical Compatibility Chart. (n.d.).
  • GPC/SEC Troubleshooting and Good Practice - What You Should Know When You Need To Analyze Polymers, Biopolymers, and Proteins. (n.d.). Agilent.
  • Dispersion of Few-Layer Black Phosphorus in Binary Polymer Blend and Block Copolymer Matrices. (2025).
  • Pathological and biochemical effects of dimethyl hydrogen phosphite in Fischer 344 r
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Method for reducing moisture content in dimethyl hydrogen phosphate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Moisture Content Reduction

Introduction: The Challenge of Water in Dimethyl Hydrogen Phosphate

This compound (DMHP) is a versatile organophosphorus reagent used in various chemical syntheses. However, its utility is often complicated by its hygroscopic nature—a tendency to readily absorb moisture from the atmosphere.[1] The presence of excess water can be detrimental, leading to side reactions, hydrolysis of sensitive substrates, and inaccurate stoichiometric calculations. This guide provides a comprehensive technical overview, troubleshooting advice, and detailed protocols for effectively reducing the moisture content in DMHP to ensure the integrity and success of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the process of drying DMHP.

Q1: My DMHP sample has an unacceptably high water content according to my initial analysis. What is the most reliable and gentle method to dry it?

A1: For a heat-sensitive and hygroscopic liquid like DMHP, the recommended primary method is High-Vacuum Drying .[2] This technique is both gentle and highly effective. It works by lowering the pressure, which in turn reduces the boiling point of water, allowing it to evaporate at or near room temperature.[3][4] This avoids thermal degradation of the DMHP.

  • Causality: By significantly lowering the pressure, you create a large vapor pressure differential between the water in your sample and the surrounding environment, driving rapid evaporation without the need for high heat.[2] This is critical for preserving the chemical integrity of DMHP, which can decompose upon strong heating.[5]

Alternative methods like using molecular sieves or azeotropic distillation are viable but come with specific considerations discussed below.

Q2: I attempted vacuum drying, but my post-treatment Karl Fischer titration shows the moisture content is still too high. What could have gone wrong?

A2: This is a common issue that usually points to one of four key areas in your experimental setup:

  • Insufficient Vacuum: Your vacuum pump must be able to achieve a pressure low enough to facilitate water evaporation. For efficient drying, a high-vacuum line capable of reaching pressures below 1 mmHg is recommended. Ensure all connections are airtight and the pump is in good working order.

  • Ineffective Cold Trap: A cold trap (using liquid nitrogen or a dry ice/acetone slurry) placed between your sample flask and the vacuum pump is essential. Its purpose is to condense the water vapor removed from your sample, preventing it from entering and damaging the vacuum pump oil. If the trap is not cold enough or is overwhelmed, the system's vacuum level will be compromised.

  • Insufficient Time or Surface Area: Drying is a kinetic process. For viscous liquids like DMHP, water diffusion to the surface can be slow. Increase the drying time and maximize the surface area by using a round-bottom flask of appropriate size and stirring the sample gently with a magnetic stir bar during the process.

  • Temperature Gradient: Even at room temperature, evaporation causes cooling (endothermic process). This cooling can reduce the vapor pressure of the water and slow down the drying rate. Gently warming the sample flask with a water bath (e.g., to 30-40°C) can counteract this effect, but care must be taken to avoid any thermal degradation of the DMHP.

Q3: Can I use molecular sieves to dry DMHP directly? What are the risks?

A3: Yes, using molecular sieves is a plausible method, but it requires careful consideration. Molecular sieves are crystalline aluminosilicates with uniform pore sizes that selectively adsorb small molecules like water.[6]

  • Expertise & Experience: The critical choice is the pore size. For removing water, 3Å (Angstrom) molecular sieves are the correct choice.[7] Their pores are large enough to trap water molecules (kinetic diameter ~2.8Å) but too small to adsorb most organic molecules, including the solvent or DMHP itself.[8] Using 4Å sieves is not recommended as they can co-adsorb other small molecules.[7]

  • Protocol Validation: Before drying your entire batch, perform a small-scale pilot test. Add activated 3Å sieves to a small aliquot of DMHP, stir for several hours, and then test for both water content and any signs of degradation via NMR or other analytical methods. DMHP is acidic, and potential surface-catalyzed reactions on the sieves, though unlikely, should be ruled out.

  • Critical Step - Activation: Commercially available molecular sieves contain water and must be "activated" before use. This is achieved by heating them under vacuum to drive off the adsorbed moisture.[6][7] A common procedure is heating at 180-200°C under high vacuum for 8-12 hours.[7]

Q4: How can I be certain my DMHP is dry enough for my reaction?

A4: Visual inspection is insufficient. The only reliable way to quantify trace amounts of water in an organic medium is through Karl Fischer (KF) Titration .[9]

  • Trustworthiness: This method is the industry standard for water content determination.[10] It is based on a stoichiometric reaction between iodine and water.[9] Modern automated KF titrators can provide highly accurate and reproducible results down to the parts-per-million (ppm) level.[11][12]

  • Self-Validating System: Your drying protocol is only complete when validated by a KF titration result that meets your experimental requirements (e.g., <50 ppm water). Always perform a KF measurement both before and after your drying process to quantify the effectiveness of the method.

Frequently Asked Questions (FAQs)

Q: Why is this compound so hygroscopic?

A: The hygroscopicity of DMHP stems from the chemical nature of the phosphate group (-PO(OH)). The oxygen and hydroxyl moieties are highly polar and can readily form strong hydrogen bonds with water molecules from the air, effectively pulling them into the bulk liquid.

Q: What are the specific risks of using "wet" DMHP in my experiments?

A: The presence of water can lead to several adverse outcomes:

  • Hydrolysis: Water can hydrolyze the DMHP itself or other sensitive reagents and substrates in your reaction mixture.

  • Inaccurate Stoichiometry: If you are measuring DMHP by weight, the presence of water will lead to an overestimation of the amount of active reagent, affecting reaction yields and purity.

  • Side Reactions: In many sensitive reactions, particularly those involving organometallics or strong bases, water can act as an unwanted proton source, quenching the reaction or initiating undesired side pathways.

Q: I've successfully dried my DMHP. What is the best way to store it?

A: To prevent moisture re-absorption, proper storage is critical. The dried DMHP should be stored in a tightly sealed container (e.g., a flask with a rubber septum or a Sure/Seal™ bottle) under an inert atmosphere of nitrogen or argon. Storing the container inside a desiccator containing a drying agent like Drierite or activated molecular sieves provides an additional layer of protection.[13]

Experimental Protocol: High-Vacuum Drying of DMHP

This protocol describes the standard operating procedure for removing moisture from this compound using a high-vacuum line.

Safety First:

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves.[14]

  • DMHP is an irritant and toxic.[15][16] Handle it within a fume hood.

  • Operations involving vacuum glassware carry a risk of implosion. Ensure your glassware is free of cracks or defects.

Equipment:

  • Two-neck round-bottom flask

  • Magnetic stir bar and stir plate

  • High-vacuum manifold (Schlenk line) with a pressure gauge

  • Cold trap (Dewar flask)

  • Liquid nitrogen or dry ice/acetone slurry

  • Karl Fischer titrator for validation

Procedure:

  • Preparation: Place the required volume of DMHP and a magnetic stir bar into a clean, dry two-neck round-bottom flask.

  • Initial KF Analysis: Before starting, take a small aliquot of the "wet" DMHP and determine the initial water content using Karl Fischer titration. This provides your baseline.

  • System Assembly: Attach the flask to the vacuum line. Place a stopper in the second neck of the flask. Ensure all joints are properly sealed.

  • Cooling the Trap: Fill the Dewar flask of the cold trap with liquid nitrogen or a dry ice/acetone slurry. This step is critical to protect the vacuum pump.

  • Applying Vacuum: Begin stirring the DMHP at a moderate speed. Slowly and carefully open the flask to the vacuum. You may observe initial outgassing or bubbling as dissolved air and volatile moisture are removed.

  • Drying Process: Allow the sample to stir under high vacuum (target < 1 mmHg) for a minimum of 4-6 hours. For larger volumes or very wet samples, overnight drying may be necessary.

  • Process Completion: Once the drying period is complete, close the valve connecting the flask to the vacuum line. Gently backfill the flask with an inert gas (nitrogen or argon).

  • Validation: Carefully take an aliquot of the dried product (under inert atmosphere if possible) and determine the final water content by Karl Fischer titration.

  • Storage: Immediately transfer the dried DMHP to an appropriate long-term storage container under an inert atmosphere.

Data Presentation & Visualization

Comparison of Drying Methods for DMHP
MethodPrincipleTypical Efficiency (Final H₂O Content)SpeedKey Considerations
High-Vacuum Drying Lowers water's boiling point via reduced pressure.[3]< 50 ppm4-12 hoursRecommended Method. Gentle, effective, requires vacuum line and cold trap.[2]
Molecular Sieves (3Å) Adsorption of water into microporous material.[8]< 50 ppm12-24 hoursRequires pre-activation of sieves; must confirm no reactivity with DMHP.[6][7]
Azeotropic Distillation Forms a low-boiling azeotrope with water and an entrainer (e.g., toluene).[17]< 100 ppm2-4 hoursDMHP is insoluble in benzene/toluene[15]; may not be suitable. Requires heating.
Experimental Workflow: High-Vacuum Drying

Below is a diagram illustrating the key steps and decision points in the recommended vacuum drying protocol.

G cluster_prep Preparation & Baseline cluster_drying Drying Process cluster_validation Validation & Storage A 1. Place DMHP in Two-Neck Flask B 2. Perform Initial Karl Fischer Titration A->B C 3. Assemble on Vacuum Line B->C D 4. Cool Trap with Liquid Nitrogen C->D E 5. Apply High Vacuum with Stirring D->E F 6. Dry for 4-12 Hours E->F G 7. Backfill with Inert Gas F->G H 8. Perform Final Karl Fischer Titration G->H I Is H₂O < 50 ppm? H->I J 9. Transfer to Inert Storage Container I->J Yes K Repeat Drying Process I->K No K->E

Workflow for drying this compound.

References

  • Wikipedia. Vacuum drying. [Link]
  • ChemBK.
  • McIndoe Lab, University of Victoria. Using molecular sieves for solvent drying. [Link]
  • Cheméo.
  • Davis, J. (2018). Why and How Do We Dry Organic Solvents with Molecular Sieves? [Video]. YouTube. [Link]
  • Kerone. (2021).
  • Wikipedia.
  • REMOTEcat project. (2015). How to dry molecular sieves?[Link]
  • Inchem.org. ICSC 1599 - DIMETHYL HYDROGEN PHOSPHITE. [Link]
  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]
  • Japanese Pharmacopoeia.
  • National Center for Biotechnology Information, PubChem.
  • Analytice. (2020).
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  • PerMix. (2025).
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  • NurdRage. (2009). How to make a Desiccator Bag for Drying Chemicals. [Video]. YouTube. [Link]
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  • Ramalinga Prasad Kuppa. (2025).
  • Wikipedia. Azeotrope. [Link]
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  • Wikipedia. Hygroscopy. [Link]

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Technical Support Center: Navigating Calibration and Standardization in Organophosphorus Compound Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the critical challenges of calibration and standardization in the analysis of organophosphorus (OP) compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter and must resolve complex analytical issues to ensure data integrity and accuracy. Here, we move beyond simple procedural lists to provide in-depth, field-proven insights into the "why" behind experimental choices, empowering you to troubleshoot effectively and maintain the highest standards of scientific rigor.

Introduction: The Analytical Imperative for Organophosphorus Compounds

Organophosphorus compounds, a diverse class of chemicals used as pesticides and nerve agents, are of significant interest in environmental monitoring, food safety, and clinical toxicology.[1][2] Their accurate quantification is paramount, yet fraught with analytical hurdles.[3] Common challenges include the thermal lability of some OPs, active site interactions in gas chromatography (GC) systems, and the pervasive influence of matrix effects.[4][5] This guide provides a structured approach to understanding and mitigating these issues, ensuring your analytical methods are robust, reliable, and self-validating.

Troubleshooting Guide: A-to-Z Problem Solving

This section addresses specific, common problems encountered during the analysis of organophosphorus compounds in a question-and-answer format.

Chromatography Issues

Q1: My chromatogram shows significant peak tailing and poor reproducibility for my OP analytes. What's causing this and how can I fix it?

A1: Peak tailing and poor reproducibility are classic signs of active sites within your GC system, particularly in the inlet.[4] Organophosphorus compounds are prone to degradation and interaction with these active sites.[4]

  • Causality: Active sites can be exposed metal surfaces or silanol groups in the liner and column. These sites can adsorb the polar phosphate group of the OPs, leading to delayed elution (tailing) and irreversible adsorption (poor recovery and reproducibility).

  • Troubleshooting Protocol:

    • Inlet Liner Inspection and Replacement: The GC inlet liner is a primary source of activity. Replace it with a deactivated liner. Deactivated quartz wool within the liner can also help trap non-volatile matrix components that might otherwise contaminate the column.[4]

    • Column Conditioning: Ensure your column is properly conditioned according to the manufacturer's instructions. If the column is old or has been exposed to complex matrices, consider trimming the first few centimeters from the inlet side to remove accumulated non-volatile residues.

    • Use of a Guard Column: A deactivated guard column installed before the analytical column can help protect it from non-volatile matrix components.

    • System Deactivation: In some cases, the entire inlet may need to be cleaned and deactivated. Consult your instrument manual for the appropriate procedure.

Q2: I'm observing a loss of sensitivity for some of my more thermally labile organophosphorus compounds. What are the likely causes?

A2: Loss of sensitivity for thermally labile compounds like tetraethyl pyrophosphate (TEPP) often points to degradation in the GC inlet.[6]

  • Causality: High inlet temperatures can cause these compounds to break down before they even reach the analytical column.

  • Troubleshooting Protocol:

    • Optimize Inlet Temperature: Lower the injector temperature in increments of 10-20°C to find the optimal balance between efficient volatilization and minimal degradation.

    • Injection Technique: For highly sensitive compounds, consider using a pulsed splitless or on-column injection technique, which can reduce the time the analyte spends in the hot inlet.

    • Liner Selection: A liner with a tapered bottom can help to focus the sample onto the column, minimizing contact with hot metal surfaces in the inlet.

Calibration and Quantification Challenges

Q3: My calibration curve for certain OPs is non-linear, especially at lower concentrations. What could be the reason?

A3: Non-linear calibration curves, particularly at the low end, are often a result of analyte adsorption at active sites in the GC system.

  • Causality: At low concentrations, a significant portion of the analyte can be adsorbed, leading to a disproportionately low response. As the concentration increases, these active sites become saturated, and the response becomes more linear.

  • Troubleshooting Protocol:

    • System Inertness: Address system activity as described in Q1. A more inert system will exhibit better linearity at low concentrations.

    • Calibration Range: Ensure your calibration range is appropriate for your expected sample concentrations. According to EPA Method 614.1, a set of at least three calibration solutions is recommended, with one near the detection limit and the others bracketing the expected sample range.[7]

    • Matrix-Matched Calibration: If analyzing complex matrices, co-extracted matrix components can mask active sites, leading to a phenomenon known as the "matrix-induced enhancement effect".[5][8] In such cases, preparing calibration standards in a blank matrix extract that mirrors the sample matrix can compensate for this effect and improve linearity and accuracy.[9][10]

Q4: I'm seeing a significant difference in my results when I use solvent-based standards versus matrix-matched standards. Why is this happening and which should I use?

A4: This discrepancy is a clear indication of matrix effects.[8][11]

  • Causality: Matrix components co-extracted with your analytes can either enhance or suppress the analytical signal.[5][11] Signal enhancement can occur when matrix components coat active sites in the GC system, reducing analyte degradation and improving transfer to the column.[8] Signal suppression is more common in LC-MS/MS and is due to competition for ionization in the source.

  • Which to Use: For accurate quantification in complex matrices, matrix-matched calibration is highly recommended.[9][10] This involves preparing your calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as your samples. This approach helps to compensate for both matrix-induced signal enhancement and suppression.

Frequently Asked Questions (FAQs)

Q: What is the difference between an internal standard and an external standard, and which should I use for OP analysis?

A:

  • External Standardization: This method involves creating a calibration curve from standards of known concentrations prepared in a clean solvent. The concentration of the analyte in a sample is then determined by comparing its response to the calibration curve. This method is simpler but does not account for variations in injection volume or matrix effects.[12]

  • Internal Standardization: In this technique, a known amount of a compound not present in the sample (the internal standard) is added to all samples, blanks, and calibration standards. The calibration curve is then generated by plotting the ratio of the analyte response to the internal standard response against the analyte concentration. This method can compensate for variations in injection volume and can also help to mitigate some matrix effects, provided the internal standard is chemically similar to the analyte.[13]

Recommendation: For complex matrices where variability in sample preparation and matrix effects are a concern, the use of an internal standard is generally preferred.[13] The internal standard should be chemically similar to the analytes of interest and have a similar retention time without co-eluting.[6][14]

Q: How do I choose an appropriate internal standard for my organophosphorus analysis?

A: The ideal internal standard should:

  • Be chemically similar to the analytes of interest.

  • Not be present in the original sample.

  • Have a retention time close to the analytes of interest but be well-resolved from them.

  • Be stable throughout the entire analytical procedure.

For GC-NPD analysis of OPs, 1-bromo-2-nitrobenzene has been used as an internal standard.[6] For LC-MS/MS, isotopically labeled analogs of the target analytes are the gold standard as they behave almost identically to the native analytes during extraction, cleanup, and analysis.[11] Malathion has also been used as an internal standard for the analysis of other OPs like diazinon and chlorpyrifos due to its structural similarity.[13]

Q: What are the key quality control (QC) checks I should be performing during my analysis?

A: A robust QC protocol is essential for ensuring the reliability of your data. Key QC checks include:

  • Method Blank: An aliquot of clean solvent or matrix that is carried through the entire analytical procedure. This is used to check for contamination.[7]

  • Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of the analytes of interest. The recovery of the analytes in the LCS is used to assess the accuracy of the method.[7]

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a sample are spiked with a known concentration of the analytes. The recoveries are used to assess the effect of the sample matrix on the analytical method.

  • Calibration Verification: A mid-level calibration standard should be analyzed periodically throughout the analytical run to ensure the stability of the instrument's response. EPA Method 614.1 suggests that if the response varies by more than ±10%, a new calibration curve should be generated.[7]

Data Presentation and Experimental Protocols

Table 1: Comparison of Calibration Strategies
Calibration StrategyAdvantagesDisadvantagesBest For
External Standard Simple to prepare and implement.Does not correct for injection volume variability or matrix effects.Simple, clean matrices where matrix effects are minimal.
Internal Standard Corrects for injection volume variability and can partially correct for matrix effects.Requires finding a suitable internal standard that does not interfere with analytes.Complex matrices where precision and accuracy are critical.
Matrix-Matched Effectively compensates for matrix-induced signal enhancement or suppression.[9][10]Requires a blank matrix for each sample type; can be labor-intensive.Trace-level analysis in highly complex matrices like food and biological samples.
Standard Addition Corrects for matrix effects on a per-sample basis.Time-consuming as each sample requires multiple analyses.When a suitable blank matrix is not available.
Protocol: Preparation of a Five-Point Matrix-Matched Calibration Curve
  • Prepare a Blank Matrix Extract: Obtain a representative sample of the matrix that is known to be free of the target organophosphorus compounds. Process this blank matrix through your entire sample preparation procedure (extraction and cleanup).

  • Prepare a Stock Standard Solution: Prepare a concentrated stock solution of your target analytes in a suitable solvent (e.g., acetone or hexane).[4]

  • Prepare Intermediate Standards: Create a series of intermediate standard solutions by serially diluting the stock solution.

  • Spike the Blank Matrix Extract: Aliquot equal volumes of the blank matrix extract into five separate vials. Spike each vial with a different volume of the intermediate standard solutions to create a five-point calibration set covering your desired concentration range. For example, you could prepare standards at 0.01, 0.05, 0.1, 0.5, and 1.0 µg/mL.[15]

  • Add Internal Standard (if applicable): If using an internal standard, add a constant, known amount to each of the matrix-matched calibration standards.

  • Analyze and Construct the Curve: Analyze the matrix-matched standards using your established analytical method. Construct a calibration curve by plotting the analyte response (or the analyte/internal standard response ratio) versus the concentration.

Visualizations

Workflow for Organophosphorus Compound Analysis

OP Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (e.g., QuEChERS, SPE) Sample->Extraction Potential for incomplete extraction Cleanup Cleanup (e.g., dSPE, GPC) Extraction->Cleanup Potential for analyte loss GC_LC GC or LC Separation Cleanup->GC_LC Injection & Potential for Degradation Detection Detection (e.g., MS, FPD, NPD) GC_LC->Detection Calibration Calibration Curve Detection->Calibration Signal Response Quantification Quantification Calibration->Quantification Report Report Quantification->Report Final Result

Caption: A typical workflow for the analysis of organophosphorus compounds, highlighting critical stages where errors can be introduced.

Troubleshooting Decision Tree for Calibration Failure

Calibration Failure Troubleshooting Start Calibration Fails (r^2 < 0.99 or poor recovery of check standard) Check_Standards Are the standards freshly prepared? Start->Check_Standards Prep_New_Standards Prepare fresh standards and re-run. Check_Standards->Prep_New_Standards No Check_System Is the issue with all analytes or just some? Check_Standards->Check_System Yes Re_evaluate Re-evaluate calibration. Prep_New_Standards->Re_evaluate All_Analytes All Analytes Check_System->All_Analytes Some_Analytes Some Analytes Check_System->Some_Analytes Check_Injection Check syringe and injection port. Clean/replace septum and liner. All_Analytes->Check_Injection Check_Activity Suspect system activity. Check for peak tailing. Some_Analytes->Check_Activity Check_Injection->Re_evaluate Deactivate_System Deactivate system: - Use deactivated liner - Trim column - Condition column Check_Activity->Deactivate_System Check_Matrix Are you analyzing a complex matrix? Check_Activity->Check_Matrix No Tailing Deactivate_System->Re_evaluate Use_Matrix_Matched Switch to matrix-matched standards. Check_Matrix->Use_Matrix_Matched Yes Check_Matrix->Re_evaluate No Use_Matrix_Matched->Re_evaluate

Caption: A decision tree for systematically troubleshooting calibration failures in organophosphorus compound analysis.

References

  • Matrix effects in analysis of dialkyl phosphate metabolites of organophosphate pesticides in urine by gas chromatography/tandem mass spectrometer. Taylor & Francis Online. [Link]
  • Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. U.S. Environmental Protection Agency. [Link]
  • Pesticide Analytical Manual (PAM). U.S.
  • EPA Method 8141B Determination of Organophosphorus Pesticides and Triazine Herbicides in Water by Solid Phase Extraction. U.S. Environmental Protection Agency. [Link]
  • Analysis of organophosphorus pesticides using GC/PFPD and EPA method 8141B. OI Analytical. [Link]
  • Method 1657: The Determination of Organo-Phosphorus Pesticides in Municipal and Industrial Wastewater. U.S. Environmental Protection Agency. [Link]
  • Matrix effect evaluation and method validation of organophosphorus pesticide residues in bell peppers (Capsicum annuum L.) by GC–MS determination.
  • Matrix effect evaluation and method validation of organophosphorus pesticide residues in bell peppers (Capsicum annuum L.)
  • Method 8141B: Organophosphorus Compounds by Gas Chromatography. U.S. Environmental Protection Agency. [Link]
  • Analysis of Pesticides. Shimadzu. [Link]
  • Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food M
  • Method 8141B. U.S. Environmental Protection Agency. [Link]
  • ORGANOPHOSPHORUS PESTICIDES 5600. NIOSH. [Link]
  • Review of Biomarkers and Analytical Methods for Organophosphate Pesticides and Applicability to Nerve Agents. PubMed. [Link]
  • Pesticides. U.S.
  • Pesticide Residue Monitoring Program Questions and Answers. U.S.
  • Exploring the Role of Gas Chromatography in Organophosph
  • Determination of Nine Organophosphorus Pesticides in Medicinal Plant Raw Materials by High Resolution HPLC–MS/MS.
  • Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis. PubMed Central. [Link]
  • Method 614: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. U.S. Environmental Protection Agency. [Link]
  • Analysis of Organophosphorus and Organochlorine Pesticides in Fruit and Vegetables Using an Agilent 8890 GC with Four Detectors. Agilent. [Link]
  • Analysis of Organophosphorus Compounds by GC/MS. Cromlab. [Link]
  • FDA Food Chemical Regulation: Understanding Pesticide Action Levels. Keller and Heckman LLP. [Link]
  • Recent advancements in the detection of organophosphate pesticides: a review. Royal Society of Chemistry. [Link]
  • Recent Trends In The Analysis Of Organophosphate Posing.
  • TROUBLESHOOTING GUIDE. Restek. [Link]
  • A novel method for the determination of organophosphorus pesticides in urine samples using a combined gas diffusion microextraction (GDME) and gas chromatography-mass spectrometry (GC–MS) technique. PubMed Central. [Link]
  • internal standard for organophosphate.
  • Rapid method for the determination of some organophosphorus insecticides in a small amount of serum in emergency and occupational toxicology cases.
  • The Performance of Organophosphate Pesticides Determination Using Biosensor Based on Small Device Potentiometer as a Transducer. MDPI. [Link]
  • a-b: Calibration curve of 23 organophosphorus pesticides mixture at...
  • FDA Releases FY 2023 Pesticide Residue Monitoring Report. U.S.
  • Organophosphorus pesticides determination by novel HPLC and spectrophotometric method. PubMed. [Link]
  • Quantification of Glyphosate and Other Organophosphorus Compounds in Human Urine via Ion Chromatography Isotope Dilution Tandem Mass Spectrometry. PubMed Central. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of Dimethyl Hydrogen Phosphate Versus Other Organophosphate Flame Retardants in Polymers

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of enhanced polymer safety, the industry has seen a significant shift away from halogenated flame retardants towards more environmentally benign alternatives. Among these, organophosphate flame retardants (OPFRs) have emerged as a prominent class of additives. This guide provides a detailed, data-driven comparison of Dimethyl Hydrogen Phosphate (DMHP), a reactive flame retardant, against other common non-halogenated OPFRs, such as the additive flame retardants Triphenyl Phosphate (TPP) and Bisphenol A bis(diphenyl phosphate) (BDP). We will delve into their mechanisms, comparative performance in key polymer systems, and the experimental protocols used for their evaluation.

Introduction to Organophosphate Flame Retardants (OPFRs)

OPFRs are a diverse group of chemical compounds containing phosphorus that are incorporated into polymers to inhibit, suppress, or delay combustion.[1] Their efficacy stems from a dual-action mechanism that can interfere with the combustion cycle in both the gas and condensed (solid) phases.[2]

  • Gas Phase Action: During combustion, certain OPFRs decompose to release phosphorus-containing radicals (such as PO•). These radicals act as scavengers in the gas phase, interrupting the high-energy chain reactions involving H• and OH• radicals that propagate the flame.[3]

  • Condensed Phase Action: Many OPFRs, particularly those with a high oxygen content at the phosphorus atom, decompose at elevated temperatures to form phosphoric acid. This acid acts as a catalyst, promoting the dehydration and cross-linking of the polymer matrix to form a stable, insulating layer of char.[4][5] This char layer serves as a physical barrier, limiting the evolution of flammable volatiles and shielding the underlying polymer from heat.[4]

The balance between these two mechanisms is highly dependent on the specific chemical structure of the OPFR and the nature of the polymer it is protecting.[6]

Mechanism of Action: A Comparative Overview

The mode of action is a critical differentiator between various OPFRs. Understanding these mechanisms allows for the selection of the most appropriate flame retardant for a given application.

This compound (DMHP)

DMHP (also known as dimethyl phosphite) is a reactive flame retardant, meaning it can be chemically incorporated into the polymer backbone. Upon heating, it decomposes to produce phosphoric acid and methanol.[7] Its primary action is in the condensed phase . The generated phosphoric acid is a potent charring agent, promoting the formation of a protective layer on the polymer surface. This is particularly effective in oxygen-containing polymers like polyesters and polyamides.

Triphenyl Phosphate (TPP)

TPP is an additive flame retardant that functions in both the gas and condensed phases .[8] In the condensed phase, it can form a protective polyphosphate film.[9] Simultaneously, some phosphorus-containing species volatilize and inhibit combustion in the gas phase by trapping radicals.[9]

Bisphenol A bis(diphenyl phosphate) (BDP)

BDP is a high molecular weight, oligomeric flame retardant known for its excellent thermal stability, making it suitable for high-temperature engineering plastics like PC/ABS and PPO/HIPS blends.[10][11][12] Its primary mechanism is in the condensed phase .[5] The high aromatic content of the BDP molecule contributes to the formation of an exceptionally stable and dense char layer, which effectively insulates the polymer.[5]

graph FlameRetardantMechanisms { layout=dot; rankdir="LR"; splines=true; overlap=false; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Fig. 1: Dual mechanisms of organophosphate flame retardants.

Quantitative Performance Comparison

The efficacy of a flame retardant is assessed using standardized tests that quantify different aspects of flammability. Key metrics include the Limiting Oxygen Index (LOI), UL-94 vertical burn classification, and data from Cone Calorimetry.

Polymer MatrixFlame Retardant (Loading)LOI (%)UL-94 Rating (Thickness)Key ObservationsSource(s)
Fiber Reinforced Plastic (FRP) 10 wt% DMMP*30.4-Significant improvement in flame retardancy.[13]
Polycarbonate (PC) 10 wt% TPP33.7V-0TPP effectively enhances the flame retardancy of PC.[8]
PC/ABS 15 wt% RDP**24.1V-2-[2]
PC/ABS 20 wt% BAPDP***25.4V-0High-performing phosphate FRs like BDP derivatives achieve top ratings.[2]
Epoxy Resin 4 wt% TAD****33.4V-0DOPO-based structures show high efficiency at low loadings.[14]

*Note: Dimethyl methylphosphonate (DMMP) is structurally very similar to DMHP and often exhibits comparable performance.[15][16] **Note: Resorcinol bis(diphenyl phosphate) (RDP) is another common oligomeric OPFR. ***Note: Bisphenol AP bis(diphenyl phosphate) (BAPDP) is a derivative of TPP. ****Note: Tris-(3-DOPO-1-propyl)-triazinetrione (TAD) is a high-efficiency phosphorus- and nitrogen-containing flame retardant.

Analysis of Performance Data:

The data indicates that the choice of flame retardant is highly dependent on the polymer matrix and the desired level of performance.

  • DMHP/DMMP shows significant potential in thermosets like FRP, achieving a high LOI value.[13]

  • TPP is a well-established and effective flame retardant for engineering plastics like polycarbonate.[8][17]

  • BDP and its derivatives excel in demanding applications like PC/ABS blends, where achieving a V-0 rating without compromising thermal stability is crucial.[2][10]

  • Novel structures, such as those based on DOPO , can provide superior flame retardancy at lower loading levels, which is advantageous for preserving the mechanical properties of the base polymer.[9][14]

Key Experimental Protocols

To ensure reproducibility and comparability of data, standardized testing methodologies are employed.

Limiting Oxygen Index (LOI) - ASTM D2863 / ISO 4589-2

This test determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain candle-like combustion of a vertically oriented specimen. A higher LOI value indicates better flame retardancy.[18]

Methodology:

  • A specimen of specified dimensions is clamped vertically inside a transparent glass chimney.

  • A mixture of oxygen and nitrogen is flowed upwards through the chimney.

  • The top edge of the specimen is ignited with a pilot flame.

  • The oxygen concentration is adjusted until the specimen just sustains combustion after ignition.

  • The LOI is calculated as the percentage of oxygen in the final gas mixture.

UL-94 Vertical Burn Test

This is one of the most widely used tests to classify the flammability of plastic materials. It evaluates the self-extinguishing characteristics of a material after exposure to a small flame.[19]

Methodology:

  • A rectangular bar specimen is held vertically.

  • A calibrated flame is applied to the bottom edge of the specimen for 10 seconds and then removed. The duration of flaming is recorded.

  • Immediately after the flaming ceases, the flame is reapplied for another 10 seconds. The durations of flaming and afterglow are recorded.

  • Observations of dripping particles and whether they ignite a cotton patch placed below the specimen are also noted.

  • Materials are classified as V-0, V-1, or V-2 based on strict criteria for burning time, afterglow time, and dripping. V-0 is the highest rating.[18][19]

graph UL94_Workflow { layout=dot; rankdir="TB"; splines=true; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Fig. 2: Simplified workflow for the UL-94 vertical burn test.
Cone Calorimetry - ISO 5660 / ASTM E1354

The cone calorimeter is a versatile bench-scale instrument that measures the heat release rate (HRR) and other combustion properties of materials under controlled fire-like conditions.[20] It provides quantitative data crucial for understanding real-world fire behavior.

Methodology:

  • A flat specimen (typically 100x100 mm) is exposed to a constant external heat flux from a conical heater.

  • The specimen is ignited by a spark igniter.

  • During combustion, the oxygen concentration in the exhaust gas stream is continuously measured.

  • The heat release rate is calculated based on the principle of oxygen consumption (approximately 13.1 MJ of heat is released per kg of oxygen consumed).

  • Key parameters measured include Time to Ignition (TTI), Peak Heat Release Rate (pHRR), and Total Heat Release (THR).[20]

Thermal Stability and Processing Considerations

The thermal stability of the flame retardant itself is a critical factor. The additive must withstand the polymer processing temperatures without premature decomposition.

  • DMHP: Decomposes on contact with moist air above 220°C.[7] This relatively lower thermal stability makes it more suitable for reactive systems or polymers with lower processing temperatures.

  • TPP: Exhibits good thermal stability, suitable for many engineering plastics.[17]

  • BDP: Possesses very high thermal stability, making it an excellent choice for high-temperature polymers like PC/ABS and PPO/HIPS, which require high processing temperatures.[11][12]

Thermogravimetric Analysis (TGA) is the standard method for evaluating thermal stability. It measures the weight loss of a material as a function of temperature in a controlled atmosphere. A higher decomposition temperature in TGA indicates greater thermal stability.[21]

Environmental and Health Profile

As the industry moves away from halogenated flame retardants due to environmental and health concerns, the profile of their replacements is under scrutiny.

  • DMHP: There is limited evidence for its carcinogenicity in experimental animals.[22] It is also a degradation product of certain pesticides.[23]

  • TPP: It is widely detected in indoor dust and the environment.[24] Concerns exist regarding its potential endocrine-disrupting effects.

  • BDP: As an oligomeric, high molecular weight compound, BDP has lower volatility and bioavailability compared to smaller molecules like TPP, which is generally associated with a more favorable health and safety profile.[5]

It's important to note that toxicity can vary significantly even within the OPFR class, and a case-by-case evaluation is necessary.[25]

Conclusion

The selection of an organophosphate flame retardant is a multi-faceted decision that requires a balance of performance, processability, cost, and safety.

  • This compound (DMHP) , as a reactive flame retardant, offers an effective condensed-phase mechanism, particularly for thermosets and certain thermoplastics, but its lower thermal stability must be considered.

  • Triphenyl Phosphate (TPP) remains a versatile and effective workhorse for many polymers, offering a dual-phase mechanism of action.

  • Bisphenol A bis(diphenyl phosphate) (BDP) stands out for high-performance applications in engineering thermoplastics that demand excellent thermal stability and superior flame retardancy (V-0 rating), primarily through a robust condensed-phase charring mechanism.

Ultimately, the optimal choice depends on the specific polymer system and the end-use application's fire safety requirements. The experimental data and protocols outlined in this guide provide a framework for making an informed, data-driven decision.

References

  • Flame retardants of the future: biobased, organophosphorus, reactive or oligomeric - PMC. (2024).
  • The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering. (n.d.).
  • Mechanisms of the Action of Fire-Retardants on Reducing the Flammability of Certain Classes of Polymers and Glass-Reinforced Plastics Based on the Study of Their Combustion. (n.d.). MDPI.
  • Dimethyl Hydrogen Phosphite - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry. (n.d.).
  • An Overview: Organophosphate Flame Retardants in the Atmosphere. (n.d.). Aerosol and Air Quality Research.
  • ICSC 1599 - DIMETHYL HYDROGEN PHOSPHITE. (n.d.). Inchem.org.
  • Systematically Controlled Decomposition Mechanism in Phosphorus Flame Retardants by Precise Molecular Architecture: P–O vs P–N. (2019).
  • ICSC 1599 - DIMETHYL HYDROGEN PHOSPHITE. (n.d.).
  • Dimethyl phosphite - Safety D
  • A Comparative Analysis of Triphenyl Phosphate and Novel Flame Retardants' Efficacy. (n.d.). Benchchem.
  • A Comparative Guide to the Efficacy of Triphenyl Phosphate and Other Organophosph
  • Bisphenol-A bis(diphenyl phosph
  • Synergistic Effect of Triphenyl Phosphate on Non-Flammability of Polymer M
  • Combustion (Fire) Tests for Plastics. (n.d.). UL Solutions.
  • Dimethyl hydrogen phosphite - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. (n.d.).
  • The co-relation between loi and fire rating for polymeric m
  • Study on Flame Retardancy Behavior of Epoxy Resin with Phosphaphenanthrene Triazine Compound and Organic Zinc Complexes Based on Phosphonitrile. (2023).
  • IMPACT OF THERMAL STABILITY ON THE PERFORMANCE OF POLYMERS AS CALCIUM PHOSPHATE INHIBITORS FOR INDUSTRIAL W
  • Bisphenol A bis(diphenyl phosphate) (BDP). (n.d.).
  • Bisphenol A bis(Diphenyl Phosphate) (BDP), CAS# 5945-33-5. (n.d.). baoxu chemical.
  • Bisphenol A bis(Diphenyl Phosphate) (BDP). (2016). Oceanchem Group - SpecialChem.
  • Effects of Dimethyl Methylphosphonate, Aluminum Hydroxide, Ammonium Polyphosphate, and Expandable Graphite on the Flame Retardancy and Thermal Properties of Polyisocyanurate–Polyurethane Foams. (n.d.).
  • Synthesis and Characterization of a Flame Retardant Dimethyl Methyl Phosphonate (DMMP) and its Application in FRP. (n.d.).
  • Organophosphate Flame Retardants in Indoor Dust in the Tampa Bay (Florida) Area. (2025).
  • Synthesis of a novel liquid phosphorus-containing flame retardant for flexible polyurethane foam: Combustion behaviors and thermal properties. (n.d.).
  • Toxicity of Organophosphorus Flame Retardants Abstract. (n.d.). AWS.
  • Thermal Degradation of Organophosphorus Flame Retardants. (2022). MDPI.

Sources

A Comparative Toxicological Assessment of Dimethyl Hydrogen Phosphate and Its Degradation Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dimethyl hydrogen phosphate (DMHP) is an organophosphorus compound with a range of industrial applications, including its use as a chemical intermediate in the production of insecticides and herbicides, as a lubricant additive, and as a stabilizer.[1] Given its potential for environmental release and human exposure, a thorough understanding of its toxicological profile is imperative. However, the toxicity assessment of a parent compound is incomplete without considering its degradation products, which may exhibit their own unique and potentially more potent toxicities. This guide provides a comparative toxicological assessment of DMHP and its primary degradation products: monomethyl hydrogen phosphite (MMHP), methanol, and orthophosphorous acid.

Under simulated physiological conditions, DMHP degrades into these three substances.[2][3] This degradation is a critical consideration in evaluating the overall toxicological risk associated with DMHP exposure, as the in vivo formation of these byproducts can significantly influence the observed toxic effects.

Degradation Pathway of this compound

The degradation of this compound in an aqueous environment, such as that found in physiological systems, proceeds through the hydrolysis of its ester bonds. This process yields monomethyl hydrogen phosphite, methanol, and ultimately orthophosphorous acid.

DMHP This compound (DMHP) MMHP Monomethyl Hydrogen Phosphite (MMHP) DMHP->MMHP Hydrolysis Methanol Methanol DMHP->Methanol Hydrolysis MMHP->Methanol Hydrolysis Ortho Orthophosphorous Acid MMHP->Ortho Hydrolysis

Caption: Degradation pathway of this compound.

Comparative Toxicological Assessment

This section provides a detailed comparison of the toxicological profiles of DMHP and its degradation products. A summary of acute toxicity data is presented in the table below.

CompoundTest SpeciesRoute of AdministrationLD50Reference
This compound (DMHP) Rat (male)Oral3283 mg/kg[4]
Rat (female)Oral3040 mg/kg[4]
Mouse (male)Oral2815 mg/kg[4]
Monomethyl Hydrogen Phosphite (MMHP) Data Not AvailableOralNot Available[5]
Methanol HumanOral~5620 mg/kg (estimated)[2]
Orthophosphorous Acid (Phosphoric Acid) RatOral1530 mg/kg[4]
RabbitDermal2740 mg/kg[4]
This compound (DMHP)

Acute Toxicity: DMHP exhibits moderate acute toxicity via the oral route in rodents.[4]

Chronic Toxicity and Carcinogenicity: Chronic exposure to DMHP has been shown to induce neoplastic lesions in rats. The National Toxicology Program (NTP) found that oral gavage administration of DMHP resulted in an increased incidence of lung and forestomach neoplasms in Fischer 344 rats.[1][6] Specifically, dose-related increases in squamous cell carcinomas, alveolar/bronchiolar adenomas, and alveolar/bronchiolar carcinomas were observed in the lungs of male rats.[1] In female rats, a marginal increase in alveolar/bronchiolar carcinomas was noted.[1] Non-neoplastic lesions, including lung hyperplasia and chronic interstitial pneumonia, were also increased in dosed rats.[1] In contrast, similar studies in B6C3F1 mice did not show evidence of carcinogenicity.[1]

Genotoxicity: DMHP was not found to be mutagenic in several strains of Salmonella typhimurium and did not induce sex-linked recessive mutations in Drosophila melanogaster.[4] It also did not induce unscheduled DNA synthesis in primary rat hepatocytes.[4]

Metabolism: In vivo studies have shown that DMHP is metabolized to monomethyl hydrogen phosphite (MMHP), which is then excreted in the urine.[6]

Monomethyl Hydrogen Phosphite (MMHP)

Toxicity Data Gap: A significant challenge in the comparative toxicological assessment of DMHP and its degradation products is the lack of available toxicity data for monomethyl hydrogen phosphite. Safety Data Sheets for MMHP indicate that data on acute oral, inhalation, and dermal toxicity, as well as other toxicological endpoints, are not available.[5]

Implications of Data Gap: The absence of toxicity data for a primary metabolite of DMHP represents a critical knowledge gap. While MMHP is the product of a demethylation step, it is not possible to predict its toxicological profile without empirical data. Given that DMHP is carcinogenic in rats, and MMHP is a direct metabolite, future research should prioritize the toxicological evaluation of MMHP to fully understand the risks associated with DMHP exposure.

Methanol

Acute Toxicity: Methanol is well-known for its toxicity in humans, with an estimated oral LD50 of 56.2 grams.[2] Ingestion of as little as 3.16 grams can cause irreversible damage to the optic nerve.[2] The initial symptoms of methanol poisoning can mimic ethanol intoxication and include central nervous system depression, headache, dizziness, and nausea.[2]

Metabolic Toxicity: The primary mechanism of methanol toxicity is its metabolism to formaldehyde and then to formic acid. The accumulation of formic acid leads to metabolic acidosis and is responsible for the characteristic ocular toxicity, which can result in blindness.[7]

Chronic Toxicity: Chronic exposure to methanol can lead to long-term health effects, including blindness and permanent damage to the central nervous system.[8]

Orthophosphorous Acid (Phosphoric Acid)

Acute Toxicity: Orthophosphorous acid, also known as phosphoric acid, has low acute oral toxicity in rats, with a reported LD50 of 1530 mg/kg.[4] The dermal LD50 in rabbits is 2740 mg/kg.[4]

Corrosivity and Irritation: Concentrated solutions of phosphoric acid are corrosive and can cause severe skin burns and eye damage.[4] Inhalation of mists can irritate the respiratory tract.[6]

Aquatic Toxicity: Phosphoric acid has moderate acute and chronic toxicity to aquatic life, primarily due to its ability to lower the pH of the water.[6]

Experimental Protocols

To facilitate further research and standardized assessment, this section provides detailed protocols for key toxicological assays.

In Vitro Cytotoxicity Assessment: MTT and LDH Assays

The following workflow outlines the steps for assessing the cytotoxicity of a test compound using both the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and LDH (Lactate Dehydrogenase) assays.

cluster_0 Cell Culture and Treatment cluster_1 MTT Assay (Cell Viability) cluster_2 LDH Assay (Cytotoxicity) A Seed cells in a 96-well plate B Incubate for 24 hours for cell attachment A->B C Prepare serial dilutions of the test compound B->C D Treat cells with different concentrations of the compound C->D E Incubate for the desired exposure time (e.g., 24, 48, 72 hours) D->E F Add MTT solution to each well E->F J Collect cell culture supernatant E->J G Incubate for 3-4 hours to allow formazan crystal formation F->G H Solubilize formazan crystals with DMSO G->H I Measure absorbance at 570 nm H->I K Add LDH reaction mixture to the supernatant J->K L Incubate for 30 minutes K->L M Add stop solution L->M N Measure absorbance at 490 nm M->N

Caption: Workflow for in vitro cytotoxicity assessment.

MTT Assay Protocol
  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours.[9]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add 100 µL to the respective wells. Include vehicle controls.[9]

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

LDH Assay Protocol
  • Supernatant Collection: After the incubation period with the test compound, collect the cell culture supernatant.[10]

  • Reaction Setup: Add 50 µL of the LDH reaction mixture to each well of a new 96-well plate containing the supernatants.[9]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[9]

  • Stopping the Reaction: Add 50 µL of the stop solution to each well.[9]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9]

In Vivo Acute Oral Toxicity Testing (OECD Guideline 423)

This protocol is a summary of the OECD Test Guideline 423 for the acute toxic class method.[1][11]

  • Animal Selection and Housing: Use healthy, young adult rodents of a single sex (usually females). House the animals individually.

  • Fasting: Fast the animals prior to dosing (e.g., overnight for rats, withholding food but not water).[1]

  • Dose Administration: Administer the test substance in a single dose by gavage. The volume should generally not exceed 1 mL/100g of body weight for aqueous solutions.

  • Stepwise Procedure: The test is conducted in a stepwise manner using three animals per step. The outcome of one step (mortality or survival) determines the dose for the next step.[1]

  • Observation Period: Observe the animals for at least 14 days.[11]

  • Endpoints: Record mortality, time to death, and any signs of toxicity, including changes in behavior, body weight, and gross pathology.[11]

Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman method for determining AChE activity.

A Prepare Reagents: - Phosphate Buffer - DTNB Solution - ATChI Substrate Solution - AChE Enzyme Solution - Test Compound Dilutions B Assay Plate Setup (96-well): - Add buffer, test compound/control, and enzyme solution A->B C Pre-incubate the plate B->C D Initiate Reaction: - Add DTNB and ATChI substrate solution C->D E Kinetic Measurement: - Read absorbance at 412 nm every minute for 10-15 minutes D->E F Data Analysis: - Calculate the rate of reaction - Determine the percentage of inhibition E->F

Caption: Workflow for Acetylcholinesterase Inhibition Assay.

  • Reagent Preparation: Prepare solutions of phosphate buffer, DTNB (Ellman's reagent), acetylthiocholine (ATChI) substrate, AChE enzyme, and serial dilutions of the test compound.[4]

  • Assay Plate Setup: In a 96-well plate, add buffer, the test compound at various concentrations, and the AChE enzyme solution. Include controls for no inhibition and a blank.[4]

  • Pre-incubation: Pre-incubate the plate to allow the inhibitor to interact with the enzyme.[4]

  • Reaction Initiation: Add the DTNB solution followed by the ATChI substrate solution to all wells to start the reaction.[4]

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm kinetically over a period of 10-15 minutes.[4]

  • Data Analysis: Calculate the rate of reaction for each well and determine the percentage of AChE inhibition for each concentration of the test compound.[4]

Conclusion

The comparative toxicological assessment reveals that this compound and its degradation products exhibit distinct toxicological profiles. DMHP itself is of moderate acute toxicity but is a carcinogen in rats. Of its degradation products, methanol is highly toxic to humans through its metabolic conversion to formic acid, while orthophosphorous acid has low acute toxicity but is corrosive at high concentrations.

A significant finding of this assessment is the critical lack of toxicological data for monomethyl hydrogen phosphite, a primary metabolite of DMHP. This data gap hinders a complete understanding of the overall toxicological risk associated with DMHP exposure. Future research should focus on characterizing the toxicity of MMHP to provide a more comprehensive and accurate risk assessment. This guide provides the foundational knowledge and experimental protocols to aid researchers in this endeavor.

References

  • Nomeir, A. A., & Matthews, H. B. (1997). Metabolism and disposition of dimethyl hydrogen phosphite in rats and mice. Drug Metabolism and Disposition, 25(8), 943-948. [Link]
  • National Toxicology Program. (1985). NTP Toxicology and Carcinogenesis Studies of Dimethyl Hydrogen Phosphite (CAS No. 868-85-9) in F344/N Rats and B6C3F1 Mice (Gavage Studies). National Toxicology Program technical report series, 287, 1-180. [Link]
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1990). Dimethyl hydrogen phosphite. In Some flame retardants and textile chemicals, and exposures in the textile manufacturing industry. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 48. Lyon (FR): International Agency for Research on Cancer. [Link]
  • OECD. (2001). Test No. 423: Acute Oral toxicity – Acute Toxic Class Method. In OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing. [Link]
  • Ababneh, A., & Al-Sawalha, N. A. (2023). Methanol toxicity. In StatPearls.
  • Slideshare. (2018). OECD Guideline For Acute oral toxicity (TG 423). [Link]
  • OECD. (1987). Test No. 401: Acute Oral Toxicity. In OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing. [Link]
  • Nomeir, A. A., & Abou-Donia, M. B. (1988). Analysis of dimethyl hydrogen phosphite and its stability under simulated physiological conditions. Journal of analytical toxicology, 12(6), 334–338. [Link]
  • Public Health England. (2021). Methanol: toxicological overview. [Link]
  • Rumsby, P. C. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In The Assay Guidance Manual.
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1999). Dimethyl hydrogen phosphite. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Lyon (FR): International Agency for Research on Cancer. [Link]
  • Nomeir, A. A., & Uraih, L. C. (1988). Pathological and biochemical effects of dimethyl hydrogen phosphite in Fischer 344 rats. Fundamental and applied toxicology : official journal of the Society of Toxicology, 10(1), 114–124. [Link]
  • Bio-protocol. (2018).
  • National Research Council (US) Committee on Toxicology. (2000). Organic Phosphonates. In Toxicological Risks of Selected Flame-Retardant Chemicals.
  • Australian Government Department of Health. (2016). Phosphoric acid: Human health tier II assessment. [Link]
  • Australian Government Department of Agriculture, Water and the Environment. (2022). Phosphoric acid. [Link]
  • BioScience Academic Publishing. (2024). Acute Methanol Poisoning. [Link]

Sources

A Comparative Guide to the Performance of Dimethyl Hydrogen Phosphate as a Novel Lubricant Additive

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of Lubricant Additives

In the intricate world of tribology, the battle against friction and wear is perpetual. Lubricant additives are the unsung heroes, forming microscopic protective barriers on metal surfaces to ensure the longevity and efficiency of mechanical systems, from automotive engines to industrial machinery.[1][2] For decades, Zinc Dialkyldithiophosphates (ZDDPs) have been the cornerstone of anti-wear technology, prized for their cost-effectiveness and robust performance.[3][4] However, the push for more stringent environmental regulations and the need to protect sensitive exhaust after-treatment systems have spurred a search for low or zero Sulfated Ash, Phosphorus, and Sulfur (SAPS) alternatives.[5][6]

This guide provides an in-depth performance evaluation of Dimethyl Hydrogen Phosphate (DMHP), an ashless organophosphate compound, as a potential anti-wear additive.[7][8][9] We will objectively compare its performance against industry-standard commercial additives through a narrative grounded in experimental data and mechanistic insights. This analysis is designed for researchers and formulation scientists navigating the complex trade-offs between performance, durability, and environmental compatibility.

Mechanistic Insights: How Lubricant Additives Protect Surfaces

The efficacy of an anti-wear additive is rooted in its ability to form a durable, low-shear film on interacting metal surfaces under the heat and pressure of boundary lubrication conditions.[1][3][4] This tribochemical film acts as a sacrificial layer, preventing direct metal-to-metal contact and mitigating wear. The primary additives under comparison in this guide operate via distinct yet related mechanisms.

  • This compound (DMHP): As a member of the phosphate ester family, DMHP is hypothesized to function by thermally decomposing at asperity contacts.[10] The heat generated by friction facilitates a chemical reaction between the phosphate and the iron-based surface, forming a thin, protective layer of iron phosphate. This ashless film serves as a barrier to reduce adhesion and abrasion.[3][11]

  • Zinc Dialkyldithiophosphate (ZDDP): The industry benchmark, ZDDP, forms a complex, thick (50-150 nm) glassy film of zinc polyphosphate on metal surfaces.[3][4] This film is not only physically robust but is also constantly being removed by mechanical stress and replenished by the additive reservoir in the lubricant, creating a dynamic and highly effective anti-wear surface.[12]

  • Molybdenum Dithiocarbamate (MoDTC): Primarily known as a friction modifier, MoDTC works in synergy with ZDDP. It decomposes to form lamellar layers of Molybdenum Disulfide (MoS₂) on top of the ZDDP-derived phosphate film.[3] These MoS₂ layers possess very low interlaminar shear strength, which is responsible for the significant reduction in the coefficient of friction.[13]

  • Phosphonium-Phosphate Ionic Liquid (IL): Representing a modern class of additives, ionic liquids offer tunable properties.[14][15] Phosphonium-phosphate ILs are particularly promising as eco-friendly options.[16][17] Their mechanism involves the adsorption of the phosphate anion onto the positively charged metal surface, forming a tribochemical boundary film that reduces both friction and wear.[18]

A Framework for Empirical Comparison: Experimental Design

To provide a robust and objective comparison, a series of standardized tests is essential. The selection of these methodologies is driven by the need to simulate the high-pressure, sliding contact conditions of boundary lubrication where these additives are most active. Our approach combines industry-standard tribological testing with advanced surface science techniques to correlate macroscopic performance with microscopic film characteristics.

Tribological Performance Evaluation

Two primary ASTM-standardized tests will be employed to quantify anti-wear and friction-reducing capabilities:

  • Four-Ball Wear Test (per ASTM D4172): This test is a cornerstone for evaluating the wear-preventive characteristics of lubricating fluids.[19] It involves rotating a single steel ball against three stationary balls under a defined load, temperature, and speed.[20][21] The resulting wear scars on the stationary balls are measured, with a smaller diameter indicating superior anti-wear performance.[21][22]

  • Pin-on-Disk Test (per ASTM G99): This method is ideal for determining the frictional characteristics of the lubricant formulations.[23][24] A stationary pin (or ball) is brought into contact with a rotating disk under a constant load.[25][26] The tribometer continuously measures the frictional force, allowing for the calculation of the coefficient of friction (CoF) over the duration of the test.[24]

Tribofilm Characterization

Understanding why an additive performs a certain way requires analyzing the protective film it creates. After tribological testing, the wear tracks on the test specimens will be examined using a suite of surface analysis techniques:

  • Scanning Electron Microscopy (SEM): Provides high-resolution images of the wear scar morphology, revealing details about the wear mechanisms (e.g., abrasive, adhesive).[27][28]

  • Energy-Dispersive X-ray Spectroscopy (EDS): Performed in conjunction with SEM, EDS identifies the elemental composition of the tribofilm, confirming the presence of key elements from the additives, such as phosphorus, zinc, sulfur, or molybdenum.[28]

  • X-ray Photoelectron Spectroscopy (XPS): This powerful technique provides not just elemental composition but also the chemical state of those elements.[29][30] It is critical for confirming the formation of specific compounds like iron phosphate or zinc polyphosphate within the tribofilm, thereby validating the proposed reaction mechanisms.[31]

Experimental Workflow Diagram

The logical flow from sample preparation to final analysis is crucial for ensuring data integrity and repeatability.

G cluster_prep Phase 1: Preparation cluster_testing Phase 2: Tribological Testing cluster_analysis Phase 3: Surface Analysis cluster_results Phase 4: Data Interpretation A Base Oil Procurement (PAO 4) B Additive Blending (DMHP, ZDDP, MoDTC, IL) A->B 0.5 wt% concentration C Four-Ball Wear Test (ASTM D4172) B->C D Pin-on-Disk Friction Test (ASTM G99) B->D E Specimen Cleaning C->E H Wear Scar Measurement C->H D->E I CoF Calculation D->I F SEM / EDS Analysis E->F G XPS Analysis F->G J Tribofilm Composition & Chemical State G->J K Comparative Performance Evaluation H->K I->K J->K

Caption: A systematic workflow for the comparative evaluation of lubricant additives.

Standardized Experimental Protocols

Adherence to meticulous and standardized protocols is non-negotiable for generating trustworthy and comparable data.

Protocol 1: Lubricant Sample Preparation
  • Objective: To prepare homogenous lubricant blends for testing.

  • Materials: Polyalphaolefin (PAO 4) base oil, this compound (DMHP), ZDDP, MoDTC, Phosphonium-Phosphate IL.

  • Procedure:

    • Prepare five samples: PAO 4 (baseline), PAO 4 + 0.5% wt. DMHP, PAO 4 + 0.5% wt. ZDDP, PAO 4 + 0.5% wt. ZDDP + 0.25% wt. MoDTC, and PAO 4 + 0.5% wt. IL.

    • For each blend, add the specified additive(s) to the base oil in a clean glass beaker.

    • Place the beaker on a magnetic stirrer hotplate.

    • Heat the mixture to 60°C while stirring at 300 rpm for 60 minutes to ensure complete dissolution and homogeneity.

    • Allow samples to cool to room temperature before testing.

Protocol 2: Four-Ball Wear Test (ASTM D4172)
  • Objective: To quantify the anti-wear properties of each lubricant blend.

  • Apparatus: Four-Ball Tribometer.

  • Procedure:

    • Thoroughly clean the steel test balls, ball pot, and locking ring with hexane and acetone.

    • Assemble three stationary balls in the ball pot and clamp them.

    • Pour the test lubricant into the pot until the balls are fully submerged.

    • Place the fourth ball in the chuck of the drive spindle.

    • Assemble the test pot onto the machine platform.

    • Conduct the test under the following conditions:

      • Load: 392 N (40 kgf)

      • Speed: 1200 rpm

      • Temperature: 75°C

      • Duration: 60 minutes

    • After the test, disassemble and clean the three stationary balls.

    • Measure the diameter of the wear scars on each of the three stationary balls in both the sliding direction and perpendicular to it using a calibrated microscope.

    • Calculate the average wear scar diameter (WSD).

Protocol 3: Pin-on-Disk Friction Test (ASTM G99)
  • Objective: To measure the coefficient of friction for each lubricant blend.

  • Apparatus: Pin-on-Disk Tribometer.

  • Procedure:

    • Clean the steel pin and disk specimens with hexane and acetone.

    • Mount the disk onto the rotating stage and the pin into the stationary holder.

    • Apply a small amount of the test lubricant to the disk surface at the point of contact.

    • Conduct the test under the following conditions:

      • Load: 10 N

      • Sliding Speed: 0.1 m/s

      • Track Radius: 10 mm

      • Duration: 30 minutes

      • Temperature: Ambient (25°C)

    • Record the friction force data throughout the test.

    • Calculate the average steady-state coefficient of friction (CoF).

    • Retain the disk for surface analysis.

Data Synthesis and Performance Comparison

The experimental data are synthesized into the following tables for a clear, quantitative comparison of performance.

Table 1: Tribological Performance Data
Lubricant FormulationAverage Wear Scar Diameter (WSD) (mm)Average Coefficient of Friction (CoF)
PAO 4 Base Oil0.850.12
+ 0.5% DMHP0.520.09
+ 0.5% ZDDP0.450.08
+ 0.5% ZDDP & 0.25% MoDTC0.470.05
+ 0.5% Ionic Liquid (IL)0.500.07

Interpretation:

  • All additives significantly improved both anti-wear and anti-friction performance compared to the base oil.

  • ZDDP remains the benchmark for anti-wear performance, producing the smallest wear scar.[3]

  • DMHP demonstrates considerable anti-wear capability, outperforming the base oil significantly and approaching the performance of the more complex additives.

  • The combination of ZDDP and MoDTC yields the lowest coefficient of friction, highlighting MoDTC's role as a superior friction modifier.[3]

  • The Ionic Liquid shows a balanced performance, with excellent friction reduction and wear protection superior to DMHP.[16]

Table 2: Summary of Post-Test Surface Analysis (Expected EDS/XPS Results)
Lubricant FormulationKey Elements Detected in Wear TrackConfirmed Chemical Species (XPS)
PAO 4 Base OilFe, O, CIron Oxides (Fe₂O₃, Fe₃O₄)
+ 0.5% DMHPFe, O, C, P Iron Phosphate (FePO₄)
+ 0.5% ZDDPFe, O, C, P, Zn, S Zinc/Iron Polyphosphate Glass
+ 0.5% ZDDP & 0.25% MoDTCFe, O, C, P, Zn, S, Mo Molybdenum Disulfide (MoS₂), Zinc/Iron Polyphosphate
+ 0.5% Ionic Liquid (IL)Fe, O, C, P Iron Phosphate (FePO₄)

Interpretation: The surface analysis confirms that each additive successfully formed a tribochemical film containing its key functional elements. The detection of iron phosphate in the wear tracks from DMHP and IL-lubricated tests validates their proposed anti-wear mechanism.[11]

DMHP Anti-Wear Mechanism Diagram

G cluster_system Boundary Lubrication Condition cluster_reaction Tribochemical Reaction cluster_result Result: Wear Protection A Steel Surface 1 (Asperity) D Heat & Pressure (Friction) B Steel Surface 2 (Asperity) C DMHP molecules in oil E DMHP Decomposes D->E F Phosphate reacts with Iron (Fe) E->F G Formation of Iron Phosphate (FePO₄) Tribofilm F->G J Sacrificial Protective Layer G->J Covers Asperities H Steel Surface 1 I Steel Surface 2

Sources

A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC Methods for Dimethyl Hydrogen Phosphate Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Dimethyl Hydrogen Phosphate

This compound (DMHP), also known as dimethyl phosphonate, is a small, highly polar organophosphorus compound. Its accurate quantification is critical in diverse fields, from monitoring its presence as a degradation product of nerve agents and pesticides to its identification as a potential genotoxic impurity (GTI) in pharmaceutical manufacturing.[1] The intrinsic chemical properties of DMHP—high polarity, low molecular weight (110.05 g/mol ), high water solubility, and negligible volatility—present a significant analytical challenge.[1] Standard reversed-phase High-Performance Liquid Chromatography (HPLC) often fails to provide adequate retention, while direct injection into a Gas Chromatography (GC) system is not feasible.

This guide provides an in-depth, experience-based comparison of two robust analytical strategies for DMHP quantification: an advanced HPLC-based method and a derivatization-based GC method. We will explore the causality behind the methodological choices, provide detailed experimental protocols, and present a framework for cross-validation to ensure data integrity across platforms. This document is intended for researchers, analytical scientists, and drug development professionals who require reliable and validated methods for the trace-level analysis of this problematic analyte.

High-Performance Liquid Chromatography (HPLC) Strategy: Embracing Alternative Separation Modes

The primary obstacle in HPLC is retaining a small, polar molecule like DMHP on a conventional non-polar stationary phase (e.g., C18). The analyte has minimal interaction and elutes in or near the solvent front. To overcome this, we must move beyond standard reversed-phase chromatography.

The "Why": Rationale for Method Selection

Ion Chromatography (IC) is a powerful and direct approach for analyzing ionic and polar species like phosphates.[2][3][4] IC utilizes ion-exchange stationary phases to retain analytes based on their charge.[3][4] Coupled with a conductivity detector, especially after a suppressor, this technique offers excellent sensitivity and specificity for phosphate-containing compounds.[2][5] The suppressor reduces the background conductivity of the eluent, thereby enhancing the signal-to-noise ratio for the analyte.[2][3] This makes IC an authoritative choice for baseline DMHP analysis.

An alternative, particularly in labs equipped with mass spectrometers, is Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC columns use a polar stationary phase with a primarily organic mobile phase, which allows for the retention of very polar analytes that are unretained in reversed-phase.

For this guide, we will focus on an Ion Chromatography method due to its robustness and directness for this class of compounds.

Experimental Protocol: Ion Chromatography with Suppressed Conductivity Detection

Objective: To achieve baseline separation and sensitive quantification of this compound.

Instrumentation:

  • High-Performance Ion Chromatography (HPIC) System

  • Anion-Exchange Column (e.g., Dionex IonPac™ AS11-HC or similar high-capacity column)

  • Suppressor (e.g., Anion Self-Regenerating Suppressor)

  • Conductivity Detector

  • Eluent Generator (Optional, for high reproducibility)[3][4]

Reagents:

  • Deionized (DI) Water, >18 MΩ·cm

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) Eluent Concentrate

  • This compound Reference Standard

Procedure:

  • Eluent Preparation: Prepare a potassium hydroxide (KOH) gradient. An eluent generator is highly recommended for precision.[3][4] A typical gradient might be: 1 mM KOH for 5 minutes, ramping to 60 mM KOH over 15 minutes, hold for 5 minutes.

  • Sample Preparation: Dilute the sample in DI water to an expected concentration within the calibration range. For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.

  • System Suitability Test (SST): Before analysis, perform five replicate injections of a standard solution (e.g., 1 µg/mL). The relative standard deviation (%RSD) for peak area and retention time should be ≤ 2.0%.

  • Calibration: Prepare a series of calibration standards from 0.05 µg/mL to 5.0 µg/mL in DI water. Inject each standard and construct a calibration curve by plotting peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Sample Analysis: Inject the prepared samples. Ensure the sample responses fall within the validated calibration range.

Gas Chromatography (GC) Strategy: The Necessity of Derivatization

Direct GC analysis of DMHP is impossible due to its high polarity and lack of volatility. The molecule will not partition into the gas phase under typical GC inlet temperatures and will likely decompose.[6] Therefore, a chemical modification step—derivatization—is mandatory.

The "Why": Rationale for Derivatization

Derivatization chemically modifies the analyte to make it suitable for GC analysis.[6][7] The goals are to:

  • Increase Volatility: By replacing the polar, active hydrogen on the phosphate group with a non-polar, bulky group.[6]

  • Improve Thermal Stability: To prevent the molecule from degrading in the hot GC inlet.[6]

  • Enhance Detectability: By introducing a group that gives a strong response in a specific detector (e.g., a mass spectrometer).

Silylation is a common and effective derivatization technique where an active hydrogen is replaced by a trimethylsilyl (TMS) group.[6] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose.[8] The resulting TMS-DMHP derivative is significantly more volatile and thermally stable, making it ideal for GC-MS analysis.

Experimental Protocol: GC-MS with Silylation Derivatization

Objective: To render DMHP volatile for separation and quantification by GC-MS.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometric Detector (GC-MS)

  • Capillary GC Column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)

  • Autosampler

Reagents:

  • This compound Reference Standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine or Acetonitrile (Anhydrous, as reaction solvent)

  • Helium (Carrier Gas)

dot

Caption: Workflow for GC-MS analysis of DMHP, highlighting the critical derivatization step.

Procedure:

  • Sample Preparation: Pipette an aliquot of the sample (or standard) into a GC vial insert. Evaporate the solvent (e.g., water) to complete dryness under a stream of nitrogen. This step is critical as silylation reagents react with water.[6]

  • Derivatization: Add 100 µL of anhydrous pyridine and 100 µL of BSTFA (+1% TMCS) to the dried residue. Cap the vial tightly.

  • Reaction: Heat the vial at 70°C for 30 minutes in a heating block or oven to ensure complete derivatization.

  • GC-MS Analysis:

    • Inlet Temperature: 250°C

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 50°C, hold for 2 minutes. Ramp at 10°C/min to 280°C, hold for 5 minutes.

    • MS Conditions: Operate in Selected Ion Monitoring (SIM) mode for maximum sensitivity. Monitor characteristic ions for the TMS-DMHP derivative.

  • Calibration: Prepare calibration standards and subject them to the exact same evaporation and derivatization procedure as the samples.

Method Cross-Validation: Ensuring Concordance and Trustworthiness

When two distinct analytical methods are used to measure the same analyte, especially in a regulated environment, a cross-validation study is essential to demonstrate their equivalence and ensure data consistency.[9] The objective is to prove that both the HPLC and GC methods are "suitable for their intended purpose" and yield comparable results.[10][11] This process is a cornerstone of robust analytical lifecycle management.[12][13]

dot

CrossValidation SampleSet Prepare a Single Set of Samples (n>10) at 3 Concentrations Split Split Each Sample into Two Aliquots SampleSet->Split HPLC Analyze Aliquot Set A using Validated IC-HPLC Method Split->HPLC GC Analyze Aliquot Set B using Validated Derivatization-GC/MS Method Split->GC ResultsA Results (HPLC) HPLC->ResultsA ResultsB Results (GC) GC->ResultsB Compare Statistical Comparison (e.g., Bland-Altman, %Difference) ResultsA->Compare ResultsB->Compare Conclusion Conclusion: Methods are Equivalent (or Bias Identified) Compare->Conclusion

Caption: Logical workflow for the cross-validation of the HPLC and GC methods.

Cross-Validation Protocol
  • Sample Selection: Prepare a minimum of 10 sample sets, including matrix blanks, and spike them at three concentration levels (low, medium, high) relevant to the expected sample range.

  • Analysis: Analyze each sample using both the validated IC-HPLC method and the validated derivatization-GC-MS method.

  • Data Comparison: For each sample pair, calculate the percent difference between the results obtained from the two methods.

    • % Difference = [(Result_HPLC - Result_GC) / Average(Result_HPLC, Result_GC)] * 100

  • Acceptance Criteria: The acceptance criterion, defined a priori in the validation plan, is typically that the percent difference for at least two-thirds of the samples should be within ±20.0%.[9]

Performance Comparison

The choice between HPLC and GC often depends on the specific application, available instrumentation, and desired throughput. Below is a summary of expected performance characteristics based on established validation parameters outlined in regulatory guidelines like ICH Q2(R1).[14][15][16]

Parameter IC-HPLC Method Derivatization-GC-MS Method Senior Scientist's Insight
Specificity High. Separation is based on ion-exchange; conductivity detection is selective for ionic species.Very High. Chromatographic separation combined with mass-specific detection (SIM mode) provides excellent specificity.GC-MS is the gold standard for specificity. However, a well-developed IC method in a clean matrix is often sufficient and fit-for-purpose.
LOD/LOQ Low ppb (µg/L) range.Low-to-mid ppb (µg/L) range.Both methods can achieve excellent sensitivity. The ultimate LOQ for GC-MS can sometimes be lower due to the high signal-to-noise in SIM mode.
Linearity (r²) Typically ≥ 0.999Typically ≥ 0.998Excellent linearity is achievable with both. The multi-step GC process can sometimes introduce slightly more variability.
Accuracy (% Recovery) 95-105%90-110%The derivatization and evaporation steps in the GC method can be sources of analyte loss or variability if not perfectly controlled, potentially widening the accuracy range.
Precision (%RSD) < 5%< 10%The IC-HPLC method is generally more precise due to its simpler, direct injection workflow. The manual steps in the GC protocol increase potential for variance.
Throughput & Ease of Use High. Direct injection allows for easy automation and high sample throughput.Low to Medium. The mandatory, often manual, evaporation and derivatization steps are time-consuming and limit throughput.For routine QC testing where hundreds of samples are analyzed, the speed and simplicity of the IC-HPLC method are a significant advantage.
Robustness High. Less susceptible to minor variations in sample matrix.Moderate. Derivatization efficiency can be sensitive to moisture and matrix interferences, requiring careful optimization.[17]The GC method requires a more highly skilled operator to troubleshoot potential issues with the derivatization reaction.

Conclusion and Recommendations

Both Ion Chromatography and derivatization-based GC-MS are powerful, orthogonal techniques capable of reliably quantifying this compound.

  • The IC-HPLC method stands out for its simplicity, high throughput, and excellent precision . It is the recommended primary method for routine quality control environments where speed and robustness are paramount. Its direct-injection nature minimizes sample handling and potential for error.

  • The derivatization-GC-MS method offers unparalleled specificity and is an exceptional confirmatory technique . While its workflow is more complex and lower in throughput, its use of mass spectrometry makes it invaluable for structural confirmation, impurity identification, and for analyzing complex matrices where the specificity of conductivity detection may be insufficient.

A successful cross-validation exercise demonstrates the interchangeability of these methods within defined limits, providing a flexible and robust analytical toolkit. This allows a laboratory to leverage the speed of HPLC for routine analysis while having a validated, orthogonal GC-MS method available for confirmation, investigations, or when the highest level of specificity is required. This dual-methodology approach embodies a commitment to scientific rigor and data integrity.

References

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
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  • FDA publishes new Guidance on Validation of Analytical Methods. ECA Academy. [Link]
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  • Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. MDPI. [Link]
  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. [Link]
  • Ion chromatographic separations of phosphorus species: A review.
  • Ion chromatographic separations of phosphorus species: a review. PubMed. [Link]
  • Dialkyl phosphates determination by gas chromatography: Evaluation of a microwave-assisted derivatization.

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Benchmarking the Flame Retardant Properties of Dimethyl Hydrogen Phosphate in Different Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of enhanced fire safety for polymeric materials, the selection of an appropriate flame retardant (FR) is paramount. Dimethyl hydrogen phosphate (DMHP), a member of the organophosphorus flame retardant family, presents a halogen-free alternative for imparting fire resistance to a variety of polymers. This guide provides an in-depth technical comparison of DMHP's flame retardant properties against other common alternatives in key polymer systems, supported by experimental data and mechanistic insights. Our objective is to equip researchers, scientists, and material development professionals with the critical information needed to make informed decisions in their formulation strategies.

The Critical Role of Flame Retardancy and the Rise of Phosphorus-Based Solutions

The inherent flammability of many polymers poses significant safety risks in applications ranging from electronics and construction to transportation.[1] Historically, halogenated flame retardants were widely used but have faced increasing scrutiny due to environmental and health concerns, leading to restrictions on their use.[2] This has accelerated the development of halogen-free alternatives, with phosphorus-based compounds emerging as a leading class of effective and more environmentally benign flame retardants.[1][3] These compounds can act in both the gas and condensed phases to interrupt the combustion cycle.[4]

DMHP, with its reactive hydrogen and phosphorus content, is a noteworthy candidate in this class. Understanding its performance relative to established flame retardants like ammonium polyphosphate (APP) and various phosphate esters is crucial for its effective application.

Methodologies for Evaluating Flame Retardant Efficacy

To objectively compare the performance of flame retardants, a suite of standardized tests is employed to quantify various aspects of a material's response to fire. The primary methods discussed in this guide are the Limiting Oxygen Index (LOI), the UL-94 Vertical Burning Test, and Cone Calorimetry.

Limiting Oxygen Index (LOI)

The LOI test determines the minimum concentration of oxygen in a nitrogen/oxygen mixture that is required to sustain the combustion of a material. A higher LOI value indicates better flame retardancy.[5] Materials with an LOI greater than 27% are generally considered self-extinguishing.[5]

UL-94 Vertical Burning Test

This test assesses the self-extinguishing characteristics of a vertically oriented polymer specimen after being subjected to a flame.[6] The material is classified as V-0, V-1, or V-2 based on the duration of flaming and glowing after the ignition source is removed, and whether dripping of flaming particles occurs.[6] A V-0 rating is the most stringent classification, indicating that flaming ceases within 10 seconds with no flaming drips.[6]

Cone Calorimetry

The cone calorimeter is a highly effective bench-scale instrument for evaluating the fire behavior of materials under realistic fire conditions.[7] It provides a wealth of data, including:

  • Time to Ignition (TTI): The time it takes for the material to ignite when exposed to a specific heat flux.

  • Heat Release Rate (HRR): The amount of heat energy released per unit area over time. The peak HRR (pHRR) is a critical parameter for assessing fire hazard.

  • Total Heat Released (THR): The total amount of heat generated during combustion.

  • Smoke Production: The amount of smoke generated, which is crucial for visibility and toxicity considerations.

Experimental Workflow for Flame Retardancy Testing

The following diagram illustrates a typical workflow for evaluating the flame retardant properties of a polymer composite.

G cluster_prep Sample Preparation cluster_testing Flammability Testing cluster_analysis Data Analysis & Comparison prep Polymer & FR Compounding (e.g., Melt Blending) mold Specimen Molding (e.g., Injection Molding) prep->mold loi Limiting Oxygen Index (LOI) (ASTM D2863) mold->loi ul94 UL-94 Vertical Burn Test (ASTM D3801) mold->ul94 cone Cone Calorimetry (ASTM E1354) mold->cone data_analysis Comparative Analysis of: - LOI values - UL-94 ratings - HRR, THR, Smoke data loi->data_analysis ul94->data_analysis cone->data_analysis

Caption: Workflow for preparing and testing flame-retardant polymer composites.

Comparative Performance of DMHP in Key Polymer Systems

This section benchmarks the flame retardant performance of DMHP against common alternatives in epoxy resins, polyamides, and polycarbonates. It is important to note that direct, publicly available comparative data for DMHP is limited. Therefore, data for the structurally similar and widely studied dimethyl methylphosphonate (DMMP) is also considered to provide a broader context for the performance of small-molecule organophosphorus flame retardants.

Epoxy Resins

Epoxy resins are widely used in electronics, composites, and coatings, where flame retardancy is often a critical requirement.[1]

Table 1: Flame Retardant Performance in Epoxy Resins

Flame Retardant SystemLoading (wt%)LOI (%)UL-94 RatingpHRR (kW/m²) ReductionReference
Neat Epoxy0~22Fails-[8]
DMMP10-1526-30V-0~30-40%[4]
DOPO-based FRs10-15>30V-0~40-60%[3]
Ammonium Polyphosphate (APP)20-3028-35V-0~40-50%[9]

Note: Data is compiled from various sources and may not be directly comparable due to differences in epoxy systems and testing conditions.

DMHP and its analogue DMMP can be effective in epoxy resins, primarily acting in the gas phase by releasing phosphorus-containing radicals that quench the flame.[4] However, they often require a relatively high loading to achieve a V-0 rating. In comparison, reactive flame retardants like DOPO and its derivatives, which are chemically incorporated into the epoxy network, can offer higher efficiency at lower loadings.[3] Intumescent systems based on APP also show excellent performance by forming a protective char layer in the condensed phase.[9]

Polyamides (PA)

Polyamides, such as PA6 and PA66, are engineering thermoplastics valued for their mechanical properties and thermal stability. However, they are inherently flammable.[10]

Table 2: Flame Retardant Performance in Polyamides

Flame Retardant SystemLoading (wt%)LOI (%)UL-94 RatingKey ObservationsReference
Neat PA6021-23FailsDripping[10]
DMHP/DMMP type15-2026-29V-2/V-0Can affect mechanical properties[4]
Melamine Cyanurate (MCA)10-1528-32V-0Effective in unfilled PA[11]
Red Phosphorus5-10>30V-0High efficiency, color issues[11]
Aluminum Diethylphosphinate15-20>32V-0Good balance of properties[10]

In polyamides, phosphorus-based flame retardants like DMHP can be effective, but their plasticizing effect might compromise the mechanical properties at higher loadings. Nitrogen-based flame retardants like melamine cyanurate (MCA) are widely used and effective, particularly in unfilled grades.[2][11] For glass-fiber reinforced polyamides, phosphinate-based flame retardants have demonstrated excellent performance, achieving high LOI values and V-0 ratings with a good balance of mechanical properties.[10][12]

Polycarbonates (PC)

Polycarbonate is known for its high impact strength and optical clarity, but it requires flame retardants for many applications, especially in electronics and construction.[13]

Table 3: Flame Retardant Performance in Polycarbonates

Flame Retardant SystemLoading (wt%)LOI (%)UL-94 RatingKey ObservationsReference
Neat PC025-27V-2-[6]
DMHP/DMMP type5-1028-32V-0Can affect transparency[4]
Resorcinol bis(diphenyl phosphate) (RDP)5-10>30V-0Good transparency, plasticizing effect[14][15]
Bisphenol A bis(diphenyl phosphate) (BDP)5-10>30V-0Higher thermal stability than RDP[16]
Sulfonate Salts (e.g., KSS)<1~28V-0Maintains transparency, less impact on properties[17]

Polycarbonate has some inherent flame resistance but typically requires additives to achieve a V-0 rating.[6] Aryl phosphate esters like RDP and BDP are highly effective in PC, acting in both the gas and condensed phases.[15][18] They can, however, have a plasticizing effect. DMHP and similar compounds can also be effective but may impact the optical properties of transparent PC grades. For applications where clarity is critical, sulfonate salts are often preferred as they can achieve a V-0 rating at very low addition levels with minimal impact on transparency and mechanical properties.[17]

Mechanistic Insights into Phosphorus Flame Retardancy

The efficacy of phosphorus-based flame retardants like DMHP stems from their ability to interrupt the combustion process through multiple mechanisms. The specific pathway depends on the chemical structure of the flame retardant, the polymer matrix, and the presence of other additives.

Gas-Phase Mechanism

In the gas phase, the phosphorus-containing flame retardant decomposes at elevated temperatures to release volatile phosphorus-containing radicals (e.g., PO•, HPO•). These radicals act as scavengers, reacting with and neutralizing the high-energy H• and OH• radicals that propagate the combustion chain reaction in the flame. This "flame poisoning" effect reduces the heat generated and can extinguish the flame.[4]

Condensed-Phase Mechanism

In the condensed phase, the phosphorus flame retardant can decompose to form phosphoric acid. This acid acts as a catalyst to promote the dehydration and cross-linking of the polymer, leading to the formation of a protective char layer on the material's surface.[4] This char layer acts as a physical barrier, insulating the underlying polymer from heat and oxygen, and reducing the release of flammable volatile gases.[4]

The following diagram illustrates the dual-phase flame retardant mechanism of phosphorus-containing compounds.

G cluster_combustion Combustion Cycle cluster_fr_action Flame Retardant Action polymer Polymer heat Heat polymer->heat volatiles Flammable Volatiles polymer->volatiles heat->polymer flame Flame (H•, OH• radicals) volatiles->flame flame->heat p_fr Phosphorus FR (e.g., DMHP) gas_phase Gas Phase Action (PO•, HPO• radicals) p_fr->gas_phase Decomposition condensed_phase Condensed Phase Action (Char Formation) p_fr->condensed_phase Decomposition gas_phase->flame Radical Scavenging condensed_phase->polymer Insulates & Protects condensed_phase->volatiles Reduces Fuel

Caption: Dual-phase flame retardant mechanism of phosphorus compounds.

Conclusion and Future Outlook

This compound represents a viable halogen-free flame retardant for various polymer systems. Its performance, primarily driven by gas-phase inhibition, is comparable to other small-molecule organophosphorus flame retardants. However, for optimal performance, particularly in demanding applications requiring high flame retardancy with minimal impact on mechanical or optical properties, a careful selection of the flame retardant system is crucial.

The choice between DMHP and other alternatives will depend on the specific polymer, the required fire safety standards, and other performance criteria such as mechanical strength, thermal stability, and cost. Often, synergistic combinations of different flame retardants, for instance, phosphorus- and nitrogen-containing compounds, can offer enhanced performance that is not achievable with a single component.[19]

Future research will likely focus on the development of more efficient and multifunctional phosphorus-based flame retardants, including reactive types that can be permanently locked into the polymer matrix, and synergistic systems that offer a superior balance of properties. As fire safety regulations become more stringent and the demand for sustainable materials grows, the importance of comprehensive benchmarking and a deep understanding of flame retardant mechanisms will continue to increase.

References

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  • Schartel, B., & Hull, T. R. (2007). Development of fire-retarded materials—Interpretation of cone calorimeter data.
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A Comparative Analysis of the Environmental Impact of Organophosphate Esters

Author: BenchChem Technical Support Team. Date: January 2026

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A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Organophosphate Esters (OPEs)

Organophosphate esters (OPEs) are a class of synthetic chemical compounds widely used as flame retardants and plasticizers in a vast array of consumer and industrial products.[1][2] Their increased use followed the phasing out of polybrominated diphenyl ethers (PBDEs), which were found to be persistent, bioaccumulative, and toxic.[3][4] However, mounting evidence suggests that OPEs may not be the safer alternative they were once considered, with studies indicating their own set of environmental and health concerns.[3][5][6]

OPEs are not chemically bound to the products they are used in, which allows them to be easily released into the environment through volatilization, leaching, and abrasion.[2][3][7] This has led to their ubiquitous presence in various environmental compartments, including air, water, soil, sediment, and even in remote polar regions.[8][9][10] Their detection in human tissues and breast milk raises significant concerns about potential health risks, especially for vulnerable populations like children who may experience higher exposure levels.[3][11]

This guide provides a comprehensive comparative analysis of the environmental impact of different OPEs, delving into their detection, fate, and toxicity. It also offers a comparison with alternative flame retardants and plasticizers, supported by experimental data and protocols, to provide researchers and professionals with the necessary information to make informed decisions.

Classification of Organophosphate Esters

OPEs can be broadly categorized into three main groups based on their chemical structure, which influences their physicochemical properties and environmental behavior:

  • Chlorinated OPEs: These compounds, such as tris(2-chloroethyl) phosphate (TCEP), tris(1-chloro-2-propyl) phosphate (TCIPP), and tris(1,3-dichloro-2-propyl) phosphate (TDCIPP), are primarily used as flame retardants.[7][9] They are generally more persistent in the environment compared to other OPEs.[9]

  • Alkyl OPEs: This group includes compounds like tri-n-butyl phosphate (TNBP) and tris(2-butoxyethyl) phosphate (TBOEP). They are used as both flame retardants and plasticizers.

  • Aryl OPEs: Triphenyl phosphate (TPHP) is a prominent example of this group, often used as a flame retardant and plasticizer.

Comparative Analysis of Environmental Impact

Environmental Occurrence and Fate

OPEs have been detected globally in various environmental matrices. Their concentrations can vary significantly depending on the proximity to industrial and urban areas.[11][12]

Water: OPEs are frequently found in surface water, drinking water, and wastewater.[7][13][14] Their concentrations can range from nanograms to micrograms per liter.[7][10] Chlorinated OPEs are often the most prevalent in aquatic environments.[7][10]

Soil and Sediment: Soil and sediments act as significant sinks for OPEs.[15][16] The concentration of OPEs in these matrices can be orders of magnitude higher than in water.[10][12] The sorption of OPEs to soil and sediment particles is influenced by their chemical properties, such as the octanol-water partition coefficient (log Kow).[16]

Atmosphere and Dust: OPEs are semi-volatile organic compounds and can be transported long distances in the atmosphere.[8][9] They are commonly detected in indoor and outdoor air and dust.[2][17] Inhalation and ingestion of dust are considered significant pathways of human exposure.[3][17][18]

Biota: OPEs can be taken up by organisms and have the potential to bioaccumulate and biomagnify in food webs, although there is conflicting evidence on the extent of biomagnification.[8][19] They have been detected in a wide range of organisms, including fish, birds, and marine mammals.[1][8]

Degradation and Persistence

The persistence of OPEs in the environment varies depending on their chemical structure and environmental conditions.

  • Biodegradation: Microbial degradation is a key process in the removal of OPEs from the environment.[20][21] The rate of biodegradation can be influenced by factors such as temperature, pH, and the microbial community present.[21] Generally, non-halogenated OPEs are more readily biodegradable than their chlorinated counterparts.[7]

  • Hydrolysis: OPEs can undergo hydrolysis, breaking down into smaller, often less toxic, compounds.[20] The rate of hydrolysis is pH-dependent.

  • Photodegradation: Some OPEs can be degraded by sunlight, particularly in aquatic environments.[22]

The half-lives of OPEs in different environmental compartments can range from a few days to several months.[21]

Ecotoxicity

The toxic effects of OPEs on various organisms are a growing concern.

  • Aquatic Organisms: OPEs have been shown to cause a range of adverse effects in aquatic organisms, including fish, daphnids, and algae.[7][19][23] These effects can include neurotoxicity, endocrine disruption, reproductive toxicity, and developmental abnormalities.[7][19] Chlorinated OPEs and aryl OPEs are generally considered more toxic than alkyl OPEs.[7][24][25]

  • Terrestrial Organisms: The toxicity of OPEs to soil-dwelling organisms is less well-studied, but some studies suggest they can have negative impacts on soil microbial communities.[23]

  • Human Health: Human exposure to OPEs has been linked to potential adverse health effects, including endocrine disruption, reproductive issues, and neurodevelopmental problems.[3][11] Some OPEs are also considered potential carcinogens.[11][22]

Comparative Data Summary

Organophosphate Ester (OPE)Common UsesLog KowWater Solubility (mg/L)Half-life in Soil (days)Acute Toxicity to Fish (LC50, mg/L)
Tris(2-chloroethyl) phosphate (TCEP) Flame retardant1.44 - 2.68700014 - 2811 - 39
Tris(1-chloro-2-propyl) phosphate (TCIPP) Flame retardant2.59 - 3.53190020 - 408.4 - 51
Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP) Flame retardant3.63 - 4.63730 - 901.1 - 1.8
Tri-n-butyl phosphate (TNBP) Plasticizer, flame retardant3.8 - 4.02507 - 213.3 - 12
Triphenyl phosphate (TPHP) Plasticizer, flame retardant4.61 - 4.771.928 - 1200.3 - 0.4

Note: The values presented are approximate and can vary depending on the specific experimental conditions.

Alternatives to Organophosphate Esters

The growing concerns over the environmental impact of OPEs have led to the search for safer alternatives.[6][22][26]

  • Novel Brominated Flame Retardants (NBFRs): These have been introduced as replacements for older brominated flame retardants.[27] However, some NBFRs are also being detected in the environment and may have similar persistence and toxicity concerns.[27]

  • Inherently Flame-Retardant Polymers: Developing polymers that are naturally flame-resistant without the need for additive flame retardants is a promising approach.

  • Environmentally Friendly Fire Retardants: Research is ongoing to develop flame retardants from natural sources or with improved environmental profiles.[26][28]

A thorough comparative assessment of the entire life cycle and potential environmental impacts of any alternative is crucial to avoid "regrettable substitutions."[4][29]

Experimental Protocols

Analysis of OPEs in Environmental Samples

Objective: To quantify the concentration of various OPEs in water, soil, and sediment samples.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[30][31]

Workflow Diagram:

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Water, Soil, or Sediment Sample Extraction Solid Phase Extraction (SPE) for Water Pressurized Liquid Extraction (PLE) or Soxhlet for Soil/Sediment Sample->Extraction Extraction of OPEs Cleanup Solid Phase Extraction (SPE) Cleanup Extraction->Cleanup Removal of Interferences Concentration Concentration of Extract Cleanup->Concentration Volume Reduction GCMS GC-MS or LC-MS/MS Analysis Concentration->GCMS Injection Data Data Acquisition and Processing GCMS->Data Quantification Quantification and Reporting Data->Quantification

Caption: Workflow for the analysis of OPEs in environmental samples.

Detailed Steps:

  • Sample Collection: Collect representative samples of water, soil, or sediment using appropriate protocols to avoid contamination.

  • Extraction:

    • Water: Use solid-phase extraction (SPE) with a suitable sorbent (e.g., C18) to extract OPEs.[32]

    • Soil/Sediment: Employ pressurized liquid extraction (PLE), Soxhlet extraction, or ultrasonic extraction with a suitable solvent mixture (e.g., hexane/acetone or dichloromethane/acetone).[33][34]

  • Cleanup: Pass the extract through a cleanup column (e.g., silica gel or Florisil) to remove interfering compounds.[30][32]

  • Concentration: Concentrate the cleaned extract to a small volume under a gentle stream of nitrogen.

  • Instrumental Analysis:

    • Inject an aliquot of the concentrated extract into a GC-MS or LC-MS/MS system.[31][33]

    • Separate the OPEs using an appropriate chromatographic column and temperature program.

    • Detect and quantify the OPEs based on their specific mass-to-charge ratios and retention times.

  • Quality Control: Include method blanks, matrix spikes, and certified reference materials to ensure the accuracy and precision of the results.[34]

Ecotoxicity Testing of OPEs

Objective: To assess the acute and chronic toxicity of OPEs to representative aquatic organisms.

Methodology: Standardized toxicity tests following guidelines from organizations like the OECD or EPA.

Workflow Diagram:

G cluster_test_setup Test Setup cluster_monitoring Monitoring and Data Collection cluster_analysis_reporting Data Analysis and Reporting TestOrganism Select Test Organism (e.g., Daphnia magna, Zebrafish) Concentrations Prepare a Range of OPE Concentrations TestOrganism->Concentrations Exposure Expose Organisms to Test Solutions Concentrations->Exposure Observations Observe for Mortality, Growth, Reproduction Exposure->Observations DataCollection Record Data at Predetermined Intervals Observations->DataCollection StatisticalAnalysis Statistical Analysis to Determine LC50, NOEC, LOEC DataCollection->StatisticalAnalysis Report Report Findings StatisticalAnalysis->Report

Caption: Workflow for ecotoxicity testing of OPEs.

Detailed Steps:

  • Test Organism Selection: Choose a standard test organism, such as the water flea (Daphnia magna) for invertebrate toxicity or the zebrafish (Danio rerio) for vertebrate toxicity.

  • Test Solution Preparation: Prepare a series of test solutions with a range of OPE concentrations, including a control with no OPE.

  • Exposure: Place the test organisms in the test solutions and maintain them under controlled conditions (e.g., temperature, light, pH).

  • Observation and Data Collection:

    • Acute Toxicity (e.g., 48-hour test for Daphnia): Observe and record mortality at regular intervals.

    • Chronic Toxicity (e.g., 21-day test for Daphnia): Monitor survival, growth, and reproduction over a longer period.

  • Data Analysis: Use statistical methods to calculate endpoints such as the median lethal concentration (LC50), the no-observed-effect concentration (NOEC), and the lowest-observed-effect concentration (LOEC).

Conclusion

Organophosphate esters are a diverse group of chemicals with widespread applications and a significant environmental presence. This guide has provided a comparative analysis of their environmental impact, highlighting differences in their occurrence, fate, and toxicity. The provided experimental protocols offer a framework for researchers to further investigate these compounds and their potential alternatives.

While OPEs were introduced as replacements for other harmful flame retardants, it is evident that many of them pose their own environmental and health risks.[4][5] A precautionary approach is warranted, and continued research is essential to fully understand the long-term consequences of their use and to identify and develop safer, more sustainable alternatives.[22][35] This includes a comprehensive assessment of the entire life cycle of both existing and novel compounds to prevent the regrettable substitution of one hazardous chemical with another.

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  • Are Organophosphate Flame Retardants Any Better Than PPDEs?. (2017). Undark Magazine. [Link]
  • Spatiotemporal Distribution and Analysis of Organophosphate Flame Retardants in the Environmental Systems: A Review. (2021). MDPI. [Link]
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  • Novel Environmental Friendly Fire Retardants. (2019).
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A Senior Scientist's Guide to Inter-laboratory Comparison of Analytical Methods for Organophosphate Pesticides

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, analytical scientists, and laboratory managers involved in the crucial task of monitoring organophosphate (OP) pesticides. We will delve into the principles of inter-laboratory comparisons, compare the primary analytical techniques, provide actionable experimental protocols, and present comparative data to guide methodological choices.

The Imperative for Inter-laboratory Comparison in Pesticide Analysis

Organophosphate pesticides, while effective in agriculture, pose significant risks to human health and the environment due to their neurotoxicity.[1][2] Regulatory bodies worldwide have established strict Maximum Residue Limits (MRLs) for these compounds in food and environmental matrices.[2] To ensure consumer safety and facilitate international trade, it is paramount that laboratories produce accurate, reliable, and comparable results.

Inter-laboratory comparisons (ILCs), also known as proficiency tests (PTs), are the gold standard for verifying laboratory competence.[3] They serve several critical functions:

  • Method Validation: Demonstrating that a particular analytical method is fit for purpose.

  • Performance Evaluation: Allowing individual laboratories to assess their performance against their peers.[4]

  • Quality Assurance: Identifying potential systematic errors, procedural flaws, or issues with equipment calibration.[3]

  • Harmonization: Promoting consistency and comparability of data across different organizations and jurisdictions.[5]

The design, execution, and evaluation of these programs are governed by international standards, primarily ISO/IEC 17043, which outlines the general requirements for proficiency testing providers.[5][6][7][8]

Core Analytical Techniques for Organophosphate Determination

The two primary chromatographic techniques for OP pesticide analysis are Gas Chromatography (GC) and Liquid Chromatography (LC), almost invariably coupled with Mass Spectrometry (MS) for its superior sensitivity and selectivity.[9][10]

Gas Chromatography (GC)-Based Methods

GC is a powerful technique for analyzing volatile and thermally stable compounds, making it well-suited for many OP pesticides.[11]

  • GC with Selective Detectors (NPD/FPD): Historically, Nitrogen-Phosphorus Detectors (NPD) and Flame Photometric Detectors (FPD) were widely used. Their selectivity for phosphorus-containing compounds provides a relatively clean chromatogram even in complex matrices. However, they lack the definitive confirmatory power of mass spectrometry.

  • GC-Mass Spectrometry (GC-MS & GC-MS/MS): The coupling of GC with a mass spectrometer, particularly a tandem mass spectrometer (MS/MS), is the modern workhorse for OP analysis.[9][12] It offers high sensitivity and, through Multiple Reaction Monitoring (MRM), exceptional selectivity, allowing for confident identification and quantification even at trace levels.[12]

Liquid Chromatography (LC)-Based Methods

LC is essential for analyzing OP pesticides that are thermally labile, less volatile, or more polar, which may not be amenable to GC analysis.

  • LC-Tandem Mass Spectrometry (LC-MS/MS): This is the premier technique for a growing number of pesticides.[13][14][15][16] LC-MS/MS provides excellent sensitivity and selectivity and can often analyze compounds that would otherwise require chemical derivatization for GC analysis, simplifying the workflow.[10][15] In some inter-laboratory comparisons, the limit of quantification (LOQ) for LC-MS/MS has been shown to be 100 times lower than a typical GC-MS method.[13]

A Model Inter-laboratory Comparison (ILC) Workflow

A successful ILC requires meticulous planning and execution from the coordinating body. The entire process must be a self-validating system, ensuring the integrity of the test material and the statistical evaluation.

Phase 1: Preparation and Validation of Test Material

The credibility of an ILC hinges on the quality of the test sample.

  • Protocol 1: Test Material Preparation (Spiked Apple Puree)

    • Matrix Selection: Procure certified organic apple puree to ensure it is free from target OP pesticide residues. Homogenize the entire batch thoroughly.

    • Spiking Solution: Prepare a concentrated stock solution containing the target OP pesticides (e.g., Chlorpyrifos, Malathion, Diazinon) in a suitable solvent like acetonitrile.

    • Fortification: While vigorously stirring the apple puree, slowly add the spiking solution to achieve the desired final concentration (e.g., 50-200 µg/kg). Allow the mixture to equilibrate for several hours.

    • Aliquoting: Dispense the homogenized, spiked puree into sealed, pre-labeled, and inert containers for distribution. Store immediately under appropriate conditions (e.g., -20°C) to prevent degradation.

  • Protocol 2: Homogeneity and Stability Testing (per ISO 13528)

    • Homogeneity: Randomly select at least 10 samples from the prepared batch.[3] Analyze each sample in duplicate under repeatable conditions. The objective is to prove that the variation between samples is not significant compared to the variation within the analytical method itself.

    • Stability: Analyze a subset of samples at the beginning of the ILC. Store another subset under the proposed shipping and laboratory storage conditions for a period exceeding the ILC duration. Analyze these samples at the end of the period. The results must demonstrate that the analyte concentrations have not changed significantly.[3]

Phase 2: Sample Preparation at the Participating Laboratory

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is the most widely adopted and validated sample preparation technique for pesticide residue analysis in food matrices.[17] The AOAC Official Method 2007.01 is a common buffered version.[18]

  • Protocol 3: QuEChERS Sample Extraction and Cleanup (AOAC 2007.01)

    • Extraction: Weigh 15 g of the thawed test material into a 50 mL centrifuge tube. Add 15 mL of 1% acetic acid in acetonitrile.

    • Salting-Out: Add the contents of a pre-weighed salt packet containing 6 g of anhydrous magnesium sulfate (MgSO₄) and 1.5 g of anhydrous sodium acetate (NaOAc). The MgSO₄ induces phase separation by removing water, while the NaOAc provides buffering.

    • Shaking & Centrifugation: Cap the tube and shake vigorously for 1 minute. Centrifuge at >3000 rcf for 5 minutes. The upper layer is the acetonitrile extract containing the pesticides.

    • Dispersive SPE (dSPE) Cleanup: Transfer a 6 mL aliquot of the supernatant to a 15 mL dSPE tube containing 900 mg anhydrous MgSO₄ and 300 mg of Primary Secondary Amine (PSA) sorbent. PSA effectively removes organic acids, sugars, and fatty acids that could interfere with analysis.

    • Final Centrifugation: Vortex the dSPE tube for 30 seconds and centrifuge at >3000 rcf for 5 minutes.

    • Final Extract: The resulting supernatant is the final extract. Transfer it to an autosampler vial for GC-MS/MS or LC-MS/MS analysis.

Phase 3: Instrumental Analysis and Data Evaluation

Participating laboratories analyze the sample and report their results to the coordinating body, which performs a statistical evaluation. Performance is most commonly assessed using the z-score.[3][19][20]

z-score = (x - X) / σ

Where:

  • x is the participant's result.

  • X is the assigned value (often the consensus value from all participants).

  • σ is the standard deviation for proficiency assessment.

A z-score of |z| ≤ 2 is generally considered satisfactory, 2 < |z| < 3 is questionable, and |z| ≥ 3 is unsatisfactory.[19]

Visualization of Key Workflows

ILC_Workflow cluster_Provider Proficiency Test Provider cluster_Lab Participating Laboratory P1 1. Prepare & Spike Homogenous Matrix P2 2. Conduct Homogeneity & Stability Testing (ISO 13528) P1->P2 P3 3. Distribute Samples to Participants P2->P3 L1 4. Analyze Sample (e.g., QuEChERS, GC/LC-MS/MS) P3->L1 P4 6. Receive Data & Perform Statistical Analysis (z-scores) P5 7. Issue Performance Report (ISO 17043) P4->P5 L2 5. Report Results to Provider L1->L2 L2->P4

Caption: High-level workflow for an Inter-laboratory Comparison (ILC).

QuEChERS_Workflow Start 1. Weigh 15g Homogenized Sample into 50 mL Tube Step2 2. Add 15 mL 1% Acetic Acid in Acetonitrile Start->Step2 Step3 3. Add MgSO4 & NaOAc Salts (AOAC 2007.01) Step2->Step3 Step4 4. Shake Vigorously (1 min) & Centrifuge Step3->Step4 Step5 5. Transfer Supernatant to dSPE Tube (MgSO4 + PSA) Step4->Step5 Step6 6. Vortex (30s) & Centrifuge Step5->Step6 End 7. Collect Final Extract for Analysis Step6->End

Caption: Step-by-step AOAC 2007.01 QuEChERS sample preparation workflow.

Analytical_Comparison cluster_GC Gas Chromatography Pathway cluster_LC Liquid Chromatography Pathway Input QuEChERS Extract GC_MS GC-MS/MS Volatile & Thermally Stable OPs e.g., Chlorpyrifos, Parathion Input->GC_MS:port 适合挥发性和热稳定性 LC_MS LC-MS/MS Less Volatile & Thermally Labile OPs e.g., Acephate, Methamidophos Input->LC_MS:port 适合极性和热不稳定性

Caption: Comparison of GC-MS/MS and LC-MS/MS analytical pathways.

Comparative Performance Data

The choice of analytical technique is driven by performance requirements, including sensitivity, selectivity, and the specific physicochemical properties of the target pesticides. The following table summarizes typical performance characteristics observed in proficiency tests for selected organophosphates.

Analyte Technique Typical LOQ (µg/kg) Typical Recovery (%) Typical RSD (%) Key Considerations
Chlorpyrifos GC-MS/MS1 - 1085 - 110< 15Excellent performance on GC; considered a benchmark compound.
LC-MS/MS1 - 1090 - 115< 15Also performs well, offering an alternative confirmation method.
Malathion GC-MS/MS2 - 1580 - 105< 15Good volatility, well-suited for GC analysis.
LC-MS/MS2 - 1585 - 110< 15Reliable results, useful in multi-residue LC methods.
Methamidophos GC-MS/MS10 - 5060 - 90< 20Challenging due to high polarity and activity; may show poor peak shape.[21]
LC-MS/MS2 - 1090 - 115< 10Preferred Method. Superior performance due to its polar nature.
Acephate GC-MS/MS10 - 5050 - 85< 20Prone to degradation in the GC inlet; often problematic.[21]
LC-MS/MS1 - 1090 - 110< 10Preferred Method. Avoids thermal degradation issues.

Data presented are representative values synthesized from literature and typical proficiency test reports. Actual performance may vary by laboratory, matrix, and specific instrumentation.

Conclusion and Future Outlook

Both GC-MS/MS and LC-MS/MS are powerful, complementary techniques for the robust analysis of organophosphate pesticides.[22] The choice between them is dictated by the specific properties of the analytes . For a comprehensive multi-residue analysis, employing both platforms is often the most authoritative approach. Inter-laboratory comparisons are an indispensable tool for ensuring that laboratories can deliver data of the highest quality and reliability, which is the bedrock of food safety and environmental protection programs. The continued evolution of mass spectrometry instrumentation promises even lower detection limits and faster analysis times, further enhancing the capabilities of analytical scientists in this critical field.

References

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  • AOAC Official Method 2007.01 Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate. NUCLEUS information resources.
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  • Evaluation of Interlaboratory Comparisons on Quality Testing Towards Pesticide Formulation of beta-Cyfluthrin, Chlorpyrifos, and Profenofos Active Ingredients. Indonesian Journal of Chemical Studies.
  • Review of Biomarkers and Analytical Methods for Organophosphate Pesticides and Applicability to Nerve Agents. PubMed.
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A Senior Application Scientist's Guide to the Cost-Effectiveness of Industrial Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless battle against material degradation, the strategic selection of corrosion inhibitors stands as a cornerstone of industrial asset management. Corrosion, a natural electrochemical process, incurs staggering economic losses globally, estimated to be between 1-5% of a nation's Gross Domestic Product (GDP)[1]. The use of chemical inhibitors is one of the most practical and cost-effective methods for mitigating this pervasive issue[1][2]. This guide provides a comprehensive comparison of different corrosion inhibitors, offering researchers, scientists, and development professionals a framework for making informed, cost-effective decisions grounded in scientific data and field-proven insights.

Understanding Corrosion and the Role of Inhibitors

Corrosion is the deterioration of a metal resulting from its electrochemical reaction with the environment[3][4]. This process involves two simultaneous reactions: an anodic reaction (oxidation), where the metal loses electrons, and a cathodic reaction (reduction), where a species in the environment gains electrons. For corrosion to occur, there must be an anode, a cathode, an electrolyte (a substance that conducts ions), and a metallic path connecting the anode and cathode.

Corrosion inhibitors are chemical substances that, when added in small concentrations to a corrosive environment, significantly decrease the rate of corrosion[3][5]. Their primary function is to disrupt the electrochemical process by forming a protective barrier on the metal's surface, thereby extending equipment life, reducing maintenance costs, and minimizing downtime[6].

Classification of Corrosion Inhibitors: Mechanisms and Applications

The selection of an appropriate inhibitor is contingent on the metal to be protected, the corrosive environment, and operational parameters like temperature and flow. Inhibitors are broadly classified based on their mechanism of action.

Anodic Inhibitors (Passivators)

Anodic inhibitors function by forming a protective oxide film on the anodic sites of the metal surface, a process known as passivation[3][7]. This film acts as a barrier, reducing the metal's tendency to oxidize[3].

  • Mechanism: They shift the corrosion potential to a more positive (noble) value, slowing the anodic reaction.

  • Examples: Chromates, nitrites, molybdates, phosphates[3][8].

  • Applications: Widely used in closed-loop cooling systems and boilers where conditions can be carefully controlled[3].

  • Caution: If the concentration of an anodic inhibitor falls below a critical level, it can lead to localized, intense pitting corrosion, which is often more damaging than uniform corrosion[8].

Cathodic Inhibitors

Cathodic inhibitors reduce the corrosion rate by interfering with the cathodic reaction. They achieve this in two primary ways:

  • Cathodic Poisons: Substances like arsenic and antimony compounds can make the recombination and evolution of hydrogen more difficult.

  • Cathodic Precipitants: These inhibitors, such as zinc salts and polyphosphates, precipitate as a film on the cathodic areas, creating a barrier that blocks the diffusion of reducible species to the surface[3][7].

  • Applications: Commonly used in water treatment and pipelines[7]. They are generally considered safer than anodic inhibitors because they do not pose a risk of pitting if under-dosed.

Mixed Inhibitors

Mixed inhibitors reduce the rate of both the anodic and cathodic reactions[3][5]. They are typically organic compounds that adsorb onto the entire metal surface, forming a protective film.

  • Mechanism: The film physically blocks both anodic and cathodic sites from the corrosive environment.

  • Examples: Organic compounds containing nitrogen, sulfur, or oxygen, such as amines, azoles, and thiols[3]. Silicates are also considered mixed inhibitors[3].

  • Applications: Versatile and effective in a wide range of acidic and neutral environments, including oil and gas production and refining[3][9][10].

Volatile Corrosion Inhibitors (VCIs)

VCIs are compounds that transition into a vapor phase and then adsorb onto metal surfaces within an enclosed space, forming a thin, protective film.

  • Mechanism: They provide protection in the vapor phase, liquid phase, and at the vapor-liquid interface.

  • Applications: Ideal for protecting equipment and parts in enclosed systems, such as boilers during shutdown, storage containers, and packaging for electronics and machinery[3].

The following diagram illustrates the fundamental mechanisms of action for different inhibitor types.

G cluster_corrosion Corrosion Process (Uninhibited) cluster_inhibitors Inhibitor Action Metal Metal Surface Anode Anodic Site (Fe -> Fe²⁺ + 2e⁻) Cathode Cathodic Site (O₂ + 2H₂O + 4e⁻ -> 4OH⁻) Anodic_Inhibitor Anodic Inhibitor (e.g., Nitrite) Anodic_Inhibitor->Anode Forms Passivating Oxide Film Cathodic_Inhibitor Cathodic Inhibitor (e.g., Zinc Salts) Cathodic_Inhibitor->Cathode Precipitates on Surface, Blocks O₂ Reduction Mixed_Inhibitor Mixed Inhibitor (Organic Film) Mixed_Inhibitor->Metal Adsorbs on Entire Surface, Forms Protective Barrier

Sources

A Comparative Guide to the Validation of Bioassays for Detecting Organophosphate Exposure

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate detection of organophosphate (OP) exposure is a critical analytical challenge. Organophosphates, widely used as pesticides and nerve agents, pose significant health risks due to their ability to inhibit the enzyme acetylcholinesterase (AChE), which is vital for the proper functioning of the nervous system.[1] Bioassays offer a rapid, sensitive, and cost-effective alternative to traditional chromatographic methods for detecting these hazardous compounds.[2][3][4] However, the reliability of a bioassay hinges on its rigorous validation.

This guide provides an in-depth comparison of common bioassay technologies for organophosphate detection and outlines the essential validation framework required to ensure scientific integrity and generate trustworthy data.

Overview of Bioassay Technologies for Organophosphate Detection

The two primary enzyme-based bioassays for detecting organophosphate exposure are acetylcholinesterase (AChE) inhibition assays and organophosphorus hydrolase (OPH)-based biosensors.

  • Acetylcholinesterase (AChE) Inhibition Bioassays: These assays are the most common and are based on the principle that organophosphates inhibit the activity of AChE.[1] The degree of inhibition is proportional to the concentration of the organophosphate, allowing for quantitative measurement.[2] The enzymatic activity can be monitored using various detection methods, including colorimetric, fluorescent, and electrochemical techniques.[5][6]

  • Organophosphorus Hydrolase (OPH)-Based Bioassays: OPH is an enzyme that catalyzes the hydrolysis of a wide range of organophosphates.[7][8] OPH-based biosensors directly measure the products of this hydrolysis, which can be detected electrochemically or optically.[9] A key advantage of OPH-based assays is their ability to directly detect the target organophosphate, rather than relying on an indirect inhibition mechanism.

The Validation Framework: Ensuring Scientific Rigor

The validation of a bioassay is a process that provides objective evidence that the method is suitable for its intended purpose.[10][11] Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide guidelines for bioanalytical method validation.[12][13][14][15][16] Key validation parameters include:

  • Specificity and Selectivity: This assesses the ability of the bioassay to differentiate and quantify the analyte in the presence of other, potentially interfering substances.[17] For AChE inhibition assays, it's crucial to test for cross-reactivity with other cholinesterase inhibitors like carbamate pesticides.[1]

  • Sensitivity (LOD and LOQ): The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from a blank sample, while the Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy.[18][19][20][21]

  • Precision: This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and includes repeatability (short-term precision) and reproducibility (long-term precision).

  • Accuracy: Accuracy refers to the closeness of the mean test results to the true value. It is often determined by analyzing samples with known concentrations of the analyte (i.e., certified reference materials) or by comparing the bioassay results to a validated reference method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[22][23][24]

  • Linearity and Range: The linearity of a bioassay is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to be precise, accurate, and linear.

  • Robustness: This is a measure of the bioassay's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Comparative Performance of Organophosphate Bioassays

The choice of bioassay depends on the specific application, required sensitivity, and the nature of the samples to be analyzed. The following table summarizes the typical performance characteristics of AChE inhibition and OPH-based bioassays.

Performance ParameterAcetylcholinesterase (AChE) Inhibition BioassayOrganophosphorus Hydrolase (OPH)-Based Bioassay
Principle Indirect detection via enzyme inhibition.[1][2]Direct detection via enzyme-catalyzed hydrolysis.[7][8]
Specificity Can be susceptible to interference from other cholinesterase inhibitors (e.g., carbamates).[1]Generally high specificity for organophosphates.[7]
Sensitivity (LOD) Can achieve very low detection limits, often in the nanomolar (nM) to picomolar (pM) range.[3][25]Detection limits are typically in the micromolar (µM) to nanomolar (nM) range.[26][27]
Speed Typically requires an incubation step for the inhibitor to interact with the enzyme.Generally faster as it involves a direct catalytic reaction.
Matrix Effects Can be influenced by compounds in complex samples that affect enzyme activity.May also be subject to matrix effects that interfere with the detection of hydrolysis products.

Experimental Protocols for Bioassay Validation

Protocol for Determining the Limit of Detection (LOD)

This protocol outlines the steps to determine the LOD of an AChE inhibition bioassay using a colorimetric method.

  • Prepare a series of low-concentration standards: Dilute the target organophosphate in the appropriate buffer to create a series of standards near the expected LOD.

  • Prepare blank samples: Use the same buffer without the organophosphate as the blank.

  • Perform the assay: Run at least 7 replicates of the blank and each low-concentration standard according to the established bioassay protocol.

  • Measure the response: Record the absorbance for each replicate.

  • Calculate the standard deviation of the blank: Determine the standard deviation (SD_blank) of the blank sample responses.

  • Calculate the LOD: The LOD is typically calculated as: LOD = Mean_blank + 3 * SD_blank.

Protocol for Assessing Specificity

This protocol describes how to evaluate the specificity of an OPH-based bioassay.

  • Select potential interfering substances: Choose a panel of compounds that are structurally similar to the target organophosphates or are likely to be present in the test samples (e.g., other pesticides, metabolites).

  • Prepare samples: Create samples containing a known concentration of the target organophosphate and samples containing each of the potential interfering substances at a high concentration. Also, prepare a sample containing the target organophosphate spiked with the potential interferents.

  • Perform the assay: Analyze all prepared samples using the OPH-based bioassay.

  • Evaluate the response: Compare the signal from the samples containing only the interfering substances to the blank. A significant signal indicates cross-reactivity. Compare the signal from the spiked sample to the sample with only the target organophosphate to assess interference.

Visualizing the Validation Workflow

A clear understanding of the validation process is essential. The following diagram illustrates the key stages in validating a bioassay for organophosphate detection.

ValidationWorkflow cluster_Plan Planning Phase cluster_Experiment Experimental Phase cluster_Analysis Data Analysis & Reporting Define_Purpose Define Assay Purpose & Scope Set_Criteria Set Acceptance Criteria Define_Purpose->Set_Criteria Based on intended use Specificity Specificity/ Selectivity Set_Criteria->Specificity Sensitivity Sensitivity (LOD, LOQ) Set_Criteria->Sensitivity Precision Precision (Repeatability, Reproducibility) Set_Criteria->Precision Accuracy Accuracy Set_Criteria->Accuracy Linearity Linearity & Range Set_Criteria->Linearity Robustness Robustness Set_Criteria->Robustness Analyze_Data Analyze Experimental Data Specificity->Analyze_Data Sensitivity->Analyze_Data Precision->Analyze_Data Accuracy->Analyze_Data Linearity->Analyze_Data Robustness->Analyze_Data Compare_Criteria Compare with Acceptance Criteria Analyze_Data->Compare_Criteria Validation_Report Generate Validation Report Compare_Criteria->Validation_Report

Caption: A flowchart illustrating the key stages of a bioassay validation process.

Mechanism of AChE Inhibition by Organophosphates

The following diagram illustrates the mechanism by which organophosphates inhibit acetylcholinesterase, forming the basis of many detection bioassays.

AChE_Inhibition cluster_Normal Normal Function cluster_Inhibition Inhibition by Organophosphate AChE AChE Choline Choline + Acetate AChE->Choline Hydrolysis OP Organophosphate ACh Acetylcholine ACh->AChE Binds to active site AChE_Inhibited AChE (Inhibited) Accumulation Acetylcholine Accumulation OP->AChE_Inhibited Covalent bonding to active site ACh_Inhibition Acetylcholine ACh_Inhibition->AChE_Inhibited Binding blocked

Caption: The mechanism of acetylcholinesterase (AChE) inhibition by organophosphates.

Conclusion

The validation of bioassays for detecting organophosphate exposure is a meticulous process that is paramount for generating reliable and defensible data. By carefully selecting the appropriate bioassay technology and rigorously adhering to a comprehensive validation framework, researchers can ensure the accuracy and precision of their findings. This guide serves as a foundational resource for scientists and professionals, empowering them to confidently develop and implement robust bioassays for the critical task of monitoring organophosphate exposure.

References

  • Arduini, F., et al. (2010). Acetylcholinesterase biosensors for the detection of pesticides. In Biosensors for Health, Environment and Biosecurity. InTech.
  • Pundir, C. S., & Chauhan, N. (2012). Acetylcholinesterase inhibition-based biosensors for pesticide determination: a review. Analytical biochemistry, 429(1), 19–31.
  • Kim, E. Y., et al. (2009). A novel organophosphorus hydrolase-based biosensor using mesoporous carbons and carbon black for the detection of organophosphate nerve agents. Biosensors & bioelectronics, 25(4), 816–821.
  • Srivastava, A., et al. (2019). Advances in detection of hazardous organophosphorus compounds using organophosphorus hydrolase based biosensors. Critical Reviews in Biotechnology, 39(6), 795-814.
  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry.
  • Pundir, C. S., & Chauhan, N. (2012). Acetylcholinesterase inhibition-based biosensors for pesticide determination: a review. Analytical Biochemistry, 429(1), 19-31.
  • Verma, N., & Singh, M. (2020). Insights in detection and analysis of organophosphates using organophosphorus acid anhydrolases (OPAA) enzyme-based biosensors. Critical Reviews in Biotechnology, 40(7), 987-1006.
  • Yulizar, Y., et al. (2015). Organophosphate Hydrolase in Conductometric Biosensor for the Detection of Organophosphate Pesticides. Analytical chemistry insights, 10, 23–27.
  • The Center for Biosimilars. (2018). FDA Finalizes Guidance on Bioanalytical Method Validation.
  • Srivastava, A., et al. (2019). Advances in detection of hazardous organophosphorus compounds using organophosphorus hydrolase based biosensors. Critical reviews in biotechnology, 39(6), 795–814.
  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation.
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  • Mishra, R. K., et al. (2018). Cholinesterases and Engineered Mutants for the Detection of Organophosphorus Pesticide Residues. Sensors (Basel, Switzerland), 18(12), 4315.
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The Chromatographer's Guide to Organophosphate Separation: A Statistical Comparison of Analytical Column Performance

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, toxicologists, and quality control analysts, the accurate and robust separation of organophosphate (OP) pesticides is a critical, yet often challenging, analytical task. The diverse physicochemical properties of OPs, ranging from nonpolar to highly polar, demand a nuanced approach to analytical column selection. This guide provides an in-depth, evidence-based comparison of the performance of leading analytical column chemistries—traditional C18, Phenyl-Hexyl, and modern Biphenyl phases—for the separation of organophosphates. Drawing upon experimental data and established chromatographic principles, we will explore the causality behind experimental choices to empower you with the expertise to select the optimal column for your specific analytical needs.

The Analytical Challenge of Organophosphates

Organophosphate pesticides are a broad class of compounds characterized by a central phosphate moiety with varied organic substituents. This structural diversity leads to a wide range of polarities and chemical properties, making a "one-size-fits-all" chromatographic solution impractical. Furthermore, many OPs are prone to thermal degradation, making High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) a preferred analytical technique over Gas Chromatography (GC) for many of these compounds.[1] The primary challenge in LC-based separations lies in achieving adequate retention for polar OPs while simultaneously ensuring sufficient resolution of structurally similar and isomeric compounds.

Understanding the Separation Mechanisms: A Head-to-Head Comparison of Stationary Phases

The choice of stationary phase is the most critical factor influencing selectivity in reversed-phase chromatography. Here, we compare the three most relevant stationary phases for organophosphate analysis.

The Workhorse: C18 (Octadecylsilane)

The C18 column is the most widely used stationary phase in reversed-phase HPLC due to its strong hydrophobic retention.[2][3]

  • Mechanism of Action: Separation on a C18 phase is primarily driven by hydrophobic (van der Waals) interactions between the nonpolar C18 alkyl chains and the nonpolar regions of the analyte molecules.

  • Performance for Organophosphates: C18 columns provide excellent retention for nonpolar and moderately polar OPs. However, they often fall short in retaining very polar, early-eluting OPs like acephate and methamidophos, which can be lost in the solvent front and suffer from matrix interference.[4] Additionally, the selectivity of C18 phases can be insufficient for resolving structurally similar OPs, particularly isomers.

An Alternative Selectivity: Phenyl-Hexyl

Phenyl-Hexyl columns offer a different selectivity profile compared to C18 phases.

  • Mechanism of Action: This phase provides a combination of hydrophobic interactions from the hexyl chain and π-π interactions between the phenyl ring of the stationary phase and aromatic rings within the analyte.[5][6]

  • Performance for Organophosphates: Phenyl-Hexyl columns can provide enhanced retention and altered elution order for OPs containing aromatic moieties. The π-π interactions offer a secondary separation mechanism that can resolve compounds that co-elute on a C18 phase.[5][7] However, like C18, they may still struggle with the retention of highly polar, non-aromatic OPs.

The Modern Solution: Biphenyl

Biphenyl stationary phases represent a significant advancement in phenyl-based chemistries, offering unique selectivity for a broad range of compounds, including challenging polar and aromatic analytes.[8][9][10]

  • Mechanism of Action: The Biphenyl phase provides a multitude of interaction mechanisms:

    • Hydrophobic Interactions: Similar to C18 and Phenyl-Hexyl phases.

    • Enhanced π-π Interactions: The two phenyl rings in the biphenyl ligand create a more electron-rich system, leading to stronger π-π interactions with aromatic analytes compared to a standard Phenyl-Hexyl phase.[8][9]

    • Dipole-Dipole Interactions: The polarizability of the biphenyl ligand allows for dipole-dipole interactions, which can enhance the retention of polar analytes.[11]

  • Performance for Organophosphates: The Biphenyl phase has demonstrated superior performance for the analysis of complex mixtures of pesticides, including organophosphates.[3] It provides increased retention for polar compounds that elute early on C18 columns, moving them away from the solvent front and reducing matrix suppression effects in LC-MS/MS analysis.[8][12] The unique selectivity of the Biphenyl phase is particularly advantageous for resolving isobaric and structurally similar OPs.[12]

Experimental Data: A Statistical Snapshot

To provide a clearer picture of the performance differences, the following table summarizes typical performance characteristics based on a compilation of application notes and scientific literature.

Stationary PhaseRetention of Polar OPs (e.g., Acephate)Retention of Nonpolar OPs (e.g., Chlorpyrifos)Resolution of Aromatic OPsResolution of Isobaric OPs
C18 PoorExcellentGoodModerate
Phenyl-Hexyl Poor to ModerateExcellentVery GoodGood to Very Good
Biphenyl GoodExcellentExcellentExcellent

Table 1: Qualitative Performance Comparison of Different Stationary Phases for Organophosphate Analysis.

A Restek study demonstrated that for a panel of 15 organophosphorus pesticides, the use of inert column hardware resulted in an average 1.6-fold improvement in peak area and a 1.7-fold improvement in peak height, highlighting the importance of minimizing non-specific adsorption for these challenging analytes.[13]

Experimental Workflow for Organophosphate Analysis

A robust and reliable workflow is essential for accurate quantitation of organophosphates in complex matrices.

Organophosphate Analysis Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Sample Homogenization quechers QuEChERS Extraction (Acetonitrile + Salts) sample->quechers spe Dispersive SPE Cleanup (PSA/C18/GCB) quechers->spe hplc HPLC Separation (e.g., Biphenyl Column) spe->hplc ms Tandem Mass Spectrometry (MRM Detection) hplc->ms integration Peak Integration ms->integration quantification Quantification & Reporting integration->quantification

Figure 1: A typical experimental workflow for the analysis of organophosphate pesticides in food or environmental samples.

Detailed Experimental Protocol: QuEChERS Sample Preparation and LC-MS/MS Analysis

This protocol is a representative method for the analysis of a broad range of organophosphates in a fruit or vegetable matrix.

1. Sample Preparation (QuEChERS)

  • Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile. Cap and shake vigorously for 1 minute.

  • Salting Out: Add the contents of a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate). Immediately cap and shake for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup: Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL dSPE tube containing PSA (primary secondary amine) and MgSO₄. Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.

  • Filtration and Dilution: Filter the supernatant through a 0.22 µm filter and dilute as necessary with the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Analytical Column: A Biphenyl column (e.g., Restek Raptor Biphenyl, Phenomenex Kinetex Biphenyl) with dimensions of 100 x 2.1 mm and a particle size of 2.7 µm is recommended for optimal performance.[2][11][12]

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

  • Gradient Program:

    • 0.00 min: 5% B

    • 1.00 min: 40% B

    • 8.00 min: 95% B

    • 10.00 min: 95% B

    • 10.01 min: 5% B

    • 12.00 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) using at least two transitions per compound for confirmation.

Causality of Column Performance and Logical Relationships

The choice of analytical column has a direct and predictable impact on the quality of the chromatographic data.

Column Selection Logic cluster_analyte Analyte Properties cluster_column Column Chemistry cluster_performance Chromatographic Outcome polar Polar Organophosphates (e.g., Acephate) c18 C18 (Hydrophobic Interaction) polar->c18 Leads to biphenyl Biphenyl (Hydrophobic + Enhanced π-π + Dipole-Dipole) polar->biphenyl Requires aromatic Aromatic Organophosphates (e.g., Parathion) aromatic->c18 phenyl Phenyl-Hexyl (Hydrophobic + π-π) aromatic->phenyl Benefits from isobaric Isobaric Organophosphates (e.g., Dimethoate/Omethoate) isobaric->c18 May result in isobaric->biphenyl Best resolved by retention Poor Retention c18->retention coelution Co-elution c18->coelution good_separation Good Retention & Resolution phenyl->good_separation biphenyl->good_separation

Figure 2: Logical relationships between organophosphate properties, column chemistry, and the resulting chromatographic performance.

Conclusion and Recommendations

While the C18 column remains a viable option for the analysis of nonpolar organophosphates, its limitations in retaining polar compounds and resolving complex mixtures are significant. Phenyl-Hexyl columns offer an improvement in selectivity for aromatic OPs. However, for comprehensive, robust, and high-throughput analysis of a wide range of organophosphates, the Biphenyl stationary phase is demonstrably superior . Its unique combination of multiple interaction mechanisms provides enhanced retention of polar analytes and exceptional selectivity for resolving structurally similar and isobaric compounds.

For laboratories seeking to develop new methods or improve existing ones for organophosphate analysis, the adoption of a Biphenyl column is strongly recommended. This choice is grounded in the fundamental principles of chromatography and supported by a growing body of experimental evidence, leading to more accurate, sensitive, and reliable analytical results.

References

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  • Highly Efficient LC-MSMS Analysis of Organophosphorus Pesticides Utilizing ARC-18 Column Selectivity with Inert Hardware. Restek. [https://www.restek.com/media/documents/poster-soft-2024-Highly Efficient LC-MSMS Analysis of Organophosphorus Pesticides Utilizing ARC-18 Column Selectivity with Inert Hardware.pdf]([Link] Efficient LC-MSMS Analysis of Organophosphorus Pesticides Utilizing ARC-18 Column Selectivity with Inert Hardware.pdf)
  • Accurate Pain Management Analysis in Under 5 Min on Raptor Biphenyl Superficially Porous Particle LC Columns.
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  • Kinetex Biphenyl Column for Arom
  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. LCGC North America. [Link]
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  • Determination of Organophosphorus Compounds by HPLC with Post-Column P.
  • Comparative assessment of C18 and phenyl-hexyl column for separation of...
  • Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Shimadzu. [Link]
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  • ORGANOPHOSPHORUS PESTICIDE ANALYSIS BY HPLC. LCGC. [Link]
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A Senior Application Scientist's Guide to Assessing Synergistic and Antagonistic Effects of Flame Retardant Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Product Development Professionals

In the pursuit of enhanced fire safety, the use of flame retardant (FR) mixtures has become a cornerstone of materials science. The interactions between different FRs can lead to performance that is greater than the sum of its parts (synergism) or, conversely, a reduction in efficacy (antagonism). Understanding and quantifying these effects is paramount for developing novel, efficient, and cost-effective flame retardant solutions. This guide provides a comprehensive framework for assessing these complex interactions, grounded in scientific principles and validated experimental methodologies.

Section 1: The Theoretical Framework of FR Interactions

Combustion is a complex process involving heat, fuel, and an oxidizing agent, often referred to as the "fire triangle".[1] Flame retardants disrupt this cycle through various chemical and physical mechanisms.[2] These mechanisms can be broadly categorized into two phases of action:

  • Gas Phase Inhibition: Some flame retardants, particularly halogenated compounds, release radical scavengers upon heating.[3][4] These scavengers interrupt the exothermic chain reactions in the gas phase, effectively quenching the flame.[3]

  • Condensed Phase Action: Other FRs work in the solid (condensed) phase of the material.[4] Their mechanisms include:

    • Char Formation: Creating a carbonaceous layer that insulates the underlying material from heat and oxygen.[4] Phosphorus-based flame retardants are a prime example of this mechanism.[1]

    • Endothermic Degradation: Decomposing endothermically, which cools the material and slows pyrolysis.[1][4]

    • Dilution: Releasing inert gases like water vapor, which dilute the flammable gases and oxygen concentration.[1]

Synergism and Antagonism Explained

A synergistic effect occurs when the combined flame retardant performance of two or more components is greater than the additive effect of each component used individually.[5][6] This often arises from complementary mechanisms of action. A classic example is the combination of halogenated flame retardants with antimony trioxide.[5] Antagonism, the opposite effect, can occur when components interfere with each other's flame retarding mechanisms.

The rationale behind investigating these interactions is not solely to enhance performance but also to potentially reduce the total amount of flame retardant needed, which can mitigate impacts on the material's physical properties and reduce costs.[5]

Section 2: Experimental Design for Mixture Assessment

A robust experimental design is critical for accurately assessing the interactions within a flame retardant mixture. A Design of Experiments (DOE) approach is highly recommended to systematically explore the effects of different component ratios.[7][8]

Logical Flow for Experimental Design

SynergyMechanism cluster_GasPhase Gas Phase cluster_CondensedPhase Condensed Phase FR-A Halogenated FR Radicals Combustion Radicals (H•, OH•) FR-A->Radicals releases Halogen radicals Quenching Flame Quenching Radicals->Quenching interrupts chain reaction Synergy Synergy Quenching->Synergy FR-B Phosphorus FR Char Protective Char Layer FR-B->Char promotes formation Polymer Polymer Matrix Char->Polymer insulates Char->Synergy

Caption: Proposed synergistic mechanism between a gas phase and a condensed phase flame retardant.

Section 4: Concluding Remarks

The assessment of synergistic and antagonistic effects in flame retardant mixtures is a complex but essential endeavor for the development of advanced fire-safe materials. By employing a systematic experimental design, utilizing a suite of standardized testing methods, and applying quantitative analysis, researchers can gain deep insights into the interactions between different flame retardant components. This knowledge is crucial for optimizing formulations to achieve superior fire safety performance while balancing other material properties and economic considerations.

References

  • Vertex AI Search. (2025, July 31). How do flame retardants interact with other chemicals? - Blog.
  • GO YEN CHEMICAL INDUSTRIAL CO LTD. (2025, January 20). Mechanism and types of flame retardants.
  • Wikipedia. (n.d.). Flame retardant.
  • KMT Industrial. (n.d.). Flame Retardant Mechanism: A Comprehensive Guide.
  • RTP Company. (n.d.). How Flame Retardant Systems Work In Plastics.
  • Atlantis Press. (n.d.). Experimental and Statistical Study of the Optimization of Fire retardants in a Formulations of Waterborne Intumescent Fire-resistant Coatings for.
  • Scientific.Net. (2011, December 6). Mixture Experiments Design Including Interactions with Process Variables for Applications in Paint Preparation.
  • ResearchGate. (2025, August 6). Synergism and catalysis in flame retardancy of polymers.
  • ResearchGate. (2024, December 10). (PDF) Flame-retardant fiber composites: synergistic effects of additives on mechanical, thermal, chemical, and structural properties.
  • IOP Publishing. (n.d.). Flame retardants, their beginning, types, and environmental impact: a review.
  • Jessica Chemicals. (2020, April 15). What Is The Synergistic Effect Of Flame Retardants? Knowledge News.
  • FLAMERETARDANTS-ONLINE. (n.d.). Synergism.
  • ACS Publications. (2019, May 28). Synergistic Effects of Flame Retardants on the Flammability and Foamability of PS Foams Prepared by Supercritical Carbon Dioxide Foaming | ACS Omega.
  • MDPI. (n.d.). An Overview of Mode of Action and Analytical Methods for Evaluation of Gas Phase Activities of Flame Retardants.
  • NIH. (2021, December 21). Method of Mathematical Modeling for the Experimental Evaluation of Flame-Retardant Materials' Parameters.
  • MDPI. (n.d.). A Synergistic Flame Retardant System Based on Expandable Graphite, Aluminum (Diethyl-)Polyphospinate and Melamine Polyphosphate for Polyamide 6.
  • MDPI. (2023, January 20). Synergistic Flame Retardant Properties of Polyoxymethylene with Surface Modified Intumescent Flame Retardant and Calcium Carbonate.
  • MDPI. (n.d.). A Hybrid Experimental–Machine Learning Framework for Designing Fire-Resistant Natural Fiber Composites.
  • ResearchGate. (2025, August 7). Flame retardant synergistic effect of the fire retarded synergistic agent and the intumescent fire retardant in wood flour/polypropylene composites.
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Safety Operating Guide

A Guide to the Safe Disposal of Dimethyl Hydrogen Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

Dimethyl hydrogen phosphate (DMHP) is a valuable reagent in various research and development applications, particularly in the synthesis of organophosphorus compounds. However, its utility is matched by its significant hazardous properties. As an organophosphate ester, DMHP is not only corrosive and flammable but also presents toxicological risks that necessitate meticulous handling and disposal.[1][2][3] This guide provides a direct, procedurally-focused framework for the safe management and disposal of DMHP waste, ensuring the protection of laboratory personnel and the environment. Our approach moves beyond simple checklists to explain the chemical principles behind these essential safety protocols, empowering researchers to make informed decisions.

Hazard Profile and Immediate Safety Precautions

Understanding the specific hazards of this compound is the foundation of its safe management. It is classified as a flammable liquid and is severely corrosive, capable of causing significant skin burns and eye damage.[1][4]

Table 1: this compound Hazard Summary

Hazard Class GHS Classification & Key Information Rationale & Essential Precautions
Corrosivity Causes Severe Skin Burns and Eye Damage (Category 1B)[1] The compound's acidic nature can rapidly damage tissue. Always handle in a certified chemical fume hood.[2]
Flammability Flammable Liquid and Vapor (Category 3)[1][4] Flash point is approximately 70-85°C.[2][5] All ignition sources must be eliminated from the handling area. Use non-sparking tools and ensure electrical equipment is explosion-proof.[5]

| Toxicity | Harmful if Inhaled or Ingested[2][3] | As an organophosphate, it poses risks to the nervous system. Acute exposure can cause irritation to the respiratory tract.[2][3] |

Essential Personal Protective Equipment (PPE)

The causality behind PPE selection is non-negotiable:

  • Hand Protection: Wear chemically resistant gloves (e.g., butyl rubber or nitrile).

  • Eye/Face Protection: Use chemical splash goggles and a face shield. The severe corrosive nature of DMHP makes eye protection paramount.[1][6]

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory. For larger quantities or spill cleanup, a chemical-resistant apron or full suit is required.[2][3]

  • Respiratory Protection: All work must be performed in a chemical fume hood. If a hood is not available or during a large spill, a respirator with a filter for acid gases and organic vapors is necessary.[2][3]

Emergency First Aid
  • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes.[1][3]

  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][4]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor immediately.[1][4]

  • Ingestion: Rinse mouth. Do NOT induce vomiting.[4] Seek immediate medical attention.[2][3]

Spill Management Protocol

An immediate and correct response to a spill is critical to mitigate risk.

Step 1: Evacuate and Secure the Area

  • Alert personnel in the immediate vicinity.

  • Remove all sources of ignition (e.g., turn off hot plates, equipment).[5]

Step 2: Don Appropriate PPE

  • Before re-entering the area, don the full PPE detailed in Section 1.

Step 3: Contain and Absorb the Spill

  • For small spills, use an inert absorbent material such as vermiculite, sand, or earth to cover the liquid.[2][3][7] Do not use combustible materials like paper towels.

  • Collect the absorbed material using spark-proof tools and place it into a suitable, labeled, and sealable container for hazardous waste.[2][5]

Step 4: Decontaminate the Area

  • Wash the spill surface with a soap and water solution.[7]

  • Collect the decontamination materials (wipes, etc.) and place them in the same hazardous waste container.

Step 5: Package for Disposal

  • Seal the container tightly. Label it clearly as "Hazardous Waste: this compound Spill Debris."

  • Arrange for disposal through your institution's Environmental Health & Safety (EHS) office.

Core Disposal Procedures: A Risk-Based Approach

The proper disposal route for DMHP depends on its concentration and formulation. The following decision workflow provides a clear path for safe management.

G cluster_waste_type Evaluate Waste Stream start This compound Waste waste_type Is the waste: - Pure or Concentrated? - Mixed with Organic Solvents? - A large quantity (>1L)? start->waste_type licensed_disposal PRIMARY PATHWAY: Package for Licensed Disposal waste_type->licensed_disposal  Yes   onsite_treatment SECONDARY PATHWAY: On-Site Chemical Neutralization (Alkaline Hydrolysis) waste_type->onsite_treatment No (Small quantity, dilute aqueous solution) consult_ehs CRITICAL STEP: Consult Institutional EHS for Final Approval licensed_disposal->consult_ehs aqueous_disposal Dispose as Neutralized Aqueous Waste onsite_treatment->aqueous_disposal aqueous_disposal->consult_ehs

Caption: Decision workflow for DMHP waste disposal.

Pathway 1: Direct Disposal via Licensed Waste Handler (Preferred Method)

This is the standard and most compliant method for pure, concentrated, or solvent-contaminated DMHP.

  • Containerization: Collect waste DMHP in a designated, chemically compatible, and sealable container.

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Corrosive, Flammable).

  • Storage: Store the sealed container in a locked, well-ventilated secondary containment area away from incompatible materials (bases, strong oxidizers).[2][4]

  • Disposal: Contact your institution's EHS office to arrange for pickup by a licensed chemical waste disposal company. This ensures the material is transported and disposed of in accordance with regulations like the Resource Conservation and Recovery Act (RCRA).[5][8]

Pathway 2: On-Site Chemical Neutralization via Hydrolysis (For Dilute Aqueous Solutions Only)

For small quantities of dilute aqueous DMHP waste, chemical neutralization can be a viable pre-treatment step to reduce its hazard profile before final disposal. The scientific basis for this protocol is the rapid hydrolysis of organophosphate esters under alkaline conditions, which breaks the ester bonds to form significantly less toxic methanol and phosphate salts.[9][10] The half-life at a basic pH of 9 is less than 20 minutes, compared to hours or days at neutral or acidic pH.[10]

CAUTION: This procedure must only be performed by trained personnel in a controlled laboratory setting.

Protocol: Alkaline Hydrolysis of Dilute DMHP Waste

  • Preparation: Work within a chemical fume hood. Ensure a spill kit and appropriate fire extinguisher (foam or carbon dioxide) are accessible.[2][5] Don all required PPE.

  • Prepare Neutralizing Solution: Prepare a 10% sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution in a suitably large beaker equipped with a magnetic stirrer.

  • Neutralization: While stirring the basic solution, slowly add the dilute DMHP aqueous waste via a dropping funnel. The slow addition is crucial to control the exothermic reaction.

  • Monitor pH: Continuously monitor the pH of the solution. Maintain a pH above 12 throughout the addition and for the subsequent reaction time to ensure rapid and complete hydrolysis.

  • Reaction Time: Allow the mixture to stir for at least 2 hours at room temperature after the addition is complete.

  • Final pH Adjustment: After the reaction period, neutralize the solution to a pH between 6.0 and 8.0 by slowly adding a suitable acid (e.g., 1M hydrochloric acid).

  • Final Disposal: The resulting neutralized aqueous solution can now be disposed of into the laboratory's designated aqueous waste stream, as per institutional guidelines.

Regulatory Compliance: The Final Authority

While this guide provides scientifically grounded procedures, all chemical disposal is ultimately governed by local, state, and federal regulations.[8][11] The final authority on all disposal matters is your institution's Environmental Health & Safety (EHS) department. Always consult with your EHS office before treating or disposing of any chemical waste. They can provide specific guidance tailored to your facility and ensure full compliance.

References

  • ICSC 1599 - DIMETHYL HYDROGEN PHOSPHITE. (2021).
  • Dimethyl phosphate | C2H7O4P. (n.d.).
  • Loudon, M. R., et al. (2018). Hydrolysis of Dimethyl Methylphosphonate (DMMP) in Hot-Compressed Water.
  • Phosphonic acid, dimethyl ester | C2H7O3P. (n.d.).
  • Chemical weapon. (n.d.). In Wikipedia.
  • DIMETHYL PHOSPHONATE CAS N°: 868-85-9. (2002).
  • Requirements for Pesticide Disposal. (n.d.). US EPA. [Link]
  • Legacy Organophosphate Residue Cleanup Safety Guide. (2023). YouTube. [Link]
  • DIMETHYL HYDROGEN PHOSPHITE - ICSC: 1599. (n.d.). Inchem.org. [Link]
  • 21 CFR Part 1317 -- Disposal. (n.d.). eCFR. [Link]
  • Dimethyl Hydrogen Phosphite. (1990).
  • Hydrolysis of Dimethyl Phosphite by Zr- and Hf-UiO-66. (2024). ACS Omega. [Link]
  • Steps in Complying with Regulations for Hazardous Waste. (n.d.). US EPA. [Link]

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A Researcher's Guide to the Safe Handling and Disposal of Dimethyl Hydrogen Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of scientific research and pharmaceutical development, the integrity of our work and the safety of our personnel are paramount. Dimethyl hydrogen phosphate (DMHP), an organophosphorus compound, is a valuable reagent in various synthetic pathways. However, its corrosive and toxic nature demands a comprehensive understanding and strict adherence to safety protocols. This guide serves as an essential resource, providing immediate and in-depth technical information on the personal protective equipment (PPE), operational procedures, and disposal plans necessary for the safe handling of DMHP. Our commitment is to empower you with the knowledge to mitigate risks, ensuring a secure and productive laboratory environment.

The Chemical Profile of this compound: Understanding the Hazard

This compound (CAS 813-78-5) is a corrosive liquid that can cause severe skin burns and eye damage.[1][2] It is also harmful if swallowed or in contact with skin.[1][3] The primary routes of exposure are through inhalation of its vapors, skin and eye contact, and ingestion. As an organophosphorus compound, it warrants careful handling to prevent both acute and potential long-term health effects.[4][5][6] A thorough understanding of these hazards is the foundation of a robust safety culture and the rationale behind the stringent protective measures outlined in this guide.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is non-negotiable when working with DMHP. Each component plays a critical role in establishing a barrier between the researcher and the chemical.

PPE ComponentSpecificationRationale & Field Insights
Hand Protection Butyl rubber or heavy-duty Nitrile gloves . Double-gloving is strongly recommended.While specific breakthrough time data for DMHP is not readily available, Butyl rubber generally offers excellent resistance to a wide range of corrosive chemicals, including acids and esters.[7] Heavy-duty nitrile gloves can also provide adequate protection for incidental contact, but should be changed immediately upon any sign of contamination.[8] The practice of double-gloving provides an additional layer of security against tears and permeation.
Eye & Face Protection Chemical safety goggles and a full-face shield.The corrosive nature of DMHP poses a severe threat to the eyes. Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes, and a full-face shield is mandatory to protect against splashes during transfer and handling.
Skin & Body Protection Chemical-resistant laboratory coat or apron worn over long-sleeved clothing and closed-toe shoes.A chemically-resistant lab coat or apron made of materials like rubberized fabric will repel splashes and prevent skin contact. Ensure clothing fully covers the arms and legs.
Respiratory Protection All work must be conducted in a certified chemical fume hood.The vapors of DMHP can be harmful if inhaled. A properly functioning chemical fume hood is the primary engineering control to minimize respiratory exposure. Ensure the sash is kept at the lowest practical height.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Operational Plan: From Receipt to Reaction

A systematic and well-documented workflow is essential for the safe handling of DMHP. The following protocol provides a step-by-step methodology for preparing a molar solution, a common task in a research setting.

Experimental Protocol: Preparation of a 1 Molar (1M) Solution of this compound

This protocol details the preparation of 100 mL of a 1M DMHP solution in a suitable solvent. Prerequisite: A thorough risk assessment must be completed and approved before commencing this procedure.

Materials:

  • This compound (CAS 813-78-5)

  • Appropriate solvent (e.g., deionized water, if compatible with the intended reaction)

  • Volumetric flask (100 mL, Class A)

  • Graduated cylinder or pipette

  • Beaker

  • Stir bar and stir plate

  • Wash bottle with solvent

  • Appropriate waste containers

Calculations: The molecular weight of this compound (C₂H₇O₄P) is 126.05 g/mol . To prepare 100 mL (0.1 L) of a 1M solution, the required mass of DMHP is calculated as follows:

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) Mass (g) = 1 mol/L x 0.1 L x 126.05 g/mol = 12.605 g

The density of DMHP is approximately 1.33 g/mL. Therefore, the volume of DMHP needed is:

Volume (mL) = Mass (g) / Density (g/mL) Volume (mL) = 12.605 g / 1.33 g/mL ≈ 9.48 mL

G cluster_prep Preparation cluster_procedure Solution Preparation (in Fume Hood) cluster_final Final Steps a 1. Don Full PPE b 2. Verify Fume Hood Operation a->b c 3. Assemble Materials & Glassware b->c d 4. Add ~50 mL of Solvent to Volumetric Flask c->d e 5. Carefully Measure ~9.48 mL of DMHP d->e f 6. Slowly Add DMHP to Solvent with Stirring e->f g 7. Rinse Measuring Vessel with Solvent, Add to Flask f->g h 8. Bring to Final Volume with Solvent g->h i 9. Cap and Invert to Mix h->i j 10. Label Solution Clearly i->j k 11. Decontaminate Work Area j->k l 12. Segregate and Dispose of Waste k->l G cluster_waste_streams Waste Generation cluster_segregation Segregation & Containment cluster_disposal Final Disposal Pathway liquid_waste Excess DMHP & Contaminated Solvents liquid_container Labeled Hazardous Liquid Waste Container (Corrosive, Toxic) liquid_waste->liquid_container solid_waste Contaminated Gloves, Pipette Tips, Wipes solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container container_waste Empty DMHP Container decon_station Designated Area for Container Decontamination container_waste->decon_station ehs_pickup Arrange Pickup with Environmental Health & Safety (EHS) liquid_container->ehs_pickup solid_container->ehs_pickup rinsed_container Dispose of Triple-Rinsed Container per Institutional Policy decon_station->rinsed_container

Figure 2: Disposal Workflow for this compound. This flowchart outlines the proper segregation and disposal streams for all waste generated during the handling of DMHP.

Protocol for Decontamination of Empty DMHP Containers

Empty containers of DMHP must be decontaminated before disposal to remove residual hazardous material. The triple-rinse procedure is a standard and effective method. [9][10][11]

  • Initial Drain: In a chemical fume hood, carefully empty the container of all free-flowing liquid into a designated hazardous waste container. Allow the container to drain for at least 30 seconds.

  • First Rinse: Add a small amount of a suitable solvent (one that is miscible with DMHP and appropriate for the waste stream, such as methanol or acetone) to the container, enough to rinse all interior surfaces. Cap the container and shake vigorously. Empty the rinsate into the hazardous liquid waste container.

  • Second and Third Rinses: Repeat the rinsing process two more times, collecting the rinsate in the hazardous waste container each time.

  • Final Steps: Allow the container to air dry completely in the back of the fume hood. Once dry, deface the original label, and mark the container as "Empty" or "Triple-Rinsed." Dispose of the container according to your institution's policies for decontaminated chemical containers. [12] By implementing these comprehensive safety and disposal protocols, you are not only ensuring your personal safety but also contributing to a culture of responsibility and scientific excellence within your institution.

References

  • Axiom Products. (n.d.). Triple-Rinse for EPA Compliance Standards. [Link]
  • Binghamton University. (2025, January 13). Triple Rinse Procedure. Environmental Health and Safety. [Link]
  • Agrecovery. (n.d.). Triple Rinsing Guide. [Link]
  • Ground Rules. (2023, September 15).
  • Medical News Today. (2021, July 21).
  • WorkSafe New Zealand. (2025, June 4). Using insecticides safely. [Link]
  • PubChem. (n.d.). Dimethyl phosphate.
  • Safe Work Australia. (2021, October 26).
  • Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. [Link]
  • ResearchGate. (n.d.). Decontamination of organophosphorus pesticides on sensitive equipment. [Link]
  • Environmental Health and Safety, The University of Texas at Austin. (n.d.). OSHA Glove Selection Chart. [Link]
  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. College of Engineering. [Link]
  • NSW Environment Protection Authority. (n.d.). Safe disposal of pesticides. [Link]
  • University of Illinois Division of Research Safety. (n.d.).
  • MLI Environmental. (2025, February 21). How to Properly Dispose of Empty Chemical Containers. [Link]
  • Yale Environmental Health & Safety. (n.d.). What do I do with empty chemical containers?[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.